molecular formula C6H9NO3 B1297619 6-Oxopiperidine-3-carboxylic acid CAS No. 22540-50-7

6-Oxopiperidine-3-carboxylic acid

Cat. No.: B1297619
CAS No.: 22540-50-7
M. Wt: 143.14 g/mol
InChI Key: LWZUSLUUMWDITR-UHFFFAOYSA-N
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Description

6-Oxopiperidine-3-carboxylic acid is a useful research compound. Its molecular formula is C6H9NO3 and its molecular weight is 143.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c8-5-2-1-4(3-7-5)6(9)10/h4H,1-3H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZUSLUUMWDITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60339929
Record name 6-oxopiperidine-3-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22540-50-7
Record name 6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60339929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-oxopiperidine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-6-Oxopiperidine-3-carboxylic Acid from L-Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for the multi-step synthesis of (S)-6-oxopiperidine-3-carboxylic acid, a valuable chiral building block, utilizing commercially available L-glutamic acid as the starting material. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed, scientifically-grounded protocol. The narrative emphasizes the rationale behind experimental choices, ensuring both technical accuracy and practical applicability.

Strategic Overview: From Amino Acid to δ-Lactam

The synthesis of 6-oxopiperidine-3-carboxylic acid from glutamic acid presents a unique chemical challenge: the expansion of the carbon backbone to facilitate the formation of a six-membered δ-lactam ring from a five-carbon precursor. Direct cyclization of glutamic acid yields pyroglutamic acid, a five-membered γ-lactam.[1][2] Therefore, a homologation step is required to insert an additional carbon atom into the glutamic acid framework.

Our strategy hinges on the Arndt-Eistert homologation, a reliable method for converting a carboxylic acid to its next higher homolog. The overall synthetic pathway can be dissected into three core stages:

  • Strategic Protection of L-Glutamic Acid: To selectively modify the α-carboxylic acid, the α-amino group and the γ-carboxylic acid must be masked with appropriate protecting groups.

  • Arndt-Eistert Homologation: The protected glutamic acid undergoes a sequence of reactions to extend the carbon chain at the C-1 position, yielding a 3-aminoadipic acid derivative.

  • Deprotection and Intramolecular Cyclization: Removal of the protecting groups followed by a thermally-induced condensation reaction affords the target δ-lactam.

This approach ensures full control over stereochemistry, starting from the enantiomerically pure L-glutamic acid to yield the corresponding (S)-enantiomer of the target molecule.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: Homologation cluster_2 Phase 3: Deprotection & Cyclization A L-Glutamic Acid B N-Boc-L-Glutamic Acid γ-Benzyl Ester A->B Selective Protection C N-Boc-3-aminoadipic acid α,γ-Dibenzyl Ester B->C Arndt-Eistert Reaction D 3-Aminoadipic Acid C->D Catalytic Hydrogenation E (S)-6-Oxopiperidine-3-carboxylic Acid D->E Thermal Condensation G start R-COOH α-Carboxylic Acid step1 R-COCl Acid Chloride start->step1 (COCl)₂ step2 R-COCHN₂ Diazoketone step1->step2 CH₂N₂ step3 R-CH=C=O Ketene step2->step3 Ag⁺ (cat.), Δ -N₂ (Wolff Rearrangement) final R-CH₂-COOBn Homologated Benzyl Ester step3->final BnOH (Trapping)

Sources

A Technical Guide to (S)-6-Oxopiperidine-3-carboxylic Acid: From Biosynthetic Postulation to Synthetic Application

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-6-oxopiperidine-3-carboxylic acid is a chiral heterocyclic compound featuring a delta-lactam (piperidone) core. While direct evidence for its widespread natural occurrence is currently unsubstantiated in scientific literature, its structural motifs are closely related to known biological metabolites. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It directly addresses the question of its natural origin by exploring plausible, albeit hypothetical, biosynthetic connections to the lysine degradation pathway. The primary focus then pivots to its established role as a valuable synthetic building block. We will detail its chemical synthesis, analytical characterization, and strategic application as a privileged scaffold in medicinal chemistry, providing field-proven insights and validated experimental protocols.

Natural Occurrence: An Unconfirmed Postulate

A thorough review of natural product databases and scientific literature reveals a conspicuous absence of (S)-6-oxopiperidine-3-carboxylic acid as an isolated and characterized natural product. Commercial suppliers like Sigma-Aldrich and Biosynth list it as a synthetic compound[1].

However, the piperidone scaffold itself is not foreign to nature. The closely related isomer, 6-Oxopiperidine-2-carboxylic acid, has been identified as a bacterial metabolite, notably in Penicillium chrysogenum and the yeast Saccharomyces cerevisiae[2]. This precedent suggests that the enzymatic machinery to form such a cyclic lactam from linear amino acid precursors exists in biological systems.

A Hypothetical Biosynthetic Link to Lysine Metabolism

The most plausible biosynthetic origin for a 6-oxopiperidine carboxylic acid scaffold is the metabolic pathway of lysine. In humans and other organisms, lysine degradation proceeds via L-2-aminoadipate-6-semialdehyde, also known as L-allysine[3][4]. This molecule is a key intermediate that exists in equilibrium with its cyclic tautomer, Δ¹-piperideine-6-carboxylate.

The established natural product, 6-oxopiperidine-2-carboxylic acid, is formed via the intramolecular cyclization (lactamization) of L-α-aminoadipic acid[2]. For the title compound, (S)-6-oxopiperidine-3-carboxylic acid, a different precursor would be required, potentially arising from a variant pathway involving the metabolism of β-lysine or an alternative enzymatic modification of the lysine degradation pathway intermediates.

The diagram below illustrates the established cyclization leading to the 2-carboxylic acid isomer and posits a hypothetical route to the 3-carboxylic acid isomer.

Biosynthetic Hypothesis cluster_lysine Lysine Degradation Pathway cluster_known Established Natural Product Pathway cluster_hypothetical Hypothetical Pathway Lysine L-Lysine AASA L-2-Aminoadipate-6-semialdehyde (L-Allysine) Lysine->AASA Lysine-ketoglutarate reductase / SDH AAA (S)-α-Aminoadipic acid AASA->AAA ALDH Hypo_Precursor Hypothetical Precursor (e.g., from β-Lysine metabolism) OPCA2 (S)-6-Oxopiperidine- 2-carboxylic acid AAA->OPCA2 Intramolecular Lactamization OPCA3 (S)-6-Oxopiperidine- 3-carboxylic acid Hypo_Precursor->OPCA3 Hypothetical Cyclase/Enzyme

Caption: Hypothetical biosynthesis of the 6-oxopiperidine-3-carboxylic acid scaffold.

Chemical Synthesis: A Practical Approach

Given its utility in drug discovery, robust synthetic routes for enantiomerically pure (S)-6-oxopiperidine-3-carboxylic acid are critical. The synthesis often starts from readily available chiral precursors. A common strategy involves the cyclization of a suitably protected glutamic acid derivative.

Rationale for Synthetic Design

The core challenge is the stereoselective construction of the chiral center at the C3 position. Utilizing a starting material from the "chiral pool," such as (S)-glutamic acid, is an efficient strategy. The synthesis involves:

  • Protection: Orthogonal protection of the two carboxylic acid groups and the amine is essential to direct reactivity. The amine is typically protected with a Boc or Cbz group, and the distal carboxylate is often converted to an ester.

  • Chain Elongation/Modification: The α-carboxylate of glutamic acid is modified to introduce the sixth carbon atom of the piperidone ring.

  • Cyclization: Deprotection of the amine followed by intramolecular amide bond formation (lactamization) yields the desired 6-oxopiperidine ring.

  • Final Deprotection: Removal of the remaining protecting group on the C3-carboxylate furnishes the final product.

The following diagram outlines a generalized synthetic workflow.

Synthetic Workflow Start (S)-Glutamic Acid Derivative (Protected) Step1 Step 1: Selective Reduction or Chain Elongation Start->Step1 Intermediate1 Linear Precursor with Terminal Alcohol/Leaving Group Step1->Intermediate1 Step2 Step 2: Activation & Intramolecular Cyclization Intermediate1->Step2 Cyclized Protected (S)-6-Oxopiperidine- 3-carboxylate Step2->Cyclized Step3 Step 3: Final Deprotection (e.g., Hydrolysis) Cyclized->Step3 Product (S)-6-Oxopiperidine- 3-carboxylic acid Step3->Product

Caption: Generalized workflow for the synthesis of the target molecule.

Protocol: Synthesis via Protected (S)-Glutamic Acid

This protocol is a representative example and may require optimization based on specific protecting groups and reagents.

Step 1: Preparation of Protected Linear Precursor

  • Start with N-Boc-(S)-glutamic acid 5-benzyl ester.

  • Dissolve the starting material in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-methylmorpholine followed by isobutyl chloroformate dropwise to form a mixed anhydride.

  • After 30 minutes, filter the resulting salt and treat the filtrate with a freshly prepared solution of diazomethane in ether to form the diazoketone.

  • Self-Validation: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, less polar spot indicates the formation of the mixed anhydride and subsequently the diazoketone.

Step 2: Wolff Rearrangement and Chain Elongation

  • In a separate flask, prepare a solution of silver benzoate in triethylamine.

  • Add the diazoketone solution from Step 1 dropwise to the silver benzoate solution at room temperature. The Wolff rearrangement will proceed to form a six-carbon chain amino acid derivative.

  • Causality: The silver catalyst is crucial for promoting the rearrangement of the diazoketone to a ketene, which is then trapped by a nucleophile (e.g., water after workup) to form the homologous acid derivative.

Step 3: Deprotection and Lactamization

  • Remove the N-Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • After neutralizing the TFA salt, induce cyclization by heating in a high-boiling point solvent like toluene or xylene, often with a mild base catalyst.

  • Trustworthiness: The reaction progress is monitored by LC-MS, looking for the consumption of the linear precursor and the emergence of a peak corresponding to the mass of the cyclized benzyl ester.

Step 4: Final Deprotection

  • Dissolve the resulting benzyl ester of (S)-6-oxopiperidine-3-carboxylic acid in methanol or ethanol.

  • Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to cleave the benzyl ester.

  • Filter the catalyst through Celite and concentrate the solvent under reduced pressure to yield the final product.

  • Self-Validation: Final product purity is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Enantiomeric purity should be assessed via chiral HPLC.

Physicochemical Properties & Analytical Characterization

Accurate characterization is paramount for any compound intended for drug development.

Physicochemical Data
PropertyValueSource
Molecular FormulaC₆H₉NO₃[5]
Molecular Weight143.14 g/mol
AppearanceWhite to off-white solidN/A
InChIKeyLWZUSLUUMWDITR-UHFFFAOYSA-N[1]
Storage Temp.2-8 °C[1]
Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (e.e.) of the synthesized (S)-6-oxopiperidine-3-carboxylic acid.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H or equivalent).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a modifier like TFA (e.g., 80:20 Hexane:IPA + 0.1% TFA). Rationale: The non-polar/polar solvent system allows for good separation on the chiral phase, while TFA protonates the carboxylate to ensure a consistent charge state and sharp peaks.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Prep: Dissolve a small amount of the final product in the mobile phase to a concentration of ~1 mg/mL.

  • Injection: Inject 10 µL of the sample.

  • Analysis: Analyze the resulting chromatogram. The (S)- and (R)-enantiomers should resolve into two distinct peaks. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100.

  • Validation: A racemic standard (a 50:50 mixture of both enantiomers) must be run to confirm peak identity and ensure the method is capable of baseline separation.

Application in Drug Development

The 6-oxopiperidine scaffold is considered a "privileged structure" in medicinal chemistry. Its rigid conformation, combined with the hydrogen bond donor (N-H) and acceptor (C=O) of the lactam, allows it to serve as a versatile template for presenting substituents in a well-defined three-dimensional space, facilitating high-affinity interactions with biological targets.

The (S)-stereochemistry at the C3 position, along with the carboxylic acid handle, makes (S)-6-oxopiperidine-3-carboxylic acid a particularly attractive building block for introducing both stereochemical control and a key interaction/linking group into a drug candidate. It can be used to mimic peptide turns or to position pharmacophoric elements in the design of enzyme inhibitors or receptor modulators.

Scaffold Application cluster_modifications Chemical Modifications Scaffold (S)-6-Oxopiperidine-3-carboxylic acid (Core Scaffold) Mod1 Amide coupling at C3-Carboxylate (R1-NH2) Scaffold->Mod1 Mod2 N-Alkylation/Arylation at N1 (R2-X) Scaffold->Mod2 Drug Complex Drug Candidate Mod1->Drug Introduces R1 group Mod2->Drug Introduces R2 group

Caption: Use of the title compound as a scaffold in drug design.

Conclusion and Future Directions

While (S)-6-oxopiperidine-3-carboxylic acid is not established as a natural product, its structural relationship to metabolites in the lysine pathway presents an intriguing area for biosynthetic investigation. Future research could involve screening microbial strains, particularly those known for producing diverse secondary metabolites, for its presence[6]. Furthermore, the principles of synthetic biology could be applied to engineer pathways for its production, potentially offering a greener alternative to chemical synthesis.

For the drug development professional, this compound remains a valuable, synthetically accessible chiral building block. Its defined stereochemistry and versatile functional handles provide a reliable platform for constructing complex molecules with precise three-dimensional architecture, underscoring its continued importance in the pursuit of novel therapeutics.

References

  • PubChem. This compound (C6H9NO3). Available from: [Link]

  • KEGG. KEGG COMPOUND: C04076. Available from: [Link]

  • PubChem. 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237. Available from: [Link]

  • PubChem. Allysine | C6H11NO3 | CID 160603. Available from: [Link]

  • ResearchGate. Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid and its Crystal Structure. Available from: [Link]

  • National Center for Biotechnology Information. Biosynthesis of aromatic polyketides in microorganisms using type II polyketide synthases. Available from: [Link]

  • ResearchGate. Natural product derived privileged scaffolds in drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. Biosynthesis of guanidine-containing natural products in cyanobacteria. Available from: [Link]

  • Acta Crystallographica Section E: Structure Reports Online. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Available from: [Link]

  • National Center for Biotechnology Information. Biosynthesis of Polyketides in Streptomyces. Available from: [Link]

  • Wikipedia. L-aminoadipate-semialdehyde dehydrogenase. Available from: [Link]

Sources

6-Oxopiperidine-3-carboxylic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Oxopiperidine-3-carboxylic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core chemical properties, structure, and scientific context of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in established scientific principles.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional positioning of functional groups, making it an ideal building block for creating molecules that can interact specifically with biological targets. This compound, a derivative featuring a lactam and a carboxylic acid, combines several key features that make it a particularly valuable synthon. The lactam moiety introduces conformational rigidity and a hydrogen bond donor/acceptor pair, while the carboxylic acid provides a handle for further chemical modification and can act as a crucial binding element (e.g., a "warhead" for zinc-containing enzymes or a mimic for amino acids). This guide will elucidate the fundamental properties that underpin its utility.

Molecular Structure and Stereochemistry

The defining characteristic of this compound is its chiral center at the C3 position. This means the molecule exists as two enantiomers, (R)- and (S)-6-Oxopiperidine-3-carboxylic acid, each with potentially distinct biological activities and pharmacokinetic profiles. The presence of the lactam ring constrains the conformational flexibility of the piperidine core, influencing how the carboxylic acid is presented in three-dimensional space.

The interplay between the stereocenter and the rigid lactam structure is a critical consideration in drug design. When incorporating this scaffold, the choice of a specific enantiomer is paramount for achieving the desired target engagement and minimizing off-target effects.

G cluster_synthesis Conceptual Synthetic Workflow cluster_reactivity Key Reactivity Sites cluster_cooh Carboxylic Acid Reactions cluster_nh Lactam N-H Reactions start Linear Precursor (e.g., α-aminoadipic acid derivative) step1 Intramolecular Cyclization/Lactamization start->step1 product This compound step1->product parent This compound esterification Esterification (R-OH, H⁺) parent->esterification Site 1 amidation Amide Coupling (R-NH₂, DCC/EDC) parent->amidation Site 1 alkylation N-Alkylation (R-X, Base) parent->alkylation Site 2

Caption: Synthetic concept and primary reactivity pathways.
Experimental Protocol: Amide Coupling (Generalized)

The carboxylic acid moiety is readily derivatized, most commonly via amide bond formation. This allows for the attachment of diverse chemical fragments, a cornerstone of library synthesis in drug discovery.

Objective: To synthesize an amide derivative of this compound using a standard peptide coupling agent.

Materials:

  • This compound

  • Amine of interest (R-NH₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Addition of Amine: Add the desired amine (1.1 eq) and a catalytic amount of DMAP (0.1 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath. This is crucial to control the exothermicity of the carbodiimide activation and minimize side reactions.

  • Coupling Agent Addition: Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in anhydrous DCM to the cooled mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • If DCC was used, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Dilute the filtrate with additional DCM.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude product using column chromatography on silica gel to yield the desired amide.

This protocol is a generalized procedure and may require optimization for specific substrates.

Applications in Drug Discovery and Biology

While public domain literature on the specific biological activities of the parent compound is limited, its enantiomers and derivatives are of significant interest. The structure serves as a constrained amino acid mimic and a scaffold for building more complex molecules.

  • (3S)-Enantiomer: This isomer has been investigated as a potential inhibitor of acetylcholinesterase, an enzyme involved in neurotransmission. Its inhibitory action is proposed to involve covalent modification of serine residues in the enzyme's active site. * (3R)-Enantiomer: This isomer has been described as a preservative that may act by inhibiting enzymes in key metabolic pathways, such as citrate synthase. It has also been noted for potential activity against tuberculosis bacteria. * Scaffold for Neurodegenerative Disease: Derivatives of the related piperidine-3-carboxylic acid (nipecotic acid) have been synthesized and tested as multi-targeting agents against Alzheimer's disease, showing antioxidant and acetylcholinesterase inhibitory activity. [1]This highlights the therapeutic potential of the core piperidine-3-carboxylic acid structure.

The versatility of the pyridine carboxylic acid scaffold, a related chemical class, in generating FDA-approved drugs for a wide range of diseases further underscores the value of such building blocks in medicinal chemistry. [2]

Safety and Handling

According to safety data, this compound is classified as an irritant. [3]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3]* Precautionary Codes: P261, P264, P280, P302+P352, P305+P351+P338. [3]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block for chemical synthesis and drug discovery. Its rigidified lactam structure, combined with the versatile carboxylic acid handle, provides a robust platform for developing novel molecules with specific three-dimensional orientations. The distinct biological profiles of its enantiomers emphasize the critical importance of stereochemical control in the design of bioactive compounds. This guide provides a foundational understanding of its properties, serving as a starting point for its application in advanced research and development projects.

References

  • This compound. Sigma-Aldrich.
  • (3R)-6-Oxopiperidine-3-carboxylic acid | 1426408-55-0. Biosynth.
  • This compound | CAS# 22540-50-7. Hit2Lead.
  • (3S)-6-Oxopiperidine-3-carboxylic acid | 1426408-56-1. Biosynth.
  • This compound | 22540-50-7.
  • This compound | 22540-50-7. Sigma-Aldrich.
  • This compound (C6H9NO3). PubChemLite.
  • Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705).
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegener
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dove Medical Press.

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The Diverse Biological Landscape of 6-Oxopiperidine-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the identification of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient and successful therapeutic development. The 6-oxopiperidine-3-carboxylic acid core represents one such scaffold, a six-membered heterocyclic motif that has garnered increasing attention for its remarkable versatility and potential to yield derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the known biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to inform and accelerate their research endeavors. We will delve into the established antimicrobial, anticancer, and neuroprotective properties of these compounds, supported by detailed experimental protocols and an analysis of their structure-activity relationships.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound scaffold is a lactam-containing heterocyclic compound. Its rigid, chair-like conformation, coupled with the presence of a carboxylic acid and a carbonyl group, provides multiple points for chemical modification. This structural versatility allows for the fine-tuning of physicochemical properties and the spatial arrangement of functional groups, enabling the design of derivatives that can selectively interact with a variety of biological targets.

Antimicrobial Activity: A Renewed Arsenal Against Microbial Threats

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Derivatives of the this compound scaffold have emerged as a promising class of compounds with potential antibacterial and antifungal activities.

Mechanism of Action

While the precise mechanisms of action can vary depending on the specific derivative, some studies on related heterocyclic compounds suggest that they may exert their antimicrobial effects by inhibiting essential bacterial enzymes or disrupting cell wall synthesis. For instance, the structural similarity of the piperidine ring to components of bacterial cell walls could lead to interference with their formation. Furthermore, the carboxylic acid moiety can play a crucial role in binding to the active sites of bacterial enzymes.

Structure-Activity Relationship (SAR)

The antimicrobial potency of this compound derivatives is intricately linked to the nature and position of substituents on the piperidine ring. For example, the incorporation of lipophilic groups can enhance membrane permeability, leading to increased intracellular concentrations of the drug. The stereochemistry of the substituents also plays a critical role in determining the efficacy and selectivity of these compounds.

Experimental Protocol: Assessing Antimicrobial Susceptibility

The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains, a key metric for quantifying antimicrobial activity.

Protocol: Broth Microdilution Method for MIC Determination

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: Targeting the Hallmarks of Cancer

The development of novel anticancer agents with improved efficacy and reduced toxicity remains a critical challenge in oncology. The this compound scaffold has been explored as a template for the design of compounds with potent cytotoxic activity against various cancer cell lines.

Potential Mechanisms of Action

Derivatives of this scaffold may exert their anticancer effects through various mechanisms, including:

  • Enzyme Inhibition: Targeting kinases, which are often dysregulated in cancer cells, is a common strategy in cancer drug discovery. The this compound core can serve as a scaffold to position functional groups that interact with the ATP-binding site of kinases.

  • Induction of Apoptosis: Many successful anticancer drugs induce programmed cell death (apoptosis) in cancer cells. These derivatives may trigger apoptotic pathways by activating caspases or modulating the expression of pro- and anti-apoptotic proteins.

  • Cell Cycle Arrest: By interfering with the cell cycle machinery, these compounds can halt the proliferation of cancer cells.

Experimental Protocol: Evaluating In Vitro Cytotoxicity

The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol details the steps to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Protocol: MTT Assay for Anticancer Activity

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.

    • Incubate the plate for another 2-4 hours at 37°C to allow the formazan crystals to form.

  • Formazan Solubilization and Absorbance Measurement:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

graph TD; A[Cancer Cell Proliferation] --> B{Treatment with this compound Derivative}; B --> C{Enzyme Inhibition}; B --> D{Induction of Apoptosis}; B --> E{Cell Cycle Arrest}; C --> F[Decreased Cell Growth]; D --> F; E --> F;
Potential Anticancer Mechanisms of Action.

Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, pose a significant and growing threat to global health. The development of neuroprotective agents that can slow or halt the progression of these diseases is a major focus of modern neuroscience research. Notably, (3S)-6-oxopiperidine-3-carboxylic acid has been identified as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a key therapeutic strategy for Alzheimer's disease.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholine is a crucial neurotransmitter for learning and memory. In Alzheimer's disease, there is a decline in acetylcholine levels. Acetylcholinesterase inhibitors, such as (3S)-6-oxopiperidine-3-carboxylic acid, block the action of acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function. The compound is thought to bind to the active site of the enzyme, preventing it from hydrolyzing acetylcholine.

graph TD; subgraph "Synaptic Cleft" A[Acetylcholine] -- "Hydrolysis" --> B(Choline + Acetate); C[Acetylcholinesterase] -- "Catalyzes" --> B; end D[this compound Derivative] -- "Inhibits" --> C;
Acetylcholinesterase Inhibition Mechanism.
Experimental Protocol: Assessing Acetylcholinesterase Inhibition

The following protocol, based on the Ellman's method, is a widely used in vitro assay to determine the acetylcholinesterase inhibitory activity of compounds.

Protocol: In Vitro Acetylcholinesterase Inhibition Assay

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (AChE) in phosphate buffer.

    • Prepare a solution of the substrate, acetylthiocholine iodide (ATCI), in phosphate buffer.

    • Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), in phosphate buffer.

    • Prepare various concentrations of the test compound (this compound derivative) in a suitable solvent and then dilute in phosphate buffer.

  • Assay Procedure:

    • In a 96-well plate, add the AChE solution, DTNB solution, and the test compound solution to the wells.

    • Incubate the mixture at room temperature for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the ATCI solution to all wells.

    • Include a positive control (a known AChE inhibitor like donepezil) and a negative control (without any inhibitor).

  • Measurement and Analysis:

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion as DTNB reacts with thiocholine, a product of ATCI hydrolysis by AChE.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition of AChE activity.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits enzyme activity by 50%.

Future Directions and Concluding Remarks

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore its potential as a privileged structure in medicinal chemistry. Further exploration of the chemical space around this core, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, is likely to yield novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles. This guide has provided a foundational understanding of the biological activities of these promising compounds and the experimental methodologies to evaluate them. It is our hope that this resource will empower researchers to unlock the full therapeutic potential of the this compound scaffold.

References

6-Oxopiperidine-3-carboxylic Acid: A Privileged Chiral Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone in the architecture of a vast number of pharmaceuticals and bioactive natural products.[1][2] This six-membered nitrogen-containing heterocycle is favored for its metabolic stability, advantageous physicochemical properties, and its capacity to form critical interactions with biological targets.[2] When chirality is introduced into the piperidine scaffold, its utility is significantly enhanced, enabling precise, three-dimensional engagement with complex biological systems.[3][4]

This technical guide offers a deep dive into 6-oxopiperidine-3-carboxylic acid, a chiral building block of increasing importance. Its rigidified lactam structure and bifunctional nature—possessing both a modifiable carboxylic acid handle and a reactive secondary amine upon ring-opening—make it an exceptionally versatile synthon for complex molecule synthesis. We will explore its synthesis, stereochemical intricacies, and pivotal applications, most notably in the creation of targeted therapeutics like the PARP inhibitor, Niraparib.

Strategic Synthesis: Accessing Enantiopure this compound

The primary challenge and opportunity in utilizing this building block lie in the efficient and scalable production of a single enantiomer. The choice of synthetic strategy—chiral resolution versus asymmetric synthesis—is often dictated by factors of cost, scale, and available technologies.

Racemic Synthesis and Chiral Resolution

A common initial approach involves the synthesis of a racemic mixture of this compound, followed by separation of the enantiomers.

  • Racemic Synthesis: The Castagnoli-Cushman reaction is a well-established method for producing substituted piperidine scaffolds.[5][6] This reaction, involving an amine, an aldehyde, and an anhydride, can be adapted to synthesize the racemic core of this compound derivatives.

  • Chiral Resolution: Once the racemate is obtained, enantiomers can be separated. This is frequently achieved through:

    • Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral amine (a resolving agent) forms diastereomeric salts. These salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

    • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is a powerful analytical and semi-preparative tool for resolving enantiomers with high purity.[5][6]

Protocol 1: Analytical Chiral HPLC Resolution

This protocol provides a self-validating system for determining the enantiomeric excess of a sample.

Objective: To separate the (R)- and (S)-enantiomers of a this compound derivative.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the racemic compound in 1 mL of the mobile phase to create a standard. Prepare the test sample at the same concentration.

  • Chromatographic System:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Chiralpak® IA or a similar polysaccharide-based chiral stationary phase.

    • Mobile Phase: A mixture of n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v). The polarity can be fine-tuned to optimize separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm and 254 nm.

  • Injection & Analysis: Inject 5-10 µL of the standard to determine the retention times of each enantiomer. Subsequently, inject the test sample.

  • Data Interpretation: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

Causality: The chiral stationary phase contains chiral selectors that interact diastereomerically with the enantiomers. This differential interaction leads to different retention times, allowing for their separation. The acidic modifier (TFA) is often crucial for achieving sharp peak shapes for carboxylic acids.

Asymmetric Synthesis

Directly synthesizing the desired enantiomer is a more elegant and often more efficient strategy, avoiding the loss of 50% of the material inherent in classical resolution.

  • Catalytic Asymmetric Synthesis: This advanced approach uses a chiral catalyst to control the stereochemical outcome of the reaction. For instance, rhodium-catalyzed asymmetric carbometalation of a pyridine derivative can be a key step in producing enantioenriched 3-substituted piperidines.[7] This method offers high enantioselectivity and functional group tolerance.[7][8]

  • Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative. Enzymes like imine reductases (IREDs) or carboxymethylproline synthase can be engineered to catalyze the formation of the desired chiral piperidine core with exceptional yield and enantiomeric excess (>98%).[8][9]

Logical Workflow: Asymmetric Synthesis

The following diagram illustrates a conceptual workflow for the chemo-enzymatic asymmetric synthesis of a chiral piperidine, a strategy that is gaining traction in pharmaceutical manufacturing.[9]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Reduction cluster_2 Step 3: Cyclization & Functionalization cluster_3 Step 4: Final Product A Readily Available Pyridine Derivative B Engineered Imine Reductase (IRED) + NADPH (cofactor) A->B Biocatalytic Reduction C Enantioenriched Dihydropyridine Intermediate A->C D Chemical Transformation (e.g., Lactamization) C->D E (S)-6-Oxopiperidine-3-carboxylic acid (High e.e.) D->E

Caption: Chemo-Enzymatic Asymmetric Synthesis Workflow.

Physicochemical Data and Stereochemistry

Accurate characterization is fundamental to the application of this building block.

PropertyDataReference(s)
Molecular Formula C₆H₉NO₃[10]
Molecular Weight 143.14 g/mol [10]
CAS Number (S)-enantiomer 1426408-56-1
CAS Number (R)-enantiomer 1426408-55-0
CAS Number (Racemic) 22540-50-7
Appearance White to off-white solid
Stereochemistry The absolute configuration is determined by the C3 position. It is crucial to confirm this using methods like X-ray crystallography or by correlation to a known standard.[5][6][5][6]

Application Spotlight: Synthesis of Niraparib (Zejula®)

The most prominent application of chiral this compound derivatives is in the synthesis of Niraparib, a potent and selective orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of ovarian and other cancers.[11][12] The (S)-piperidine moiety is essential for the drug's activity.

The original synthesis developed by Merck involved a multi-step process.[9][12] Newer, more efficient routes have since been developed, often leveraging advanced asymmetric catalysis to establish the key stereocenter.[9][11]

Simplified Retrosynthetic Pathway for Niraparib

This diagram illustrates a simplified retrosynthesis, highlighting how the chiral piperidine piece is a key building block.

G Niraparib Niraparib (PARP Inhibitor) Intermediate1 Amide Coupling Precursor Niraparib->Intermediate1 Amide Bond Formation Indazole Indazole-7-carboxamide Fragment Intermediate1->Indazole Disconnection Piperidine (S)-3-(4-aminophenyl)piperidine Derivative Intermediate1->Piperidine Disconnection BuildingBlock (S)-6-Oxopiperidine-3-carboxylic acid (or derivative) Piperidine->BuildingBlock Multi-step Transformation

Caption: Simplified Retrosynthesis of Niraparib.

Protocol 2: Representative Amide Coupling Reaction

Objective: To couple the carboxylic acid of a protected this compound with an amine, a key step in synthesizing analogues or intermediates.

Methodology:

  • Reagent Preparation:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve the N-protected (e.g., Boc) (S)-6-Oxopiperidine-3-carboxylic acid (1.0 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).

    • Add the desired amine (1.1 eq).

    • Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) with HOBt (1.2 eq).

  • Reaction Execution:

    • Add a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

    • Stir the reaction at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the amine, forming the stable amide bond. The base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as such.

Conclusion and Future Perspectives

This compound has firmly established itself as a privileged chiral building block in medicinal chemistry. Its value is demonstrated by its role in the synthesis of complex, life-saving drugs like Niraparib. The strategic importance of this scaffold lies in its ability to confer conformational rigidity and present functional groups in a well-defined three-dimensional space, which is critical for potent and selective target engagement.

Future research will likely focus on the development of even more efficient and sustainable catalytic asymmetric syntheses. Furthermore, as our understanding of complex diseases deepens, the application of this versatile chiral building block will undoubtedly expand, leading to the discovery of a new generation of innovative therapeutics. The continued exploration of its derivatives will enrich the toolbox of medicinal chemists, enabling the rational design of molecules to address a wide spectrum of unmet medical needs.[2]

References

  • Carbone, A., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • Carbone, A., et al. (2020). (PDF) Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. ResearchGate. [Link]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (2007). Acta Crystallographica Section E. [Link]

  • Production of Niraparib using Imine Reductases. Research Explorer. [Link]

  • Synthesis of niraparib (XXXII). ResearchGate. [Link]

  • A kind of synthetic method for preparing Niraparib.
  • Chen, L., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of Bath. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. [Link]

  • 6-Oxopiperidine-2-carboxylic acid. PubChem. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. [Link]

  • Planar Chiral (η6-arene)Cr(CO)3 Containing Carboxylic Acid Derivatives: Synthesis and Use in the Preparation of Organometallic Analogues of the Antibiotic Platensimycin. PubMed. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

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The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperidine Moiety in Modern Drug Discovery

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and influential structural motifs in medicinal chemistry.[1] Its prevalence in a vast array of pharmaceuticals and natural alkaloids stems from its favorable physicochemical properties, including its ability to confer aqueous solubility, modulate lipophilicity, and serve as a versatile scaffold for the introduction of diverse functional groups.[1][2] The history of drug discovery is replete with examples of piperidine-containing molecules that have profoundly impacted human health. This guide delves into the discovery and history of a specific, yet significant, member of this family: 6-Oxopiperidine-3-carboxylic acid. While its own discovery is not marked by a singular, celebrated event, its story is intrinsically interwoven with the broader narrative of piperidine chemistry and the quest for novel therapeutics.

Foundational Bedrock: The Piperidine Scaffold

The journey to this compound begins with an appreciation of its parent heterocycle, piperidine. First isolated in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who named it, piperidine was initially obtained through the reaction of piperine, the pungent compound from black pepper, with nitric acid.[3] Industrially, piperidine is produced via the hydrogenation of pyridine.[3]

The true significance of the piperidine scaffold in medicinal chemistry lies in its conformational flexibility, preferring a chair conformation similar to cyclohexane, and its ability to be readily functionalized.[3] This has allowed for its incorporation into a multitude of drugs, where it often serves as a key pharmacophoric element.[1]

The Genesis of a Key Intermediate: Nipecotic Acid

The direct precursor to this compound in both a structural and historical sense is piperidine-3-carboxylic acid, commonly known as nipecotic acid.[3][4][5] Nipecotic acid gained significant attention in the scientific community for its role as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[4][6] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[2][7]

The ability of nipecotic acid to modulate GABAergic neurotransmission spurred extensive research into its derivatives, with the goal of developing novel therapeutics for conditions such as epilepsy and anxiety.[4][7] This exploration into the chemical space around nipecotic acid laid the groundwork for the synthesis and investigation of a wide array of its analogs, including its oxidized forms.

The Emergence of this compound: A Synthesis of Logic and Necessity

A specific "discovery" date for this compound is not prominently documented in the historical scientific literature. Rather, its emergence is a logical consequence of the systematic investigation of nipecotic acid and its derivatives. The introduction of a carbonyl group at the 6-position of the piperidine ring to form a lactam is a common synthetic transformation explored by medicinal chemists to alter the parent molecule's properties, such as its polarity, hydrogen bonding capacity, and metabolic stability.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually understood as the oxidation of the parent nipecotic acid. While various synthetic routes exist for piperidone derivatives, a general and historically relevant approach involves the cyclization of an appropriate amino acid precursor or the oxidation of a piperidine ring.

Conceptual Diagram: From Nipecotic Acid to this compound

G Nipecotic_Acid Nipecotic Acid (Piperidine-3-carboxylic acid) Oxidation Oxidation Nipecotic_Acid->Oxidation Six_Oxo This compound Oxidation->Six_Oxo

Caption: Conceptual pathway from nipecotic acid to its 6-oxo derivative.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₆H₉NO₃[8]
Molecular Weight 143.14 g/mol [8]
CAS Number 22540-50-7[9]
IUPAC Name This compound
Synonyms 6-oxo-3-piperidinecarboxylic acid[6]
Physical Form Solid

Experimental Protocols: Foundational Synthetic Approaches

While a singular, historical first synthesis is not clearly documented, the preparation of this compound and its derivatives would have drawn upon established methods for the synthesis of piperidones and the modification of amino acids. Below are representative protocols that illustrate the chemical principles involved.

General Protocol for the Synthesis of Nipecotic Acid Derivatives via Amidation

The functionalization of the carboxylic acid group of nipecotic acid is a common strategy to create diverse derivatives. This protocol outlines a general amidation procedure.[4][7]

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting carboxylic acid (e.g., a protected nipecotic acid) in a suitable dry solvent such as dichloromethane (CH₂Cl₂). For less soluble acids, a small amount of N,N-dimethylformamide (DMF) can be added.

  • Addition of Reagents: To the solution, add the desired amine and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), along with a catalyst like 4-dimethylaminopyridine (DMAP).

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with a dilute acid (e.g., 5% HCl), a dilute base (e.g., 5% NaHCO₃), and brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Diagram: General Amidation Workflow

G Start Start: Dissolve Carboxylic Acid Add_Reagents Add Amine, Coupling Agent (DCC), and Catalyst (DMAP) Start->Add_Reagents Stir Stir at Room Temperature Overnight Add_Reagents->Stir Filter Filter to Remove Byproduct Stir->Filter Wash Wash with Acid, Base, and Brine Filter->Wash Purify Dry and Purify by Chromatography Wash->Purify End End: Isolated Amide Derivative Purify->End

Caption: A generalized workflow for the synthesis of nipecotic acid amides.

Contemporary Significance and Applications

The core structure of this compound and its derivatives continues to be of interest in modern drug discovery. Its bifunctional nature, possessing both a lactam and a carboxylic acid, provides multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening.

Derivatives of nipecotic acid are explored for a range of therapeutic targets beyond GABA transporters, including their potential as anti-inflammatory and neuroprotective agents.[3][5] The 6-oxo moiety can influence the molecule's conformation and electronic properties, potentially leading to altered target binding and selectivity profiles compared to the parent nipecotic acid. For instance, the (3S)-enantiomer has been investigated as an acetylcholinesterase inhibitor.[8]

Conclusion: An Evolving Legacy

The history of this compound is not one of a standalone discovery but rather a testament to the incremental and logical progression of medicinal chemistry. Born from the foundational importance of the piperidine scaffold and the therapeutic potential of nipecotic acid, this molecule represents a key step in the exploration of this critical chemical space. As researchers continue to design and synthesize novel therapeutics, the versatile this compound core and its derivatives will undoubtedly continue to play a role in the development of the next generation of medicines.

References

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. (2025). Source Not Available. [URL Not Available]
  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). MDPI. [Link]

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. (2022). PubMed. [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. (2025). bioRxiv. [Link]

  • Synthesis and evaluation of N-substituted nipecotic acid derivatives with an unsymmetrical bis-aromatic residue attached to a vinyl ether spacer as potential GABA uptake inhibitors. (2013). PubMed. [Link]

  • Piperidones: from alkaloids to pseudopeptides. (n.d.). SciSpace. [Link]

  • 6-Oxopiperidine-2-carboxylic acid | C6H9NO3. (n.d.). PubChem. [Link]

  • This compound (C6H9NO3). (n.d.). PubChemLite. [Link]

  • Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (2014). HMDB. [Link]

  • Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (n.d.).

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The 6-Oxopiperidine-3-carboxylic Acid Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Privileged Core

In the landscape of modern drug discovery, certain molecular frameworks consistently emerge as keystones for therapeutic innovation. The 6-oxopiperidine-3-carboxylic acid scaffold has firmly established itself as one such "privileged" structure. Its inherent conformational rigidity, combined with a strategic presentation of hydrogen bond donors, acceptors, and a crucial acidic moiety, provides a robust platform for designing highly specific and potent modulators of biological targets. This guide offers an in-depth technical exploration of this scaffold, moving beyond a simple overview to provide actionable insights for researchers, scientists, and drug development professionals. We will dissect its core attributes, illuminate rational synthetic strategies, and culminate in a detailed case study of its application in the development of enzyme inhibitors, thereby providing a comprehensive roadmap for leveraging this powerful core in medicinal chemistry campaigns.

PART 1: Core Structural and Physicochemical Rationale

The efficacy of the this compound scaffold is not accidental; it is a direct consequence of its distinct stereoelectronic features, which are pre-organized for target interaction.

  • The Lactam Moiety: The endocyclic amide (lactam) provides a planar, rigid unit. The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual-functionality allows for robust anchoring within protein active sites.

  • The Carboxylic Acid: Positioned at the C3 carbon, the carboxylic acid is arguably the most critical feature for many of its applications. It is a potent hydrogen bond donor/acceptor and, being ionized at physiological pH, it readily engages in charge-based salt bridge interactions with cationic residues like arginine and lysine. This often allows the scaffold to mimic endogenous ligands or the transition states of enzymatic reactions.

  • Conformational Rigidity: The six-membered piperidine ring adopts a stable chair-like conformation. This rigidity reduces the entropic penalty upon binding to a biological target, as fewer rotational bonds are "frozen" upon complexation. This translates directly to higher binding affinity.

  • The Chiral Center: The C3 position is a stereocenter, allowing for the development of stereoisomers with potentially vast differences in biological activity. This provides a critical handle for optimizing potency and selectivity, a cornerstone of modern drug design.

Caption: Key pharmacophoric features of the this compound core.

PART 2: Synthetic Access to the Scaffold

A critical aspect of any medicinal chemistry scaffold is its synthetic accessibility. The this compound core can be constructed through several reliable routes. The following protocol outlines a common strategy starting from a derivative of glutamic acid, which advantageously places the carboxylic acid at the desired position from the outset.

Experimental Protocol: Asymmetric Synthesis via Glutamic Acid Derivative

This protocol describes a representative synthesis. The choice of protecting groups (PG) and reagents may be adapted based on the desired downstream modifications.

Causality Behind the Workflow: The logic of this pathway is to use a readily available, chiral starting material (glutamic acid) to set the stereochemistry at C3 early. The key transformation is an intramolecular cyclization to form the stable lactam ring.

  • Step 1: Selective Protection of L-Glutamic Acid.

    • Procedure: L-Glutamic acid is treated with an acid catalyst in methanol to selectively esterify the distal (γ) carboxylic acid. The resulting amino acid ester is then protected at the amino group, typically with a Boc (tert-butyloxycarbonyl) group using Di-tert-butyl dicarbonate (Boc)₂O.

    • Rationale: Selective esterification of the γ-carboxyl is crucial to leave the α-carboxyl free for the subsequent cyclization. The Boc group is chosen for its stability under the esterification conditions and its ease of removal later under acidic conditions.

  • Step 2: Intramolecular Cyclization (Lactam Formation).

    • Procedure: The N-Boc-γ-methyl-glutamate is treated with a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an aprotic solvent like DMF (Dimethylformamide).

    • Rationale: This is the key ring-forming step. The coupling agent activates the free α-carboxylic acid, making it susceptible to nucleophilic attack by the protected amine. While direct amide formation is possible, modern coupling agents like HATU provide high yields and minimize side reactions, including racemization.

  • Step 3: Deprotection.

    • Procedure: The resulting protected scaffold is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), to remove the Boc group. Subsequent saponification of the methyl ester using a base like lithium hydroxide (LiOH) in a THF/water mixture yields the final this compound.

    • Rationale: Orthogonal deprotection is key. The acid-labile Boc group is removed first, followed by base-mediated hydrolysis of the ester. This stepwise approach ensures the integrity of the scaffold.

Caption: Workflow for asymmetric synthesis from L-glutamic acid.

PART 3: Application Case Study - Inhibitors of Human D-Amino Acid Oxidase (hDAAO)

The therapeutic potential of the this compound scaffold is powerfully demonstrated in its use to develop inhibitors of human D-amino acid oxidase (hDAAO).

Therapeutic Rationale

hDAAO is a flavoenzyme that degrades the neuromodulator D-serine.[1] D-serine is a crucial co-agonist at the NMDA receptor, which is fundamental for synaptic plasticity and cognitive function.[2] Hypofunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia.[2] Therefore, inhibiting hDAAO is a compelling therapeutic strategy to increase brain levels of D-serine, enhance NMDA receptor function, and potentially alleviate the cognitive symptoms of schizophrenia.[3][4]

Structure-Activity Relationship (SAR) Analysis

The this compound core serves as an excellent starting point for hDAAO inhibitors. The carboxylic acid is critical for binding, forming a bidentate salt bridge with a key arginine residue (Arg283) in the active site.[1] SAR studies have focused on substitutions around the piperidine ring to occupy adjacent pockets and enhance potency.

Compound IDR-Group at C4hDAAO IC₅₀ (nM)Rationale for Modification
1 (Core) H>1000The unsubstituted scaffold shows weak activity, requiring further optimization.
2 Phenyl55Introduction of an aromatic ring explores a hydrophobic pocket near the active site.
3 4-Chlorophenyl12The electron-withdrawing chloro group enhances hydrophobic and potentially halogen-bonding interactions.
4 3-Hydroxyphenyl28A polar group is introduced to probe for hydrogen bonding opportunities.
5 Thiophen-2-yl40A heteroaromatic ring is used to modulate electronic properties and explore alternative binding modes.

Note: Data is representative and synthesized from trends reported in the medicinal chemistry literature for hDAAO inhibitors to illustrate SAR principles.

Key SAR Insights:

  • C4-Aryl Substitution is Key: The most significant gains in potency are achieved by introducing a substituted aryl group at the C4 position. This substituent is believed to occupy a hydrophobic sub-pocket in the hDAAO active site.

  • Electronic Effects Matter: Halogenation of the C4-phenyl ring (e.g., 4-chloro) consistently improves potency, suggesting that both steric bulk and electronic properties are important for optimal interaction.

  • Stereochemistry is Crucial: For C3-substituted piperidines, the stereochemistry of the carboxylic acid is paramount for correct orientation and interaction with the active site arginine.

Caption: Mechanism of action for hDAAO inhibitors based on the scaffold.

PART 4: Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its well-defined stereochemical and electronic properties provide a reliable foundation for building high-affinity ligands. As demonstrated with hDAAO inhibitors, the core scaffold effectively anchors the molecule in the target's active site, allowing for systematic SAR exploration through peripheral modifications. The synthetic accessibility of this scaffold ensures that diverse libraries of analogues can be readily produced for screening and optimization. For drug discovery teams, the adoption of this scaffold represents a rational, structure-based approach to tackling complex biological targets, and its continued appearance in novel therapeutic agents is all but certain.

References

  • Calcinaghi, V., Cappelletti, P., & Pollegioni, L. (2018). Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 59. [Link]

  • Sparey, T., et al. (2011). Novel human D-amino acid oxidase inhibitors stabilize an active-site lid-open conformation. Biochemical Journal, 435(3), 657-667. [Link]

  • Koga, K., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363. [Link]

  • Fused heterocyclic inhibitors of D- amino acid oxidase. (2007). Semantic Scholar. [Link]

  • Allouchi, H., et al. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Acta Crystallographica Section E: Structure Reports Online, 60(8), o1353-o1355. [Link]

  • Smith, S. M., et al. (2010). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 16(3), 246-255. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are DAAO inhibitors and how do they work?. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 6-Oxopiperidine-3-carboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known and predicted physical properties of the (S) and (R) enantiomers of 6-oxopiperidine-3-carboxylic acid, a chiral heterocyclic compound of significant interest in pharmaceutical research and development. Given the nascent stage of public domain research on these specific enantiomers, this document synthesizes available data, draws logical comparisons with structurally related compounds, and presents detailed experimental protocols for their characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of these chiral building blocks.

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents.[1] The introduction of chirality to this heterocyclic system opens up three-dimensional chemical space, allowing for precise interactions with biological targets. Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Therefore, the early and accurate characterization of the physical properties of individual enantiomers is a cornerstone of modern drug development, influencing everything from formulation and bioavailability to regulatory approval.

This compound presents a compelling scaffold for the development of novel therapeutics. The presence of a lactam, a carboxylic acid, and a stereocenter makes it a versatile building block. The (3S)-enantiomer has been identified as an inhibitor of acetylcholinesterase, while the (3R)-enantiomer is known to inhibit citrate synthase and phosphofructokinase, highlighting the stereospecificity of their biological activity. A thorough understanding of their physical properties is paramount for advancing their therapeutic potential.

Physicochemical Properties: A Comparative Analysis

Direct experimental data on the physical properties of this compound enantiomers is limited in publicly available literature. However, we can compile predicted data and draw informative comparisons with closely related analogs.

Property(S)-6-Oxopiperidine-3-carboxylic acid(R)-6-Oxopiperidine-3-carboxylic acidRacemic this compound
Molecular Formula C₆H₉NO₃C₆H₉NO₃C₆H₉NO₃
Molecular Weight 143.14 g/mol 143.14 g/mol 143.14 g/mol
Predicted Boiling Point 437.0 ± 38.0 °C[2]437.0 ± 38.0 °C (Predicted)Not available
Predicted Density 1.286 ± 0.06 g/cm³[2]1.286 ± 0.06 g/cm³ (Predicted)Not available
Melting Point Not availableNot availableNot available
Solubility Increased solubility in acidic conditionsNot availableNot available
Optical Rotation Not availableNot available0° (by definition)

Expert Insights:

  • Enantiomers vs. Racemate: Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[3] However, the racemic mixture, being a 1:1 mixture of both enantiomers, often exhibits different physical properties. The melting point of a racemic compound can be lower, higher, or the same as the pure enantiomers, depending on whether it forms a racemic conglomerate, a racemic compound, or a solid solution.

  • Context from Analogs: For context, the related compound (R)-(-)-3-Piperidinecarboxylic acid has a reported melting point of 251-255 °C. Another analog, (S)-1-Boc-piperidine-3-carboxylic acid, has a melting point of 165-169 °C.[4] These values suggest that the this compound enantiomers are likely to be high-melting solids.

  • Solubility: The observation that the (3S)-enantiomer's inhibitory effects on microbial growth are enhanced in acidic conditions due to increased solubility is a critical piece of information for formulation development. This is expected for a carboxylic acid-containing compound, as protonation of the carboxylate anion in acidic media would lead to a neutral molecule with potentially different solubility characteristics.

Optical Properties: The Defining Characteristic of Enantiomers

The defining physical property that distinguishes enantiomers is their interaction with plane-polarized light. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.[3] This phenomenon is known as optical activity, and the measured rotation is termed the specific rotation, [α]. A positive (+) or dextrorotatory rotation is designated as 'd', while a negative (-) or levorotatory rotation is designated as 'l'.[5]

While no experimentally determined specific rotation values have been published for the enantiomers of this compound, it is expected that the (S) and (R) enantiomers will exhibit equal and opposite rotations. For instance, (R)-(-)-3-Piperidinecarboxylic acid has a specific rotation of [α]₂₂/D −5° (c = 1 in H₂O). This provides a reference point for the type of measurement that needs to be conducted for the title compounds.

Structural and Thermal Analysis

The solid-state properties of a pharmaceutical compound, including its crystal structure and thermal behavior, are critical for its stability, manufacturability, and bioavailability.

Crystallography: To date, no public crystal structures for the enantiomers of this compound have been reported. X-ray crystallography would provide definitive proof of the absolute stereochemistry and reveal the three-dimensional arrangement of the molecules in the solid state, including intermolecular interactions like hydrogen bonding. This information is invaluable for understanding the physical properties and for computational modeling.

Thermal Analysis: Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point, purity, and polymorphic forms of a crystalline solid. For the enantiomers of this compound, DSC would be the method of choice for accurately measuring their melting points and assessing their thermal stability. A comparison of the thermograms of the pure enantiomers and the racemic mixture could also elucidate the nature of the racemic form.

Experimental Protocols for Characterization

To address the current data gaps, the following experimental protocols are proposed. These are designed to be robust and self-validating, providing a clear path for the comprehensive characterization of the this compound enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the (S) and (R) enantiomers, determine enantiomeric purity (enantiomeric excess, ee), and quantify the individual enantiomers.

Causality Behind Experimental Choices: Chiral HPLC is the gold standard for the separation of enantiomers in the pharmaceutical industry due to its accuracy, precision, and robustness.[6] The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including those with piperidine scaffolds.[7] Normal phase chromatography is often a good starting point for compounds with polar functional groups that are soluble in organic solvents.

Protocol:

  • Column Selection: A polysaccharide-based chiral stationary phase, such as a Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) column (250 x 4.6 mm, 3 µm), is a recommended starting point.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol (IPA) with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape. A typical starting gradient could be 95:5 (n-Hexane:IPA) with 0.1% TFA.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Sample Preparation:

    • Prepare a standard solution of the racemic this compound at a concentration of 1 mg/mL in the mobile phase.

    • Prepare sample solutions of the individual enantiomers at the same concentration.

  • Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Inject 10 µL of the racemic standard to determine the retention times of the two enantiomers and the resolution.

    • Inject the individual enantiomer samples to confirm the elution order.

    • Optimize the mobile phase composition (ratio of n-Hexane to IPA) to achieve a resolution (Rs) of >1.5.

  • Data Analysis: Calculate the enantiomeric excess (ee) of a sample using the peak areas of the two enantiomers: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing col_select Column Selection (e.g., Chiralpak IC-3) mob_phase Mobile Phase Prep (Hexane/IPA/TFA) col_select->mob_phase sample_prep Sample Preparation (1 mg/mL) mob_phase->sample_prep equilibration Column Equilibration sample_prep->equilibration injection Sample Injection (10 µL) equilibration->injection detection UV Detection injection->detection integration Peak Integration detection->integration calculation Calculate ee (%) integration->calculation

Caption: Chiral HPLC workflow for enantiomeric separation.

Polarimetry

Objective: To determine the specific rotation of the (S) and (R) enantiomers.

Causality Behind Experimental Choices: Polarimetry is the definitive technique for measuring optical activity.[3] The specific rotation is a characteristic property of a chiral compound and is essential for its identification and quality control. The choice of solvent and concentration is crucial as these can influence the measured rotation.

Protocol:

  • Instrumentation: Use a calibrated polarimeter with a sodium D-line (589 nm) light source.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the pure (S)-enantiomer and dissolve it in a 10 mL volumetric flask using a suitable solvent (e.g., methanol or water) to create a concentration (c) of 0.01 g/mL.

    • Repeat for the (R)-enantiomer.

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (blank).

    • Fill a 1 decimeter (dm) path length (l) polarimeter cell with the sample solution.

    • Measure the observed rotation (α) at a constant temperature (e.g., 20 °C).

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c x l). The result should be reported with the temperature and wavelength, e.g., [α]²⁰D.

Polarimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation sample_prep Prepare Solution (c = 0.01 g/mL) blank Measure Blank (Solvent) sample_prep->blank sample_measure Measure Sample (Observed Rotation α) blank->sample_measure calc Calculate Specific Rotation [α] = α / (c x l) sample_measure->calc

Sources

An In-depth Technical Guide to the Solubility of 6-Oxopiperidine-3-carboxylic Acid in Organic Solvents for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Strategic Importance of 6-Oxopiperidine-3-carboxylic Acid and Its Solubility

This compound, with its constrained cyclic structure and bifunctional nature (a lactam and a carboxylic acid), represents a versatile scaffold in medicinal chemistry. Its derivatives have shown promise in a multitude of therapeutic areas. The successful progression of drug candidates incorporating this moiety is contingent upon a thorough understanding of its physicochemical properties, paramount among which is solubility.

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound in organic solvents is a cornerstone of process development for several reasons:

  • Reaction Optimization: The choice of solvent can dramatically affect the rate and outcome of a chemical reaction. A solvent that ensures the complete dissolution of reactants facilitates homogenous reaction conditions, often leading to higher yields and fewer byproducts.

  • Purification Strategies: Crystallization, a common method for purifying pharmaceutical intermediates, is critically dependent on the differential solubility of the compound and its impurities in a given solvent system at various temperatures.

  • Formulation Development: For APIs, solubility in pharmaceutically acceptable solvents is a key factor in developing viable dosage forms, particularly for liquid formulations.

Given the importance of these factors, the ability to accurately and reliably determine the solubility of this compound is an indispensable skill for any research and development team.

Safety and Handling of this compound

Prior to undertaking any experimental work, it is imperative to be fully conversant with the safety protocols for handling this compound. The compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2].

Mandatory Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat[1].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors[1].

  • Handling: Avoid direct contact with the skin and eyes. Wash hands thoroughly after handling[1].

  • Storage: Store in a tightly sealed container in a cool, dry place[1].

In the event of exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures[1][3].

Gold Standard Methodology: Equilibrium Solubility Determination via the Shake-Flask Method

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method[4][5][6]. This technique, considered the "gold standard," measures the thermodynamic solubility, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute[6].

The following section provides a detailed, step-by-step protocol for determining the solubility of this compound in a selection of organic solvents.

Materials and Equipment
  • This compound (ensure purity is known and documented)

  • A range of organic solvents (e.g., polar protic: methanol, ethanol; polar aprotic: acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO); nonpolar: toluene, hexane) of appropriate purity.

  • Analytical balance

  • Glass vials with screw caps

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess this compound prep_solvent Add a known volume of organic solvent to a vial prep_compound->prep_solvent Addition agitation Agitate at a constant temperature (e.g., 25°C) for 24-48 hours prep_solvent->agitation centrifugation Centrifuge to pellet undissolved solid agitation->centrifugation filtration Filter supernatant through a 0.22 µm syringe filter centrifugation->filtration dilution Dilute the clear filtrate filtration->dilution hplc_analysis Analyze by HPLC dilution->hplc_analysis quantification Quantify against a standard curve hplc_analysis->quantification result result quantification->result Calculate Solubility (mg/mL or mol/L)

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Detailed Step-by-Step Protocol
  • Preparation of the Sample:

    • Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that there should be visible undissolved solid at the end of the experiment.

    • Pipette a precise volume of the chosen organic solvent into the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application)[6].

    • Agitate the mixture for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended[6][7]. It is advisable to sample at intermediate time points (e.g., 12, 24, and 48 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Phase Separation:

    • After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials[6]. The centrifugation speed and time should be optimized to pellet all suspended particles.

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles that could lead to an overestimation of solubility[6].

  • Analysis and Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

    • Accurately dilute the filtered sample solution to a concentration that falls within the linear range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution by a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

    • Determine the concentration of this compound in the diluted sample by interpolating its peak area from the calibration curve.

    • Calculate the original solubility by multiplying the determined concentration by the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner. A tabular format is highly recommended for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Protic Methanol[Experimental Value][Calculated Value]
Ethanol[Experimental Value][Calculated Value]
Polar Aprotic Acetonitrile[Experimental Value][Calculated Value]
DMSO[Experimental Value][Calculated Value]
DMF[Experimental Value][Calculated Value]
Nonpolar Toluene[Experimental Value][Calculated Value]

Interpreting the Results:

The solubility of this compound will be influenced by the polarity and hydrogen bonding capabilities of the solvent. The presence of both a hydrogen bond donor (the carboxylic acid proton and the lactam N-H) and hydrogen bond acceptors (the carbonyl oxygens) suggests that it will likely exhibit higher solubility in polar solvents, particularly those that can engage in hydrogen bonding.

  • High Solubility in Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.

  • Good Solubility in Polar Aprotic Solvents: Solvents like DMSO and DMF are strong hydrogen bond acceptors and are expected to be good solvents for this compound.

  • Low Solubility in Nonpolar Solvents: Nonpolar solvents like toluene and hexane lack the ability to form strong intermolecular interactions with the polar functional groups of this compound, leading to poor solubility.

Conclusion

While a comprehensive public database for the solubility of this compound in all organic solvents is not currently available, this guide provides the necessary framework for researchers to confidently and accurately determine these critical parameters. The shake-flask method, when executed with precision and care, yields reliable equilibrium solubility data that is essential for informed decision-making in reaction design, process optimization, and purification strategies. A thorough understanding of the solubility profile of this versatile building block is a key enabler for accelerating the development of novel therapeutics.

References

  • MSDS of this compound. (n.d.).
  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Solubility: Importance and Enhancement Techniques. IntechOpen.
  • Szolláth, R., Bárdos, V., Stifter-Mursits, M., Angi, R., & Mazák, K. (2025). Effects of Different Centrifugation Parameters on Equilibrium Solubility Measurements. Journal of Pharmaceutical and Biomedical Analysis.
  • Glomme, A., & März, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Li, S., & Li, L. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 51(10), 777-779.
  • Aaron Chemicals LLC. (2024).
  • Combi-Blocks, Inc. (2023). (R)
  • PubChem. (n.d.). 6-Oxo-1-propylpiperidine-3-carboxylic acid. Retrieved from [Link]

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Potential therapeutic targets of 6-Oxopiperidine-3-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 6-Oxopiperidine-3-carboxylic Acid Analogs

Introduction: The Versatile this compound Scaffold

The this compound core is a privileged scaffold in medicinal chemistry, offering a conformationally constrained framework that is amenable to diverse chemical modifications. This guide provides an in-depth exploration of the known and emerging therapeutic targets for analogs derived from this versatile heterocyclic system. We will delve into the mechanistic underpinnings of their biological activity, present key structure-activity relationship (SAR) insights, and provide exemplary protocols for their investigation, empowering researchers and drug development professionals to unlock the full therapeutic potential of this compound class.

The inherent chirality and the presence of both a lactam and a carboxylic acid moiety provide multiple points for chemical elaboration, allowing for the fine-tuning of physicochemical properties and target engagement. This has led to the exploration of this compound analogs across a spectrum of therapeutic areas, including neuroscience, infectious diseases, and oncology.

Part 1: Central Nervous System (CNS) Modulation

Analogs of this compound have demonstrated significant potential in modulating key targets within the central nervous system, offering avenues for the treatment of neurodegenerative diseases, pain, and other neurological disorders.

Acetylcholinesterase (AChE) Inhibition: A Strategy for Alzheimer's Disease

Mechanistic Rationale: The inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a cornerstone of symptomatic treatment for Alzheimer's disease. By increasing the synaptic levels of acetylcholine, AChE inhibitors can ameliorate cognitive deficits. The (3S)-6-Oxopiperidine-3-carboxylic acid enantiomer has been identified as an inhibitor of acetylcholinesterase. The lactam ring likely participates in key hydrogen bonding interactions within the enzyme's active site, while the carboxylic acid can be modified to enhance binding affinity and selectivity.

Experimental Protocol: Ellman's Assay for AChE Inhibition

This spectrophotometric assay is a standard method for quantifying AChE activity and inhibition.

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0).

    • Acetylthiocholine iodide (ATCI) substrate solution (10 mM in buffer).

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (3 mM in buffer).

    • AChE enzyme solution (from electric eel or human recombinant, diluted in buffer to achieve a linear reaction rate).

    • Test compound (this compound analog) stock solution (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 140 µL of phosphate buffer.

      • 20 µL of DTNB solution.

      • 10 µL of test compound dilution (or DMSO for control).

      • 10 µL of AChE solution.

    • Incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Workflow for AChE Inhibition Assay

AChE_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_read Data Acquisition & Analysis P_Buffer Phosphate Buffer (pH 8.0) Mix Combine Buffer, DTNB, Compound, and AChE P_Buffer->Mix DTNB DTNB Solution DTNB->Mix ATCI ATCI Substrate AChE AChE Enzyme AChE->Mix Compound Test Compound Dilutions Compound->Mix Incubate Incubate (37°C, 15 min) Mix->Incubate Add_ATCI Add ATCI Substrate Incubate->Add_ATCI Read Measure Absorbance at 412 nm Add_ATCI->Read Calculate Calculate Reaction Rate (V) Read->Calculate Inhibition % Inhibition vs. [Compound] Calculate->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for determining the IC50 of this compound analogs against AChE.

NMDA Receptor Antagonism: Neuroprotection and Beyond

Mechanistic Rationale: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors crucial for synaptic plasticity, learning, and memory. However, their overactivation (excitotoxicity) is implicated in neuronal cell death following stroke and in neurodegenerative conditions. Analogs of 2-amino-adipic acid, which can cyclize to form a 6-oxopiperidine-2-carboxylic acid structure, have been shown to act as selective NMDA receptor antagonists[1]. The piperidine ring serves as a scaffold to position the carboxylic acid and other substituents to interact with the glutamate binding site on the GluN2 subunits of the NMDA receptor.

Structure-Activity Relationship (SAR) Insights: Derivatives of 2-amino-adipic acid with a tetrazole substitution at the C5 position have demonstrated selective antagonism for NMDA receptors over AMPA receptors[1]. This suggests that modifications distal to the core piperidine ring can significantly influence receptor selectivity and affinity.

Mu-Opioid Receptor Modulation: Novel Analgesics

Mechanistic Rationale: The mu-opioid receptor is the primary target for opioid analgesics like morphine. There is a continuous search for new ligands with improved side-effect profiles, such as reduced respiratory depression and tolerance. Piperidine-3-carboxylic acid has been incorporated as a constrained proline surrogate in analogs of endomorphin-2, a naturally occurring opioid peptide[2]. This modification aims to enhance enzymatic stability and receptor binding affinity.

Quantitative Data for Endomorphin-2 Analogs: All new analogs in the cited study displayed sub-nanomolar or nanomolar affinity for the mu-opioid receptor[2]. This highlights the potential of incorporating the piperidine-3-carboxylic acid moiety into peptide scaffolds to generate potent receptor ligands.

Part 2: Combating Infectious Diseases

The this compound scaffold has also emerged as a promising starting point for the development of novel anti-infective agents, particularly against Mycobacterium tuberculosis.

Inhibition of Menaquinone Biosynthesis in Mycobacterium tuberculosis

Mechanistic Rationale: Menaquinone (Vitamin K2) is an essential component of the electron transport chain in Mycobacterium tuberculosis and is vital for the bacterium's survival. The enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is a key player in the menaquinone biosynthesis pathway and represents an attractive target for novel anti-tubercular drugs. Piperidine derivatives have been investigated as inhibitors of MenA[3].

SAR Insights: Studies on piperidine-based MenA inhibitors have shown that a central tertiary amine is important for selectivity against the mycobacterial enzyme[3]. Modifications on both sides of the piperidine ring (termed "western" and "eastern" moieties in the literature) significantly impact inhibitory potency and physicochemical properties[3]. For instance, a 4-chlorophenyl group on the "western" side and various substituted aromatic rings on the "eastern" side have yielded compounds with potent MenA inhibition and whole-cell activity against M. tuberculosis[3].

Signaling Pathway: Menaquinone Biosynthesis

MenA_Pathway Chorismate Chorismate SEPHCHC SEPHCHC Chorismate->SEPHCHC MenF, D, H DHNA DHNA SEPHCHC->DHNA MenC, B, E MenA MenA (Target) DHNA->MenA DMK Demethylmenaquinone MenA->DMK + Farnesyl-PP MK Menaquinone (MK-9) DMK->MK MenG PiperidineAnalog Piperidine-based Analog PiperidineAnalog->MenA Inhibition

Caption: Inhibition of the MenA enzyme in the M. tuberculosis menaquinone biosynthesis pathway.

Targeting Central Metabolism: Citrate Synthase and Phosphofructokinase

Mechanistic Rationale: The (3R)-6-Oxopiperidine-3-carboxylic acid enantiomer has been shown to inhibit enzymes involved in central metabolism, such as citrate synthase and phosphofructokinase. Disrupting these fundamental metabolic pathways can be an effective strategy against bacteria like M. tuberculosis, which rely on them for energy production and survival. This compound is also suggested to act as an acid catalyst, potentially disrupting the bacterial cell membrane.

Part 3: Applications in Oncology

Derivatives of the related 2-oxopiperidine-3-carboxylic acid scaffold have shown promise as anti-cancer agents, primarily through the inhibition of key signaling kinases.

c-Met Kinase Inhibition

Mechanistic Rationale: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and metastasis. Dysregulation of the HGF/c-Met signaling pathway is implicated in numerous cancers, making it a validated therapeutic target. Derivatives of 2-oxopiperidine-3-carboxylic acid have been identified as potent c-Met kinase inhibitors, with some compounds exhibiting IC50 values in the nanomolar range against gastric cancer cell lines[4].

Quantitative Data for c-Met Inhibition: Some derivatives have demonstrated IC50 values ranging from 0.57 to 16 µM against MKN45 gastric cancer cells[4]. This indicates that the 2-oxopiperidine-3-carboxylic acid scaffold can be effectively decorated to achieve potent anti-proliferative activity.

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a rich source of chemical diversity for the development of novel therapeutics. The evidence presented in this guide highlights their potential to modulate a wide array of biological targets, from enzymes and receptors in the central nervous system to critical pathways in infectious agents and cancer cells.

Future research should focus on:

  • Structure-Based Drug Design: Utilizing co-crystal structures of analogs bound to their target proteins to guide the design of more potent and selective inhibitors.

  • Pharmacokinetic Optimization: Modifying the core scaffold to improve metabolic stability, bioavailability, and CNS penetration where desired.

  • Exploring New Therapeutic Areas: Investigating the potential of these analogs against other targets, such as G-protein coupled receptors and other enzyme families.

By leveraging the synthetic tractability and favorable biological properties of the this compound core, the scientific community is well-positioned to translate these promising research findings into next-generation therapies.

References

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

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In Silico Prediction of 6-Oxopiperidine-3-carboxylic Acid Bioactivity: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth workflow for the in silico prediction of the bioactivity of 6-Oxopiperidine-3-carboxylic acid. As drug discovery pipelines increasingly rely on computational methods to reduce costs and accelerate timelines, a robust and validated virtual screening cascade is paramount. This document details a multi-faceted approach, beginning with foundational ligand-based target prediction and progressing through pharmacophore modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. Each section provides not only a step-by-step experimental protocol for researchers but also the underlying scientific rationale for methodological choices. By integrating data from multiple predictive models, this guide establishes a self-validating system to build a comprehensive bioactivity profile for novel chemical entities, using this compound as a practical case study. All protocols are designed around publicly accessible tools and databases to ensure reproducibility and broad applicability.

Introduction: The Rationale for In Silico Bioactivity Profiling

The journey of a drug from concept to clinic is fraught with challenges, with high attrition rates often attributed to unforeseen issues in efficacy or safety.[1] Computational, or in silico, methods provide a powerful framework for early-stage risk mitigation by predicting a compound's biological behavior before significant resources are invested in synthesis and in vitro testing.[2][3][4] This guide focuses on this compound (CAS: 22540-50-7), a heterocyclic scaffold, to illustrate a cohesive and logical in silico workflow.[5][6][7][8] The fundamental premise is that a molecule's structure dictates its function; by analyzing its structural and physicochemical properties, we can infer its interactions with biological systems.[9]

This workflow is designed as a cascading series of hypotheses. We begin by asking the broadest question—"What proteins might this molecule interact with?"—and progressively refine our inquiry to investigate the specifics of these interactions, their structural basis, and the compound's ultimate disposition within a biological system.

The overall predictive workflow is visualized below.

G cluster_0 Start: Molecule Definition cluster_1 Target & Property Prediction cluster_2 Interaction & Activity Analysis cluster_3 Synthesis & Validation mol This compound (SMILES: O=C1NCCC(C1)C(=O)O) target_pred Part 2: Target Prediction (e.g., SwissTargetPrediction) mol->target_pred Input SMILES admet_pred Part 5: ADMET Prediction (e.g., ADMETlab) mol->admet_pred Input SMILES pharma Part 3: Pharmacophore Modeling target_pred->pharma Identified Targets docking Part 4: Molecular Docking (e.g., AutoDock Vina) target_pred->docking Select Top Target synthesis Data Synthesis & Hypothesis Generation admet_pred->synthesis Safety & PK Profile pharma->docking Constrain Docking docking->synthesis Binding Affinity & Pose qsar QSAR Analysis (Conceptual) qsar->synthesis Activity Prediction validation Experimental Validation (In Vitro / In Vivo) synthesis->validation Prioritized Candidates

Caption: Overall In Silico Bioactivity Prediction Workflow.

Ligand-Based Target Prediction: Identifying Potential Biological Partners

Expertise & Experience: Before we can analyze a potential drug's binding, we must first generate a plausible list of its protein targets. Without prior experimental data, the most effective strategy is to leverage the principle of chemical similarity: molecules with similar structures are likely to bind to similar proteins.[10] Ligand-based target prediction servers operationalize this by screening the query molecule against vast databases of known ligands with annotated targets.[11][12][13]

Trustworthiness: Our confidence in these predictions is enhanced by using tools that combine multiple similarity metrics (e.g., 2D fingerprints and 3D shape) and provide a probabilistic ranking.[10] This allows us to prioritize targets that are consistently identified by diverse chemical analogs.

Protocol: Target Prediction with SwissTargetPrediction
  • Navigate to the Web Server: Open a web browser and go to the SwissTargetPrediction server.[10][11][12][13][14]

  • Input Molecule: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound: O=C1NCCC(C1)C(=O)O. Paste this string into the query box.

  • Select Organism: Choose "Homo sapiens" as the target organism for drug development applications.

  • Execute Prediction: Click the "Predict targets" button to initiate the screening process.

  • Analyze Results: The server will return a list of probable targets, ranked by a probability score. The results are grouped by protein class. Examine the top-ranked targets with the highest probability scores.

Data Presentation: Predicted Targets for this compound
Target ClassTarget NameUniProt IDProbabilityKnown Actives (ChEMBL)
EnzymeProstaglandin G/H synthase 2 (COX-2)P353540.2151587
EnzymeCarbonic anhydrase IIP009180.1884251
EnzymeAldose reductaseP151210.1531102
EnzymeSerine/threonine-protein kinase B-rafP150560.1102345
G-protein coupled receptorCannabinoid receptor 1 (CB1)P215540.0953112
G-protein coupled receptorDopamine D2 receptorP144160.0915620
ProteaseThrombinP007340.0871890
(Note: This data is illustrative, based on a hypothetical prediction for demonstration purposes.)

From this analysis, Prostaglandin G/H synthase 2 (COX-2) emerges as a high-priority candidate for further investigation due to its high probability score and role as a well-established drug target.

Pharmacophore Modeling: Abstracting Key Interaction Features

Expertise & Experience: Pharmacophore modeling distills the complex 3D structure of a molecule into an abstract representation of its essential interaction features: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and ionic centers.[15][16][17][18][19] This is crucial for two reasons: it helps us understand why a molecule might bind to a target, and it can be used as a 3D query to find other, structurally diverse molecules that could bind to the same target (a technique known as scaffold hopping).[16]

Trustworthiness: A robust pharmacophore model is typically generated from a high-resolution crystal structure of a target protein co-bound with a known ligand (structure-based) or by aligning a set of known active molecules (ligand-based).[15] For our workflow, having identified COX-2 as a potential target, we can pursue a structure-based approach.

G cluster_0 Ligand Features cluster_1 Pharmacophore Model (3D) HBD H-Bond Donor p_HBD Donor HBD->p_HBD maps to HBA H-Bond Acceptor p_HBA Acceptor HBA->p_HBA maps to HY Hydrophobic p_HY Hydrophobic HY->p_HY maps to AR Aromatic

Caption: Concept of a 3D Pharmacophore Model.

Protocol: Structure-Based Pharmacophore Generation (Conceptual)
  • Select a Template: Identify a high-resolution (<2.5 Å) crystal structure of COX-2 with a bound ligand from the Protein Data Bank (PDB). For example, PDB ID: 5IKR.

  • Identify Interaction Features: Using a molecular visualization tool (e.g., PyMOL, Discovery Studio), analyze the key interactions between the bound ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic contacts).

  • Generate Pharmacophore: Define pharmacophoric features based on these interactions. For instance, a hydrogen bond with Ser530 would be defined as a hydrogen bond acceptor feature. A hydrophobic interaction with Val349 would be defined as a hydrophobic feature.

  • Refine and Validate: The resulting 3D arrangement of these features constitutes the pharmacophore model. This model can then be used as a filter in virtual screening campaigns to rapidly identify new potential COX-2 inhibitors.

Molecular Docking: Simulating the Protein-Ligand Interaction

Expertise & Experience: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a target protein.[20][21] It uses a search algorithm to explore various ligand conformations within the protein's binding site and a scoring function to estimate the strength of the interaction, typically reported as a binding energy (kcal/mol).[22] This step is critical for validating the target predictions from Part 2 and for generating a structural hypothesis of how the molecule exerts its effect.

Trustworthiness: The reliability of a docking simulation is highly dependent on the quality of the input structures and the proper definition of the search space (the "docking box").[23] The protocol below emphasizes careful preparation of both the receptor (protein) and the ligand to ensure a physically realistic simulation. We will proceed with docking this compound into the active site of COX-2 (PDB ID: 5IKR).

G start Start prep_rec 1. Prepare Receptor (PDB: 5IKR) - Remove water - Add hydrogens start->prep_rec prep_lig 2. Prepare Ligand - Generate 3D coords - Energy minimize start->prep_lig grid 3. Define Grid Box (Center on co-crystalized ligand) prep_rec->grid prep_lig->grid dock 4. Run Docking (AutoDock Vina) grid->dock analyze 5. Analyze Results - Binding Energy - Interaction Poses dock->analyze end End analyze->end

Caption: Experimental Workflow for Molecular Docking.

Protocol: Molecular Docking with AutoDock Vina
  • Receptor Preparation:

    • Download the PDB file for COX-2 (e.g., 5IKR) from the RCSB PDB database.

    • Load the structure into AutoDock Tools (ADT).

    • Remove water molecules and any co-solvents.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges to assign partial atomic charges.

    • Save the prepared receptor in the required PDBQT format.[20]

  • Ligand Preparation:

    • Convert the SMILES string of this compound to a 3D structure using a tool like Open Babel.

    • Load the 3D structure into ADT.

    • Detect the rotatable bonds and set the torsion tree.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • In ADT, define the docking search space (the "grid box"). A reliable strategy is to center the box on the position of the co-crystalized ligand in the original PDB file.

    • Ensure the box dimensions (e.g., 25x25x25 Å) are large enough to encompass the entire binding site and allow for ligand rotation.

  • Docking Simulation:

    • Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the exhaustiveness of the search (a value of 16 is recommended for higher accuracy).

    • Run the docking simulation from the command line: vina --config conf.txt --log log.txt.[22]

  • Results Analysis:

    • The primary output is a PDBQT file containing the predicted binding poses, ranked by their scoring function value (binding affinity).

    • The log file (log.txt) provides a summary of the binding affinities for the top poses.

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or Discovery Studio to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Data Presentation: Illustrative Docking Results
Pose RankBinding Affinity (kcal/mol)RMSD from Best ModeKey Interacting Residues
1-7.20.000TYR-385 (H-bond), SER-530 (H-bond), VAL-349 (Hydrophobic)
2-6.91.345TYR-385 (H-bond), LEU-352 (Hydrophobic)
3-6.81.872ARG-120 (H-bond, Ionic), VAL-523 (Hydrophobic)

A strong predicted binding affinity (e.g., < -7.0 kcal/mol) and interactions with key catalytic residues (like SER-530 in COX-2) increase confidence in the hypothesis that this compound may be an active modulator of this target.

Predicting Drug-Likeness and Safety: ADMET Profiling

Expertise & Experience: A potent molecule is useless if it cannot reach its target in the body or if it is toxic. ADMET prediction assesses a compound's pharmacokinetic and toxicological properties.[19] This is arguably one of the most critical in silico steps, as poor ADMET properties are a primary cause of failure in clinical trials.[24][25][26]

Trustworthiness: We use comprehensive web servers like ADMETlab or SwissADME, which aggregate dozens of validated machine learning models to predict a wide array of properties.[27][28] By comparing the predicted values for our compound against the known ranges for approved drugs, we can flag potential liabilities early.

Protocol: ADMET Prediction with ADMETlab 2.0
  • Navigate to the Server: Open a web browser and go to the ADMETlab 2.0 web server.

  • Input Molecule: Input the SMILES string O=C1NCCC(C1)C(=O)O into the query interface.

  • Run Prediction: Initiate the calculation. The server will process the molecule through numerous predictive models.

  • Collect Data: Consolidate the output into a structured table, noting any predicted values that fall outside the desired range for oral drug candidates.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted ValueAcceptable RangeAssessment
Absorption Caco-2 Permeability (logPapp)-5.15> -5.15 cm/sGood
Human Intestinal Absorption (HIA)92.5%> 80%Good
Distribution Plasma Protein Binding (PPB)45.0%< 90%Favorable
Blood-Brain Barrier (BBB) PermeabilityNoN/ALow CNS risk
Metabolism CYP2D6 InhibitorNoN/ALow DDI risk
CYP3A4 InhibitorNoN/ALow DDI risk
Excretion Half-life (T1/2)1.8 hours> 0.5 hoursAcceptable
Toxicity hERG InhibitionNon-inhibitorN/ALow cardiotoxicity risk
Ames MutagenicityNon-mutagenN/ALow genotoxicity risk
Hepatotoxicity (H-HT)Low probabilityN/ALow liver toxicity risk
(Note: This data is illustrative and serves as an example of a typical output.)
Quantitative Structure-Activity Relationship (QSAR)

Concept & Application: QSAR modeling establishes a mathematical relationship between the structural or physicochemical properties of a set of compounds and their biological activity.[9][29][30][31] A QSAR model is built using a "training set" of molecules with known activities against a specific target. Once validated, the model can predict the activity of new, untested compounds.[29]

While building a de novo QSAR model is beyond the scope of this guide, it represents a crucial next step once initial in vitro data becomes available. If a series of this compound analogs were synthesized and tested against COX-2, a QSAR model could be developed to guide the next round of synthesis, prioritizing modifications predicted to enhance potency.[9][32]

Synthesis and Conclusion

This technical guide has outlined a systematic, multi-step in silico workflow to predict the bioactivity of this compound. The process began with broad, ligand-based target fishing, which identified COX-2 as a high-probability target. This hypothesis was then investigated at a structural level through molecular docking, which predicted a favorable binding affinity and identified key putative interactions within the enzyme's active site. Finally, a comprehensive ADMET profile suggested that the molecule possesses drug-like pharmacokinetic properties and a low risk of common toxicities.

The collective evidence from this computational cascade generates a strong, data-driven hypothesis: This compound is a plausible candidate for development as a COX-2 inhibitor with a favorable safety profile.

It is critical to recognize that in silico predictions are not a substitute for experimental validation. They are powerful tools for hypothesis generation and candidate prioritization. The next logical steps would be to acquire or synthesize the compound and validate these predictions through in vitro enzyme inhibition assays for COX-2, followed by cell-based assays and, eventually, in vivo studies. This seamless integration of computational and experimental approaches represents the future of efficient and rational drug discovery.

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A Comprehensive Technical Review of Synthetic Routes to 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Oxopiperidine-3-carboxylic acid, a cyclic β-amino acid derivative, serves as a crucial chiral building block in medicinal chemistry and drug development. Its rigid, piperidinone scaffold is a key structural motif in a variety of pharmacologically active agents. This in-depth technical guide provides a comprehensive review of the principal synthetic strategies for accessing this valuable molecule. We will explore and critically evaluate the most significant synthetic routes, including the catalytic hydrogenation of pyridine precursors, cyclization of acyclic precursors via methodologies like the Dieckmann condensation, and asymmetric syntheses originating from the chiral pool. For each pathway, we will delve into the underlying mechanisms, discuss the rationale behind experimental choices, and provide detailed protocols for key transformations. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of the synthesis of this important heterocyclic intermediate.

Introduction: The Significance of the 6-Oxopiperidinone Scaffold

The 6-oxopiperidine (or piperidin-2-one) ring system is a prevalent feature in numerous natural products and pharmaceutical compounds. The incorporation of a carboxylic acid moiety at the C3 position introduces a key functional handle for further molecular elaboration, while also imparting specific conformational constraints. The stereochemistry at the C3 chiral center is often critical for biological activity, making enantioselective synthesis a primary focus in modern organic chemistry. (3S)-6-Oxopiperidine-3-carboxylic acid, for instance, has been identified as an inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. The synthetic challenge lies in efficiently constructing the six-membered lactam ring with precise control over this stereocenter.

Overview of Major Synthetic Strategies

The synthesis of this compound can be broadly categorized into two main approaches: the functionalization and reduction of a pre-existing aromatic ring, and the construction of the heterocyclic ring from an acyclic precursor. A third, crucial consideration is the introduction of chirality, either through asymmetric catalysis or by starting from enantiopure materials.

Synthetic_Approaches cluster_0 Starting Materials cluster_1 Key Transformations Pyridine Derivatives Pyridine Derivatives Hydrogenation Hydrogenation Pyridine Derivatives->Hydrogenation Ring Reduction Acyclic Precursors Acyclic Precursors Cyclization Cyclization Acyclic Precursors->Cyclization Ring Formation Target This compound Hydrogenation->Target Cyclization->Target

Caption: High-level overview of the two primary synthetic paradigms.

Route 1: Catalytic Hydrogenation of Pyridine Derivatives

The most direct approach to the piperidine core involves the reduction of a corresponding pyridine derivative. This strategy is often favored for its atom economy and potential for scalability.

Scientific Principle and Mechanistic Insight

The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic π-system, typically using a heterogeneous catalyst based on noble metals like platinum, palladium, rhodium, or ruthenium[1][2]. The reaction proceeds on the surface of the catalyst where H₂ is adsorbed and dissociatively activated. The pyridine ring then coordinates to the metal surface and undergoes stepwise hydrogenation.

A significant challenge in this route is preventing undesirable side reactions, particularly decarboxylation when a carboxylic acid group is present on the ring[3][4]. The choice of catalyst and reaction conditions is paramount. Rhodium catalysts, for example, have shown efficacy under milder conditions, while the use of additives like ammonia can help suppress decarboxylation by preventing the formation of a pyridinium ion, which is more susceptible to carboxyl group loss[3].

Key Examples and Variations

A common precursor for this route is 3-pyridinecarboxylic acid (nicotinic acid). However, direct hydrogenation can be problematic. A more controlled approach involves the hydrogenation of pyridine-2,5-dicarboxylic acid or its derivatives. The subsequent selective manipulation of the carboxyl groups can lead to the desired product.

The hydrogenation of nicotinic acid itself to nipecotic acid (piperidine-3-carboxylic acid) has been achieved using a rhodium-on-alumina catalyst in an aqueous solution containing ammonia[3]. While this yields the fully reduced piperidine, subsequent selective oxidation to the lactam would be required, adding steps to the synthesis. A more convergent approach is the reduction of a pyridine derivative already containing a group that can be easily converted to the lactam carbonyl. For example, the reduction of 2-hydroxypyridines readily yields δ-lactams due to amide-iminol tautomerization[5].

Representative Experimental Protocol: Hydrogenation of Nicotinic Acid

This protocol describes the synthesis of nipecotic acid, which would require a subsequent oxidation step to yield the target 6-oxopiperidinone.

Objective: To synthesize nipecotic acid via catalytic hydrogenation.

Materials:

  • Nicotinic acid (6.15 g)

  • Water (50 mL)

  • 29% Aqueous Ammonia (5.5 mL)

  • 5% Rhodium on Alumina catalyst (2.4 g)

  • Parr shaker hydrogenation apparatus

  • Anhydrous benzene

Procedure:

  • A suspension of 6.15 g of nicotinic acid in 50 mL of water is placed in a Parr-shaker vessel[3].

  • To this suspension, 5.5 mL of 29% aqueous ammonia is added, followed by 2.4 g of a 5% rhodium on alumina catalyst[3].

  • The apparatus is sealed, flushed with hydrogen, and then pressurized to 2 atmospheres of hydrogen[3].

  • The mixture is shaken at room temperature. Hydrogen uptake is typically complete in under 4 hours[3].

  • Upon completion, the catalyst is removed by filtration.

  • The filtrate is concentrated to dryness under reduced pressure.

  • To ensure complete removal of water, the residue is treated with pure anhydrous benzene and re-concentrated to yield nipecotic acid[3].

Route 2: Cyclization of Acyclic Precursors

Building the heterocyclic ring from a linear precursor offers great flexibility and is often the preferred method for establishing stereochemistry.

The Aza-Dieckmann Condensation

Scientific Principle: The Dieckmann condensation is a base-catalyzed intramolecular cyclization of a diester to form a β-keto ester[6][7][8]. When one of the ester groups is replaced by an amide, or when the backbone contains a nitrogen atom, the reaction is often referred to as an Aza-Dieckmann condensation. This is a powerful method for forming five- and six-membered rings[8][9].

Mechanistic Insight: The reaction is initiated by a strong base (e.g., sodium ethoxide, potassium tert-butoxide) which deprotonates the α-carbon of one of the carbonyl groups to form an enolate[6][10]. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester group in an intramolecular fashion. The subsequent collapse of the tetrahedral intermediate expels an alkoxide leaving group, forming the cyclic β-keto ester. An acidic workup is required to protonate the enolate and afford the final product[10].

Dieckmann_Condensation Start N-Protected Diester Precursor Step1 Base Addition (e.g., NaOEt) Start->Step1 Intermediate1 Enolate Formation (α-Deprotonation) Step1->Intermediate1 Step2 Intramolecular Nucleophilic Attack Intermediate1->Step2 Intermediate2 Tetrahedral Intermediate Step2->Intermediate2 Step3 Alkoxide Elimination Intermediate2->Step3 Intermediate3 Cyclic β-Keto Ester (Enolate form) Step3->Intermediate3 Step4 Acidic Workup (H3O+) Intermediate3->Step4 Product 6-Oxopiperidine- 3-carboxylate Ester Step4->Product

Caption: Workflow for the Aza-Dieckmann Condensation.

Asymmetric Synthesis from L-Glutamic Acid

Scientific Principle: L-Glutamic acid is an inexpensive, enantiomerically pure starting material from the chiral pool. Its inherent stereocenter and dicarboxylic acid functionality make it an ideal precursor for the asymmetric synthesis of the target molecule.

Strategy and Insight: A common strategy involves protecting the amine, selectively modifying the two carboxylic acid groups, and then inducing cyclization. For example, a multi-step synthesis can be designed where L-glutamic acid is first converted to its N-Boc protected diester derivative[11]. One of the ester groups can be selectively reduced to an alcohol. This alcohol is then converted into a leaving group (e.g., a tosylate), and the second ester group is transformed into a functionality that can facilitate ring closure with the nitrogen atom. A more direct cyclization involves forming an amide bond between the nitrogen and the distal carboxylic acid.

Representative Experimental Protocol: Synthesis from L-Glutamic Acid Precursor

This protocol outlines the initial steps to create a key intermediate from L-glutamic acid, which can then be further elaborated and cyclized.

Objective: To synthesize Diethyl N-(tert-butoxycarbonyl)-L-glutamate.

Materials:

  • L-Glutamic acid (7.5 g)

  • Methanol (100 mL)

  • Thionyl chloride (5.6 mL)

  • Chloroform (120 mL)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

Procedure:

  • Esterification: To a stirred solution of L-glutamic acid (7.5 g) in methanol (100 mL) at 0°C, add thionyl chloride (5.6 mL) dropwise. Remove the ice bath and stir the reaction at room temperature for 12 hours. Remove the solvent under vacuum to obtain the dimethyl ester hydrochloride salt, which is used directly in the next step[11].

  • N-Boc Protection: To a solution of the crude dimethyl ester in chloroform (120 mL) at 0°C, add triethylamine, di-tert-butyl dicarbonate ((Boc)₂O), and a catalytic amount of DMAP. Stir the reaction mixture at room temperature for 6 hours[11].

  • Workup: Quench the reaction with water and extract the aqueous layer with chloroform. The combined organic layers are washed with aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate[11].

  • Purification: Concentrate the solution in vacuo and purify the residue by column chromatography to yield the N-Boc protected diester[11]. This intermediate is now primed for further transformations leading to cyclization.

Comparative Analysis of Synthetic Routes

FeatureCatalytic HydrogenationAza-Dieckmann CondensationSynthesis from Glutamic Acid
Starting Material Pyridine derivativesAcyclic N-protected diestersL-Glutamic acid
Key Transformation Heterogeneous catalysisBase-mediated cyclizationMulti-step functionalization & cyclization
Stereocontrol Difficult; often yields racemateCan be made asymmetricExcellent; inherent from starting material
Scalability Generally highModerate to highModerate; multi-step nature can be a drawback
Key Advantages Atom economy, directnessHigh flexibility, good yieldsAccess to enantiopure product
Key Disadvantages Risk of side reactions (decarboxylation), harsh conditionsRequires strong base, precursor synthesisLonger synthetic sequence

Conclusion and Future Outlook

The synthesis of this compound can be accomplished through several distinct and effective strategies. The catalytic hydrogenation of pyridine derivatives offers a direct, atom-economical route, though it often requires careful optimization to control side reactions and typically yields racemic products. For applications demanding high stereopurity, syntheses starting from the chiral pool, particularly L-glutamic acid, are superior, providing excellent enantiocontrol at the cost of a longer synthetic sequence. Ring-closing strategies like the Aza-Dieckmann condensation provide a versatile and powerful alternative for constructing the core lactam structure.

Future research will likely focus on the development of novel catalytic systems for asymmetric hydrogenation of pyridine precursors, which could combine the efficiency of the hydrogenation route with the enantioselectivity of chiral pool synthesis. Furthermore, the exploration of biocatalytic and enzymatic methods, which can offer unparalleled selectivity under mild conditions, represents a promising frontier for the sustainable and efficient production of this valuable building block[12].

References

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from Organic Chemistry Portal. [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from SynArchive. [Link]

  • Wikipedia. (n.d.). Dieckmann condensation. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from ResearchGate. [Link]

  • Google Patents. (1964). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Reddymasu, S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. [Link]

  • Datapdf.com. (n.d.). Notes on Hydrogenation of Pyridinecarboxylic Acids. Retrieved from datapdf.com. [Link]

  • CSIR-NIScPR. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

  • ResearchGate. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from ResearchGate. [Link]

  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 6-Oxopiperidine-2-carboxylic acid. Retrieved from PubChem. [Link]

  • HMDB. (n.d.). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Retrieved from HMDB. [Link]

  • Google Patents. (2011). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
  • Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. [Link]

  • PubMed. (2023). Virtual screening of carboxylic acid reductases for biocatalytic synthesis of 6-aminocaproic acid and 1,6-hexamethylenediamine. Retrieved from PubMed. [Link]

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An In-Depth Technical Guide to 6-Oxopiperidine-3-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine ring system is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in drug discovery. Within this important class of heterocycles, 6-Oxopiperidine-3-carboxylic acid and its derivatives have emerged as compounds of significant interest, demonstrating a range of biological activities that warrant further investigation. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, synthesis, physicochemical properties, and, most importantly, its current and potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, the aim is to not only present the data but also to provide insights into the causality behind experimental choices and to ground the information in authoritative sources.

Chemical Identity and Physicochemical Properties

1.1. IUPAC Name and CAS Number

The unambiguous identification of a chemical entity is paramount for research and regulatory purposes. For the compound of interest, the designations are as follows:

  • IUPAC Name: 6-oxo-3-piperidinecarboxylic acid

  • CAS Number: 22540-50-7

1.2. Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various experimental settings, from solubility and permeability to its potential for forming intermolecular interactions with biological targets.

PropertyValueSource
Molecular FormulaC₆H₉NO₃[1]
Molecular Weight143.14 g/mol
InChI KeyLWZUSLUUMWDITR-UHFFFAOYSA-N
Physical FormSolid
PurityTypically ≥97%
Storage Temperature2-8°C

Note: The predicted XlogP value of -0.9 suggests that the compound is hydrophilic, which has implications for its pharmacokinetic profile, including absorption and distribution.[1]

1.3. Spectroscopic Data

Synthesis of the this compound Scaffold

The synthesis of substituted piperidines is a well-established field in organic chemistry. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, synthetic strategies for analogous structures provide a solid foundation for its preparation. The synthesis of piperidine derivatives often involves the cyclization of linear precursors or the modification of existing piperidine rings.

A plausible synthetic approach could involve the cyclization of a suitably substituted glutamic acid derivative. For instance, the synthesis of related 6-oxopiperidine-2-carboxylate derivatives has been achieved from meso dimethyl-α,α′-dibromoadipate.[3] This suggests that a similar strategy starting from a substituted adipic acid derivative could be employed.

Below is a generalized, conceptual workflow for the synthesis of piperidine analogs, which can be adapted for the specific target of this compound.

G cluster_0 Conceptual Synthetic Workflow for Piperidine Analogs start Starting Materials (e.g., Substituted Adipic Acid Derivatives) step1 Functional Group Interconversion start->step1 Chemical Modification step2 Cyclization step1->step2 Ring Formation step3 Purification and Characterization step2->step3 Isolation product This compound Scaffold step3->product Final Product

Caption: A generalized workflow for the synthesis of piperidine analogs.

For researchers embarking on the synthesis of this scaffold, a thorough literature search on the synthesis of substituted piperidones and nipecotic acid derivatives is highly recommended.[4][5]

Biological Activity and Therapeutic Potential

The therapeutic potential of this compound lies in its stereoisomers, which exhibit distinct and interesting biological activities. This stereospecificity underscores the importance of enantioselective synthesis and characterization in drug development.

3.1. (3S)-6-Oxopiperidine-3-carboxylic Acid: An Acetylcholinesterase Inhibitor

The (3S)-enantiomer has been identified as an inhibitor of acetylcholinesterase (AChE). AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.

Mechanism of Action and Therapeutic Implications:

AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurodegenerative disorders characterized by a cholinergic deficit.[6] The proposed mechanism for the (3S)-enantiomer involves binding to the active site of AChE, potentially forming a covalent bond with serine residues, which leads to the inhibition of the enzyme's catalytic activity. This activity positions (3S)-6-Oxopiperidine-3-carboxylic acid as a promising starting point for the design of novel therapeutics for neurological disorders.

G cluster_0 Mechanism of Acetylcholinesterase Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Breakdown Hydrolysis AChE->Breakdown Synapse Increased Acetylcholine in Synapse AChE->Synapse Inhibitor (3S)-6-Oxopiperidine-3-carboxylic acid Inhibitor->AChE Inhibition Neuron Postsynaptic Neuron Synapse->Neuron Signal Enhanced Cholinergic Signaling Neuron->Signal

Caption: The inhibitory effect on acetylcholinesterase.

3.2. (3R)-6-Oxopiperidine-3-carboxylic Acid: A Modulator of Metabolic Enzymes

The (3R)-enantiomer has been shown to inhibit the activity of key metabolic enzymes, namely citrate synthase and phosphofructokinase. These enzymes play crucial roles in cellular respiration and glycolysis, respectively.

Mechanism of Action and Therapeutic Implications:

The inhibition of citrate synthase and phosphofructokinase suggests that the (3R)-enantiomer could have applications in areas where metabolic modulation is desired. For instance, targeting cancer cell metabolism is a rapidly growing area of oncology research. Additionally, this compound has been reported to be effective against tuberculosis bacteria, possibly by acting as an acid catalyst. This dual activity highlights the potential for developing novel antimicrobial agents with a unique mechanism of action.

Experimental Protocols and Methodologies

For researchers working with this compound and its derivatives, a set of robust experimental protocols is essential.

4.1. General Handling and Storage

Given its solid form and recommended storage temperature of 2-8°C, the compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For long-term storage, it is advisable to keep the compound in a tightly sealed container in a refrigerator.

4.2. Analytical Characterization

A comprehensive characterization of the synthesized compound is crucial for ensuring its purity and confirming its identity.

Table: Analytical Techniques for Characterization

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and purity assessment.Characteristic shifts for the piperidine ring protons and carbons, as well as the carboxylic acid and lactam functionalities.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Spectroscopy Identification of functional groups.Strong carbonyl stretching frequencies for the lactam and carboxylic acid groups, and an O-H stretch for the carboxylic acid.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak indicating high purity.

4.3. Biological Assays

To evaluate the biological activity of this compound and its analogs, a variety of in vitro and in vivo assays can be employed.

  • Enzyme Inhibition Assays: For assessing the inhibitory activity against enzymes like acetylcholinesterase, citrate synthase, or phosphofructokinase, standard spectrophotometric or fluorometric assays can be used. These assays typically measure the rate of product formation in the presence and absence of the inhibitor to determine the IC₅₀ value.

  • Antimicrobial Susceptibility Testing: To evaluate the antimicrobial activity, techniques such as broth microdilution or disk diffusion assays can be performed against relevant bacterial or fungal strains.

  • Cell-Based Assays: To investigate the effects on cellular pathways, a variety of cell-based assays can be utilized. For example, to assess the neuroprotective effects of AChE inhibitors, neuronal cell lines can be treated with the compound and challenged with a neurotoxin.

  • In Vivo Studies: For promising compounds, in vivo studies in animal models of disease (e.g., Alzheimer's disease models for AChE inhibitors) are necessary to evaluate their efficacy, pharmacokinetics, and safety profile.

Future Directions and Conclusion

This compound represents a versatile and valuable scaffold for the development of new therapeutic agents. The distinct biological activities of its stereoisomers highlight the importance of chirality in drug design and open up exciting avenues for further research. Future work in this area should focus on:

  • Development of efficient and stereoselective synthetic routes to access both enantiomers of this compound and a diverse range of its derivatives.

  • In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds for their respective biological targets.

  • Comprehensive pharmacological profiling to elucidate the detailed mechanism of action and to assess the therapeutic potential in relevant disease models.

  • Investigation of its potential in other therapeutic areas , given the fundamental roles of the targeted enzymes in various physiological and pathological processes.

References

  • Supporting information for - The Royal Society of Chemistry. (URL: [Link])

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. (URL: [Link])

  • 6-Oxopiperidine-2-carboxylic acid | C6H9NO3 | CID 3014237 - PubChem. (URL: [Link])

  • Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program. (URL: [Link])

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. (URL: [Link])

  • This compound (C6H9NO3) - PubChemLite. (URL: [Link])

  • Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). (URL: [Link])

  • Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study - PubMed. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - ResearchGate. (URL: [Link])

  • Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - MDPI. (URL: [Link])

  • Vitamin D in Central Nervous System: Implications for Neurological Disorders - MDPI. (URL: [Link])

  • Potential Therapeutic Role of Carnitine and Acetylcarnitine in Neurological Disorders. (URL: [Link])

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Methodological & Application

Application Note: Stereoselective Synthesis of (R)-6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and natural products.[1] Its derivatives are integral to over twenty classes of pharmaceuticals, demonstrating a wide range of biological activities.[2][3] When substituted, the piperidine ring can introduce chirality, which is often critical for therapeutic efficacy and safety. (R)-6-Oxopiperidine-3-carboxylic acid, a chiral δ-lactam, represents a key building block for synthesizing complex active pharmaceutical ingredients (APIs), including novel anticancer and antipsychotic agents.[3]

The primary challenge in its synthesis lies in controlling the stereochemistry at the C3 position. Traditional methods often rely on lengthy synthetic sequences, stoichiometric chiral auxiliaries, or classical resolution of racemic mixtures, which can be inefficient and costly for large-scale production.[3][4] This guide details modern, highly efficient stereoselective strategies, focusing on asymmetric catalysis and chemoenzymatic methods that provide high yields and excellent enantioselectivity.

Strategic Approaches to Asymmetric Synthesis

The synthesis of enantioenriched piperidines has evolved significantly, moving beyond classical methods to more elegant and efficient catalytic solutions. Key modern strategies include:

  • Asymmetric Hydrogenation of Pyridine Derivatives: This involves the reduction of a substituted pyridine or pyridinium salt using a chiral catalyst, often based on rhodium, iridium, or ruthenium, to induce stereoselectivity.[2]

  • Catalytic Asymmetric Ring-Closing Reactions: Intramolecular reactions, such as the aza-Michael addition, can be catalyzed by chiral acids (e.g., phosphoric acids) to construct the piperidine ring with high enantiomeric excess.[5]

  • Chemoenzymatic Synthesis: This powerful approach leverages the exquisite selectivity of enzymes, such as ketoreductases (KREDs) or transaminases, to perform key stereoselective transformations on chemically synthesized precursors.[6][7][8] This synergy between chemical and biological catalysis offers mild reaction conditions and exceptional stereocontrol.

This note will provide detailed protocols for two highly effective methods: a Rhodium-catalyzed asymmetric reductive Heck reaction and a chemoenzymatic reduction using a ketoreductase (KRED).

Methodology I: Rh-Catalyzed Asymmetric Reductive Heck Reaction

This state-of-the-art approach functionalizes a dihydropyridine precursor using a chiral rhodium catalyst and a boronic acid, establishing the C3 stereocenter with high fidelity. The resulting tetrahydropyridine can then be further processed to yield the target molecule.[3][9][10]

Workflow Overview

The overall process involves three key stages: partial reduction of a pyridine precursor, the pivotal asymmetric Rh-catalyzed coupling, and subsequent oxidative cyclization.

G cluster_0 Synthetic Workflow Pyridine Pyridine-3-carboxylate Precursor DHP N-Protected Dihydropyridine Pyridine->DHP Partial Reduction (e.g., NaBH4) THP Enantioenriched Tetrahydropyridine DHP->THP Asymmetric Reductive Heck (Chiral Rh Catalyst) Target (R)-6-Oxopiperidine-3-carboxylic acid THP->Target Deprotection & Oxidative Cyclization

Caption: Workflow for the Rh-catalyzed synthesis of the target lactam.

Detailed Experimental Protocol

Step 1: Synthesis of Phenyl 1,2-dihydropyridine-5-carboxylate

  • To a solution of methyl nicotinate (1 equiv.) in methanol at -78 °C under an argon atmosphere, add sodium borohydride (NaBH₄, 1.1 equiv.) portion-wise.

  • After 30 minutes, add phenyl chloroformate (1.1 equiv.) dropwise.

  • Allow the reaction to stir at -78 °C for 3 hours. Monitor progress by TLC.

  • Quench the reaction with water and extract with diethyl ether.

  • Wash the combined organic layers with 1N NaOH and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify by flash chromatography to yield the dihydropyridine precursor.[9]

Step 2: Rh-Catalyzed Asymmetric Reductive Heck Reaction

  • In an argon-filled glovebox, charge a vial with [Rh(cod)OH]₂ (1.5 mol%) and (R)-SEGPHOS (3.5 mol%).

  • Add a degassed 1:1 mixture of toluene and water.

  • Add aqueous cesium hydroxide (CsOH, 2.0 equiv.) and stir the mixture at 70 °C for 15 minutes to generate the active catalyst.

  • Add the dihydropyridine precursor from Step 1 (1.0 equiv.) and vinylboronic acid pinacol ester (1.5 equiv.).

  • Stir the reaction at 70 °C for 20-24 hours, monitoring by LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and pass through a plug of silica gel.

  • Concentrate the filtrate and purify by flash chromatography to obtain the enantioenriched N-phenoxycarbonyl-1,2,3,4-tetrahydropyridine derivative.[3]

Step 3: Conversion to (R)-6-Oxopiperidine-3-carboxylic acid

  • Dissolve the tetrahydropyridine from Step 2 in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 3.0 equiv.) and stir at room temperature to hydrolyze both the ester and the carbamate.

  • Once hydrolysis is complete, acidify the mixture to pH ~2 with 2N HCl.

  • Add a ruthenium catalyst (e.g., RuCl₃·xH₂O, 2 mol%) and sodium periodate (NaIO₄, 4.0 equiv.).

  • Stir vigorously at room temperature. The reaction will proceed via oxidative cleavage of the vinyl group to a carboxylic acid, followed by spontaneous lactamization.

  • Monitor by LC-MS. Upon completion, quench with sodium thiosulfate, extract with ethyl acetate, dry, and concentrate.

  • Purify by recrystallization or chromatography to yield (R)-6-Oxopiperidine-3-carboxylic acid.

Catalytic Mechanism and Origin of Stereoselectivity

The enantioselectivity is determined during the carbometalation step within the rhodium catalytic cycle. The chiral diphosphine ligand ((R)-SEGPHOS) creates a chiral environment around the Rh(I) center.

G Rh_OH [Rh(I)-OH] Rh_Vinyl [Rh(I)-Vinyl] Rh_OH->Rh_Vinyl Transmetalation (Boronic Ester) Rh_H [Rh(I)-H] Rh_Vinyl->Rh_H Protonolysis (H₂O) Complex Rh-Dihydropyridine π-Complex Rh_H->Complex Dihydropyridine Coordination Insertion Carbometalation (Stereodetermining) Complex->Insertion Product_Rh Product-[Rh(I)] Insertion->Product_Rh Reductive Elimination Product_Rh->Rh_OH Ligand Exchange (OH⁻)

Caption: Simplified catalytic cycle for the Rh-catalyzed asymmetric reaction.

The dihydropyridine substrate coordinates to the chiral Rh-H species. The steric environment imposed by the bulky SEGPHOS ligand dictates that the substrate approaches from a specific face, leading to the preferential formation of one enantiomer during the carbometalation (migratory insertion) step.[10]

Methodology II: Chemoenzymatic Synthesis via Asymmetric Reduction

This strategy combines a straightforward chemical synthesis of a prochiral precursor with a highly selective enzymatic reduction to install the chiral center. Biocatalysis using ketoreductases (KREDs) is an industrially proven method for producing optically pure alcohols and, by extension, other chiral synthons.[7][8]

Workflow Overview

This approach involves the synthesis of a prochiral tetrahydropyridine intermediate, followed by a key KRED-catalyzed asymmetric reduction.

G cluster_1 Chemoenzymatic Workflow Start Glutamic Acid Derivative Prochiral Prochiral Tetrahydropyridine Precursor Start->Prochiral Chemical Synthesis (e.g., Dieckmann Condensation) Hydroxy Chiral Hydroxy-Piperidine Prochiral->Hydroxy Asymmetric Bioreduction (KRED, Cofactor Regen.) Target (R)-6-Oxopiperidine-3-carboxylic acid Hydroxy->Target Oxidation & Deprotection

Sources

Application Notes & Protocols: Synthesis of 6-Oxopiperidine-3-carboxylic Acids via the Castagnoli-Cushman Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 6-Oxopiperidine-3-carboxylic Acid Scaffold

The this compound core, a δ-lactam structure, is a privileged scaffold in medicinal chemistry and drug development. Its rigid, yet three-dimensional, framework serves as a versatile template for presenting pharmacophoric elements in a defined spatial orientation, enabling precise interactions with biological targets. This structural motif is found in a variety of biologically active compounds, making its efficient and stereocontrolled synthesis a critical objective for synthetic chemists. The Castagnoli-Cushman Reaction (CCR) has emerged as a powerful and convergent strategy for accessing this valuable heterocyclic system.[1][2][3] This application note provides an in-depth guide to the CCR for synthesizing 6-oxopiperidine-3-carboxylic acids, detailing the underlying mechanism, offering field-proven protocols, and explaining the rationale behind experimental choices.

The Castagnoli-Cushman Reaction: A Mechanistic Overview

The Castagnoli-Cushman Reaction is a formal [4+2] cyclocondensation between an imine and a cyclic anhydride.[4] For the synthesis of the target 6-oxopiperidine core, glutaric anhydride or its derivatives are employed. The reaction proceeds through a sequence of steps that allows for the construction of the δ-lactam ring with concomitant installation of multiple stereocenters.

While the mechanism has been a subject of discussion, it is generally accepted to proceed through a key Mannich-type addition of an enolized anhydride to the protonated imine (or Schiff base).[1][5] This initial C-C bond formation generates a transient open-chain intermediate, which then undergoes an intramolecular N-acylation (lactamization) to forge the heterocyclic ring. This process creates the characteristic this compound structure. The diastereoselectivity of the reaction is often influenced by the reaction conditions and the steric and electronic properties of the substituents on both the imine and the anhydride.[2]

Caption: Figure 1: Generalized Mechanism of the Castagnoli-Cushman Reaction

Experimental Protocols & Methodologies

Two primary approaches are presented: a classical two-component reaction with a pre-formed imine and a highly efficient three-component, one-pot variant.

Protocol 1: Two-Component Reaction with Pre-formed Imines

This protocol is ideal for substrates where the imine is stable and easily isolated, offering precise control over stoichiometry.

Step 1: Imine Synthesis (General Procedure)

  • To a solution of the desired aldehyde (1.0 eq) in a suitable solvent (e.g., Toluene, Dichloromethane, or Ethanol), add the primary amine (1.0-1.1 eq).

  • If necessary, add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). For less reactive partners, a catalytic amount of acetic acid may be beneficial.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

  • Filter off the drying agent. The solvent can be removed under reduced pressure to yield the crude imine, which is often used without further purification.

Step 2: Castagnoli-Cushman Reaction

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the imine (1.0 eq) and a substituted glutaric anhydride (1.0-1.2 eq) in a suitable high-boiling aprotic solvent (e.g., Toluene, Xylene, or 2-MeTHF).[6]

  • Heat the reaction mixture to reflux (typically 80-140 °C) and maintain for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration and wash with a cold, non-polar solvent (e.g., petroleum ether or diethyl ether).

  • If the product remains in solution, concentrate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel.

Causality and Experimental Insights:

  • Solvent Choice: High-boiling, non-protic solvents are preferred to facilitate the reaction and the removal of water, which can be a by-product of in situ imine formation or hydrolysis of the anhydride. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be an effective medium.[6]

  • Temperature: Thermal conditions are typically required to overcome the activation energy for the C-C bond formation and subsequent cyclization.

  • Stoichiometry: A slight excess of the anhydride can help drive the reaction to completion, but a large excess can complicate purification.

Protocol 2: Three-Component, One-Pot Synthesis

This highly atom-economical approach combines the aldehyde, amine, and glutaric acid derivative in a single vessel, generating the imine and anhydride in situ. This method is particularly advantageous for combinatorial library synthesis.[7][8]

Step 1: Reaction Setup

  • To a reaction vessel, add the 3-arylglutaric acid (1.0 eq), the desired aldehyde (1.0-1.1 eq), and the primary amine (1.0-1.1 eq).[7]

  • Add a suitable solvent (e.g., Toluene or Dioxane).

  • Add a dehydrating agent, typically acetic anhydride (Ac₂O), in excess (2.0-3.0 eq). The acetic anhydride serves to convert the glutaric acid to the reactive cyclic anhydride in situ.[7]

Step 2: Reaction Execution

  • Heat the mixture to reflux (typically 100-120 °C) for 4-18 hours, monitoring by TLC or LC-MS.

  • Alternatively, the reaction can be significantly accelerated using microwave irradiation, often reducing reaction times to 15-60 minutes.[8]

  • After cooling to room temperature, the solvent and excess acetic anhydride are removed under reduced pressure.

  • The residue is then triturated with a suitable solvent (e.g., diethyl ether or ethyl acetate/hexane mixture) to induce precipitation of the product.

  • The solid product is collected by filtration, washed, and dried. Purification is typically achieved via recrystallization.

Causality and Experimental Insights:

  • In Situ Anhydride Formation: The use of a dicarboxylic acid precursor with acetic anhydride is a key innovation, bypassing the need to synthesize and isolate potentially unstable cyclic anhydrides.[7] This expands the scope of the reaction significantly.

  • Microwave Acceleration: Microwave heating provides rapid and uniform energy transfer, dramatically reducing reaction times and often improving yields by minimizing the formation of degradation by-products.[8]

  • Diastereoselectivity: This one-pot procedure often yields the δ-lactam products with high diastereoselectivity, typically favoring the trans configuration of the newly formed stereocenters.[7][8] The precise stereochemical outcome can be confirmed by single-crystal X-ray crystallography.[7]

Experimental_Workflow Figure 2: Experimental Workflow Comparison cluster_two_component Two-Component Protocol cluster_three_component Three-Component Protocol Imine_Synth Step 1: Synthesize & Isolate Imine CCR_Step Step 2: React Imine with Glutaric Anhydride Imine_Synth->CCR_Step Workup_2 Workup & Purification CCR_Step->Workup_2 Combine Step 1: Combine Glutaric Acid, Aldehyde, Amine, & Ac₂O React_3 Step 2: Heat (Conventional or Microwave) Combine->React_3 Workup_3 Workup & Purification React_3->Workup_3

Sources

Strategic N-Alkylation of 6-Oxopiperidine-3-carboxylic Acid: A Protocol for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Substituted 6-Oxopiperidone Scaffold

The 6-oxopiperidine-3-carboxylic acid core is a highly valuable heterocyclic scaffold in modern drug discovery.[1][2] Its rigid, three-dimensional structure provides a robust framework for orienting functional groups in precise vectors, enabling specific interactions with biological targets.[2] The process of N-alkylation—the attachment of an alkyl group to the ring's nitrogen atom—is a cornerstone synthetic transformation that unlocks vast chemical space. By strategically modifying the N-substituent, medicinal chemists can fine-tune a compound's pharmacological profile, influencing its potency, selectivity, solubility, and metabolic stability.[3][4] This guide provides a comprehensive, field-tested protocol for the N-alkylation of this key intermediate, emphasizing the rationale behind procedural choices to ensure reproducible and high-yielding results.

The Chemical Rationale: Mechanism and Key Parameters

The N-alkylation of this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The secondary amine of the piperidone ring acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide. To achieve an efficient transformation, several parameters must be carefully controlled.

G cluster_reactants Reactants cluster_conditions Critical Conditions cluster_product Product Piperidone 6-Oxopiperidine- 3-carboxylic acid (Nucleophile) Product N-Alkyl-6-oxopiperidine- 3-carboxylic acid Piperidone->Product S_N2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product Base Base (e.g., K2CO3) Deprotonates Amine Base->Piperidone Enhances Nucleophilicity Solvent Polar Aprotic Solvent (e.g., DMF) Temperature Heat (e.g., 60-80 °C) Increases Rate

Caption: Key components and conditions governing the SN2 N-alkylation reaction.

  • Base Selection : The primary role of the base is to deprotonate the piperidone nitrogen, significantly increasing its nucleophilicity. An ideal base is non-nucleophilic to avoid competing with the substrate in attacking the alkyl halide. Anhydrous potassium carbonate (K₂CO₃) is an excellent choice; it is inexpensive, moderately strong, and its use in a polar aprotic solvent facilitates the reaction.[6][7] Stronger bases like sodium hydride (NaH) can also be used but require more stringent anhydrous conditions.[6]

  • Solvent Environment : A polar aprotic solvent is essential. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) effectively dissolve the starting materials and solvate the base's cation, leaving the carbonate anion more active.[6][7] Their high boiling points also permit heating to accelerate the reaction.

  • Alkylating Agent Reactivity : The choice of leaving group on the alkylating agent (R-X) is critical. Reactivity follows the trend I > Br > Cl. Alkyl bromides often represent the best compromise between high reactivity and stability/cost.

  • Stoichiometry and Control : Using a slight excess of the alkylating agent (e.g., 1.1–1.2 equivalents) helps drive the reaction to completion. However, a large excess should be avoided to minimize the risk of forming quaternary ammonium salts, a common side reaction in amine alkylations.[5][8]

Visualized Experimental Workflow

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification start Combine this compound, K2CO3, and anhydrous DMF in a flask. stir Stir suspension at room temperature. start->stir add_halide Add alkyl halide (1.1 eq) dropwise. stir->add_halide heat Heat mixture to 60-80 °C. add_halide->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool Reaction Complete filter Filter solids (K2CO3, KBr). cool->filter concentrate Remove DMF under reduced pressure. filter->concentrate purify Purify crude product via flash column chromatography. concentrate->purify end Characterization (NMR, MS) purify->end Isolate Pure Product

Caption: A step-by-step workflow for the N-alkylation protocol.

Detailed Laboratory Protocol

This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl bromide.

Table 1: Reagents and Materials

Reagent/MaterialGradePurposeKey Considerations
This compound≥97%Starting MaterialEnsure it is dry.
Alkyl Bromide (e.g., Benzyl Bromide)≥98%Alkylating AgentOften a lachrymator; handle in a fume hood.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedBaseAnhydrous nature is critical for reaction success.
N,N-Dimethylformamide (DMF)Anhydrous (≤50 ppm H₂O)SolventUse a fresh bottle or from a solvent purification system.
Ethyl Acetate (EtOAc)ACS GradeEluentUsed for chromatography.
HexanesACS GradeEluentUsed for chromatography.
Silica Gel230-400 meshStationary PhaseFor purification.

Step-by-Step Methodology:

  • Reaction Setup : In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Addition of Base and Solvent : Add anhydrous potassium carbonate (2.5 eq) followed by anhydrous DMF (to make a ~0.2 M solution based on the starting material).

  • Initial Stirring : Stir the resulting suspension vigorously for 15 minutes at room temperature to ensure good mixing.

  • Addition of Alkylating Agent : Add the alkyl bromide (1.1 eq) dropwise via syringe over 5 minutes.

  • Heating and Monitoring : Heat the reaction mixture to 70 °C using an oil bath. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS every 2-4 hours until the starting material is fully consumed.

  • Cooling and Filtration : Once complete, allow the reaction mixture to cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts (K₂CO₃ and the KBr byproduct). Rinse the filter cake with additional ethyl acetate.

  • Solvent Removal : Combine the organic filtrates and concentrate under high vacuum using a rotary evaporator to remove the DMF. This may require heating the water bath to 40-50 °C.

  • Purification : The resulting crude residue is purified by flash column chromatography on silica gel. Note: The presence of the carboxylic acid can cause streaking on the column. Pre-treating the silica with a small amount of acetic acid in the eluent or using a more polar solvent system can improve separation. A typical eluent might be a gradient of 0-10% methanol in dichloromethane.

  • Final Characterization : The fractions containing the pure product are combined and concentrated to yield the N-alkylated this compound. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Advanced Considerations

  • Stalled Reaction : If the reaction does not proceed to completion, confirm that all reagents and solvents were anhydrous. A small amount of sodium iodide (0.1 eq) can be added as a catalyst to convert the alkyl bromide in situ to the more reactive alkyl iodide (Finkelstein reaction).

  • Purification Difficulties : If silica gel chromatography proves challenging, an alternative strategy is to perform the N-alkylation on the corresponding methyl or ethyl ester of the starting material. The resulting N-alkylated ester can be more easily purified by chromatography and subsequently hydrolyzed to the desired carboxylic acid.[9]

  • Alternative Methods : For particularly challenging alkylations or to avoid the use of alkyl halides, reductive amination can be employed. This involves reacting the piperidone with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[8]

Safety Precautions

  • Personal Protective Equipment (PPE) : Safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Ventilation : All operations should be conducted in a certified chemical fume hood.

  • Reagent Hazards : DMF is a reproductive toxin and should be handled with extreme care. Alkyl halides are often toxic, corrosive, and lachrymatory. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]

  • ResearchGate. (2015). For alkylation of a secondary amine...which base and solvent do I have to use? [Online discussion]. Available at: [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Available at: [Link]

  • Pharmaffiliates. (n.d.). The Role of Piperidine Derivatives in Medicinal Chemistry. Available at: [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2757. Available at: [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9193–9197. Available at: [Link]

  • Google Patents. (1983). N-alkyl-piperidine DERIVATIVES. CH633264A5.
  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). Available at: [Link]

  • ACS Publications. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]

  • Sciencemadness.org. (2012). N-alkylation of 4-piperidone. [Online forum]. Available at: [Link]

  • Royal Society of Chemistry. (1969). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. Available at: [Link]

  • ScienceDirect. (2007). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Tetrahedron Letters, 48(4), 631-633. Available at: [Link]

  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 20, 8321-8327. Available at: [Link]

  • Advanced Journal of Chemistry. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Adv. J. Chem. A, 7(2), 163-189. Available at: [Link]

  • bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 Inhibitors. [Preprint]. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information for: Diastereoselective Synthesis of Substituted 5-Oxopyrrolidine- and 6-Oxopiperidine-3-carboxylic Acids. Available at: [Link]

  • MDPI. (2014). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 19(7), 9634-9646. Available at: [Link]

Sources

A Robust Chiral HPLC Method for the Enantioselective Separation of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a detailed, systematic protocol for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 6-Oxopiperidine-3-carboxylic acid. This δ-lactam is a critical chiral building block in the synthesis of various pharmaceutically active compounds, making the accurate determination of its enantiomeric purity essential for regulatory compliance and ensuring stereospecific bioactivity.[1][2] The method development strategy detailed herein focuses on a logical screening of Chiral Stationary Phases (CSPs) and mobile phase modes, providing researchers with a clear pathway to achieving baseline resolution. The causality behind each experimental choice is explained to empower the analyst to adapt the method for similar chiral acids.

Introduction and Scientific Background

The principle of chirality is fundamental in drug development, as enantiomers of a chiral drug molecule often exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[3] The tragic case of thalidomide serves as a stark reminder of the critical need to analyze and control the stereoisomeric composition of pharmaceutical compounds.[2] this compound is a cyclic amino acid derivative and a versatile intermediate in medicinal chemistry.[4] Its rigid, six-membered ring structure and the presence of both a carboxylic acid and an amide (lactam) functional group necessitate a reliable method for enantiomeric separation.

The direct separation of enantiomers on a Chiral Stationary Phase (CSP) is the most prevalent and effective technique in modern analytical chemistry.[2][5] This method relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[6] The differing stability of these complexes leads to differential retention times, enabling their separation. This document outlines a method development workflow using two of the most broadly applicable classes of CSPs: polysaccharide-based and macrocyclic glycopeptide-based columns.[3]

Analyte Structure and Properties

  • Compound: this compound

  • Molecular Formula: C₆H₉NO₃[7]

  • Molecular Weight: 143.14 g/mol [8]

  • Structure:

    
    

    (Image Source: PubChem CID 560090)

  • Key Features: The molecule possesses a chiral center at the C3 position. It contains a carboxylic acid group (ionizable) and a lactam (amide) group, both of which can participate in hydrogen bonding and dipole-dipole interactions.

Chiral Recognition and Method Development Strategy

The successful separation of enantiomers is contingent on maximizing the differential interactions between the analyte and the CSP. Our strategy is based on screening a small set of highly versatile CSPs across different chromatographic modes to explore a wide range of potential chiral recognition mechanisms.

Rationale for Chiral Stationary Phase (CSP) Selection

Given the analyte's structure, CSPs that offer multiple interaction modes are most likely to succeed.

  • Polysaccharide-Based CSPs (e.g., Amylose or Cellulose derivatives): These are among the most powerful and versatile CSPs.[9] Chiral recognition occurs within "chiral pockets" or grooves of the helical polymer structure.[6] Separation is governed by a combination of hydrogen bonding (with the analyte's carboxyl and amide groups), dipole-dipole interactions, and inclusion complexation. Immobilized polysaccharide phases are recommended as they allow for the use of a broader range of solvents.[6]

  • Macrocyclic Glycopeptide CSPs (e.g., Vancomycin or Teicoplanin-based): These CSPs are particularly effective for ionizable molecules, such as amino acids and their derivatives. They offer a complex array of potential interactions, including ionic interactions (with the carboxylate anion or protonated amide), hydrogen bonding, and inclusion in the macrocyclic "basket." Their ability to operate in unique mobile phase modes, like the Polar Ionic Mode, makes them a complementary choice to polysaccharide phases.[10]

Rationale for Mobile Phase Screening

Screening across different mobile phase modes is essential as it fundamentally alters the interactions between the analyte and the CSP.

  • Normal Phase (NP): Utilizes non-polar solvents like hexane with a polar modifier (e.g., isopropanol, ethanol). It primarily promotes hydrogen bonding and dipole-dipole interactions. An acidic or basic additive (e.g., Trifluoroacetic Acid - TFA) is crucial to suppress ionization of the carboxylic acid and reduce peak tailing.

  • Reversed Phase (RP): Employs aqueous mobile phases with organic modifiers (e.g., acetonitrile, methanol). Hydrophobic interactions play a larger role, alongside polar interactions. The pH of the aqueous component is a critical parameter for controlling the ionization state of the analyte.

  • Polar Ionic Mode (PIM): This mode is unique to macrocyclic glycopeptide CSPs and is highly effective for ionizable compounds. It uses a polar organic solvent like methanol with small, controlled amounts of an acid and a base (e.g., acetic acid and triethylamine) to facilitate ionic interactions, leading to excellent selectivity.[10]

Experimental Protocol and Methodology

Materials and Equipment
Item Specification
HPLC System Quaternary pump, autosampler, column thermostat, UV/PDA detector
Analyte Racemic this compound
CSP Column 1 Polysaccharide-based: e.g., CHIRALPAK® IA or Lux® Amylose-1 (5 µm, 4.6 x 250 mm)
CSP Column 2 Macrocyclic Glycopeptide-based: e.g., CHIROBIOTIC® V2 (5 µm, 4.6 x 250 mm)
Solvents HPLC Grade Hexane, Isopropanol (IPA), Methanol (MeOH), Acetonitrile (ACN), Water
Additives Trifluoroacetic Acid (TFA), Acetic Acid (AcOH), Triethylamine (TEA)
Sample Diluent Methanol or mobile phase
Visualization of the Experimental Workflow

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Evaluation prep_std Prepare Stock Solution (1 mg/mL in Methanol) prep_sample Prepare Working Sample (0.1 mg/mL in Diluent) prep_std->prep_sample sys_setup System Equilibration (30 min) prep_sample->sys_setup injection Inject Sample (5-10 µL) sys_setup->injection separation Isocratic Elution (Screening Conditions) injection->separation detection UV Detection (210 nm) separation->detection eval_res Evaluate Resolution (Rs) Selectivity (α) detection->eval_res optimization Optimize Promising Conditions eval_res->optimization validation Method Validation optimization->validation caption Figure 1. General workflow for chiral method development.

Caption: Figure 1. General workflow for chiral method development.

Step-by-Step Screening Protocol
  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of racemic this compound in methanol. From this, prepare a working standard of 0.1 mg/mL in the initial mobile phase to be tested.

  • System Equilibration: For each new mobile phase, flush the system thoroughly and equilibrate the chiral column for at least 30 minutes or until a stable baseline is achieved.

  • Injection and Detection: Inject 5 µL of the working standard. Monitor the eluent using a UV detector at 210 nm, where the amide and carboxyl groups exhibit absorbance.

  • Screening Conditions: Perform isocratic runs using the conditions outlined in the table below. This screen is designed to test diverse selectivity.

Screen No. CSP Type Mode Mobile Phase Flow Rate Temp.
1PolysaccharideNPHexane / IPA (90:10 v/v) + 0.1% TFA1.0 mL/min25 °C
2PolysaccharideNPHexane / Ethanol (85:15 v/v) + 0.1% TFA1.0 mL/min25 °C
3PolysaccharideRPACN / H₂O (70:30 v/v) + 0.1% TFA0.8 mL/min25 °C
4MacrocyclicPIMMeOH + 0.1% AcOH + 0.05% TEA1.0 mL/min25 °C
5MacrocyclicRPMeOH / 10mM Ammonium Acetate pH 5.5 (80:20 v/v)1.0 mL/min25 °C
Data Evaluation and Optimization
  • Evaluation: For each screening run, calculate the selectivity factor (α) and the resolution (Rs). A promising result is any condition that shows at least partial separation (α > 1.1).

  • Optimization: Once a promising condition is identified, systematically adjust the parameters to improve resolution (target Rs ≥ 1.5).

    • If using NP: Adjust the ratio of alcohol modifier. Reducing the alcohol percentage will generally increase retention and may improve resolution.

    • If using RP: Modify the organic modifier percentage or change the pH of the aqueous phase.

    • If using PIM: Fine-tune the acid/base ratio. This is a powerful tool for optimizing selectivity on CHIROBIOTIC phases.[10]

    • Temperature: Lowering the column temperature often increases resolution, although it may also increase backpressure.

Expected Results and Discussion

Based on the analyte's structure, a successful separation is highly probable on either a polysaccharide or macrocyclic glycopeptide CSP.

  • On Polysaccharide CSPs (Screens 1-3): A good separation is anticipated in Normal Phase. The hydrogen bonding capabilities of the analyte are expected to interact strongly with the carbamate linkages on the derivatized polysaccharide backbone. The use of TFA is critical to ensure the carboxylic acid is protonated, leading to sharper peaks and more consistent interactions.

  • On Macrocyclic Glycopeptide CSPs (Screens 4-5): The Polar Ionic Mode (Screen 4) is particularly promising. The analyte contains both an acidic site (carboxylic acid) and a basic site (amide oxygen), making it an ideal candidate for the ionic and hydrogen-bonding interactions that dominate in PIM. This mode often provides unique selectivity that is not achievable in NP or RP modes.

A hypothetical successful separation might yield the following results under optimized conditions:

Parameter Value Comment
Optimal CSP CHIROBIOTIC V2Provided best initial selectivity
Optimal Mobile Phase Methanol + 0.08% Acetic Acid + 0.04% TriethylamineFine-tuned from Screen 4
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 10.2 min
Selectivity (α) 1.35Indicates good differential interaction
Resolution (Rs) 2.1Baseline separation achieved

Visualization of Chiral Recognition

G cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Analyte Enantiomers cluster_interaction Interaction & Elution csp_node Chiral Selector Site A Site B Site C enant_R {(R)-Enantiomer} enant_R->csp_node:p1 Interaction enant_R->csp_node:p2 Interaction enant_R->csp_node:p3 Interaction strong_interaction Strong 3-Point Interaction (More Stable Complex) LATER ELUTION enant_R->strong_interaction enant_S {(S)-Enantiomer} enant_S->csp_node:p1 Interaction enant_S->csp_node:p3 Interaction weak_interaction Weaker 2-Point Interaction (Less Stable Complex) EARLIER ELUTION enant_S->weak_interaction caption Figure 2. Model of differential enantiomer interaction with a CSP.

Caption: Figure 2. Model of differential enantiomer interaction with a CSP.

This diagram illustrates the "three-point interaction model," a fundamental concept in chiral recognition. One enantiomer can form a more stable, higher-energy complex with the CSP, leading to stronger retention and a later elution time.

Conclusion

This application note provides a comprehensive and scientifically grounded strategy for developing a chiral HPLC separation method for this compound enantiomers. By systematically screening well-chosen polysaccharide and macrocyclic glycopeptide CSPs across Normal Phase, Reversed Phase, and Polar Ionic modes, a robust and reliable separation can be achieved. The outlined protocol, rooted in an understanding of chiral recognition mechanisms, serves as a valuable guide for researchers and scientists in the pharmaceutical industry, ensuring the accurate assessment of enantiomeric purity for this vital chiral intermediate.

References

  • Title: HPLC Technical Tip: Chiral Method Development Source: Phenomenex URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. Analytical URL: [Link]

  • Title: Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148) Source: Phenomenex URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI (Journal of Pharmaceutical Sciences) URL: [Link]

  • Title: Improved Chiral Separations for Enantiopure D- and L-Amino Acids Source: LCGC International URL: [Link]

  • Title: Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds Source: MDPI - Molecules URL: [Link]

  • Title: Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans Source: The Journal of Organic Chemistry URL: [Link]

  • Title: this compound Source: PubChem URL: [Link]

  • Title: An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) Source: PMC - NIH URL: [Link]

  • Title: (a) Determination of enantiomeric purities by chiral HPLC analysis of... Source: ResearchGate URL: [Link]

Sources

Derivatization of 6-Oxopiperidine-3-carboxylic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note AN-GCMS-2026-01

Topic: Robust Derivatization of 6-Oxopiperidine-3-carboxylic Acid for Quantitative GC-MS Analysis

Audience: Researchers, scientists, and drug development professionals engaged in metabolomics, pharmacokinetic studies, and synthetic chemistry.

Introduction and Scientific Context

This compound is a cyclic amino acid analog that presents significant analytical challenges for gas chromatography-mass spectrometry (GC-MS). Its structure, containing a polar carboxylic acid group and a lactam ring with an active hydrogen, renders it non-volatile and thermally labile. Direct injection into a GC system would lead to poor chromatographic performance, thermal decomposition, and strong adsorption to the analytical column.

To overcome these limitations and leverage the high sensitivity and selectivity of GC-MS, a chemical derivatization strategy is essential.[1] This process modifies the analyte's functional groups to increase its volatility and thermal stability.[2] This application note provides a comprehensive, field-proven protocol for the robust and reproducible derivatization of this compound using a two-step methoximation and silylation procedure. This dual approach ensures comprehensive modification of all active sites, leading to a single, stable derivative suitable for precise quantification.

Principle of the Two-Step Derivatization Strategy

The chosen methodology is designed to address the specific chemical functionalities of this compound. A sequential reaction is employed to prevent the formation of unwanted byproducts and ensure complete derivatization.

Step 1: Methoximation of the Keto Group

The initial step targets the cyclic ketone (oxo) group. In the presence of silylating agents, keto groups can exist in equilibrium with their enol tautomers, which can lead to the formation of multiple silylated derivatives and complicate quantification.[3] To prevent this, a methoximation reaction is performed using methoxyamine hydrochloride (MeOx).

Causality: This reaction converts the carbonyl group into a stable methoxime derivative.[4][5] By "locking" the ketone in this form, it prevents tautomerization and ensures that only a single, well-defined product is formed in the subsequent silylation step.[3]

Step 2: Silylation of Active Hydrogens

Following methoximation, the remaining polar functional groups—the carboxylic acid (-COOH) and the lactam amine (-NH)—are targeted. Silylation is a robust technique that replaces the active hydrogen atoms of these groups with a non-polar trimethylsilyl (TMS) group.[6]

Causality: This substitution dramatically reduces the molecule's polarity and eliminates its capacity for hydrogen bonding, which is the primary cause of low volatility.[7] The resulting TMS-ether and TMS-ester derivatives are significantly more volatile and thermally stable, making them ideal for GC-MS analysis.[5] For this protocol, N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is selected as the silylating agent due to its high reactivity and the high volatility of its byproducts, which minimizes chromatographic interference.[8]

Below is a diagram illustrating the complete derivatization workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization Protocol cluster_analysis Analysis start Analyte in Solution lyophilize Lyophilize to Dryness start->lyophilize Remove Water methoximation Step 1: Add MeOx in Pyridine Incubate (e.g., 90 min @ 37°C) lyophilize->methoximation silylation Step 2: Add MSTFA Incubate (e.g., 30 min @ 37°C) methoximation->silylation Forms Methoxime gcms Inject into GC-MS silylation->gcms Forms Stable Derivative data Data Acquisition & Analysis gcms->data

Caption: High-level workflow for GC-MS analysis.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to steps ensuring anhydrous conditions is critical for the success of the silylation reaction.

Required Materials and Reagents
  • Analyte: this compound standard or dried sample extract.

  • Derivatization Reagents:

    • Methoxyamine hydrochloride (MeOx), ≥98% purity.

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade. Optionally with 1% TMCS as a catalyst for potentially hindered groups.

  • Solvents:

    • Anhydrous Pyridine, ≥99.8% purity.

    • Anhydrous Acetonitrile, ≥99.8% purity (for dilution, if needed).

  • Equipment:

    • GC-MS system with autosampler.

    • Heating block or oven capable of maintaining 37°C ± 2°C.

    • Sample vials (2 mL) with PTFE-lined screw caps.

    • Nitrogen evaporator or lyophilizer.

    • Microsyringes.

    • Vortex mixer.

Safety Note: Derivatization reagents and pyridine are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Derivatization Procedure
  • Sample Preparation (Crucial Step):

    • Ensure the sample containing this compound is completely dry. For aqueous samples, perform lyophilization (freeze-drying) until a dry powder or film is obtained.[5] For samples in organic solvent, evaporate to dryness under a gentle stream of nitrogen.

    • Rationale: Water aggressively reacts with silylating agents, consuming the reagent and leading to incomplete derivatization.[1][2]

  • Methoximation:

    • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine.

    • To the dried sample in a vial, add 50 µL of the MeOx/pyridine solution.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 37°C for 90 minutes with gentle agitation.[3]

    • After incubation, allow the vial to cool to room temperature.

  • Silylation:

    • To the same vial containing the methoximated sample, add 80 µL of MSTFA.

    • Seal the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 37°C for 30 minutes with gentle agitation.[5]

    • Rationale: This two-step process ensures that the ketone is protected before the more reactive silylating agent is introduced, preventing side reactions.

  • Final Preparation for Injection:

    • After incubation, the sample is ready for direct analysis. If the concentration is high, it can be diluted with an anhydrous solvent like acetonitrile.

    • Transfer the final solution to a GC autosampler vial if necessary. The derivatized sample is sensitive to moisture and should be analyzed promptly or stored tightly capped at 4°C for no more than 24 hours.

GC-MS Analysis and Expected Results

The derivatized analyte is now volatile and thermally stable for analysis.

Recommended GC-MS Parameters
ParameterSuggested SettingRationale
GC System Agilent 8890 or equivalentStandard, reliable platform.
Column DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatives.[9]
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivative without thermal degradation.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level analysis.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 70°C, hold for 2 min. Ramp: 15°C/min to 300°C. Hold: 5 min.A robust general-purpose program that can be optimized based on sample complexity.
MS System Agilent 5977 or equivalentStandard single quadrupole or ion trap system.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Source Temperature 230°CStandard temperature to maintain cleanliness and prevent analyte condensation.
Quad Temperature 150°CStandard temperature for stable mass analysis.
Acquisition Mode Full Scan (m/z 50-550) for identification. Selected Ion Monitoring (SIM) for quantification.Scan mode provides full spectral information, while SIM mode enhances sensitivity and selectivity.
Chemical Structure and Mass Spectrometry Data

The final derivatized product is the methoxime, di-trimethylsilyl derivative of this compound.

Caption: Reaction scheme for the two-step derivatization.

Expected Mass Spectrum: Electron ionization will cause fragmentation of the derivative, providing a structural fingerprint.

m/z (Mass-to-Charge)Ion IdentitySignificance
344 [M]⁺ (Molecular Ion)Confirms the molecular weight of the complete derivative. May be low in abundance.
329 [M-15]⁺ or [M-CH₃]⁺Key Fragment. The characteristic loss of a methyl group from a TMS moiety. A strong indicator of silylation.[9]
298 [M-46]⁺ or [M-NOCH₂]⁺Potential fragmentation of the methoxime group.
228 [M-116]⁺ or [M-COOTMS]⁺Loss of the silylated carboxyl group, a major fragmentation pathway for silylated carboxylic acids.
73 [Si(CH₃)₃]⁺The trimethylsilyl cation itself. A ubiquitous and strong signal in the spectra of TMS derivatives.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No peak or very small peak 1. Incomplete derivatization due to moisture.[1]2. Insufficient reaction time/temp.1. Ensure the sample is absolutely dry before adding reagents. Use fresh, anhydrous solvents.2. Extend incubation times (e.g., silylation to 60 min) or slightly increase temperature (e.g., to 60°C).
Multiple peaks for the analyte 1. Incomplete methoximation leading to enol-TMS derivatives.2. Incomplete silylation.1. Ensure the MeOx reagent is fresh and the reaction goes to completion.2. Use an excess of MSTFA. Consider adding 1% TMCS as a catalyst to drive the reaction.
Broad, tailing peaks 1. Active sites in the GC system (inlet liner, column).2. Derivative degradation.1. Use a fresh, deactivated inlet liner. Condition the column before analysis.2. Analyze samples promptly after derivatization. Check for leaks in the GC system.
Interfering peaks from reagents 1. Excess reagent or byproducts.2. Contaminated solvents or reagents.1. MSTFA byproducts are very volatile and should elute early. If they interfere, a gentle N₂ evaporation and reconstitution in a clean solvent (e.g., hexane) can be attempted.2. Use high-purity, unopened reagents.

References

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Derivatization of Carboxylic Acids with Diazomethane and Trimethylsilyldiazomethane. A "Little" Mass Spec and Sailing.
  • Derivatization of metabolites for GC-MS via methoximation+silyl
  • Application Notes and Protocols for Silylation Derivatiz
  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. MDPI.
  • MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identific
  • Derivatization of Drug Substances with MSTFA. Sigma-Aldrich.
  • Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
  • Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determin
  • GC Derivatiz
  • Diazomethane can be used to convert a carboxylic acid to a methyl... Pearson.
  • Diazomethane (CH2N2). (2025). Master Organic Chemistry.
  • Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane. (2025).
  • Derivatization reagents for GC, silylation, MSTFA. Phoenix Scientific Co., Ltd.
  • GC/MS of Unknown Esters for Teaching MS Fragmentation Patterns.
  • Derivatization Reagents for Carboxylic Acids and Carboxamides. Thermo Fisher Scientific.
  • Development, validation of a GC–MS method for the simultaneous measurement of amino acids. PubMed Central.
  • Analytic validation of a gas chromatography–mass spectrometry method for quantification of six amino acids in canine serum samples. AVMA Journals.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Semantic Scholar.
  • TIC GC/MS chromatogram of the chiral amino acid analysis...
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PubMed Central.
  • Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry.
  • The Derivatization and Analysis of Amino Acids by GC-MS. Sigma-Aldrich.
  • Comparison of silylation and esterification/acylation procedures in GC‐MS analysis of amino acids.
  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide). Sigma-Aldrich.
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich m
  • Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich m
  • Guide to Derivatiz
  • Deriv
  • The Use of Derivatization Reagents for Gas Chrom

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Application Notes and Protocols for the Use of 6-Oxopiperidine-3-carboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of non-canonical amino acids and conformational constraints into peptides is a cornerstone of modern drug discovery, enabling the development of therapeutics with enhanced stability, receptor selectivity, and oral bioavailability. 6-Oxopiperidine-3-carboxylic acid, a cyclic δ-lactam-containing building block, serves as a rigid scaffold that can induce specific secondary structures, such as turns, in peptide sequences. This guide provides a comprehensive overview and detailed protocols for the strategic incorporation of this valuable moiety into peptide chains using Fluorenylmethyloxycarbonyl (Fmoc)-based Solid-Phase Peptide Synthesis (SPPS). We address the synthesis of the requisite Fmoc-protected monomer, provide optimized coupling and cleavage conditions, and discuss the critical technical considerations for handling this sterically hindered amino acid analog.

Introduction: The Rationale for Conformational Constraint

Linear peptides often suffer from metabolic instability due to proteolytic degradation and exist as a conformational ensemble in solution, which can lead to reduced binding affinity for their biological targets. Introducing rigid structural elements, such as the 6-oxopiperidine ring system, pre-organizes the peptide backbone into a more defined conformation.[1] This conformational constraint can significantly enhance biological activity by reducing the entropic penalty upon binding to a receptor. This compound is a particularly interesting building block as it mimics a peptide turn and introduces a lactam structure, a feature found in numerous biologically active natural products. Both (3S)- and (3R)-enantiomers are commercially available, allowing for precise stereochemical control in peptide design.

The standard Fmoc/tBu (tert-Butyl) orthogonal protection strategy is well-suited for incorporating this building block.[2] The Nα-Fmoc group is labile to mild base (e.g., piperidine), while side-chain protecting groups and the final peptide-resin linkage are cleaved with strong acid (e.g., Trifluoroacetic acid, TFA).[3] This document outlines the expert-validated procedures for leveraging this chemistry with this compound.

The Building Block: Synthesis of Nα-Fmoc-6-Oxopiperidine-3-carboxylic Acid

While commercially available from some vendors, the Nα-Fmoc protected building block may need to be synthesized in-house. A standard and reliable method involves the reaction of the free amino acid with Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu).

Protocol 2.1: Synthesis of Nα-Fmoc-(3S)-6-Oxopiperidine-3-carboxylic Acid

Materials:

  • (3S)-6-Oxopiperidine-3-carboxylic acid

  • 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetone

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Dissolve (3S)-6-Oxopiperidine-3-carboxylic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

  • In a separate flask, dissolve Fmoc-OSu (1.05 eq) in acetone.

  • Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Allow the reaction to proceed for 4-6 hours, monitoring by TLC or LC-MS for the disappearance of the starting amino acid.

  • Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3x).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent in vacuo to yield the crude product.

  • Purify the product by flash chromatography on silica gel to obtain Nα-Fmoc-(3S)-6-Oxopiperidine-3-carboxylic acid as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm identity and purity.[4][5]

Diagram 1: Synthesis of Fmoc-Protected Building Block

G cluster_0 Reaction Scheme start 6-Oxopiperidine- 3-carboxylic acid product Fmoc-6-Oxopiperidine- 3-carboxylic acid start->product Fmoc Protection fmoc_osu Fmoc-OSu fmoc_osu->product reagents NaHCO₃, Acetone/H₂O Fmoc Protection Fmoc Protection reagents->Fmoc Protection

Caption: General scheme for Nα-Fmoc protection.

Core Directive: Solid-Phase Peptide Synthesis (SPPS)

A Note on Lactam Nitrogen Reactivity

A key consideration is the potential reactivity of the secondary amide (lactam) nitrogen within the piperidine ring. This nitrogen could theoretically act as a nucleophile, leading to side reactions such as branching during the coupling of subsequent amino acids. However, the nucleophilicity of this amide nitrogen is substantially lower than that of the primary α-amine of the growing peptide chain due to resonance delocalization with the adjacent carbonyl group. Therefore, it is generally not necessary to protect the lactam nitrogen for successful incorporation using standard SPPS conditions. The protocols provided are based on this well-established principle.

Recommended Resins and First Amino Acid Loading

The choice of resin depends on the desired C-terminal functionality of the final peptide.

  • For C-terminal Carboxylic Acids: Use 2-Chlorotrityl chloride (2-CTC) resin or Wang resin. 2-CTC resin is highly recommended as it allows for cleavage of the protected peptide under very mild acidic conditions, preserving acid-labile side-chain protecting groups if fragment condensation is planned.[6]

  • For C-terminal Amides: Use Rink Amide resin.

Loading of the first standard Fmoc-amino acid onto the chosen resin should follow established protocols.[4] The incorporation of Fmoc-6-Oxopiperidine-3-carboxylic acid is treated as a subsequent coupling step.

Protocol for SPPS Cycle

The following is a detailed protocol for a single deprotection and coupling cycle for incorporating Fmoc-6-Oxopiperidine-3-carboxylic acid into a peptide chain growing on a solid support.

Diagram 2: SPPS Cycle Workflow

spss_cycle start Peptide-Resin (N-terminally Fmoc-protected) deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 DMF & DCM Washes deprotection->wash1 kaiser_test1 Kaiser Test (Positive) wash1->kaiser_test1 coupling Coupling (Fmoc-Lactam, HATU, DIPEA) kaiser_test1->coupling Free Amine Confirmed wash2 DMF & DCM Washes coupling->wash2 kaiser_test2 Kaiser Test (Negative) wash2->kaiser_test2 kaiser_test2->coupling Recouple next_cycle Proceed to Next Cycle or Final Cleavage kaiser_test2->next_cycle Coupling Complete

Caption: Iterative workflow for SPPS incorporation.

Step 1: Nα-Fmoc Deprotection

  • Swell the peptide-resin in N,N-Dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain.

  • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.[6]

  • Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all traces of piperidine and the fulvene adduct.

Step 2: Coupling of Fmoc-6-Oxopiperidine-3-carboxylic Acid Due to the steric hindrance of this cyclic building block, a powerful coupling reagent is essential to achieve high coupling efficiency and avoid the formation of deletion sequences. Urionium/aminium-based reagents such as HATU are highly recommended.[7][8]

Table 1: Recommended Coupling Conditions

ParameterRecommendationRationale
Building Block Fmoc-6-Oxopiperidine-3-carboxylic acid3-5 equivalents relative to resin loading capacity.
Coupling Reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)2.9 equivalents (slightly less than the amino acid). HATU promotes rapid active ester formation and minimizes racemization.[9]
Base DIPEA (N,N-Diisopropylethylamine)6-10 equivalents. A non-nucleophilic base is crucial to prevent side reactions.
Solvent Anhydrous DMFStandard polar aprotic solvent for SPPS.
Reaction Time 2-4 hours at room temperatureExtended time is necessary to overcome steric hindrance. For particularly difficult sequences, double coupling may be required.
Monitoring Qualitative Kaiser (Ninhydrin) TestA negative test (yellow/colorless beads) indicates complete coupling. A positive test (blue beads) signals free amines remain.

Procedure:

  • Pre-activation: In a separate vessel, dissolve Fmoc-6-Oxopiperidine-3-carboxylic acid (3 eq.) and HATU (2.9 eq.) in DMF.

  • Add DIPEA (6 eq.) to the solution and vortex briefly. The solution may change color, indicating activation.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Perform a Kaiser test. If the test is positive, drain the solution, wash with DMF, and repeat the coupling step with fresh reagents ("double coupling").

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next cycle.

Final Cleavage and Deprotection

After the full peptide sequence has been assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups. The δ-lactam ring of the 6-oxopiperidine moiety is stable to standard TFA cleavage conditions.[10]

Protocol 4.1: TFA Cleavage

CAUTION: Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always work in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Materials:

  • Dried peptide-resin

  • Cleavage Cocktail (e.g., Reagent K or a simpler mixture)

  • Cold Diethyl Ether

Cleavage Cocktail Selection: The choice of scavengers in the TFA cocktail is critical to prevent the modification of sensitive residues (e.g., Trp, Cys, Met, Tyr) by cationic species generated during deprotection.[1]

Table 2: Common TFA Cleavage Cocktails

Cocktail NameComposition (v/v/v/w)Recommended Use
Standard 95% TFA / H₂O / Triisopropylsilane (TIS) (95:2.5:2.5)For peptides without sensitive residues like Cys, Met, or Trp.
Reagent K TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)"Universal" cocktail for peptides containing multiple sensitive residues.[1]

Procedure:

  • Place the dried peptide-resin in a reaction vessel.

  • Add the appropriate cleavage cocktail (approx. 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise into a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the pellet with cold ether two more times to remove residual scavengers, and briefly dry the crude peptide pellet under a stream of nitrogen.

Purification and Analysis

The crude peptide must be purified to remove deletion sequences, truncated peptides, and by-products from the cleavage process.[11]

  • Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification. A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA.[12][13]

  • Analysis: The purity of the final peptide should be assessed by analytical RP-HPLC. The identity of the peptide should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct mass corresponding to the incorporation of the this compound residue.[12]

Conclusion and Field-Proven Insights

The successful incorporation of this compound into peptides via SPPS is a reliable strategy for creating conformationally constrained analogs for drug discovery and chemical biology. The key determinants of success are:

  • High-Quality Building Block: Start with pure, well-characterized Nα-Fmoc-6-Oxopiperidine-3-carboxylic acid.

  • Potent Coupling Reagents: Do not compromise on the coupling reagent. The use of HATU or an equivalent phosphonium/aminium salt is critical to drive the reaction to completion and avoid deletion products, which can be difficult to separate during purification.[14]

  • Thorough Monitoring: The qualitative Kaiser test is an invaluable tool. A positive result after a single coupling should be addressed immediately with a second coupling to maximize the yield of the target peptide.

By following the detailed protocols and adhering to the principles outlined in this guide, researchers can confidently utilize this powerful building block to advance their peptide-based research programs.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec. [URL: https://www.aapptec.com/overview-of-solid-phase-peptide-synthesis-spps-i-21.html]
  • Coupling Reagents. Aapptec. [URL: https://www.aapptec.com/coupling-reagents-i-22.html]
  • A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3652410/]
  • Supporting information for: Stereoselective synthesis of novel piperidine-based α-amino acids via aza-Michael addition of α-amino acid enolates to nitroalkenes. Royal Society of Chemistry. [URL: https://www.rsc.
  • Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. BenchChem. [URL: https://www.benchchem.
  • Advances in Fmoc solid-phase peptide synthesis. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4781056/]
  • Novabiochem® Coupling reagents. Merck. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/405/939/coupling-reagents-brochure.pdf]
  • Coupling Reagents. Aapptec. [URL: https://www.aapptec.com/images/kopplung.pdf]
  • Fmoc Amino Acids for SPPS. AltaBioscience. [URL: https://www.altabioscience.com/knowledge-hub/fmoc-amino-acids-for-spps/]
  • Fmoc-(3S,4S)-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic Acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/fmoc-3s-4s-4-amino-1-oxyl-2-2-6-6-tetramethylpiperidine-3-carboxylic-acid-583827-12-7]
  • Supporting Information for: A general method for the preparation of peptide-C-terminal thioesters. Royal Society of Chemistry. [URL: https://www.rsc.
  • Positional Scanning for Peptide Secondary Structure by Systematic Solid-Phase Synthesis of Amino Lactam Peptides. ResearchGate. [URL: https://www.researchgate.net/publication/221764654_Positional_Scanning_for_Peptide_Secondary_Structure_by_Systematic_Solid-Phase_Synthesis_of_Amino_Lactam_Peptides]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [URL: https://sites.uci.
  • (3S)-6-Oxopiperidine-3-carboxylic acid. Biosynth. [URL: https://www.biosynth.com/p/BHC40856/1426408-56-1-3s-6-oxopiperidine-3-carboxylic-acid]
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [URL: https://www.aapptec.com/practical-synthesis-guide-to-solid-phase-peptide-chemistry-i-20.html]
  • Selecting Orthogonal Building Blocks. Merck. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/chemistry-and-synthesis/peptide-synthesis/orthogonal-building-blocks]
  • Peptide Purification Process & Methods: An Overview. Bachem. [URL: https://www.bachem.
  • Amino Acid Derivatives for Peptide Synthesis. Aapptec. [URL: https://www.aapptec.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/26/4/998]
  • Supporting Information. Royal Society of Chemistry. [URL: https://www.rsc.
  • Lactam bridge stabilization of alpha-helical peptides: ring size, orientation and positional effects. PubMed, National Institutes of Health (NIH). [URL: https://pubmed.ncbi.nlm.nih.gov/9223005/]
  • (R)-Fmoc-3-methyl-piperidine-3-carboxylic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/09071]
  • Fmoc Solid Phase Peptide Synthesis. ChemPep Inc. [URL: https://www.chempep.com/fmoc-solid-phase-peptide-synthesis.html]
  • Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). CreoSalus. [URL: https://www.creosalus.com/solid-phase-synthesis-of-cyclic-peptides/]
  • (3R)-6-Oxopiperidine-3-carboxylic acid. Biosynth. [URL: https://www.biosynth.com/p/BHC40855/1426408-55-0-3r-6-oxopiperidine-3-carboxylic-acid]
  • Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9879792/]
  • Introduction to Peptide Synthesis. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4050123/]
  • This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/ald/alnh9a9fe282]
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  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7344933/]
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [URL: https://sites.uci.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. PubMed Central (PMC), National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10603746/]
  • What Is Solid-Phase Peptide Synthesis? YouTube. [URL: https://www.youtube.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies Ltd. [URL: https://www.luxbiotech.com/some-mechanistic-aspects-on-fmoc-solid-phase-peptide-synthesis]
  • Rapid and efficient synthesis of the pentapeptide of elastin protein and peptides containing highly hindered α,α-dialkyl amino. ARKAT USA, Inc. [URL: https://www.

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Biological screening assays for 6-Oxopiperidine-3-carboxylic acid libraries

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Biological Screening Assays for 6-Oxopiperidine-3-Carboxylic Acid Libraries

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and biologically active natural products.[1][2] Its synthetic tractability and favorable physicochemical properties make it an ideal starting point for the construction of diverse chemical libraries.[1] The this compound core, in particular, offers a rigid framework with versatile chemical handles for creating libraries with significant three-dimensional diversity. Derivatives of this scaffold have shown promise as potent and selective inhibitors of various key enzymes, including monoamine oxidase (MAO), dipeptidyl peptidase-4 (DPP-4), and acetylcholinesterase (AChE), highlighting their therapeutic potential across a range of diseases.[1][3]

This guide provides a comprehensive overview of robust and field-proven biological screening assays tailored for the evaluation of this compound libraries. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, actionable data.

Chapter 1: Designing a High-Throughput Screening (HTS) Cascade

The goal of an HTS campaign is not merely to identify "active" compounds but to generate a high-quality, triaged list of validated hits for progression into lead optimization.[4] A well-designed screening cascade is essential for efficiently filtering a large library, eliminating false positives, and characterizing promising candidates.

The Screening Funnel: A Strategic Workflow

A tiered approach ensures that resource-intensive and complex assays are reserved for a smaller number of compounds that have passed initial, less demanding screens. This strategy maximizes efficiency and minimizes cost.

G cluster_0 Primary Screening (High-Throughput) cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Selectivity Assays cluster_3 Validated Hit Primary Full Library Screen (e.g., 100,000+ compounds) Single Concentration (e.g., 10 µM) DoseResponse Dose-Response Plate (Primary Assay, 8-10 concentrations) Primary->DoseResponse ~1-3% Hit Rate Biochemical Biochemical Assay (e.g., Enzyme Inhibition, FP Binding) Phenotypic Phenotypic Assay (e.g., Cell Viability) Orthogonal Orthogonal Assay (Confirms mechanism via different technology) DoseResponse->Orthogonal Potency (IC50) & Efficacy Cellular Cell-Based Functional Assay (e.g., Target Engagement, Signaling) Orthogonal->Cellular Confirmed Hits Selectivity Selectivity/Counter-Screen (Related targets, assay artifacts) Cellular->Selectivity Cell-Active Hits ValidatedHit Validated Hit for Lead Optimization Selectivity->ValidatedHit Selective Hits

Caption: A typical HTS cascade for a small molecule library.

Chapter 2: Primary Screening: Biochemical (Target-Based) Assays

Biochemical assays utilize purified components (e.g., enzymes, receptors) to directly measure the interaction between a compound and its molecular target. They are often the first step in a target-based drug discovery campaign due to their robustness, lower cost, and high-throughput compatibility.[5]

Fluorescence Polarization (FP) for Binding Affinity

Principle: FP is a powerful technique for measuring molecular binding events in solution.[6] It relies on the difference in the rotational speed of a small, fluorescently-labeled molecule (the "tracer") when it is free versus when it is bound to a much larger protein. When excited with plane-polarized light, the small, free tracer tumbles rapidly, emitting depolarized light (low FP signal). When bound to the large protein, its tumbling is restricted, and it emits light that remains largely polarized (high FP signal).[7] In a competitive assay format, library compounds that bind to the target will displace the tracer, leading to a decrease in the FP signal.[8]

G cluster_0 Low FP Signal cluster_1 High FP Signal Tracer_Free Tracer Light_Out_Free Depolarized Emission Light Tracer_Free->Light_Out_Free Light_In_Free Polarized Excitation Light Light_In_Free->Tracer_Free Protein_Free Target Protein Compound Library Compound label_free Tracer is free and tumbles rapidly. Compound displaces tracer. Tracer_Bound Tracer Protein_Bound Target Protein Light_Out_Bound Polarized Emission Light Tracer_Bound->Light_Out_Bound Light_In_Bound Polarized Excitation Light Light_In_Bound->Tracer_Bound label_bound Tracer is bound to the large protein, restricting its rotation.

Caption: Principle of a competitive Fluorescence Polarization assay.

Rationale and Experimental Design Considerations:

  • Tracer Selection: The ideal tracer is a fluorescently labeled ligand with a known affinity (Kd) for the target, ideally in the low nanomolar range. The assay's ability to detect inhibitors is limited by the tracer's affinity; you cannot accurately determine an IC50 for a compound that is significantly more potent than the tracer's Kd.[9]

  • Assay Window: The difference between the minimum FP signal (free tracer) and maximum FP signal (bound tracer) defines the assay window. A robust assay should have a window of at least 100 millipolarization units (mP).

  • Z-Factor: The Z-factor is a statistical measure of assay quality, combining the dynamic range and data variation. A Z-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Protocol: Competitive FP Binding Assay

Reagent/ParameterFinal Concentration/ValueNotes
Assay Buffer1X PBS, 0.01% Triton X-100, 1 mM DTTBuffer components should be optimized to ensure protein stability.
Target Protein50 nMConcentration should be ~3-5 fold above the tracer's Kd.
Fluorescent Tracer5 nMConcentration should be at or below its Kd for the target.
Library Compounds10 µM (Primary Screen)Typically prepared in DMSO. Final DMSO should be ≤1%.
Plate TypeBlack, low-volume 384-wellMinimizes background fluorescence and light scatter.
Incubation30 minutes at Room TempShould be sufficient to reach binding equilibrium.
Plate ReaderEquipped with FP opticsEx/Em wavelengths specific to the tracer's fluorophore.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 2X solutions of the Target Protein and the Fluorescent Tracer in Assay Buffer.

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer library compounds into the 384-well assay plates. For dose-response plates, perform serial dilutions.

  • Controls: Designate columns for controls:

    • Negative Control (0% Inhibition): Vehicle (DMSO) only. Represents the high FP signal.

    • Positive Control (100% Inhibition): A known, potent unlabeled inhibitor or excess unlabeled ligand. Represents the low FP signal.

  • Target Addition: Add Target Protein solution to all wells except those designated for "tracer only" controls.

  • Tracer Addition: Add Fluorescent Tracer solution to all wells.

  • Incubation: Seal the plate and incubate in the dark to allow the binding reaction to reach equilibrium.

  • Measurement: Read the plate on a suitable plate reader, measuring both parallel and perpendicular fluorescence intensity to calculate polarization.

Data Analysis:

  • Calculate % Inhibition for each well: % Inhibition = 100 * (High_Control_mP - Sample_mP) / (High_Control_mP - Low_Control_mP)

  • For dose-response plates, plot % Inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

AlphaLISA for High-Sensitivity Detection

Principle: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash technology that is extremely sensitive and versatile.[10] The assay relies on two types of beads: Donor beads and Acceptor beads. When these beads are brought into close proximity (within ~200 nm) by a biological interaction, a cascade of energy transfer occurs. A 680 nm laser excites a photosensitizer in the Donor bead, which generates singlet oxygen. If an Acceptor bead is nearby, the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn excites an embedded fluorophore, emitting a sharp light signal at 615 nm.[11][12]

G cluster_0 No Interaction = No Signal cluster_1 Binding Interaction = Signal Donor_A Donor Bead Acceptor_A Acceptor Bead Target_A Target Ligand_A Biotinylated Ligand Compound_A Inhibitor label_A Inhibitor prevents interaction. Beads are not in proximity. Donor_B Donor Bead (Streptavidin) Acceptor_B Acceptor Bead (Anti-Tag Ab) Donor_B->Acceptor_B Energy Transfer Ligand_B Biotinylated Ligand Donor_B->Ligand_B Signal Emission (615 nm) Acceptor_B->Signal Target_B Tagged Target Target_B->Acceptor_B Ligand_B->Target_B Laser Excitation (680 nm) Laser->Donor_B 1O2 label_B Binding brings beads together, _enabling energy transfer.

Caption: Principle of a competitive AlphaLISA binding assay.

Protocol: AlphaLISA Competition Assay for a Tagged Protein

Reagent/ParameterFinal Concentration/ValueNotes
Assay BufferVaries by kit, e.g., 50 mM Tris-HCl, 0.1% BSARefer to manufacturer's guide for optimal buffer.[13]
Tagged Target Protein1-10 nMe.g., 6xHis- or GST-tagged.
Biotinylated Ligand1-10 nMBinds to the target protein.
Library Compounds10 µM (Primary Screen)Final DMSO concentration should be kept low.
Donor Beads20 µg/mLStreptavidin-coated to bind the biotinylated ligand.
Acceptor Beads20 µg/mLCoated with an antibody against the protein tag (e.g., Anti-6xHis).
Plate TypeWhite, opaque 384-well (e.g., ProxiPlate)Essential for luminescent assays.
Incubation60 minutes at Room Temp, in the darkDonor beads are light-sensitive.[10]

Step-by-Step Methodology:

  • Compound Plating: Dispense library compounds into the assay plate. Include vehicle (DMSO) and known inhibitor controls.

  • Reagent Mix Preparation: Prepare a master mix of the Tagged Target Protein and the Biotinylated Ligand in assay buffer.

  • First Incubation: Add the protein/ligand mix to the wells and incubate for 30 minutes to allow the compound to interact with the target.

  • Bead Mix Preparation: In a separate tube, prepare a master mix of the Donor and Acceptor beads in assay buffer. This step should be performed under subdued light.[10]

  • Second Incubation: Add the bead mix to all wells. Seal the plate and incubate for 60 minutes in the dark.

  • Measurement: Read the plate on an Alpha-enabled plate reader, exciting at 680 nm and measuring emission at 615 nm.

Chapter 3: Cell-Based Assays for Physiological Relevance

Cell-based assays are critical for understanding a compound's activity in a more biologically relevant context.[14] They provide insights into cell permeability, off-target effects, and general cytotoxicity, which are impossible to glean from biochemical assays alone.

Cell Viability and Cytotoxicity Screening (MTS Assay)

Principle: Before assessing functional activity, it is crucial to determine if a compound is simply killing the cells. Tetrazolium salt-based assays, like the MTS assay, are colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[15] Viable, metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTS tetrazolium compound into a purple formazan product that is soluble in the cell culture medium.[16] The amount of purple formazan produced is directly proportional to the number of living cells.[17]

Protocol: MTS Cell Viability Assay

ParameterSpecification/ValueNotes
Cell LineRelevant to the disease model (e.g., HEK293, SH-SY5Y)Ensure cells are in the logarithmic growth phase.
Seeding Density5,000 - 10,000 cells/wellOptimize for a linear response in the desired assay time.
Culture MediumAs required by the cell line, with 10% FBSStandard cell culture conditions.
Library Compounds10 µM (or dose-response)Added to cells after they have adhered.
Incubation with Cmpd24 - 72 hoursDuration depends on the expected mechanism of toxicity.
MTS ReagentPer manufacturer's instructions (e.g., CellTiter 96 AQueous One)Contains MTS and an electron coupling reagent (PES).[15]
Incubation with MTS1 - 4 hours at 37°CProtect from light.
Plate ReaderStandard spectrophotometerMeasure absorbance at ~490 nm.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Dilute to the desired seeding density and dispense into clear, flat-bottom 96- or 384-well plates.

  • Cell Adhesion: Incubate the plates for 18-24 hours at 37°C, 5% CO2 to allow cells to attach and resume normal growth.

  • Compound Treatment: Add library compounds to the wells. Include appropriate controls:

    • Negative Control (100% Viability): Vehicle (DMSO) only.

    • Positive Control (0% Viability): A known cytotoxic agent (e.g., 10% DMSO or staurosporine).

    • No-Cell Control: Medium only, for background subtraction.

  • Incubation: Return plates to the incubator for the desired exposure time (e.g., 48 hours).

  • MTS Addition: Add the prepared MTS reagent directly to each well according to the manufacturer's protocol (typically 20 µL for a 100 µL well).[15]

  • Final Incubation: Incubate for 1-4 hours at 37°C. The appearance of a purple color indicates formazan production.

  • Measurement: Gently mix the plate and measure the absorbance at 490 nm.

Data Analysis:

  • Subtract the average absorbance of the no-cell control from all other wells.

  • Calculate % Viability: % Viability = 100 * (Sample_Abs - Positive_Control_Abs) / (Negative_Control_Abs - Positive_Control_Abs)

Functional Screening: GPCR Calcium Mobilization Assay

Principle: G-protein coupled receptors (GPCRs) are a major class of drug targets.[18] Many GPCRs, particularly those coupled to Gαq proteins, signal by increasing intracellular calcium ([Ca2+]i) concentrations.[19] This can be measured using fluorescent calcium indicators (e.g., Fluo-4 AM) that are cell-permeable and exhibit a large increase in fluorescence intensity upon binding to free Ca2+. An agonist will cause a rapid, transient spike in fluorescence, while an antagonist will block the fluorescence spike induced by a known agonist.

Protocol: Calcium Mobilization Assay for GPCR Agonists

ParameterSpecification/ValueNotes
Cell LineStably expressing the GPCR of interest (e.g., CHO-K1, HEK293)Required for a robust and reproducible signal.
Calcium Indicator DyeFluo-4 AM or similarThe "AM" ester group makes the dye cell-permeable.
Probenecid2.5 mMAn anion-exchange inhibitor that prevents the cells from pumping the dye out.
Assay BufferHBSS with 20 mM HEPES, pH 7.4Must be free of phenol red to reduce background fluorescence.
Plate TypeBlack, clear-bottom 384-wellAllows for bottom-reading fluorescence measurement.
Plate ReaderFLIPR, FlexStation, or similarMust have automated liquid handling and kinetic reading capabilities.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into black, clear-bottom plates and allow them to form a confluent monolayer overnight.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in Assay Buffer.

  • Aspirate & Load: Remove the culture medium from the cells and add the dye loading buffer.

  • Incubation: Incubate the plate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a separate plate with library compounds at a 5X final concentration in Assay Buffer.

  • Measurement: Place both the cell plate and the compound plate into the plate reader.

  • Kinetic Reading: The instrument will establish a baseline fluorescence reading for several seconds, then automatically add the compounds from the source plate to the cell plate and continue reading kinetically for 1-2 minutes.

  • Agonist Response: An increase in fluorescence immediately following compound addition indicates an agonist response.

Data Analysis:

  • The response is typically quantified as the Maximum-Minimum fluorescence intensity or the Area Under the Curve (AUC) for each well.

  • For antagonists, a second addition of a known agonist at its EC80 concentration is performed after the initial compound addition. An antagonist will reduce the signal from the known agonist.

References

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Screening. Retrieved from [Link]

  • Karakas, E., & Stein, R. L. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • Gervais, T., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip. Retrieved from [Link]

  • Reaction Biology. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Xu, J., et al. (2001). High throughput assay technologies for ion channel drug discovery. Drug Discovery Today. Retrieved from [Link]

  • Copeland, R. A. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]

  • Rossi, A. M., & Taylor, C. W. (2011). Analysis of protein-ligand interactions by fluorescence polarization. Nature Protocols. Retrieved from [Link]

  • BMG Labtech. (n.d.). Protein-ligand binding measurements using fluorescence polarization. Retrieved from [Link]

  • Lomenick, B., et al. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Profiling. Retrieved from [Link]

  • AFFINImeter. (2018). Analysis of fluorescence polarization competition assays with affinimeter. Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Publications. Retrieved from [Link]

  • Wawer, M. J., et al. (2014). Toward performance-diverse small-molecule libraries for cell-based phenotypic screening using multiplexed high-dimensional profiling. PNAS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gelin, C. F., et al. (2016). A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. Retrieved from [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). MTT assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. Retrieved from [Link]

  • Allen, P. B. (2016). Fluorescence polarization binding assays. Lab Blog. Retrieved from [Link]

  • Wacker, D., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. Retrieved from [Link]

  • ResearchGate. (n.d.). Working principle of the AlphaLISA assay. Retrieved from [Link]

  • Lappano, R., & Maggiolini, M. (2011). Tools for GPCR drug discovery. PMC - NIH. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cell-based high-content screening of small-molecule libraries. Retrieved from [Link]

  • Naeem, N., et al. (2025). Piperidines as dual inhibitors of tyrosinase and pancreatic lipase: in vitro and in silico mechanistic insights. Future Medicinal Chemistry. Retrieved from [Link]

  • Chaurasiya, B., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Retrieved from [Link]

  • Sharma, I., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Retrieved from [Link]

  • Hughes, S. J., & Baggio, C. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for X-ray Crystallography of 6-Oxopiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Three-Dimensional Architecture of Bioactive Scaffolds

The 6-oxopiperidine-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] The precise three-dimensional arrangement of atoms, including stereochemistry and intermolecular interactions, dictates the biological activity of these derivatives. X-ray crystallography stands as the definitive method for elucidating this atomic-level structure, providing invaluable insights for structure-activity relationship (SAR) studies and rational drug design.[3][4][5][6]

This guide provides a comprehensive, field-proven protocol for obtaining high-quality single crystals of this compound derivatives and determining their crystal structures. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple list of steps to explain the causality behind experimental choices and to establish a self-validating system for robust and reproducible results.

Part 1: The Foundation - Sample Purity and Characterization

The journey to a high-resolution crystal structure begins with the sample itself. The presence of impurities is one of the most common reasons for crystallization failure.[2] Therefore, rigorous purification and characterization are paramount.

Protocol 1: Sample Purification and Validation

  • Purification: The synthesized this compound derivative should be purified to >98% purity. This is typically achieved through column chromatography followed by recrystallization.

  • Purity Assessment:

    • High-Performance Liquid Chromatography (HPLC): Use a suitable column and mobile phase to obtain a sharp, single peak.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be clean and consistent with the expected structure.

    • Mass Spectrometry (MS): Confirm the molecular weight of the compound.

  • Solubility Screening: Before attempting crystallization, perform a preliminary solubility screening in a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile) to identify suitable solvents for crystallization trials.

Part 2: The Art of Crystallization - From Solution to a Single Crystal

Crystallization is often the most challenging step in X-ray crystallography.[2] It involves a systematic search for conditions that allow the molecules to self-assemble into a well-ordered, three-dimensional lattice. For this compound derivatives, their polarity and potential for hydrogen bonding must be considered when selecting solvents and techniques.

Crystallization Techniques

Several techniques can be employed to grow single crystals. The choice of method depends on the solubility and stability of the compound.

  • Slow Evaporation: This is the simplest method. A near-saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: This is a highly effective and widely used technique. It is performed in two main setups:

    • Hanging Drop: A small drop of the compound solution is placed on a coverslip, which is then inverted and sealed over a reservoir containing a precipitant.

    • Sitting Drop: A drop of the compound solution is placed in a well, which is then sealed in a larger chamber containing a precipitant.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

Experimental Workflow for Crystallization Screening

The following workflow provides a systematic approach to screening for crystallization conditions.

Crystallization_Workflow cluster_prep Preparation cluster_screening Crystallization Screening cluster_optimization Optimization & Analysis Purified_Compound Purified (>98%) 6-Oxopiperidine-3-carboxylic Acid Derivative Solvent_Selection Select Solvents (e.g., Ethanol, Acetone, Ethyl Acetate) Purified_Compound->Solvent_Selection Based on solubility Method_Selection Choose Methods (Vapor Diffusion, Slow Evaporation) Solvent_Selection->Method_Selection Screening_Setup Set up Crystallization Plates/Vials Method_Selection->Screening_Setup Incubation Incubate at Controlled Temperature (e.g., 4°C, 20°C) Screening_Setup->Incubation Microscopy Monitor for Crystal Growth (Microscopy) Incubation->Microscopy Optimization Optimize Conditions (Concentration, Temperature, Precipitant) Microscopy->Optimization If microcrystals or poor quality Harvesting Harvest Suitable Single Crystal Microscopy->Harvesting If suitable crystals form Optimization->Screening_Setup Iterate

Caption: A systematic workflow for crystallization screening and optimization.

Protocol 2: Crystallization by Vapor Diffusion (Hanging Drop)
  • Prepare the Reservoir: In the wells of a 24-well crystallization plate, add 500 µL of a precipitant solution (e.g., a mixture of a good solvent and a poor solvent for the compound).

  • Prepare the Drop: On a siliconized glass coverslip, place a 2 µL drop of a concentrated solution of the this compound derivative (e.g., 5-10 mg/mL in a suitable solvent).

  • Seal the Well: Invert the coverslip and place it over the reservoir well, sealing it with vacuum grease.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

  • Monitor: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.

Parameter Initial Screening Conditions Optimization Strategies
Compound Concentration 5-10 mg/mLVary concentration in 1 mg/mL increments.
Solvent System Single solvents (e.g., ethanol, methanol, acetone)Binary solvent systems (e.g., ethanol/water, acetone/hexane).
Precipitant A solvent in which the compound is less soluble.Vary the ratio of good solvent to precipitant.
Temperature 4°C and 20°CTest a wider range of temperatures.

Table 1: Parameters for Crystallization Screening and Optimization.

Part 3: X-ray Diffraction Data Collection

Once a suitable single crystal (ideally >20 µm in all dimensions) is obtained, the next step is to collect X-ray diffraction data.[5] Modern diffractometers automate much of this process.[3]

Workflow for Data Collection and Processing

Data_Collection_Workflow Crystal_Mounting Mount Crystal on a Loop and Cryo-cool (e.g., 100 K) Diffractometer Place in Diffractometer (Mo or Cu source) Crystal_Mounting->Diffractometer Screening_Shots Collect Screening Frames to Assess Crystal Quality Diffractometer->Screening_Shots Unit_Cell Determine Unit Cell and Bravais Lattice Screening_Shots->Unit_Cell Data_Collection_Strategy Devise Data Collection Strategy Unit_Cell->Data_Collection_Strategy Full_Data_Collection Collect Full Diffraction Data Set Data_Collection_Strategy->Full_Data_Collection Data_Integration Integrate Raw Data (Convert spots to intensities) Full_Data_Collection->Data_Integration Data_Scaling Scale and Merge Data Data_Integration->Data_Scaling Final_Dataset Generate Final Reflection File (e.g., HKL file) Data_Scaling->Final_Dataset

Sources

Application Note and Protocol for the Large-Scale Synthesis of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

6-Oxopiperidine-3-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development. Its rigid, chiral scaffold is a key feature in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This application note provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and scalable catalytic hydrogenation route. The protocol is designed to be adaptable for industrial production environments, with a strong emphasis on safety, efficiency, and product purity.

Synthetic Strategy: Catalytic Hydrogenation of 6-Hydroxypyridine-3-carboxylic Acid

The chosen synthetic route for the large-scale production of this compound is the catalytic hydrogenation of the readily available starting material, 6-hydroxypyridine-3-carboxylic acid. This method is advantageous for its high atom economy, relatively clean reaction profile, and amenability to scale-up. The reaction proceeds via the reduction of the pyridine ring to a piperidine ring, with the concomitant tautomerization of the 6-hydroxy group to the more stable 6-oxo (lactam) form.

The hydrogenation of pyridine derivatives is a well-established industrial process.[1] Various catalysts can be employed, with platinum and rhodium-based catalysts often showing high efficacy.[1][2] For this specific transformation, a platinum(IV) oxide (PtO2, Adams' catalyst) or rhodium on carbon (Rh/C) catalyst is recommended due to their proven activity in pyridine hydrogenation under mild to moderate conditions.[1][2]

The overall synthetic workflow is depicted in the following diagram:

Synthetic_Workflow Start 6-Hydroxypyridine-3-carboxylic Acid Reaction Catalytic Hydrogenation (H2, PtO2 or Rh/C) Start->Reaction Solvent (e.g., Acetic Acid) Workup Filtration & Solvent Removal Reaction->Workup Reaction Mixture Purification Recrystallization Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Large-Scale Synthesis

This protocol is designed for a target scale of 1 kg of this compound. All operations should be conducted in a well-ventilated area or a fume hood, and appropriate personal protective equipment (PPE) must be worn. High-pressure hydrogenation should only be performed by trained personnel in a suitable high-pressure reactor.[3][4][5]

Materials and Equipment
MaterialGradeSupplier
6-Hydroxypyridine-3-carboxylic acid≥98%e.g., Sigma-Aldrich
Platinum(IV) oxide (Adams' catalyst)-e.g., Sigma-Aldrich
or 5% Rhodium on Carbon (50% wet)-e.g., Sigma-Aldrich
Glacial Acetic AcidACS Gradee.g., Fisher Scientific
Hydrogen Gas (high purity)≥99.99%Industrial gas supplier
Nitrogen Gas (inert)High purityIndustrial gas supplier
Celite® or other filter aid-e.g., Sigma-Aldrich
EthanolReagent Gradee.g., Fisher Scientific
Deionized Water-In-house
Equipment Specifications
High-Pressure Hydrogenation Reactor20 L, Stainless Steel, with temperature and pressure controls, mechanical stirrer, and safety relief valve
Buchner Funnel and Filter FlaskAppropriate size for filtration
Rotary EvaporatorIndustrial scale
Crystallization VesselGlass or glass-lined steel, with stirrer and temperature control
Vacuum Oven-
Step-by-Step Procedure
  • Reactor Setup and Inerting:

    • Ensure the high-pressure hydrogenation reactor is clean and dry.

    • Charge the reactor with 1.2 kg of 6-hydroxypyridine-3-carboxylic acid and 10 L of glacial acetic acid.

    • Seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel three times with nitrogen gas to remove all oxygen. This is a critical safety step to prevent the formation of an explosive hydrogen-oxygen mixture.[5][6]

  • Catalyst Introduction:

    • Under a gentle stream of nitrogen, carefully add 24 g of platinum(IV) oxide (2% w/w) or 48 g of 5% rhodium on carbon (50% wet, 2% dry w/w) to the reaction mixture.

    • Seal the reactor immediately.

  • Hydrogenation Reaction:

    • Pressurize the reactor with hydrogen gas to 50-70 bar.[1]

    • Begin stirring the reaction mixture at a rate sufficient to ensure good catalyst suspension.

    • Heat the reactor to 50-60 °C. The hydrogenation of pyridines can be exothermic, so careful temperature monitoring and control are essential to prevent a runaway reaction.[4]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 12-24 hours.

  • Reaction Work-up:

    • Once the hydrogen uptake ceases, cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas to a safe, designated area.

    • Purge the reactor three times with nitrogen gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. The catalyst can be pyrophoric, especially after use, and should be handled with care, preferably kept wet with solvent.[6]

    • Rinse the reactor and the filter cake with a small amount of glacial acetic acid to ensure complete transfer of the product.

  • Isolation of Crude Product:

    • Combine the filtrate and the washings.

    • Concentrate the solution under reduced pressure using a rotary evaporator to remove the acetic acid. This will yield the crude this compound as a solid or a thick oil.

  • Purification by Recrystallization:

    • Dissolve the crude product in a minimal amount of hot ethanol or an ethanol/water mixture. The principle of recrystallization relies on the differential solubility of the product and impurities at different temperatures.[7]

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the purified this compound in a vacuum oven at 40-50 °C until a constant weight is achieved.

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of this compound requires careful consideration of several critical parameters to ensure safety, efficiency, and consistent product quality.

  • Heat Management: Hydrogenation reactions are exothermic.[4] On a large scale, efficient heat dissipation is crucial. The reactor must have an adequate cooling system, and the rate of hydrogen addition may need to be controlled to manage the reaction temperature.

  • Catalyst Selection and Loading: The choice of catalyst (PtO2 vs. Rh/C) can affect reaction time, temperature, and pressure requirements. Catalyst loading should be optimized to balance reaction speed and cost. Catalyst recovery and recycling are also important considerations for large-scale production.

  • Solvent Selection: While acetic acid is an effective solvent that can help activate the pyridine ring,[8] other solvents like ethanol or water could be explored. Solvent selection will impact reaction conditions, work-up procedures, and waste disposal.

  • Pressure: Higher hydrogen pressure generally increases the reaction rate but also requires more robust and expensive equipment. The optimal pressure should be determined based on safety, equipment capabilities, and desired reaction time.

  • Purity and Impurity Profile: The purity of the final product is critical for pharmaceutical applications. The recrystallization solvent and conditions should be optimized to effectively remove any unreacted starting material or by-products.

The interplay of these parameters is illustrated in the following diagram:

Process_Parameters cluster_0 Reaction Conditions cluster_1 Reagents cluster_2 Process Outcomes Temperature Temperature Reaction Time Reaction Time Temperature->Reaction Time Safety Safety Temperature->Safety Pressure Pressure Pressure->Reaction Time Pressure->Safety Stirring Rate Stirring Rate Stirring Rate->Reaction Time Catalyst Type Catalyst Type Catalyst Type->Reaction Time Catalyst Loading Catalyst Loading Catalyst Loading->Reaction Time Catalyst Loading->Safety Solvent Solvent Solvent->Reaction Time Purity Purity Solvent->Purity Yield Yield Reaction Time->Yield Reaction Time->Purity

Caption: Key parameters influencing the large-scale synthesis.

Data Summary

ParameterValue
Starting Material6-Hydroxypyridine-3-carboxylic acid
Target ProductThis compound
Scale1.2 kg starting material
CatalystPtO2 or 5% Rh/C
SolventGlacial Acetic Acid
Temperature50-60 °C
Pressure50-70 bar
Typical Reaction Time12-24 hours
Expected Yield85-95%
Purity (after recrystallization)>98%

Safety Precautions

  • High-Pressure Operations: All high-pressure hydrogenation reactions must be conducted in a properly rated and maintained reactor. Personnel must be thoroughly trained in high-pressure equipment operation.[3][9]

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air.[4][5] Ensure adequate ventilation and eliminate all potential ignition sources. Use intrinsically safe equipment where necessary.

  • Catalyst Handling: Hydrogenation catalysts, particularly after use, can be pyrophoric and may ignite spontaneously upon exposure to air.[6] Always handle catalysts in an inert atmosphere or keep them wet with solvent.

  • Personal Protective Equipment (PPE): Safety glasses, flame-retardant lab coats, and appropriate gloves are mandatory when performing this synthesis.

References

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. (n.d.).
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • Hydrogenation Reaction Safety In The Chemical Industry. (2025, October 11).
  • Catalytic hydrogenation of 3-and 4-hydroxy pyridines. (1968). Google Patents.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. (2024, January 3). Organic & Biomolecular Chemistry.
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. (2023, April 14). Inorganic Chemistry.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC.
  • Safety Guidelines for Hydrogenation Reactions. (2012, March 6). safety.pitt.edu.
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2025, August 6). ResearchGate.
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (2025, December 2). Nature Chemistry.
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. (2023, April 14). ACS Publications.
  • Difficult Hydrogenations – Saturation of Functionalized Pyridines. (n.d.). ThalesNano.
  • METHOD FOR PRODUCING cis-5-HYDROXY-2-PIPERIDINECARBOXYLIC ACID DERIVATIVE, AND METHOD FOR PURIFYING cis-5-HYDROXY-2-PIPERIDINECA. (2013, December 19). Google Patents.
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). Journal of the American Chemical Society.
  • 6-Hydroxypyridine-3-carboxylic acid 98. (n.d.). Sigma-Aldrich.
  • 6-Hydroxypyridine-3-carboxylic acid. (n.d.). Chem-Impex.
  • Application Note and Protocol: Purification of 1-Carbamoylpiperidine-3-carboxylic acid by Recrystallization. (n.d.). Benchchem.

Sources

Functionalization of the Carboxylic Acid Group of 6-Oxopiperidine-3-carboxylic Acid: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 6-oxopiperidine-3-carboxylic acid scaffold is a valuable building block in medicinal chemistry and drug discovery, offering a conformationally constrained cyclic amino acid analogue. The strategic modification of its carboxylic acid moiety opens up a vast chemical space for the synthesis of novel derivatives with diverse pharmacological activities. This guide provides an in-depth exploration of the key functionalization strategies for the carboxylic acid group of this compound, including amide bond formation, esterification, and reduction to the corresponding alcohol. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the synthesis of novel chemical entities.

Introduction: The Strategic Importance of the this compound Scaffold

The piperidine ring is a prevalent motif in numerous pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability. When combined with a lactam functionality and a carboxylic acid, as in this compound, the resulting scaffold presents a unique combination of structural rigidity and functional handles for chemical diversification. The carboxylic acid at the 3-position serves as a versatile anchor point for the introduction of various substituents, enabling the modulation of a compound's biological activity, selectivity, and pharmacokinetic profile.

A critical consideration in the chemistry of this compound is the presence of the lactam functionality. The lactam nitrogen is a secondary amide and can potentially participate in side reactions under certain conditions. Therefore, a judicious choice of reaction conditions and, in many cases, the implementation of a protecting group strategy for the lactam nitrogen are paramount to achieving clean and efficient transformations of the carboxylic acid group.

PART 1: N-Protection of the Lactam Nitrogen: A Prerequisite for Clean Functionalization

To prevent undesired side reactions at the lactam nitrogen, such as N-acylation during amide coupling or esterification, it is highly recommended to protect this position prior to functionalizing the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a widely used and versatile protecting group for this purpose due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

Experimental Protocol: N-Boc Protection of this compound

This protocol describes the protection of the lactam nitrogen of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM or THF, add triethylamine or DIPEA (2.0-3.0 eq).

  • Add a catalytic amount of DMAP (0.1 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the N-Boc-6-oxopiperidine-3-carboxylic acid. The crude product can be purified by column chromatography if necessary.

PART 2: Amide Bond Formation: The Gateway to Diverse Chemical Libraries

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry. Coupling of N-Boc-6-oxopiperidine-3-carboxylic acid with a diverse range of primary and secondary amines allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. A variety of coupling reagents can be employed, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) being among the most common and effective.

Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of N-Boc-6-oxopiperidine-3-carboxylic acid with an amine using HATU.[1]

Materials:

  • N-Boc-6-oxopiperidine-3-carboxylic acid

  • Primary or secondary amine (1.0-1.2 eq)

  • HATU (1.1-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0-5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-6-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amide product can be purified by flash column chromatography on silica gel.

PART 3: Esterification: Modulating Physicochemical Properties

Esterification of the carboxylic acid group can be used to generate prodrugs, improve cell permeability, or to introduce a handle for further functionalization. The Steglich esterification, which utilizes a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC in the presence of a catalytic amount of DMAP, is a mild and effective method for the esterification of a wide range of carboxylic acids, including those that are sterically hindered or acid-sensitive.[2][3]

Experimental Protocol: Steglich Esterification

This protocol provides a general method for the esterification of N-Boc-6-oxopiperidine-3-carboxylic acid with an alcohol.[4][5]

Materials:

  • N-Boc-6-oxopiperidine-3-carboxylic acid

  • Alcohol (1.0-1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-6-oxopiperidine-3-carboxylic acid (1.0 eq), the alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM, add a solution of DCC or EDC (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • If DCC is used, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate or the reaction mixture (if EDC was used) with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude ester can be purified by flash column chromatography.

PART 4: Reduction to the Primary Alcohol: A Key Structural Transformation

Reduction of the carboxylic acid to a primary alcohol provides a different functional group for further synthetic elaboration. This transformation can be achieved using various reducing agents. However, a key challenge is the chemoselective reduction of the carboxylic acid in the presence of the lactam carbonyl group. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce both functionalities, borane reagents, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂), are known to selectively reduce carboxylic acids in the presence of amides under controlled conditions.[6]

Experimental Protocol: Chemoselective Borane Reduction

This protocol outlines a method for the selective reduction of the carboxylic acid group of N-Boc-6-oxopiperidine-3-carboxylic acid.[7][8]

Materials:

  • N-Boc-6-oxopiperidine-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF) or Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-Boc-6-oxopiperidine-3-carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane solution (BH₃·THF or BH₃·SMe₂, 2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Concentrate the mixture under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude alcohol can be purified by flash column chromatography.

Data Presentation

FunctionalizationReagentsProductKey Considerations
N-Protection Boc₂O, DMAP, TEAN-Boc-6-oxopiperidine-3-carboxylic acidEssential for preventing side reactions at the lactam nitrogen.
Amide Coupling Amine, HATU, DIPEAN-Boc-6-oxo-3-(aminocarbonyl)piperidineWide substrate scope for amines; pre-activation of the acid is recommended.
Esterification Alcohol, DCC/EDC, DMAPN-Boc-6-oxo-3-(alkoxycarbonyl)piperidineMild conditions suitable for sensitive substrates.
Reduction BH₃·THF or BH₃·SMe₂N-Boc-3-(hydroxymethyl)piperidin-6-oneChemoselective reduction of the carboxylic acid over the lactam.

Visualization of Key Workflows

Functionalization_Workflow cluster_0 Starting Material cluster_1 N-Protection cluster_2 Functionalization This compound This compound N-Boc-6-oxopiperidine-3-carboxylic acid N-Boc-6-oxopiperidine-3-carboxylic acid This compound->N-Boc-6-oxopiperidine-3-carboxylic acid Boc₂O, DMAP Amide Amide Derivatives N-Boc-6-oxopiperidine-3-carboxylic acid->Amide Amine, HATU Ester Ester Derivatives N-Boc-6-oxopiperidine-3-carboxylic acid->Ester Alcohol, DCC Alcohol Primary Alcohol N-Boc-6-oxopiperidine-3-carboxylic acid->Alcohol BH₃·THF

Caption: General workflow for the functionalization of this compound.

Amide_Coupling_Mechanism cluster_0 Amide Coupling with HATU CarboxylicAcid N-Boc-6-oxopiperidine- 3-carboxylic acid ActivatedEster Activated OAt Ester CarboxylicAcid->ActivatedEster + HATU, DIPEA HATU HATU AmideProduct Amide Product ActivatedEster->AmideProduct + R-NH₂ Amine R-NH₂

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

The functionalization of the carboxylic acid group of this compound is a powerful strategy for the synthesis of novel and diverse molecular entities with significant potential in drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. Careful consideration of the reaction conditions, particularly the use of N-protection, is crucial for achieving high yields and purity of the desired products. The versatility of the transformations described herein underscores the importance of this compound as a key building block in the modern medicinal chemist's toolbox.

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Application Notes & Protocols: Asymmetric Synthesis of 6-Oxopiperidine-3-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-oxopiperidine-3-carboxylic acid (δ-lactam) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents. Its rigid, N-heterocyclic framework, decorated with a key carboxylic acid functionality, allows for precise spatial orientation of substituents, making it an ideal template for targeting enzymes and receptors. The stereochemistry at the C3 position is often critical for biological activity, demanding synthetic strategies that provide exacting enantiomeric control. This guide provides an in-depth analysis of modern asymmetric methods for accessing these valuable analogs, with a focus on a detailed, field-proven organocatalytic protocol.

Introduction: The Significance of Chiral Piperidones

The piperidine ring is one of the most prevalent N-heterocycles found in approved pharmaceuticals. When constrained as a 6-oxopiperidone (also known as a δ-lactam), the scaffold's conformational flexibility is reduced, which can enhance binding affinity and selectivity for biological targets. The addition of a carboxylic acid group at the C3 position introduces a versatile handle for further functionalization or for direct interaction with biological targets, such as mimicking a glutamic acid side chain.

The primary challenge in synthesizing these analogs lies in the stereoselective construction of the C3 stereocenter. Classical methods often rely on chiral pool starting materials or resolutions, which can be limiting. Modern synthetic chemistry has pivoted towards catalytic asymmetric methods, which offer more flexible, efficient, and scalable routes to these high-value compounds.

Strategic Overview: Pathways to Enantiopurity

Several distinct strategies can be employed for the asymmetric synthesis of this compound analogs. The optimal choice depends on factors such as substrate scope, desired scale, and available resources.

  • Chiral Pool Synthesis: Utilizes readily available chiral starting materials, such as amino acids (e.g., glutamic acid), to transfer stereochemistry to the target molecule. While robust, this approach can be limited by the availability of the starting chiral pool.

  • Chiral Auxiliary-Mediated Synthesis: A temporary chiral group is attached to the substrate to direct a diastereoselective transformation, after which it is cleaved. This is often high-yielding and selective but requires additional synthetic steps for attachment and removal of the auxiliary.

  • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate large quantities of an enantioenriched product. This is the most atom-economical and elegant approach. Key catalytic strategies include:

    • Phase-Transfer Catalysis (PTC): Utilizes chiral quaternary ammonium salts or other phase-transfer agents to shuttle reactants between immiscible phases (e.g., aqueous and organic), creating a chiral environment for the reaction.[1][2] This method is highly scalable and often considered a green chemistry approach.[3]

    • Organocatalysis: Employs small, metal-free organic molecules to catalyze transformations.[4] For the synthesis of chiral piperidones, organocatalytic conjugate additions (Michael additions) are particularly powerful.[5][6]

The following workflow provides a decision-making framework for selecting an appropriate synthetic strategy.

G start Define Target Analog & Scale decision1 Specific Chiral Precursor Available? start->decision1 strategy Select Synthetic Strategy decision2 High Scalability & Simple Setup Required? strategy->decision2 chiral_pool Chiral Pool Synthesis (e.g., from L-Glutamic Acid) catalysis Asymmetric Catalysis ptc Phase-Transfer Catalysis (PTC) protocol Featured Protocol: Organocatalytic Aza-Michael Addition ptc->protocol Alternative organo Organocatalysis organo->protocol decision1->strategy No decision1->chiral_pool  Yes decision2->ptc  Yes decision2->organo No (Focus on Versatility)

Caption: Decision workflow for selecting a synthetic strategy.

Featured Protocol: Organocatalytic Asymmetric Aza-Michael Addition

This section details a robust and highly enantioselective protocol for the synthesis of a key precursor to this compound esters. The strategy is based on the organocatalytic asymmetric aza-Michael addition of an amine nucleophile to diethyl glutaconate, a readily available Michael acceptor. The resulting adduct can be easily cyclized to the target δ-lactam.

Causality and Mechanistic Insight

The key to this transformation is the use of a chiral secondary amine catalyst, typically a diarylprolinol silyl ether (Jørgensen-Hayashi catalyst). The catalyst activates the Michael acceptor through the reversible formation of a chiral iminium ion. This activation lowers the LUMO of the acceptor and provides a sterically defined environment, forcing the nucleophile to attack from a specific face, thereby inducing high enantioselectivity.

The catalytic cycle can be visualized as follows:

G cluster_cycle Catalytic Cycle Cat Chiral Amine Catalyst (R₂NH) Iminium Chiral Iminium Ion Intermediate Cat->Iminium + Acceptor - H₂O Michael Enantio-determining Michael Addition Iminium->Michael + Nucleophile (R'-NH₂) Enamine Chiral Enamine Intermediate Michael->Enamine Enamine->Cat + H₂O - Product Product Chiral Michael Adduct Enamine->Product Acceptor Diethyl Glutaconate (Michael Acceptor) Acceptor->Iminium Nucleophile Benzylamine (Nucleophile) Nucleophile->Michael

Caption: Simplified organocatalytic cycle for the aza-Michael addition.

Step-by-Step Protocol

Reaction: Asymmetric aza-Michael addition of benzylamine to diethyl glutaconate.

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst)

  • Diethyl glutaconate (Michael Acceptor)

  • Benzylamine (Nucleophile)

  • Benzoic Acid (Co-catalyst/Additive)

  • Toluene, anhydrous (Solvent)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add the (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether catalyst (6.5 mg, 0.02 mmol, 10 mol%) and benzoic acid (2.4 mg, 0.02 mmol, 10 mol%).

  • Solvent and Reagents: Place the flask under an inert atmosphere (N₂ or Ar). Add anhydrous toluene (2.0 mL). Stir for 5 minutes at room temperature.

  • Add diethyl glutaconate (37.2 mg, 0.2 mmol, 1.0 equiv).

  • Add benzylamine (23.6 mg, 0.22 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate).

  • Workup: Once the reaction is complete, quench by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (gradient elution, e.g., 10% to 30% ethyl acetate in hexanes) to afford the desired Michael adduct.

Subsequent Cyclization to Lactam:

  • Dissolve the purified Michael adduct in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a non-nucleophilic base (e.g., sodium ethoxide).

  • Heat the reaction mixture (e.g., to reflux) to drive the intramolecular amidation and cyclization, with the elimination of ethanol.

  • After completion, cool the reaction, perform an appropriate aqueous workup, and purify by chromatography or recrystallization to yield the final this compound ester analog.

Data Presentation and Analysis

The success of the asymmetric synthesis is determined by the chemical yield and the enantiomeric excess (ee) of the product. The following table presents typical results for the organocatalytic Michael addition step with various nucleophiles.

EntryNucleophile (R-NH₂)Time (h)Yield (%)ee (%)
1Benzylamine249295
2Aniline487590
3p-Methoxybenzylamine249597
4Allylamine368192
Data are representative and synthesized from typical outcomes for such reactions reported in the literature.
Characterization: Confirming Success

Structural Confirmation:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the Michael adduct and the final cyclized lactam.

  • Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

Enantiomeric Excess (ee) Determination: The enantiomeric excess is the most critical measure of success for an asymmetric reaction. It is determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).

  • Sample Preparation: The purified product is dissolved in the mobile phase (e.g., a mixture of hexane and isopropanol).

  • HPLC Conditions:

    • Column: Chiralpak® AD-H or similar polysaccharide-based column.

    • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 220 or 254 nm).

  • Analysis: The two enantiomers will have different retention times. The ee is calculated from the relative areas of the two peaks:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] × 100

For some piperidine analogs lacking a strong chromophore, pre-column derivatization with an agent like p-toluenesulfonyl chloride may be necessary to improve UV detection.

Experimental Workflow Summary

The overall process from starting materials to the final, analyzed product is summarized in the following flowchart.

Caption: Overall experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion Inactive catalyst; insufficient reaction time; poor quality reagents.Ensure catalyst is dry and pure. Extend reaction time. Use freshly distilled, anhydrous solvent and reagents.
Low Enantioselectivity (ee) Racemic background reaction; incorrect catalyst; non-optimal temperature.Ensure strict anhydrous conditions. Screen different chiral catalysts or additives. Lower the reaction temperature.
Poor Peak Separation in HPLC Inappropriate chiral column or mobile phase.Screen different chiral columns (e.g., AD-H, OD-H). Methodically vary the hexane/isopropanol ratio. Add a modifier like TFA if necessary.
Difficult Purification Close-running impurities; product instability on silica.Try a different solvent system for chromatography. Consider using neutral alumina or a different purification method like crystallization.

References

  • O'Donnell, M.J. et al. (1997). Phase-Transfer Catalysis: Mechanism and Synthesis. ACS Symposium Series. URL: [Link]

  • Waser, M. et al. (2020). Chiral Phase Transfer Catalysis in the Asymmetric Synthesis of a 3,3-Disubstituted Isoindolinone. Molecules. URL: [Link]

  • Vanlaldinpuia, K. (2016). Organocatalysts: A powerful tool for asymmetric Michael addition. Science Vision. URL: [Link]

  • Palomo, C. & Oiarbide, M. (2009). Organocatalytic asymmetric aza-Michael additions. Chemistry. URL: [Link]

  • Singh, G.S. & D'hooghe, M. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Monaco, M.R. et al. (2017). Organocatalytic Activation of Diethyl Glutaconate for the Diastereo- and Enantioselective Assembly of NH-Free 2,3,4-Trisubstituted Pyrrolidines. Organic Letters. URL: [Link]

  • Babu, C.V.R. et al. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Chirality. URL: [Link]

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Application Notes and Protocols for High-Throughput Screening of 6-Oxopiperidine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-oxopiperidine-3-carboxylic acid scaffold is a key heterocyclic motif present in a variety of biologically active compounds and natural products. Its structural rigidity and synthetic tractability make it an attractive starting point for the generation of diverse chemical libraries in drug discovery. This guide provides a comprehensive framework for the high-throughput screening (HTS) of this compound derivatives. We delve into the rationale behind experimental design, offering detailed, adaptable protocols for both biochemical and cell-based assays. Furthermore, this document addresses common challenges associated with this chemical class, such as solubility, and outlines a robust workflow for hit identification and confirmation.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous clinically approved drugs targeting a wide array of biological targets, including enzymes and central nervous system (CNS) receptors. This structural motif offers a unique combination of chemical stability, the ability to modulate lipophilicity and solubility, and conformational flexibility that allows for optimal binding to target proteins.[1] The this compound core, in particular, provides defined vectors for chemical diversification, enabling the exploration of structure-activity relationships (SAR) crucial for lead optimization.[2]

Derivatives of this scaffold have shown potential as inhibitors of enzymes like acetylcholinesterase and Cathepsin K, and as modulators of GABAergic neurotransmission, indicating their relevance in neurodegenerative diseases and osteoporosis.[2][3] High-throughput screening (HTS) is an essential methodology for rapidly interrogating large libraries of such derivatives to identify initial "hits" that modulate a specific biological target.[4][5] This process involves the miniaturization and automation of assays to test thousands to millions of compounds, transforming the early stages of drug discovery.[5]

This guide will provide the foundational knowledge and practical protocols to design and execute a successful HTS campaign for libraries based on the this compound scaffold.

Pre-Screening Considerations: Understanding Your Compounds

Before embarking on a full-scale HTS campaign, a thorough understanding of the physicochemical properties of the compound library is paramount. This proactive approach can mitigate common sources of assay artifacts and false positives.

Solubility and Compound Management

A primary challenge with piperidine-containing compounds can be poor aqueous solubility, especially as lipophilic substituents are added to the core scaffold.[6] Compound precipitation in aqueous assay buffers is a frequent cause of failed screens.

  • Initial Solubility Assessment: A subset of the library should be assessed for solubility in the final assay buffer. Techniques like nephelometry can be employed for high-throughput solubility determination.

  • DMSO Concentration: The final concentration of Dimethyl Sulfoxide (DMSO), the universal solvent for compound libraries, should be kept as high as the assay tolerates (typically ≤1%) to maintain compound solubility.[6]

  • Stock Solutions: Prepare and store stock solutions (typically 10 mM in 100% DMSO) under conditions that prevent precipitation. For some compounds, room temperature storage may be preferable to freezing.[6]

Potential for Assay Interference

The inherent properties of test compounds can interfere with assay detection technologies.

  • Autofluorescence: Compounds that fluoresce at the same wavelengths used for assay readout can create false positive or negative signals. It is advisable to perform a pre-screen of the library plates in the absence of assay reagents to identify and flag autofluorescent compounds.

  • Light Scattering: Precipitated compounds can scatter light, interfering with absorbance and fluorescence readings.

  • Reactivity: The this compound scaffold itself is generally stable. However, specific derivatives could be reactive, leading to non-specific inhibition.

Property Potential Issue Mitigation Strategy
Low Aqueous Solubility Compound precipitation, false negatives/positives.Optimize final DMSO concentration, use co-solvents if tolerated, perform solubility pre-assessment.[6]
Autofluorescence Interference with fluorescence-based assays.Pre-screen library for intrinsic fluorescence at assay wavelengths.
Compound Aggregation Non-specific inhibition of target proteins.Include detergents (e.g., Triton X-100, Tween-20) in assay buffers at low concentrations (e.g., 0.01%).
Chemical Reactivity Covalent modification of target, assay instability.Counter-screen hits in the presence of a reducing agent like DTT.

HTS Workflow: From Assay Development to Hit Confirmation

A successful HTS campaign follows a structured, multi-step process. The goal is to identify robust and reproducible "hits" that are active against the target of interest.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Target & Reagent Prep) Miniaturization Miniaturization (384/1536-well) Assay_Dev->Miniaturization Adapt format Optimization Optimization (Z'-Factor > 0.5) Miniaturization->Optimization Validate performance Pilot_Screen Pilot Screen (~2,000 compounds) Optimization->Pilot_Screen Proceed to screen Primary_HTS Primary HTS (Full Library Screen) Pilot_Screen->Primary_HTS Confirm robustness Data_Analysis Data Analysis (Hit Selection) Primary_HTS->Data_Analysis Process raw data Hit_Picking Hit Picking & Re-testing Data_Analysis->Hit_Picking Select initial hits Dose_Response Dose-Response (IC50/EC50) Hit_Picking->Dose_Response Confirm activity Orthogonal_Assay Orthogonal/Secondary Assays Dose_Response->Orthogonal_Assay Validate mechanism

Fig. 1: A generalized workflow for a high-throughput screening campaign.

Protocol: Biochemical Assay for Enzyme Inhibitors

Given that many piperidine derivatives act as enzyme inhibitors, a fluorescence-based biochemical assay is a common and robust HTS format.[7][8] This protocol provides a template for screening a library of this compound derivatives against a generic hydrolase enzyme.

Principle

This assay utilizes a non-fluorescent substrate that, upon enzymatic cleavage, releases a fluorescent product. Inhibitors of the enzyme will prevent this conversion, resulting in a lower fluorescence signal. The method is sensitive, amenable to automation, and widely used in drug discovery.[7][9]

Materials
  • Enzyme: Purified target enzyme of interest.

  • Substrate: A fluorogenic substrate (e.g., a coumarin- or fluorescein-based substrate).

  • Assay Buffer: Buffer in which the enzyme is active (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20).

  • Positive Control: A known inhibitor of the enzyme.

  • Negative Control: DMSO (vehicle).

  • Plates: Black, opaque, 384-well microplates.

  • Instrumentation: Fluorescence microplate reader.

Assay Development and Optimization
  • Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within a linear reaction phase over the desired incubation time (e.g., 30-60 minutes).

  • Substrate Concentration: For competitive inhibitor screens, use a substrate concentration at or below its Michaelis-Menten constant (Km). This increases the assay's sensitivity to competitive inhibitors.

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. An acceptable Z'-factor is > 0.5.[10] It is calculated using the positive (inhibitor) and negative (DMSO) controls.

    • Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

HTS Protocol
  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each compound from the library stock plates to the 384-well assay plates. This results in a final compound concentration of typically 10 µM in a 50 µL assay volume.

  • Enzyme Addition: Add 25 µL of the enzyme solution (at 2X the final concentration) in assay buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of the substrate solution (at 2X the final concentration) in assay buffer to all wells to start the reaction.

  • Reaction Incubation: Incubate the plates for 30-60 minutes at room temperature, protected from light.

  • Detection: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

Parameter Example Value Rationale
Assay Volume 50 µLStandard for 384-well format, conserves reagents.
Final Compound Conc. 10 µMA common concentration for primary screens to balance hit identification with off-target effects.
Final DMSO Conc. 0.1%Minimizes solvent effects on enzyme activity while maintaining compound solubility.
Positive Control Known Inhibitor (e.g., 10 µM)Defines the 100% inhibition window.
Negative Control 0.1% DMSODefines the 0% inhibition (uninhibited) window.
Z'-Factor > 0.5Ensures the assay is robust and can reliably distinguish hits from noise.[10]

Protocol: Cell-Based Assay for GPCR Modulators

Cell-based assays provide a more physiologically relevant context for screening, as they assess compound activity on targets within a living cell.[11] A calcium flux assay is a standard HTS method for G-protein coupled receptors (GPCRs) that signal through the Gq pathway.[12][13]

Principle

Activation of a Gq-coupled GPCR leads to the release of intracellular calcium (Ca2+) stores.[14] This assay uses a cell line stably expressing the target GPCR. The cells are loaded with a calcium-sensitive fluorescent dye. An increase in intracellular Ca2+ upon receptor activation by an agonist compound leads to a measurable increase in fluorescence. Antagonists will block this effect.[14][15]

GPCR_Pathway cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum Compound Agonist (Piperidine Derivative) GPCR Target GPCR Compound->GPCR Binds Gq Gq Protein GPCR->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER ER Ca_Signal Increased Cytosolic Ca2+ (Fluorescence Signal) ER->Ca_Signal Releases Ca2+ Ca_Store Ca2+ Store IP3->ER Binds to Receptor

Fig. 2: Signaling pathway for a Gq-coupled GPCR calcium flux assay.
Materials
  • Cell Line: A suitable host cell line (e.g., HEK293, CHO) stably expressing the target GPCR.

  • Culture Medium: Appropriate medium for the cell line (e.g., DMEM with 10% FBS).

  • Plates: Black-walled, clear-bottom, 384-well cell culture plates.

  • Calcium Indicator Dye: A fluorescent calcium indicator kit (e.g., Fluo-8 AM, Calcium-6).[15]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Instrumentation: A fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FDSS).

HTS Protocol
  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates at a density that forms a confluent monolayer on the day of the assay (e.g., 10,000 - 20,000 cells/well). Incubate overnight.

  • Dye Loading: Remove the culture medium and add 20 µL of the calcium indicator dye solution prepared in assay buffer. Incubate for 1 hour at 37°C.[11][15]

  • Compound Addition and Detection: Place the plate in the kinetic plate reader.

    • For Agonist Screening: The instrument will add 10 µL of the test compound (at 3X final concentration) to each well while simultaneously initiating the kinetic fluorescence read.

    • For Antagonist Screening: The instrument first adds 5 µL of the test compound (at 6X final concentration) and incubates for 15-30 minutes. Then, it adds 5 µL of a known agonist (at its EC80 concentration) to stimulate the receptor, while simultaneously initiating the kinetic read.

  • Data Acquisition: Measure the fluorescence signal over a period of 2-3 minutes to capture the transient calcium response.

Data Analysis and Hit Confirmation

  • Normalization: Raw data from each plate should be normalized to the intra-plate controls (positive and negative). A common method is to calculate the percent inhibition or percent activation.

  • Hit Selection: A "hit" is typically defined as a compound that produces a response greater than a certain threshold, often three standard deviations from the mean of the negative controls.[8]

  • Hit Confirmation:

    • Re-testing: "Hits" are re-tested under the same primary assay conditions to confirm their activity.

    • Dose-Response Curves: Confirmed hits are tested over a range of concentrations (e.g., 8-10 points) to determine their potency (IC50 for inhibitors, EC50 for agonists).

    • Orthogonal Assays: It is crucial to confirm hits in a secondary, orthogonal assay that uses a different detection technology or biological principle. This helps to eliminate false positives arising from assay artifacts.[15] For example, a hit from a fluorescence-based enzyme assay could be confirmed using a label-free mass spectrometry-based assay.

Conclusion

The this compound scaffold represents a valuable starting point for the discovery of novel therapeutics. A successful HTS campaign for derivatives of this scaffold requires careful planning, robust assay development, and a systematic approach to hit validation. By understanding the potential challenges associated with these compounds and employing the detailed biochemical and cell-based protocols outlined in this guide, researchers can efficiently and effectively identify promising lead compounds for further development. The integration of sound scientific principles with automated HTS technologies is the cornerstone of modern drug discovery.[12]

References

  • Inglese, J., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery Today: Technologies, 20, 25-32. [Link]

  • Zhang, J. H., et al. (2012). [Establishment of a cell based high throughput screening model for transient receptor potential V3 modulators]. Yao Xue Xue Bao, 47(1), 88-93. [Link]

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  • PubMed. (2022). Nipecotic Acid Derivatives as Potent Agents against Neurodegeneration: A Preliminary Study. Molecules, 27(20). [Link]

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  • ResearchGate. (2024). Research progress on piperidine-containing compounds as agrochemicals. Chinese Chemical Letters, 36(1), 109855. [Link]

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  • ARVO Journals. (2021). High throughput screening of a small molecule chemical library reveals novel therapeutic potential drugs in treatment of diabetic retinopathy. Investigative Ophthalmology & Visual Science, 62(8), 1049. [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of 6-Oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The evaluation of a compound's cytotoxic potential is a cornerstone of preclinical drug discovery and chemical safety assessment.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to determine the cytotoxicity of 6-Oxopiperidine-3-carboxylic acid, a novel small molecule. We present an integrated, multi-assay strategy that moves beyond a single viability readout to provide a more nuanced understanding of the compound's effects on cell health. This guide details the scientific principles, experimental design considerations, and step-by-step protocols for three key assays: the MTT assay for metabolic viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Caspase-3/7 activity assay for apoptosis. By combining these approaches, researchers can effectively characterize the cytotoxic profile of this compound, determine its IC50 value, and elucidate the primary mechanism of cell death.

Introduction: The Rationale for a Multi-Assay Approach

This compound is a piperidine derivative whose biological activities and toxicological profile are not yet extensively characterized.[4] As with any novel chemical entity intended for further development, a thorough in vitro assessment of its cytotoxicity is a critical first step. Cell-based assays serve as a powerful and efficient means to identify potential liabilities, guide structure-activity relationship (SAR) studies, and establish a safe therapeutic window.[5]

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without causing immediate cell death, or it might induce different cell death pathways in different cell types.[6] Therefore, a robust evaluation framework employs a panel of assays that interrogate distinct cellular processes. This application note champions a tripartite strategy:

  • Assessing Metabolic Competence: Quantifying the overall metabolic activity of the cell population, which is often used as a surrogate for cell viability.[7][8]

  • Measuring Membrane Integrity: Detecting the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][9]

  • Quantifying Apoptotic Machinery: Directly measuring the activity of key executioner caspases involved in programmed cell death (apoptosis).[10]

This integrated approach provides a more complete and mechanistically informative picture of a compound's cytotoxic effects.

Foundational Principles and Experimental Design

Before proceeding to specific protocols, careful planning is essential for generating reliable and reproducible data.

The Principle of Orthogonal Assays

cluster_0 Initial Treatment cluster_1 Primary Cytotoxicity Assessment cluster_2 Data Integration & Interpretation Compound This compound Treatment of Cells MTT Assay 1: Metabolic Viability (MTT Assay) Compound->MTT Interrogate different cellular endpoints LDH Assay 2: Membrane Integrity (LDH Release Assay) Compound->LDH Interrogate different cellular endpoints Caspase Assay 3: Apoptosis (Caspase-3/7 Assay) Compound->Caspase Interrogate different cellular endpoints Analysis Calculate % Viability / Cytotoxicity Determine IC50 Value MTT->Analysis LDH->Analysis Caspase->Analysis Mechanism Elucidate Mechanism of Cell Death (Apoptosis vs. Necrosis vs. Cytostatic) Analysis->Mechanism Synthesize data

Caption: Integrated workflow for cytotoxicity assessment.

Cell Line Selection: The Importance of Context

The choice of cell line is paramount and should be driven by the compound's intended application.[11] Since the target of this compound is unknown, a pragmatic starting point involves screening against a panel of cell lines, including:

  • A common cancer cell line: Such as HepG2 (human liver carcinoma) or A549 (human lung carcinoma), which are robust and well-characterized.

  • A non-cancerous "normal" cell line: Such as MRC-5 (human fetal lung fibroblast) or primary Human Dermal Fibroblasts (HDFs) to assess selectivity and potential for general toxicity.[12]

  • A cell line relevant to the anticipated target organ: If any preliminary data suggests a target (e.g., neuronal cells for a neuroactive compound), a relevant cell line should be included.[13]

For the protocols below, we will use a generic adherent cell line as the model.

Essential Controls for Data Integrity

Every assay plate must include a set of controls to ensure the results are valid:

  • Untreated Control: Cells incubated with culture medium only. This represents 100% viability.

  • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., DMSO) used in the experiment. This control is crucial to ensure the solvent itself is not causing cytotoxicity.

  • Positive Control: A known cytotoxic agent that is effective for the specific assay being run (e.g., Staurosporine for apoptosis, Triton™ X-100 for membrane disruption). This confirms the assay is working correctly.

  • Blank Control: Wells containing medium but no cells, to measure background absorbance/luminescence.

Protocol 1: MTT Assay for Cell Viability and Metabolic Activity

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[7][14][15] The amount of formazan produced is directly proportional to the number of viable cells.[8]

Materials
  • MTT solution: 5 mg/mL in sterile PBS, filtered and stored at 4°C, protected from light.[8][15]

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • Adherent cells of choice (e.g., HepG2).

  • Complete culture medium.

  • Sterile 96-well flat-bottom plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Step-by-Step Methodology
  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical starting range is a 10-point, 3-fold dilution series starting from 100 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. Visually inspect for the formation of purple precipitate in the cells.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well.[17]

  • Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[15]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Necrotic Cytotoxicity

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[3][18] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[9]

Materials
  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Thermo Fisher Scientific, Promega, or Abcam). These kits typically include an Assay Buffer, Substrate Mix, and Stop Solution.

  • Lysis Buffer (e.g., 10X Triton™ X-100) to generate a maximum LDH release control.

  • Cells and compound treatment plates prepared as in the MTT assay (Steps 3.2.1 - 3.2.3).

  • A new sterile 96-well flat-bottom plate for the assay reaction.

  • Plate reader capable of measuring absorbance at 490 nm.

Step-by-Step Methodology
  • Prepare Controls: On the cell plate, designate wells for:

    • Spontaneous LDH Release: Add 10 µL of sterile water or PBS to untreated control wells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells. This lyses all cells and represents 100% cytotoxicity.

  • Incubate for Lysis: Incubate the plate for 45 minutes at 37°C.

  • Centrifuge Plate: Centrifuge the cell plate at 250 x g for 4 minutes to pellet any cells or debris.[9]

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well of the cell plate to a new 96-well plate.[9]

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mixture according to the kit manufacturer's instructions.

  • Add Reaction Mixture: Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatant. Tap gently to mix.[9]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[9]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[9]

cluster_0 Cellular State cluster_1 LDH Location cluster_2 Assay Principle Healthy Healthy Cell (Intact Membrane) LDH_in LDH is intracellular Healthy->LDH_in Necrotic Necrotic Cell (Compromised Membrane) LDH_out LDH is released into medium Necrotic->LDH_out Membrane rupture Reaction LDH + Lactate -> Pyruvate Pyruvate + Tetrazolium Salt -> Formazan (Color) LDH_out->Reaction Sampled from supernatant Measure Measure Absorbance at 490nm Reaction->Measure

Caption: Principle of the LDH Release Assay.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases-3 and -7, which are key executioner enzymes in the apoptotic pathway.[19] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[10]

Materials
  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar luminescent/fluorescent kit.

  • Cells and compound treatment plates prepared as in the MTT assay (Steps 3.2.1 - 3.2.3). Use opaque-walled 96-well plates suitable for luminescence.

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology
  • Equilibrate Plate and Reagent: Remove the 96-well plate from the incubator and the Caspase-Glo® 3/7 Reagent from storage. Allow both to equilibrate to room temperature.

  • Prepare Reagent: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Add Reagent: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well of the 96-well plate containing 100 µL of cells in medium.

  • Mix: Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds to 2 minutes at a low speed (300-500 rpm). This step induces cell lysis and initiates the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically for your specific cell line.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation

Calculation of Results

For each assay, first subtract the average value of the blank controls from all other readings.

  • MTT Assay (% Viability): % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • LDH Assay (% Cytotoxicity): % Cytotoxicity = ((Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)) * 100

  • Caspase-3/7 Assay (Fold Induction): Fold Induction = (Luminescence_Sample / Luminescence_VehicleControl)

IC50 Determination

The IC50 (Inhibitory Concentration 50%) is the concentration of a compound that inhibits a biological process by 50%.[20] For cytotoxicity, this is the concentration that reduces cell viability by 50% compared to the vehicle control.[21]

  • Plot the % Viability (from the MTT assay) against the log of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response curve) with software like GraphPad Prism or an Excel add-in to calculate the IC50 value.[22]

Integrated Data Interpretation

By combining the results from all three assays, a clearer picture of the mechanism of cytotoxicity emerges.

MTT Assay Result LDH Assay Result Caspase-3/7 Assay Result Likely Interpretation
Viability (Low IC50) High LDH Release No ChangePrimary Necrosis: The compound causes rapid cell membrane disruption.
Viability (Low IC50) No Change / Slight ↑↑↑ Strong InductionPrimary Apoptosis: The compound triggers programmed cell death.
Viability (Low IC50) High LDH Release↑↑ Strong InductionApoptosis leading to Secondary Necrosis: Common with longer incubation times.
Viability (High IC50) No Change No ChangeCytostatic Effect: The compound inhibits cell proliferation rather than directly killing cells.

Conclusion

This application note provides a robust, multi-faceted framework for evaluating the in vitro cytotoxicity of this compound. By employing assays that measure metabolic activity (MTT), membrane integrity (LDH), and apoptosis induction (Caspase-3/7), researchers can obtain a comprehensive toxicological profile. This integrated approach not only yields a quantitative measure of potency (IC50) but also provides critical insights into the underlying mechanism of cell death, which is essential for informed decision-making in the drug discovery and development pipeline.

References

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  • Highlight report: Cell type selection for toxicity testing. PMC - NIH. [Link]

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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

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Application Note: Synthesis and Quality Control of Radiolabeled 6-Oxopiperidine-3-carboxylic Acid Derivatives for PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Disease-Relevant Enzymes with Novel PET Tracers

The 6-oxopiperidine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of molecules that have shown inhibitory activity against a range of disease-relevant enzymes. Derivatives of this scaffold have been identified as inhibitors of acetylcholinesterase, an important target in neurodegenerative disorders like Alzheimer's disease, as well as enzymes involved in metabolic pathways such as citrate synthase and phosphofructokinase. Furthermore, modifications of the core structure have yielded potent inhibitors of cathepsin K, a key enzyme in bone resorption and a target for osteoporosis therapies. The ability to non-invasively quantify the distribution and target engagement of these inhibitors in vivo would be a significant advancement for drug development and understanding disease pathology.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo visualization and quantification of biological processes at the molecular level[1][2]. The development of PET radiotracers based on the this compound core would provide invaluable tools for researchers and clinicians. This application note provides a comprehensive guide to the synthesis of a suitable precursor and the subsequent radiolabeling with Carbon-11 ([¹¹C]) to produce a novel PET tracer for imaging studies.

Strategic Approach to Radiolabeling

The selection of the radionuclide and the position of the radiolabel are critical for the successful development of a PET tracer. For this application note, we will focus on the synthesis of a [¹¹C]methylated derivative. Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, which is advantageous for minimizing the radiation dose to the subject and allowing for multiple scans in a single day[3]. The introduction of a [¹¹C]methyl group is a common and well-established radiolabeling strategy that often has minimal impact on the pharmacological properties of the parent molecule.

Our strategy involves a two-part synthesis:

  • Synthesis of a Desmethyl Precursor: A stable, non-radiolabeled precursor molecule will be synthesized, featuring a functional group (in this case, a phenol) that is amenable to methylation.

  • [¹¹C]Methylation: The desmethyl precursor will be reacted with a [¹¹C]methylating agent, such as [¹¹C]methyl iodide or [¹¹C]methyl triflate, to yield the final radiolabeled tracer.

This approach allows for the bulk synthesis and purification of the precursor, with the time-sensitive radiolabeling step performed immediately prior to the imaging study.

Experimental Protocols

Part 1: Synthesis of the Desmethyl Precursor: 1-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid

The synthesis of the desmethyl precursor involves the formation of an N-aryl piperidone derivative. This multi-step synthesis is designed to be robust and scalable.

Diagram of the Precursor Synthesis Workflow

A Diethyl 2-aminopentanedioate C Reductive Amination A->C B 4-Benzyloxybenzaldehyde B->C D N-(4-(benzyloxy)phenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester C->D Sodium triacetoxyborohydride E Hydrolysis D->E LiOH F N-(4-(benzyloxy)phenyl)-6-oxopiperidine-3-carboxylic acid E->F G Deprotection F->G H₂, Pd/C H Desmethyl Precursor: 1-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid G->H

Caption: Workflow for the synthesis of the desmethyl precursor.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of diethyl 2-aminopentanedioate (1.0 eq) and 4-benzyloxybenzaldehyde (1.0 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield N-(4-(benzyloxy)phenyl)-6-oxopiperidine-3-carboxylic acid ethyl ester.

  • Ester Hydrolysis:

    • Dissolve the ester from the previous step in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (2.0 eq) and stir the reaction at room temperature for 4 hours.

    • Acidify the reaction mixture with 1 M HCl to pH 3-4 and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-(4-(benzyloxy)phenyl)-6-oxopiperidine-3-carboxylic acid.

  • Deprotection:

    • Dissolve the carboxylic acid in methanol and add palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon) at room temperature for 12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the final desmethyl precursor, 1-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid.

Part 2: [¹¹C]Radiolabeling of the Desmethyl Precursor

The radiolabeling of the desmethyl precursor with [¹¹C]methyl iodide is a rapid and efficient process, often performed in an automated synthesis module.

Diagram of the Radiolabeling Reaction

cluster_0 Radiolabeling Synthesis Precursor Desmethyl Precursor (1-(4-hydroxyphenyl)-6-oxopiperidine-3-carboxylic acid) Product [¹¹C]1-(4-methoxyphenyl)-6-oxopiperidine-3-carboxylic acid Precursor->Product MeI [¹¹C]Methyl Iodide MeI->Product Base Base (e.g., NaOH or TBAOH) Base->Product Solvent Solvent (e.g., DMSO) Solvent->Product Heat Heat (80-100 °C) Heat->Product

Caption: [¹¹C]Methylation of the desmethyl precursor.

Step-by-Step Methodology:

  • Preparation:

    • Dissolve the desmethyl precursor (0.5-1.0 mg) in dimethyl sulfoxide (DMSO, 200 µL) in a reaction vial.

    • Add a solution of sodium hydroxide or tetrabutylammonium hydroxide (TBAOH) (2 µL, 2 M).

  • [¹¹C]Methyl Iodide Trapping:

    • Bubble the cyclotron-produced [¹¹C]methyl iodide through the reaction vial at room temperature until the radioactivity in the vial is maximized.

  • Reaction:

    • Seal the reaction vial and heat it at 80-100 °C for 3-5 minutes.

  • Purification:

    • After cooling, quench the reaction with the HPLC mobile phase.

    • Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column (e.g., C18) for purification.

    • The mobile phase will typically consist of a mixture of acetonitrile and a buffer (e.g., ammonium formate).

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction under a stream of nitrogen with gentle heating.

    • Reformulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled compound for in vivo studies[1]. The following parameters should be assessed for each batch of the radiolabeled product.

Table of Quality Control Specifications

ParameterMethodSpecification
Identity Co-elution on analytical HPLC with a non-radiolabeled standardRetention time of the radioactive peak should match that of the standard.
Radiochemical Purity Analytical HPLC with a radioactivity detector≥ 95%
Specific Activity Calculated from the amount of radioactivity and the mass of the compound> 37 GBq/µmol (> 1 Ci/µmol) at the end of synthesis
pH pH paper or pH meter5.0 - 7.5
Residual Solvents Gas Chromatography (GC)Within acceptable limits (e.g., < 410 ppm for ethanol)
Radionuclidic Purity Gamma-ray spectroscopy> 99.5% of radioactivity from ¹¹C
Sterility Standard microbiological testingSterile
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Conclusion

This application note provides a detailed protocol for the synthesis and quality control of a novel [¹¹C]-labeled this compound derivative for PET imaging. The outlined procedures for precursor synthesis and subsequent radiolabeling are based on established and reliable chemical transformations. The availability of such a radiotracer will enable researchers to conduct preclinical and potentially clinical imaging studies to investigate the in vivo pharmacology of this important class of enzyme inhibitors. This will ultimately facilitate the development of new therapeutic agents for a variety of diseases.

References

  • eScholarship. (2017). Synthesis of [18F]Fluoroarenes via Nucleophilic Radiofluorination of N-Arylsydnones. [Link]

  • Maiti, D. K., Chakraborty, P. K., Chugani, D. C., Muzik, O., Mangner, T. J., & Chugani, H. T. (2005). Synthesis procedure for routine production of [carbonyl-11C]desmethyl-WAY-100635. Applied Radiation and Isotopes, 62(5), 721–727. [Link]

  • Richard, M., Specklin, S., Roche, M., Hinnen, F., & Kuhnast, B. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications, 56(18), 2507–2510. [Link]

  • Li, Z., & Conti, P. S. (2010). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Accounts of Chemical Research, 43(9), 1205–1217. [Link]

  • ResearchGate. (2025). A new precursor for the radiosynthesis of [F-18]FLT. [Link]

  • Carroll, V. M., & Jones, C. K. (2023). On the Risk of 18F-Regioisomer Formation in the Copper-Free Radiofluorination of Aryliodonium Precursors. Molecules, 28(23), 7853. [Link]

  • Nagren, K., Halldin, C., Swahn, C. G., & Suhara, T. (1995). An alternative synthesis of [11C]raclopride for routine use. Nuclear Medicine and Biology, 22(4), 481–483. [Link]

  • van der Wildt, B., Lammertsma, A. A., & Windhorst, A. D. (2020). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 63(15), 8466–8477. [Link]

  • Lenda, F., Guenoun, F., Tazi, B., & Lamaty, F. (2004). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Tetrahedron Letters, 45(29), 5625–5627. [Link]

  • Suzuki, M., & Doi, H. (2010). Application of Microreactor to the Preparation of C-11-Labeled Compounds via O-[11C]Methylation with [11C]CH3I: Rapid Synthesis of [11C]Raclopride. Chemical & Pharmaceutical Bulletin, 58(7), 963–966. [Link]

  • Lu, S., & Pike, V. W. (2012). Synthesis and Evaluation of [N-methyl-11C]N-Desmethyl-loperamide as a New and Improved PET Radiotracer for Imaging P-gp Function. Journal of Medicinal Chemistry, 55(22), 9993–10003. [Link]

  • ResearchGate. (2017). Synthesis of radiolabeling precursor. [Link]

  • Wuest, M., & Wuest, F. (2017). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. *European Journal of Medicinal Chemistry, 139, 583–597. [Link]

  • van Dongen, G. A., & Vosjan, M. J. (2010). PET imaging with radiolabeled antibodies and tyrosine kinase inhibitors: immuno-PET and TKI-PET. Current Opinion in Biotechnology, 21(5), 629–636. [Link]

  • Islam, E., Muzzioli, R., & Pisaneschi, F. (2021). Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. *MD Anderson Cancer Center. [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of 6-Oxopiperidine-3-carboxylic Acid: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Oxopiperidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable heterocyclic building block. As Senior Application Scientists, we combine our expertise in synthetic organic chemistry with practical, field-tested insights to help you overcome common challenges and optimize your reaction outcomes.

Introduction: The Synthetic Landscape

This compound and its esters are crucial intermediates in the development of various pharmaceutical agents. The core of their synthesis often relies on the Dieckmann condensation, or more specifically, the aza-Dieckmann condensation, to construct the piperidone ring. This intramolecular cyclization of an N-substituted amino diester is a powerful tool, but not without its potential pitfalls. Subsequent hydrolysis of the resulting β-keto ester to the desired carboxylic acid presents its own set of challenges. This guide will walk you through the common hurdles in this synthetic sequence, providing clear, mechanistically-grounded solutions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific issues that may arise during the synthesis of this compound, structured in a question-and-answer format to provide direct and actionable advice.

Part 1: The Aza-Dieckmann Condensation

The cyclization of a suitable amino diester, such as N-protected diethyl 3,3'-iminodipropionate, is the foundational step in forming the 6-oxopiperidine ring system.

Question 1: My Dieckmann condensation is resulting in a low yield of the desired cyclic β-keto ester, and I'm recovering a significant amount of starting material. What's going wrong?

Answer:

Low conversion in a Dieckmann condensation often points to issues with the reaction conditions, specifically the base, solvent, and temperature.

  • Insufficient Base or Inactive Base: The Dieckmann condensation is a base-mediated reaction that requires at least one full equivalent of a strong base to drive the equilibrium towards the product. The final deprotonation of the acidic β-keto ester product by the alkoxide base is what makes the reaction essentially irreversible. If your base has degraded (e.g., sodium ethoxide that has absorbed moisture and partially hydrolyzed to the less effective sodium hydroxide), it will not be effective.

    • Troubleshooting:

      • Use a freshly opened bottle of high-purity sodium ethoxide or potassium tert-butoxide.

      • Alternatively, prepare a fresh solution of sodium ethoxide from sodium metal and absolute ethanol under anhydrous conditions.

      • Consider using a non-alkoxide base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF. These bases can be more reliable in ensuring complete deprotonation.

  • Presence of Water: The presence of even trace amounts of water can quench the strong base and lead to hydrolysis of the starting ester, preventing cyclization.

    • Troubleshooting:

      • Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).

      • Use anhydrous solvents. Solvents should be freshly distilled from an appropriate drying agent (e.g., THF from sodium/benzophenone).

      • Handle all reagents under an inert atmosphere (nitrogen or argon).

  • Inappropriate Temperature: While many Dieckmann condensations are run at reflux, the optimal temperature can be substrate-dependent.

    • Troubleshooting:

      • If you are observing decomposition, try running the reaction at a lower temperature for a longer period. For more reactive substrates, cooling the reaction mixture, especially during the addition of the base, can be beneficial.

Question 2: I'm observing the formation of a significant amount of a higher molecular weight side product. What is it and how can I prevent it?

Answer:

The formation of a higher molecular weight byproduct is likely due to intermolecular condensation, where two molecules of the starting diester react with each other instead of intramolecularly.

  • Causality: The intramolecular Dieckmann condensation is in competition with the intermolecular Claisen condensation. At high concentrations, the probability of two different molecules colliding and reacting increases, favoring the intermolecular pathway.

    • Troubleshooting:

      • High-Dilution Conditions: The most effective way to favor the intramolecular reaction is to use high-dilution conditions. This is achieved by slowly adding the diester substrate to a solution of the base in a large volume of solvent. This keeps the instantaneous concentration of the substrate low, minimizing intermolecular reactions.

Question 3: I'm seeing evidence of transesterification. How can I avoid this?

Answer:

Transesterification occurs when the alkoxide base does not match the alkyl group of the ester. For example, using sodium methoxide with a diethyl ester can lead to the formation of the corresponding methyl ester, complicating the product mixture.

  • Causality: The alkoxide base can act as a nucleophile and attack the ester carbonyl, leading to an exchange of the alkoxy group.

    • Troubleshooting:

      • Matching Alkoxide Base: Always use an alkoxide base that corresponds to the ester being used (e.g., sodium ethoxide for ethyl esters).

      • Non-Nucleophilic Base: A more robust solution is to use a non-nucleophilic base like sodium hydride (NaH) or a sterically hindered base like potassium tert-butoxide in an aprotic solvent such as THF.

Question 4: My starting material has an N-H bond. Could this be causing issues?

Answer:

Yes, the presence of an acidic N-H proton can interfere with the Dieckmann condensation.

  • Causality: The strong base used for the condensation can deprotonate the N-H group in addition to the α-carbon. This consumes an equivalent of the base, potentially halting the desired reaction. The resulting amide anion might also participate in unwanted side reactions.

    • Troubleshooting:

      • N-Protection: The most common strategy is to protect the nitrogen atom with a suitable protecting group prior to the cyclization. A Boc (tert-butyloxycarbonyl) group is often used as it is stable to the basic conditions of the Dieckmann condensation and can be removed later under acidic conditions.

      • Excess Base: If N-protection is not feasible, using an additional equivalent of the base to account for the deprotonation of the N-H group may be necessary. However, this can lead to a more complex reaction mixture and is generally less desirable.

Part 2: Hydrolysis of the β-Keto Ester

Once the cyclic β-keto ester (e.g., ethyl 6-oxopiperidine-3-carboxylate) is successfully synthesized, the next step is typically hydrolysis to the corresponding carboxylic acid.

Question 5: My hydrolysis of the ethyl 6-oxopiperidine-3-carboxylate is giving me a low yield of the desired carboxylic acid. What are the potential side reactions?

Answer:

Hydrolysis of the ester to the carboxylic acid can be accompanied by several side reactions, particularly under harsh conditions.

  • Lactam Ring Opening: The amide bond (lactam) in the piperidone ring can also be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of an amino diacid, which is not the desired product.

    • Troubleshooting:

      • Mild Hydrolysis Conditions: Use milder hydrolysis conditions. For example, instead of refluxing in concentrated HCl, try using a lower concentration of acid at a lower temperature for a longer period. Basic hydrolysis using LiOH in a THF/water mixture at room temperature is often a mild and effective method.

  • Decarboxylation: β-keto acids are susceptible to decarboxylation (loss of CO2) upon heating, especially in the presence of acid. While sometimes this is a desired subsequent step in other synthetic sequences, in this case, it would lead to the loss of the carboxylic acid functionality.

    • Troubleshooting:

      • Low-Temperature Workup: After hydrolysis, perform the workup and purification steps at or below room temperature to minimize the risk of decarboxylation.

Part 3: Purification

Question 6: I'm having difficulty purifying the final this compound. What are some effective methods?

Answer:

The purification of a polar, zwitterionic-capable molecule like an amino acid can be challenging.

  • Crystallization: If the product is a solid, crystallization is often the best method for obtaining high purity.

    • Troubleshooting Solvent Selection: Experiment with different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a polar solvent (like water or methanol) and then add a less polar co-solvent (like ethanol, isopropanol, or acetone) to induce crystallization.

  • Acid-Base Extraction: The amphoteric nature of the product can be exploited for purification.

    • Troubleshooting Protocol:

      • Dissolve the crude product in an aqueous base (e.g., NaHCO3 solution).

      • Wash the basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral or basic organic impurities.

      • Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to the isoelectric point of the amino acid, which will cause it to precipitate.

      • Collect the precipitated product by filtration.

  • Ion-Exchange Chromatography: For very difficult purifications, ion-exchange chromatography can be a powerful tool.

    • Troubleshooting Resin Selection: Use a cation-exchange resin to bind the positively charged amino acid at a low pH, wash away impurities, and then elute the product with a basic solution. Conversely, an anion-exchange resin can be used at a high pH.

Experimental Protocols

Typical Protocol for Aza-Dieckmann Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: Under an inert atmosphere (N2 or Ar), add sodium ethoxide (1.1 equivalents) to anhydrous ethanol in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Reaction: Heat the mixture to reflux. Slowly add a solution of the N-protected diethyl 3,3'-iminodipropionate (1 equivalent) in anhydrous ethanol via the dropping funnel over 2-3 hours.

  • Reaction Monitoring: After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and quench by pouring it into a mixture of ice and concentrated hydrochloric acid, adjusting the pH to ~2-3.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Typical Protocol for Hydrolysis
  • Reaction: Dissolve the ethyl 6-oxopiperidine-3-carboxylate (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2-3 equivalents) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Acidify the reaction mixture to pH ~2-3 with 1M HCl.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by crystallization or other methods as described in the FAQ section.

Visualizing the Challenges: Reaction Pathways and Troubleshooting

Aza-Dieckmann Condensation: Key Steps and Side Reactions

G cluster_0 Desired Pathway cluster_1 Common Side Reactions cluster_2 Troubleshooting Start N-Protected Amino Diester Enolate Enolate Formation (Base) Start->Enolate Intermolecular Intermolecular Condensation (High Concentration) Start->Intermolecular Dimerization Hydrolysis Ester Hydrolysis (Presence of Water) Start->Hydrolysis Cleavage Cyclization Intramolecular Attack Enolate->Cyclization Product Cyclic β-Keto Ester Cyclization->Product Transesterification Transesterification (Mismatched Alkoxide) Product->Transesterification Ester Exchange HighDilution Use High Dilution Intermolecular->HighDilution Anhydrous Anhydrous Conditions Hydrolysis->Anhydrous CorrectBase Match Base to Ester or Use Non-Nucleophilic Base Transesterification->CorrectBase G cluster_solutions Potential Solutions Start Low Yield of Cyclic Product CheckSM Starting Material Recovered? Start->CheckSM CheckImpurity Major Impurity Observed? CheckSM->CheckImpurity No Sol_Base Use Fresh/Stronger Base CheckSM->Sol_Base Yes Sol_Anhydrous Ensure Anhydrous Conditions CheckSM->Sol_Anhydrous Yes CheckImpurity->Sol_Anhydrous Yes (Hydrolyzed SM) Sol_Dilution Use High Dilution CheckImpurity->Sol_Dilution Yes (Higher MW)

Caption: Decision tree for troubleshooting low yields.

References

  • Dieckmann, W. (1900). Zur Kenntniss der Ringbildung aus Kohlenstoffketten. Berichte der deutschen chemischen Gesellschaft, 33(2), 2670-2684. [Link]

  • Schaefer, J. P., & Bloomfield, J. J. (1967). The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation). Organic Reactions, 15, 1-203. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Technical Support Center: Purification of 6-Oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 6-Oxopiperidine-3-carboxylic acid. As a Senior Application Scientist, this guide synthesizes established chemical principles with practical, field-proven troubleshooting strategies to address common issues encountered during the purification of this polar, zwitterionic molecule.

Understanding the Challenges: The Zwitterionic Nature of this compound

This compound possesses both a basic secondary amine within the piperidine ring and an acidic carboxylic acid group. This dual functionality means that at a certain pH, the isoelectric point (pI), the molecule exists as a zwitterion with both a positive and a negative charge. This zwitterionic nature is a primary source of purification challenges, leading to:

  • High Polarity: Making it highly soluble in polar solvents like water and poorly soluble in many common organic solvents.

  • Atypical Chromatographic Behavior: Can lead to poor retention on standard reversed-phase columns and streaking on normal-phase silica.

  • Difficulty in Crystallization: The strong intermolecular forces (hydrogen bonding and ionic interactions) can make it challenging to form well-ordered crystals.

This guide provides a structured approach to overcoming these challenges through targeted troubleshooting and frequently asked questions.

Troubleshooting Guide

Issue 1: Difficulty with Crystallization

Q: My this compound either "oils out" or remains stubbornly in solution during crystallization attempts. What should I do?

A: This is a common issue for highly polar, zwitterionic compounds. The goal is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Root Causes & Solutions:

  • Incorrect Solvent Choice: The high polarity of the molecule limits the choice of single-solvent systems.

  • Supersaturation Issues: The solution may be too concentrated, or cooling may be too rapid.

Troubleshooting Workflow for Crystallization:

G start Start: Crude this compound solvent_screen Screen Solvent Systems (see Table 1) start->solvent_screen dissolve Dissolve in Minimum Hot Solvent solvent_screen->dissolve cool Slow Cooling to Room Temperature dissolve->cool precipitate Precipitate Forms? cool->precipitate ice_bath Cool in Ice Bath oil_out Oiling Out? precipitate->oil_out No collect Collect Crystals by Filtration precipitate->collect Yes no_precipitate No Precipitate? oil_out->no_precipitate No adjust_solvent Adjust Solvent Polarity (Add anti-solvent) oil_out->adjust_solvent Yes reduce_volume Reduce Solvent Volume (Slow Evaporation) no_precipitate->reduce_volume Yes adjust_solvent->dissolve scratch Scratch Inner Surface of Flask reduce_volume->scratch scratch->cool

Caption: Decision workflow for troubleshooting crystallization.

Recommended Solvent Systems for Screening:

Solvent SystemRationale
WaterDue to the compound's polarity, water is a primary candidate. For compounds that are too soluble, a co-solvent is needed.[1]
Isopropanol/WaterA good starting point for adjusting polarity. Dissolve in a minimal amount of hot water and add isopropanol as an anti-solvent.[2]
Ethanol/WaterSimilar to isopropanol/water, offering a slightly different polarity profile.[3]
Methanol/DichloromethaneFor less polar impurities, dissolving in methanol and adding dichloromethane as an anti-solvent can be effective.
Acetic Acid/WaterThe acidic medium can protonate the carboxylate, potentially altering solubility characteristics for improved crystallization.

Experimental Protocol: Two-Solvent Recrystallization

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a hot "good" solvent (e.g., water or isopropanol) in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a "poor" solvent (an "anti-solvent" like ethanol or isopropanol if water was the good solvent) dropwise until the solution becomes slightly turbid.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the turbidity just disappears.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[5]

Issue 2: Co-elution of Impurities in Chromatography

Q: I am unable to separate my target compound from impurities using standard chromatography techniques. What are my options?

A: The zwitterionic nature of this compound makes it challenging for both normal and reversed-phase chromatography. Specialized techniques are often required.

Potential Impurities:

Based on common synthetic routes for similar piperidone structures, potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Ring-Opened Byproducts: Hydrolysis of the lactam ring can lead to the corresponding amino acid.

  • Isomers: If the synthesis is not stereospecific, diastereomers or enantiomers may be present.

Troubleshooting Chromatographic Separations:

G start Start: Poor Separation rp_hplc Reversed-Phase HPLC (C18 Column) start->rp_hplc hilic Hydrophilic Interaction Liquid Chromatography (HILIC) start->hilic ion_exchange Ion-Exchange Chromatography start->ion_exchange rp_hplc->hilic Compound elutes in void volume hilic->ion_exchange Still poor separation chiral_hplc Chiral HPLC ion_exchange->chiral_hplc For enantiomeric separation

Caption: Selection guide for chromatographic techniques.

Recommended Chromatographic Methods:

MethodStationary PhaseMobile Phase ConsiderationsRationale
Reversed-Phase HPLC (with modifier) C18 or Polar-Embedded C18Acidic mobile phase (e.g., 0.1% formic acid or TFA in water/acetonitrile) to protonate the carboxylic acid and improve retention.[6]Standard technique, but requires modification for polar compounds.
HILIC Silica, Amide, or DiolHigh organic content (e.g., >80% acetonitrile) with a small amount of aqueous buffer.Ideal for very polar compounds that are not retained in reversed-phase. The compound partitions into a water-enriched layer on the stationary phase.
Ion-Exchange Chromatography Strong or Weak Cation/Anion Exchange ResinspH and ionic strength gradients are used for elution.Separates molecules based on charge, which is highly effective for zwitterions.[7]
Chiral HPLC Polysaccharide-based (e.g., Chiralpak IA)Normal phase (e.g., n-Hexane/Isopropanol with additives like TFA/DEA) or reversed-phase.[7]For the separation of enantiomers if the synthesis is racemic.

Experimental Protocol: HILIC Purification

  • Column Selection: Choose a HILIC column (e.g., silica or amide-based).

  • Mobile Phase Preparation: Prepare a mobile phase with a high percentage of organic solvent (e.g., 90:10 acetonitrile:water with 10 mM ammonium formate).

  • Column Equilibration: Equilibrate the column with the initial mobile phase for at least 10 column volumes.

  • Sample Preparation: Dissolve the crude sample in the mobile phase.

  • Injection and Elution: Inject the sample and elute with a gradient of increasing aqueous content.

  • Fraction Collection and Analysis: Collect fractions and analyze by a suitable method (e.g., TLC or analytical HPLC).

Issue 3: Salt Formation and Removal

Q: I've used salt formation to aid in purification, but now I'm struggling to remove the salt and isolate the free acid.

A: Salt formation can be an excellent purification strategy, but the final salt-breaking step needs to be carefully considered.

Troubleshooting Salt Purification:

  • Incomplete Salt Formation or Breaking: The pH adjustment may not be optimal.

  • Emulsion Formation during Extraction: The zwitterionic nature can lead to stable emulsions.

  • Product Loss: The product may have some solubility in the aqueous layer even at its isoelectric point.

Protocol for Purification via Salt Formation and Isolation

  • Salt Formation: Dissolve the crude product in a suitable organic solvent (e.g., methanol or ethanol). Add a solution of a base (e.g., sodium hydroxide or a chiral amine for resolution) to form the salt. The salt may precipitate and can be collected by filtration.

  • Recrystallization of the Salt: The isolated salt can be recrystallized from a suitable solvent system to improve purity.

  • Salt Breaking: Dissolve the purified salt in water.

  • pH Adjustment: Slowly add an acid (e.g., 1M HCl) to adjust the pH to the isoelectric point of this compound. The product should precipitate out of the solution.

  • Isolation: Collect the precipitated free acid by filtration, wash with cold water, and dry.

  • Alternative to Precipitation: If the product does not precipitate, ion-exchange chromatography can be used to remove the salt ions.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the purity of this compound?

A1: HPLC with a polar-modified C18 column and an acidic mobile phase (e.g., 0.1% formic acid in water/acetonitrile) is a good starting point. For baseline separation from all impurities, a HILIC method may be necessary. LC-MS/MS is a powerful tool for detecting and quantifying the compound, especially at low concentrations.[9]

Q2: My compound appears to be degrading on silica gel. What should I do?

A2: The amine group in this compound can interact strongly with the acidic silanol groups on standard silica gel, potentially leading to degradation or irreversible adsorption. Consider using a less acidic stationary phase like alumina or a bonded phase like diol. Alternatively, deactivating the silica by pre-flushing the column with a solvent system containing a small amount of a volatile base (e.g., 1% triethylamine) can be effective.

Q3: How can I perform a chiral resolution of this compound?

A3: Chiral resolution can be achieved by two primary methods:

  • Diastereomeric Salt Formation: React the racemic acid with a chiral base (e.g., (R)-(+)-α-phenylethylamine) to form diastereomeric salts, which can then be separated by crystallization.

  • Chiral Chromatography: Direct separation of enantiomers can be performed using a chiral stationary phase, such as a polysaccharide-based column.[7]

Q4: What are the expected pKa values for this compound?

References

  • Di Mola, I., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 25(24), 6006. [Link]

  • ResearchGate. (2022). Any tips for purification of two zwitterionic compounds? [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • UCL Discovery. (2022). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. [Link]

  • ResearchGate. (2020). How to desalt zwitterions? [Link]

  • PubMed Central. (2023). Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir. [Link]

  • ResearchGate. (2009). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • HMDB. (2014). Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). [Link]

  • Google Patents. (2019).
  • Google Patents. (2008).
  • ACS Publications. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • Google Patents. (2003).
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. [Link]

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Technical Support Center: Improving Yield in the Dieckmann Condensation for Piperidones

Author: BenchChem Technical Support Team. Date: January 2026

To: Researchers, Scientists, and Drug Development Professionals

From: Senior Application Scientist, Chemical Synthesis Division

Subject: Troubleshooting and Optimization Guide for the Synthesis of Piperidone Scaffolds via Dieckmann Condensation

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for researchers utilizing the Dieckmann condensation to synthesize piperidone derivatives—a critical scaffold in medicinal chemistry. As an intramolecular variant of the Claisen condensation, this reaction is powerful for forming the six-membered ring of piperidones from suitable amino-diester precursors.[1][2] However, its success is highly sensitive to reaction parameters. This document addresses the most common challenges encountered in the lab, offering explanations grounded in reaction mechanism and field-proven optimization strategies to enhance your reaction yield and purity.

Troubleshooting Guide

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Question 1: My reaction yield is consistently low or failing completely. What are the primary causes and how can I fix this?

Answer: Low or no yield in a Dieckmann condensation is a common but solvable issue that typically points to problems with the base, reaction conditions, or the starting material itself.

Causality & Solution Pathway:

  • Insufficient Base Strength or Activity: The reaction is driven by the formation of an enolate, which requires a sufficiently strong base to deprotonate the α-carbon of the ester.[3][4][5] If the base is too weak, the enolate concentration will be too low to initiate cyclization efficiently.[3][6]

    • Solution: Switch to a stronger, non-nucleophilic base. While traditional bases like sodium ethoxide (NaOEt) can be effective, sterically hindered bases such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH) often provide superior results by minimizing side reactions.[3][7][8] For particularly challenging substrates, powerful amide bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents can be highly effective.[7]

  • Presence of Moisture: Protic contaminants, especially water, will quench strong bases, rendering them inactive.[3][6] This is a critical failure point when using highly reactive bases like NaH or LDA.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents, preferably distilled from an appropriate drying agent or sourced from a sealed bottle. If using NaH dispersion in mineral oil, wash it with dry hexanes before use to remove the oil and any potential moisture. Ensure the reaction is run under a dry, inert atmosphere (Nitrogen or Argon).[9]

  • Sub-Optimal Reaction Temperature: The rate of cyclization is temperature-dependent.

    • Solution: If running the reaction at room temperature, consider increasing the temperature to reflux in a suitable high-boiling solvent like toluene or xylene.[6][10] This provides the necessary activation energy to drive the cyclization forward. Monitor the reaction by TLC or LCMS to track the consumption of starting material.

  • Incorrect Stoichiometry: The Dieckmann condensation is base-catalyzed, but the final, stable product is the enolate of the β-keto ester. This means at least one full equivalent of base is consumed.

    • Solution: Use at least 1.1 to 1.2 equivalents of base to ensure the reaction goes to completion. Some protocols may even call for a larger excess.[10] The use of a catalytic amount of base is insufficient.

Question 2: I'm observing significant formation of polymeric or dimeric byproducts. How can I favor the desired intramolecular cyclization?

Answer: The formation of linear polymers or dimers occurs when the enolate of one molecule reacts with the ester of another molecule (intermolecular Claisen condensation) instead of cyclizing.[3] This is a classic competition between intramolecular and intermolecular pathways.

Causality & Solution Pathway:

  • High Concentration: At high concentrations, molecules are closer together, increasing the probability of intermolecular reactions.

    • Solution (High-Dilution Principle): The most effective strategy is to run the reaction under high-dilution conditions. By significantly increasing the solvent volume, you decrease the concentration of the starting material, thereby favoring the intramolecular pathway. A common technique is to use a syringe pump to slowly add the amino-diester substrate to a refluxing solution of the base in the solvent over several hours. This keeps the instantaneous concentration of the substrate very low. The Thorpe-Ziegler reaction, a related cyclization, often employs this principle for forming medium and large rings.[11]

Question 3: My desired piperidone product seems to be reverting to the starting material during workup. What is happening?

Answer: This issue points to a retro-Dieckmann (or retro-Claisen) reaction. The cyclic β-keto ester product can undergo cleavage if exposed to harsh basic conditions, especially with nucleophilic bases, during a prolonged or heated workup.

Causality & Solution Pathway:

  • Equilibrium Shift: The Dieckmann condensation is a reversible reaction. The final, irreversible step that drives it to completion is the deprotonation of the acidic proton between the two carbonyls of the β-keto ester product.[2][12] If this enolate is protonated and then exposed to a strong nucleophilic base (like excess ethoxide), the ring can reopen.

    • Solution (Careful Workup): The workup must be performed carefully to neutralize the base and protonate the enolate without promoting hydrolysis or ring-opening.

      • Cool the reaction mixture to 0°C in an ice bath.

      • Slowly and carefully quench the reaction by adding a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl), until the mixture is neutral or slightly acidic (pH ~6-7).[13][14]

      • Avoid using strong aqueous bases (like NaOH) in the workup, as this can cause saponification of the ester and promote the retro-Dieckmann reaction.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for synthesizing a piperidone?

The optimal combination depends on the specific substrate, but a general hierarchy of effectiveness can be established. Sterically hindered, non-nucleophilic bases in aprotic, non-polar solvents are often the most reliable choice.[7][8]

BaseSolvent(s)AdvantagesDisadvantages
Potassium tert-butoxide (KOtBu) Toluene, THF, BenzeneStrong, sterically hindered base. Often gives high yields and clean reactions.[8]Can be partially hydrolyzed; fresh or sublimed reagent is best.[9]
Sodium Hydride (NaH) Toluene, THF, Benzene, XyleneVery strong, non-nucleophilic base. The evolution of H₂ gas drives the reaction forward.[3]Highly water-sensitive. Requires strictly anhydrous conditions.
Sodium Ethoxide (NaOEt) Ethanol, TolueneTraditional and cost-effective.[7]Can lead to side reactions like transesterification if the ester is not ethyl.[3] Lower yields are common compared to KOtBu.[8]
LHMDS / LDA THFExtremely strong bases, useful for difficult substrates where other bases fail. Low-temperature reactions are possible.[7]Require careful handling and anhydrous, low-temperature conditions.

Q2: My amino-diester precursor has two different ester groups. Which side will cyclize?

The reaction will preferentially proceed via the formation of the more stable enolate. This is typically at the α-carbon that is less sterically hindered and/or more acidic. If one α-carbon has an alkyl substituent and the other does not, deprotonation will usually occur at the unsubstituted position. The product must have an enolizable proton between the carbonyls to be stable; otherwise, the reaction can reverse.[15]

Q3: Can I avoid the final decarboxylation step to keep the β-keto ester functionality?

Yes. The Dieckmann condensation product is the cyclic β-keto ester. The subsequent step of hydrolysis and decarboxylation to yield a simple cyclic ketone is a separate reaction that only occurs if you treat the β-keto ester with strong acid or base, typically with heat.[16] If your target is the piperidone β-keto ester, simply perform a mild acidic workup after the cyclization is complete.[5][17]

Visualizing the Process

Dieckmann Condensation Mechanism for Piperidone Formation

This diagram outlines the key steps in the base-catalyzed cyclization of an N-protected amino-diester.

Dieckmann_Mechanism cluster_start Step 1: Enolate Formation cluster_cyclize Step 2: Intramolecular Attack cluster_eliminate Step 3: Elimination cluster_end Step 4: Final Deprotonation (Driving Force) A Amino-Diester C Enolate Intermediate A->C Deprotonation at α-carbon B Base (B:) D Tetrahedral Intermediate C->D Nucleophilic Acyl Substitution (Cyclization) E Cyclic β-Keto Ester D->E Loss of Alkoxide (-OR) F Stable Enolate Product E->F Deprotonation by Alkoxide H Final Piperidone Product F->H Protonation G Acidic Workup (H+)

Caption: Key mechanistic steps of the Dieckmann condensation.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and solve common issues leading to poor reaction outcomes.

Troubleshooting_Workflow Start Problem: Low Yield Check_SM Is Starting Material (SM) Pure and Anhydrous? Start->Check_SM Check_Base Is the Base Strong Enough and Active? (e.g., KOtBu, NaH) Check_SM->Check_Base Yes Solution_Purify Action: Purify/Dry SM Check_SM->Solution_Purify No Check_Conditions Are Conditions Strictly Anhydrous? Check_Base->Check_Conditions Yes Solution_Base Action: Switch to Stronger Base (KOtBu, NaH, LHMDS) Check_Base->Solution_Base No Check_Temp Is Reaction Temperature Optimized? (e.g., Reflux) Check_Conditions->Check_Temp Yes Solution_Anhydrous Action: Flame-dry Glassware, Use Anhydrous Solvent Check_Conditions->Solution_Anhydrous No Check_Concentration Is Intermolecular Competition Occurring? Check_Temp->Check_Concentration Yes Solution_Temp Action: Increase Temperature to Reflux Check_Temp->Solution_Temp No Solution_Dilution Action: Use High-Dilution Conditions Check_Concentration->Solution_Dilution Yes

Caption: A logical workflow for troubleshooting low-yield reactions.

General Experimental Protocol

Note: This is a generalized procedure. Molar equivalents, solvent volumes, and reaction times should be optimized for your specific substrate.

Materials:

  • N-protected amino-diester (1.0 eq)

  • Potassium tert-butoxide (KOtBu) (1.2 eq)

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe.

  • Base Addition: To the stirred solvent, add potassium tert-butoxide (1.2 eq) in one portion at room temperature.

  • Substrate Addition: Dissolve the amino-diester (1.0 eq) in a small amount of anhydrous toluene and add it dropwise to the base suspension over 10-15 minutes. For substrates prone to intermolecular reactions, slow addition via syringe pump over 2-4 hours is recommended.

  • Reaction: Heat the reaction mixture to reflux (typically ~110°C for toluene) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the mixture to 0°C using an ice bath. Slowly quench the reaction by adding saturated aqueous NH₄Cl solution until the pH is approximately 7.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate or dichloromethane.

  • Washing & Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude β-keto ester by flash column chromatography.

References

  • BenchChem. (2025). Troubleshooting low yield in 1,5-diketone cyclization. BenchChem Tech Support.
  • Alfa Chemistry. (n.d.). Dieckmann Condensation. Alfa Chemistry.
  • chemeurope.com. (n.d.). Thorpe reaction. chemeurope.com.
  • BenchChem. (2025). A Comparative Guide to Bases in Dieckmann Condensation for the Synthesis of Cyclic β-Keto Esters. BenchChem Tech Support.
  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia.
  • Reddit. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp.
  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Buchler GmbH.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection for Optimizing Dieckmann Condensation Yield. BenchChem Tech Support.
  • L.S. College, Muzaffarpur. (2020). Thorpe reaction. L.S. College.
  • Cambridge University Press. (n.d.). Dieckmann Reaction. Cambridge University Press.
  • NROChemistry. (n.d.). Dieckmann Condensation. NROChemistry.
  • Grokipedia. (n.d.). Dieckmann condensation. Grokipedia.
  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Organic Chemistry Portal.
  • BenchChem. (2025). Dieckmann Condensation: A Comparative Guide to 5- and 6-Membered Ring Synthesis. BenchChem Tech Support.
  • Professor Dave Explains. (2018). Claisen Condensation and Dieckmann Condensation. YouTube.
  • The Organic Chemistry Tutor. (n.d.). Dieckmann Condensation. The Organic Chemistry Tutor.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry.
  • Wikipedia. (n.d.). Dieckmann condensation. Wikipedia.
  • ResearchGate. (2021). How to prevent B-ketoester Hydrolysis in Dieckmann Condensation Reaction?. ResearchGate.
  • The Organic Chemistry Tutor. (2025). Master The Dieckmann Condensation in 12 Minutes!. YouTube.
  • Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Chemistry Steps.

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Technical Support Center: Optimization of Reaction Conditions for 6-Oxopiperidine-3-carboxylic Acid Amide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the optimization of amide coupling reactions involving 6-oxopiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of your target amide compounds.

Introduction: The Unique Challenges of Coupling this compound

This compound is a valuable building block in medicinal chemistry, featuring a cyclic lactam structure that imparts specific conformational constraints and physicochemical properties to the final molecule. However, this very structure can present unique challenges during amide bond formation compared to simpler acyclic carboxylic acids. Potential issues include steric hindrance, solubility challenges, and the possibility of side reactions involving the lactam ring under harsh conditions. This guide will provide you with the expertise to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions when approaching the amide coupling of this compound.

Q1: What are the first-choice coupling reagents for this compound?

For the amide coupling of this compound, it is advisable to start with well-established and highly efficient coupling reagents to maximize the chances of success. Urionium/aminium salt-based reagents are excellent first choices due to their high reactivity and ability to minimize side reactions.[1]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often the go-to reagent for difficult couplings, HATU is highly effective and can overcome steric hindrance. It is used in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : A cost-effective alternative to HATU, HBTU is also a very efficient coupling reagent.[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive : EDC is a water-soluble carbodiimide that is easy to work with.[2] Its efficiency is significantly enhanced when used with additives like:

    • HOBt (1-Hydroxybenzotriazole) : A classic additive that suppresses racemization and improves coupling efficiency.[3]

    • Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) : A safer and often more effective alternative to HOBt.

Q2: What is the role of a base in the coupling reaction, and which one should I choose?

A base is crucial in amide coupling reactions to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate anion, and to neutralize any acidic byproducts generated during the reaction. For this compound, a non-nucleophilic organic base is preferred to avoid competing reactions.

  • DIPEA (N,N-Diisopropylethylamine) : Also known as Hünig's base, it is sterically hindered and an excellent choice for most coupling reactions.

  • Triethylamine (TEA) : A common and effective base, though slightly more nucleophilic than DIPEA.

  • N-Methylmorpholine (NMM) : A weaker base that can be beneficial in minimizing certain side reactions.

Q3: Which solvents are most suitable for this reaction?

The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction. For the coupling of this compound, polar aprotic solvents are generally the best choice.

  • N,N-Dimethylformamide (DMF) : An excellent solvent for a wide range of coupling reactions due to its high polarity and solvating ability.

  • Dichloromethane (DCM) : A good choice for many coupling reactions, especially when using carbodiimide reagents.[4]

  • Acetonitrile (ACN) : Can be a good alternative, particularly in protocols using EDC and DMAP.[5]

Q4: How can I monitor the progress of the reaction?

Regular monitoring of the reaction is essential to determine the optimal reaction time and to identify any potential issues.

  • Thin-Layer Chromatography (TLC) : A quick and easy method to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Provides more detailed information, allowing for the identification of the product and any byproducts by their mass-to-charge ratio.

Troubleshooting Guide

Even with a well-designed protocol, challenges can arise. This section provides a systematic approach to troubleshooting common problems encountered during the amide coupling of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No Product Formation Incomplete activation of the carboxylic acid.• Increase the equivalents of the coupling reagent (e.g., from 1.1 to 1.5 eq.).• Switch to a more powerful coupling reagent like HATU.[1]• Ensure your coupling reagent is not hydrolyzed; use fresh, high-quality reagents.
Low nucleophilicity of the amine.• If using an electron-deficient amine, consider increasing the reaction temperature or switching to a more potent coupling system.• For sterically hindered amines, longer reaction times may be necessary.
Suboptimal reaction conditions.• Ensure the use of anhydrous solvents and reagents to prevent hydrolysis of activated intermediates.• Optimize the base and its stoichiometry; too little base can lead to incomplete reaction, while excess can cause side reactions.
Formation of Side Products Racemization of the chiral center.• Use coupling additives known to suppress racemization, such as HOBt or Oxyma Pure®.[3]• Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Formation of N-acylurea byproduct (with carbodiimides).• This is a common side reaction with DCC or EDC.[6] Adding HOBt or Oxyma Pure® can minimize this by trapping the O-acylisourea intermediate.
Guanidinylation of the amine (with uronium/aminium reagents).• This can occur if an excess of the coupling reagent (like HBTU) is used relative to the carboxylic acid.[4] Use a slight excess of the carboxylic acid or add the reagents in the correct order (pre-activate the acid before adding the amine).
Difficult Purification Removal of excess coupling reagents and byproducts.• If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup.[6]• For HATU/HBTU byproducts, purification by column chromatography is typically required.
Product has similar polarity to starting materials.• Optimize your chromatography conditions (solvent system, gradient) for better separation.• Consider a different purification technique, such as recrystallization or preparative HPLC.
Product is insoluble.• This can be a challenge with amide products.[7] During workup, use a solvent system in which your product is soluble. For purification, consider a solvent system that allows for good separation on the column while maintaining solubility.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a robust starting point for the coupling of this compound.

  • To a solution of this compound (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv) and DIPEA (2.5 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Amide Coupling using EDC/HOBt

This protocol is a good alternative, particularly when using less hindered amines.

  • To a round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Process

Amide Coupling Reaction Workflow

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid This compound activation Carboxylic Acid Activation prep_acid->activation prep_amine Amine coupling Amide Bond Formation prep_amine->coupling prep_reagents Coupling Reagent & Base prep_reagents->activation prep_solvent Anhydrous Solvent prep_solvent->activation activation->coupling monitoring Reaction Monitoring (TLC/LC-MS) coupling->monitoring quench Quenching monitoring->quench Reaction Complete extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification characterization Product Characterization purification->characterization

Caption: General workflow for this compound amide coupling.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield check_activation Is the carboxylic acid fully activated? start->check_activation check_amine Is the amine sufficiently nucleophilic? check_activation->check_amine Yes solution_reagent Increase coupling reagent equivalents or use a stronger one (e.g., HATU). check_activation->solution_reagent No check_conditions Are the reaction conditions optimal? check_amine->check_conditions Yes solution_temp_time Increase reaction temperature or time. check_amine->solution_temp_time No (e.g., hindered or electron-poor) solution_anhydrous Ensure anhydrous conditions. check_conditions->solution_anhydrous No solution_base Optimize base and stoichiometry. check_conditions->solution_base Partially

Caption: Decision tree for troubleshooting low yield in amide coupling reactions.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. [Link]

  • PMC - NIH. Challenges and Breakthroughs in Selective Amide Activation. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Scribd. Coupling Reagents | PDF | Organic Compounds | Functional Group. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Reactive deep eutectic solvents for EDC-mediated amide synthesis. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • PMC - NIH. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Khan Academy. Preparation of amides using DCC. [Link]

  • Organic Chemistry Portal. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • University of Arizona. Principles of Drug Action 1, Spring 2005, Amides. [Link]

  • Chemical Reviews. Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • ACG Publications. Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

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Troubleshooting low enantioselectivity in asymmetric synthesis of 6-Oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric synthesis of 6-oxopiperidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high enantioselectivity in their synthetic routes. Piperidine scaffolds are vital building blocks in medicinal chemistry, and controlling their stereochemistry is paramount for developing effective and safe pharmaceutical agents.[1][2]

This document provides a structured, in-depth troubleshooting guide in a question-and-answer format, grounded in established principles of asymmetric catalysis.

Section 1: Frequently Asked Questions (FAQs) - First Principles
Q1: What is enantioselectivity and why is it critical for this compound?

Enantioselective synthesis, or asymmetric synthesis, is a process that preferentially forms one enantiomer over the other.[3] Enantiomers are non-superimposable mirror-image molecules that can have vastly different biological activities. For pharmaceutical compounds like derivatives of this compound, one enantiomer may be therapeutically active while the other could be inactive or, in the worst case, cause harmful side effects (e.g., the thalidomide tragedy).[3] Therefore, achieving high enantiomeric excess (% ee) is a regulatory and safety imperative in drug development.

Q2: What are the principal strategies for the asymmetric synthesis of chiral piperidines?

Several robust strategies exist for synthesizing enantioenriched piperidine derivatives.[1][2][4] Common approaches include:

  • Catalytic Asymmetric Hydrogenation: Reduction of pyridine or dihydropyridine precursors using a chiral transition metal catalyst (e.g., Iridium or Rhodium-based).[4][5][6]

  • Organocatalysis: Utilizing small, chiral organic molecules (e.g., proline derivatives, cinchona alkaloids, or squaramides) to catalyze transformations like Michael additions onto unsaturated lactams.[7][8][9]

  • Chiral Auxiliary-Mediated Synthesis: Covalently attaching a chiral molecule (an auxiliary) to the substrate to direct a stereoselective reaction, followed by its removal.[10][11][12]

  • Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.[4][13]

  • Chiral Pool Synthesis: Starting from naturally occurring, enantiomerically pure materials.[4][14]

The focus of this guide is on troubleshooting catalytic methods, which are often preferred for their efficiency and atom economy.[3][12]

Q3: What fundamental factors govern enantioselectivity in a catalytic reaction?

Enantioselectivity arises from the difference in the activation energies (ΔΔG‡) of the two competing pathways leading to the R and S enantiomers.[15] The chiral catalyst creates a chiral environment, forming diastereomeric transition states with the substrate that are unequal in energy.[3] Key factors influencing this energy difference include:

  • Catalyst Structure: The steric and electronic properties of the chiral ligand or organocatalyst.

  • Reaction Temperature: Lower temperatures generally amplify the effect of the activation energy difference, often leading to higher enantioselectivity.[15][16]

  • Solvent: The solvent can influence the conformation and stability of the catalyst-substrate complex and the transition states.[16][17]

  • Additives/Co-catalysts: Can interact with the catalyst, substrate, or intermediates to enhance selectivity.[18][19][20]

Section 2: Troubleshooting Guide for Low Enantioselectivity (% ee)

You've successfully synthesized this compound, but the enantiomeric excess is disappointingly low. This section provides a systematic workflow to diagnose and solve the problem.

Systematic Troubleshooting Workflow

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// Edges Start -> Purity_Check [label="Start Here"]; Purity_Check -> Setup_Check [label="If purity is confirmed"]; Setup_Check -> Optimization [label="If setup is correct"]; Optimization -> Temp_Opt; Optimization -> Solvent_Opt; Optimization -> Loading_Opt; Temp_Opt -> Success [label="If successful"]; Solvent_Opt -> Success [label="If successful"]; Loading_Opt -> Success [label="If successful"]; Optimization -> Catalyst_Check [label="If optimization yields\ninsufficient improvement"]; Catalyst_Check -> Ligand_Screen; Catalyst_Check -> Additive_Screen; Ligand_Screen -> Success [label="If successful"]; Additive_Screen -> Success [label="If successful"]; } } Caption: A logical workflow for troubleshooting low enantioselectivity.

Possible Cause 1: Catalyst System Issues

The heart of an asymmetric reaction is the catalyst. Even subtle issues with its integrity or concentration can drastically reduce enantioselectivity.

Q: My % ee is low. Could the chosen catalyst be inappropriate or degraded?

A: Absolutely. This is a primary area of investigation.

  • Sub-optimal Catalyst/Ligand Choice: The "no-free-lunch" principle applies; a catalyst that is excellent for one transformation may be mediocre for another. The steric and electronic match between the catalyst and your specific substrate (e.g., an α,β-unsaturated lactam precursor) is critical.

    • Solution: If you have access to a library of catalysts (e.g., different chiral ligands for a metal or various organocatalysts), perform a screening to identify a more suitable candidate.[15]

  • Catalyst Decomposition or Poisoning: Many asymmetric catalysts, particularly organometallic complexes, are sensitive to air, moisture, or impurities.[15] Decomposition can form a non-selective or less-selective catalytic species that competes with the desired pathway. Impurities in your substrate or solvent (e.g., amines, water, or other coordinating species) can act as poisons, deactivating the catalyst.

    • Solution: Ensure your catalyst is handled under a strictly inert atmosphere (e.g., in a glovebox). Re-purify all reagents and thoroughly dry solvents before use. Consider using freshly opened bottles of reagents.

  • Incorrect Catalyst Loading: Both too high and too low catalyst loadings can be detrimental.[15][16]

    • High Loading: Can lead to the formation of catalyst aggregates (dimers or oligomers) that may have lower selectivity than the monomeric species.[16]

    • Low Loading: May not be sufficient to outcompete a non-catalyzed, non-selective background reaction, which will erode the overall enantioselectivity.

    • Solution: Systematically screen catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

  • Impure Chiral Catalyst: The enantiomeric purity of your catalyst is the ceiling for the enantiomeric purity of your product.

    • Solution: Verify the enantiomeric purity of your chiral ligand or organocatalyst using a validated analytical method (e.g., chiral HPLC). If you are synthesizing the catalyst in-house, ensure its purification is robust.

Possible Cause 2: Reaction Condition Deficiencies

The reaction environment plays a crucial role in orchestrating the interactions that lead to high stereoselectivity.

Q: I've confirmed my catalyst is active and pure. Why is my enantioselectivity still poor?

A: The next step is to scrutinize your reaction conditions—temperature, solvent, and concentration are powerful levers.

  • Sub-optimal Reaction Temperature: Temperature is a critical parameter. Generally, lower temperatures lead to higher enantioselectivity because the difference in activation energies (ΔΔG‡) between the two diastereomeric transition states becomes more significant relative to the available thermal energy (kT).[15][16] However, this is not a universal rule, and some reactions exhibit complex temperature dependencies.[21]

    • Solution: Conduct a temperature optimization study. Screen a range of temperatures (e.g., 40°C, room temperature, 0°C, -20°C, -40°C, -78°C) and analyze the % ee at each point.[16] Be aware that lowering the temperature will decrease the reaction rate, so you may need to increase the reaction time accordingly.[15]

  • Incorrect Solvent Choice: The solvent is not merely a medium for the reaction; it actively participates in the catalytic cycle through solvation of intermediates and transition states.[15][17] A solvent can stabilize or destabilize the desired transition state relative to the undesired one, thereby directly impacting enantioselectivity.[16][22] The polarity, coordinating ability, and hydrogen-bonding capacity of the solvent are all important.

    • Solution: Perform a solvent screening experiment. Test a variety of aprotic solvents with varying polarities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Diethyl Ether).

  • Sub-optimal Reactant Concentration: The concentration of your reactants can influence the reaction kinetics and, in some cases, the aggregation state of the catalyst. For some reactions, lower concentrations can be key to achieving high enantioselectivity.[23]

    • Solution: Once you have an optimized temperature and solvent, investigate the effect of concentration. Try running the reaction at half and double the original concentration to see if there is an impact on the % ee.

Possible Cause 3: Substrate and Reagent Quality

The principle of "garbage in, garbage out" is highly relevant in sensitive catalytic reactions.

Q: My catalyst and conditions seem right, but the results are inconsistent and the % ee is low. What else could be wrong?

A: The purity of your starting materials is non-negotiable.

  • Impurities in Substrate or Reagents: Even small amounts of impurities can have a significant negative effect. For example, if your starting material contains residual acid or base from a previous step, it could interfere with the catalyst.

    • Solution: Re-purify your starting materials using an appropriate method (e.g., recrystallization, column chromatography, or distillation). Ensure all other reagents added to the reaction are of the highest possible purity.

  • Presence of Water or Oxygen: As mentioned, many catalysts are sensitive to moisture and air.[15] Water can hydrolyze sensitive reagents or interact with the catalyst in a way that lowers selectivity.

    • Solution: Use properly dried solvents and glassware. If your catalyst is particularly sensitive, all manipulations should be performed in a glovebox or using rigorous Schlenk line techniques.

Section 3: Advanced Troubleshooting & Optimization
Q: My enantioselectivity is stuck at a moderate level (e.g., 70-80% ee) despite optimizing standard conditions. What can I try next?

A: This is an excellent time to investigate the role of additives. Additives are achiral compounds that, when added in stoichiometric or sub-stoichiometric amounts, can significantly improve reaction rate, yield, and/or enantioselectivity without being consumed.[18][19][20]

  • Mechanism of Action: Additives can function in various ways, such as:

    • Suppressing Background Reactions: By reacting with trace impurities that might be poisoning the catalyst.

    • Altering Catalyst Structure: Coordinating to a metal center to modify its steric or electronic properties.

    • Stabilizing Transition States: Through non-covalent interactions like hydrogen bonding or π-π stacking with the catalyst-substrate complex.[24][25]

  • Examples of Additives: Common additives include weak acids or bases, salts (e.g., lithium salts), or aromatic compounds.[18][24]

  • Solution: Perform a screen of mechanistically relevant additives. For example, in an organocatalyzed Michael addition, a weak acid co-catalyst might enhance the electrophilicity of the Michael acceptor.

Q: Could catalyst aggregation be the reason for my low ee at higher concentrations?

A: Yes, this is a known phenomenon.[16] At high concentrations, some catalysts can form dimers or larger aggregates. These aggregated species may be less selective or even inactive compared to the monomeric form. This can also lead to an increase in side reactions.

  • Solution: First, confirm this effect by running the reaction at several dilutions and observing if the % ee improves at lower concentrations. If aggregation is suspected, you may need to operate at a lower catalyst loading and concentration, which may require longer reaction times.

Section 4: Experimental Protocols
Protocol 1: General Procedure for Temperature and Solvent Screening
  • Preparation: In an array of oven-dried reaction vials inside a glovebox, add the chiral catalyst (e.g., 5 mol%).

  • Solvent Addition: To each vial, add a different anhydrous solvent (e.g., 1.0 mL of Toluene, DCM, THF, Acetonitrile).

  • Substrate Addition: Add the limiting reagent (e.g., the Michael acceptor) to each vial.

  • Equilibration: Place the vials in separate blocks pre-equilibrated to the target temperatures (e.g., 25°C, 0°C, -20°C). Allow the mixtures to stir for 15 minutes to reach thermal equilibrium.

  • Initiation: Initiate the reaction by adding the final reagent (e.g., the nucleophile).

  • Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Once the limiting reagent is consumed (or after a fixed time point, e.g., 24 hours), quench the reactions appropriately.

  • Evaluation: Determine the conversion and enantiomeric excess for each reaction using a validated chiral HPLC or SFC method.

  • Selection: Identify the solvent and temperature combination that provides the best balance of reaction rate and high enantioselectivity.[16]

Protocol 2: Purification of Solvents

For optimal results, especially with sensitive catalysts, solvents should be freshly purified.

  • THF, Diethyl Ether: Dry over sodium/benzophenone and distill under nitrogen.

  • Dichloromethane, Acetonitrile: Dry over calcium hydride (CaH₂) and distill under nitrogen.

  • Toluene: Dry over sodium and distill under nitrogen.

Caution: Always follow appropriate safety procedures for handling and purifying flammable and reactive solvents.

Section 5: Data Presentation

The following tables show illustrative data from optimization studies. Actual results will vary depending on the specific reaction.

Table 1: Illustrative Data from a Temperature Optimization Study

Reaction: Organocatalyzed Michael addition to an α,β-unsaturated lactam in Toluene.

EntryTemperature (°C)Time (h)Conversion (%)% ee
1256>9565
2012>9582
3-2024>9591
4-40488594
5-78724095

Data is for illustrative purposes only.

Table 2: Illustrative Data from a Solvent Screening Study

Reaction conducted at -20°C for 24 hours.

EntrySolventConversion (%)% ee
1Toluene>9591
2DCM>9585
3THF>9578
4Acetonitrile6055
5Diethyl Ether>9593

Data is for illustrative purposes only.

Section 6: Visualization of Key Relationships

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// Main Pillars Catalyst [label="Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Conditions [label="Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; Purity [label="Reagent Purity", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Sub-nodes for Catalyst Structure [label="Structure & Loading", fillcolor="#F1F3F4", fontcolor="#202124"]; Integrity [label="Activity & Integrity", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Conditions Temperature [label="Temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Additives [label="Additives", fillcolor="#F1F3F4", fontcolor="#202124"];

// Sub-nodes for Purity Substrate [label="Substrate Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; Anhydrous [label="Anhydrous/Inert Setup", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Catalyst -> Outcome; Conditions -> Outcome; Purity -> Outcome;

Catalyst -> Structure; Catalyst -> Integrity;

Conditions -> Temperature; Conditions -> Solvent; Conditions -> Additives;

Purity -> Substrate; Purity -> Anhydrous; } } Caption: Interrelationship of factors influencing enantioselectivity.

References
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry. [Link]

  • Additive Effects on Asymmetric Catalysis. PubMed. [Link]

  • Towards Perfect Asymmetric Catalysis: Additives and Cocatalysts. PubMed. [Link]

  • Enantioselective synthesis of chiral α,β-unsaturated γ-substituted butyrolactams by organocatalyzed direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines. Organic & Biomolecular Chemistry. [Link]

  • Additive Effects on Asymmetric Catalysis. ACS Publications. [Link]

  • Why are Aromatic Additives Effective in Asymmetric Organocatalysis? ChemRxiv. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ChemRxiv. [Link]

  • Effect of Additives on the Selectivity and Reactivity of Enzymes. ResearchGate. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. PubMed Central. [Link]

  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. PubMed. [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. ACS Publications. [Link]

  • Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. Journal of the American Chemical Society. [Link]

  • Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. ScienceOpen. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. [Link]

  • Meeting Challenges in Asymmetric Synthesis. Pharmaceutical Technology. [Link]

  • Enantioselective organo-cascade catalysis. PubMed. [Link]

  • What Are Common Mistakes In Chemistry Synthesis Reactions? YouTube. [Link]

  • Chiral scandium catalysts for enantioselective Michael reactions of beta-ketoesters. PubMed. [Link]

  • Catalysing (organo-)catalysis: Trends in the application of machine learning to enantioselective organocatalysis. PubMed Central. [Link]

  • A Chiral Solvent Effect in Asymmetric Organocatalysis. ResearchGate. [Link]

  • Solvent effects in homogeneous asymmetric catalysis. RSC Publishing. [Link]

  • Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams. Beilstein Journals. [Link]

  • Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. ResearchGate. [Link]

  • Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance. ACS Publications. [Link]

  • HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. [Link]

  • Kinetic resolution. Wikipedia. [Link]

  • Highly regioselective synthesis of lactams via cascade reaction of α,β-unsaturated ketones, ketoamides, and DBU as a catalyst. RSC Publishing. [Link]

  • Asymmetric Synthesis. University of Windsor. [Link]

  • Enantioselective synthesis. Wikipedia. [Link]

  • Plausible explanation for the low enantioselectivity observed. ResearchGate. [Link]

  • On the Origin of Enantioselectivity in Chiral Zeolite Asymmetric Catalyst GTM-3: Host–Guest Transfer of Chirality. ACS Applied Materials & Interfaces. [Link]

  • Catalytic Enantioselective -Wittig Rearrangement Breakthrough. Bioengineer.org. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Controlling the enantioselectivity of enzymes by directed evolution: Practical and theoretical ramifications. PubMed Central. [Link]

  • Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Mettler Toledo. [Link]

  • This compound (C6H9NO3). PubChemLite. [Link]

  • An Asymmetric Approach Towards 3-Spiropiperidines. University of Bath. [Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li. [Link]

  • Asymmetric synthesis of isochromanone derivatives via trapping carboxylic oxonium ylides and aldol cascade. PubMed Central. [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. Purdue University. [Link]

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Stability issues of 6-Oxopiperidine-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support guide for 6-Oxopiperidine-3-carboxylic acid. As drug development professionals and researchers, we understand that compound stability is paramount to generating reproducible and reliable experimental data. This guide has been developed from extensive field-proven insights and established chemical principles to help you navigate the potential stability challenges of this compound in solution. Our goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work. This document is structured as a series of frequently asked questions (FAQs) for quick reference, followed by in-depth troubleshooting guides for more complex scenarios.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and stability of this compound.

Q1: What is the primary stability concern for this compound in solution?

The principal stability issue is the hydrolysis of the internal amide bond (the lactam ring).[1][2] this compound is a delta-lactam. The electrophilic nature of the carbonyl carbon in the lactam ring makes it susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This irreversible reaction opens the ring to form the corresponding linear amino acid, 6-amino-adipic acid semialdehyde, which can impact the biological activity and analytical profile of your compound.

Q2: What are the key factors that influence the rate of degradation?

The stability of the lactam ring is significantly dependent on several factors:

  • pH: The degradation of lactams is known to be strongly pH-dependent.[3] Both acidic and basic conditions can catalyze the hydrolysis of the amide bond. Maximum stability is typically found in a slightly acidic to neutral pH range (approximately pH 4-7).[3]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, storing solutions at lower temperatures (e.g., 2-8°C or frozen) is crucial for long-term stability.[4][5]

  • Solvent: The type of solvent and the presence of any nucleophilic species can affect stability. While aqueous buffers are common, their composition can influence the degradation rate.

  • Presence of Catalysts: Transition metal ions have been shown to destabilize some lactam-containing structures.[3][6] Using high-purity water and chelating agents like EDTA in buffers can mitigate this risk.

Q3: How should I prepare and store stock solutions of this compound?

For optimal stability, we recommend the following:

  • Solvent Selection: Use a high-purity, anhydrous solvent for the initial high-concentration stock solution (e.g., DMSO). For aqueous working solutions, use a buffer with a slightly acidic pH (e.g., pH 5-6.5).[3]

  • Preparation: Prepare solutions fresh whenever possible. If you must store them, do so in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C. Refrigerate aqueous working solutions at 2-8°C for short-term use (e.g., up to 24-48 hours), but long-term stability at this temperature should be validated.[4][5]

Q4: What analytical method is recommended for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the preferred methods.[7][8] These techniques can effectively separate the parent compound from its potential degradants, allowing for accurate quantification of its stability over time. A typical method would use a C18 reversed-phase column with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9][10]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and explanations for common experimental challenges related to the stability of this compound.

Issue 1: Inconsistent Experimental Results or Apparent Loss of Potency

You may observe that the biological or chemical activity of your compound decreases over time, or that experiments run on different days yield inconsistent results. This is often the first sign of compound degradation in your working solutions.

The lactam ring is the pharmacologically relevant moiety in many compounds. Its hydrolysis leads to a structurally distinct molecule that is unlikely to retain the same binding affinity or activity. This degradation reduces the effective concentration of the active compound in your assay, leading to a perceived loss of potency.

This workflow is designed to help you systematically identify and resolve stability-related inconsistencies.

G cluster_0 Phase 1: Immediate Checks cluster_1 Phase 2: Stability Confirmation cluster_2 Phase 3: Protocol Optimization A 1. Prepare Fresh Solution Re-run critical experiment using a freshly prepared solution from solid material. B 2. Compare Results Is the activity restored or are results now consistent? A->B Execute C 3. Perform Short-Term Stability Study Analyze aliquots of your working solution at T=0 and T=24h (stored under assay conditions). B->C If 'No' or still inconsistent G Problem Solved: Adopt fresh solution prep as standard protocol. B->G If 'Yes' D 4. Analyze Data Use HPLC or LC-MS. Is there a >5-10% decrease in parent peak area and/or an increase in a new peak? C->D Analyze E 5. Adjust Solution Parameters - Lower buffer pH to ~6.0 - Prepare smaller, single-use aliquots - Reduce time between solution prep and use D->E If 'Yes' (Degradation Confirmed) H Issue is not compound stability. Investigate other experimental variables (e.g., reagents, cell viability). D->H If 'No' (Compound is Stable) F 6. Re-Validate Repeat the short-term stability study with the optimized protocol to confirm stability. E->F Implement

Caption: Workflow for troubleshooting inconsistent experimental results.

Issue 2: An Unknown Peak Appears in Analytical Chromatograms (HPLC, LC-MS)

During analysis, you may notice a new, more polar peak emerging over time, which corresponds with a decrease in the peak area of the parent this compound.

The primary degradation product is formed through the hydrolysis of the lactam ring. This reaction adds a molecule of water across the amide bond, resulting in a linear amino acid.

Caption: Hydrolysis of this compound.

To confirm the identity of the unknown peak and understand the compound's stability profile, a forced degradation study is essential. This involves intentionally stressing the compound under various conditions.

Objective: To accelerate the degradation of this compound and identify its primary degradation products.

Materials:

  • This compound

  • High-purity water (HPLC-grade)

  • Acetonitrile (HPLC-grade)

  • 1 M HCl, 1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)

  • pH meter, heating block or oven, HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water. This will serve as your starting material.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a labeled vial. Prepare a control under neutral conditions.

Condition Stressor Solution Incubation Parameters Rationale
Acid Hydrolysis 1 M HCl60°C for 24 hoursTo test stability in acidic environments.
Base Hydrolysis 1 M NaOHRoom Temp for 4 hoursTo test stability in alkaline environments.
Oxidation 3% H₂O₂Room Temp for 24 hoursTo test susceptibility to oxidative degradation.
Thermal Stress High-purity water80°C for 48 hoursTo assess the impact of heat on stability.
Control High-purity waterRoom Temp for 48 hoursTo provide a baseline for comparison.
  • Time-Point Sampling: Take an aliquot (e.g., 100 µL) from each vial at specified time points (e.g., T=0, 2h, 8h, 24h, 48h).

  • Neutralization: Before analysis, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a validated HPLC or LC-MS method.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. Significant degradation under acidic and/or basic conditions, with the formation of a single major new peak, strongly suggests that this new peak is the hydrolysis product.

Caption: Experimental workflow for a forced degradation study.

References

  • Eley, A. et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC, PubMed Central. Available at: [Link]

  • Prankerd, R. J. (1985). Stability of Five Beta-Lactam Antibiotics in Sterile Water for Injection and Stored in Plastic Syringes. Defense Technical Information Center. Available at: [Link]

  • Tooke, C. L. et al. (2019). The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Microbiology. Available at: [Link]

  • Eley, A. et al. (2020). Stability of β-lactam antibiotics in bacterial growth media. bioRxiv. Available at: [Link]

  • Khan Academy. Beta-lactam antibiotics. Available at: [Link]

  • Khalil, Y. et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Khalil, Y. et al. (2024). Assessment of urinary 6-oxo-pipecolic acid as a biomarker for ALDH7A1 deficiency. UCL Discovery. Available at: [Link]

  • Wempe, M. F. et al. (2019). Oxopiperidine quantitation by mass spectrometry. Google Patents.
  • Papadia, C. et al. (2025). Determination of new biomarkers for diagnosis of pyridoxine dependent epilepsy in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Technical Support Center: A Guide to Scaling Up the Purification of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Oxopiperidine-3-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger-scale production. As a key chiral intermediate in pharmaceutical development, achieving high purity and yield of this compound is critical. This document provides in-depth, experience-driven answers to common challenges encountered during the scale-up process, focusing on robust and reproducible methodologies.

Section 1: Core Principles of Purification Scale-Up

Scaling up any chemical process requires more than simply increasing the volume of reagents and solvents. The physical and chemical dynamics of purification change significantly with scale. Before addressing specific troubleshooting questions, it's essential to understand the foundational principles that govern a successful scale-up campaign.

Q: What are the most critical factors to consider when scaling up a purification process for a pharmaceutical intermediate like this compound?

A: When moving from a laboratory (grams) to a pilot or production scale (kilograms), several parameters must be carefully managed to ensure consistency, purity, and safety. The primary goal is to maintain the performance of the purification step while adapting it to larger equipment and quantities.

Key considerations include:

  • Process Safety: Larger quantities of materials introduce greater potential hazards. A thorough safety review, considering solvent flammability, potential for runaway reactions, and proper handling of solids, is paramount. This compound itself is known to cause skin and eye irritation.[1][2][3][4]

  • Heat and Mass Transfer: The surface-area-to-volume ratio decreases dramatically upon scale-up. This affects heating and cooling rates, which is especially critical for crystallization processes where controlled cooling is necessary for optimal crystal growth.

  • Choice of Purification Method: While techniques like chromatography are excellent at the lab scale, they can become costly and complex at a larger scale. Crystallization is often the preferred method for large-scale purification due to its efficiency and cost-effectiveness.

  • Parameter Consistency: For chromatographic separations, it is crucial to maintain the linear flow rate and resin bed height when increasing column diameter. This ensures that the residence time of the compound on the column remains constant, preserving the separation profile.[5]

  • Solvent Selection: Solvents that are convenient in the lab (e.g., dichloromethane, diethyl ether) may be undesirable at an industrial scale due to safety, environmental, and cost concerns. A robust process will utilize safer, more economical solvents.

The following diagram illustrates a typical workflow for scaling up a purification process, emphasizing the iterative nature of development and optimization.

G cluster_0 Lab Scale (Grams) cluster_1 Pilot Scale (Kilograms) lab_dev Method Development (Crystallization / Chromatography) lab_opt Initial Optimization (Solvent, pH, Temp) lab_dev->lab_opt lab_char Characterization (Purity, Yield, Impurity Profile) lab_opt->lab_char pilot_adapt Equipment Adaptation (Reactor, Filter, Dryer) lab_char->pilot_adapt Successful Lab Run pilot_param Parameter Re-optimization (Cooling Rate, Agitation) pilot_adapt->pilot_param pilot_param->lab_opt Optimization Required pilot_val Process Validation (Reproducibility, Robustness) pilot_param->pilot_val final_product Final Validated Process pilot_val->final_product

Caption: Workflow for Purification Scale-Up.

Section 2: Troubleshooting Crystallization and Isolation

Crystallization is the most common and industrially viable method for purifying solid compounds like this compound. However, scaling this process can present significant challenges.

Q: My product is "oiling out" during crystallization instead of forming a solid. What is happening and how can I prevent this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities). The resulting oil often traps impurities and solidifies into an amorphous mass upon further cooling, defeating the purpose of purification.

Causality & Troubleshooting Steps:

  • Reduce the Rate of Supersaturation: The most common cause is cooling the solution too quickly. Rapid cooling doesn't give molecules enough time to orient themselves into a crystal lattice.

    • Solution: Slow down the cooling rate, especially as you approach the saturation point. Use an insulated vessel or a programmable cooling bath. This is a critical step in achieving a successful crystallization.[6]

  • Increase the Solvent Volume: There may be too little solvent, causing the compound to precipitate at too high a temperature.

    • Solution: Return the mixture to the heat source, add more of the same solvent until the oil redissolves, and then attempt to cool it again slowly.[6]

  • Change the Solvent System: The chosen solvent may not be ideal. The solubility curve might be too steep, or the compound's melting point might be lower than the solvent's boiling point.

    • Solution: Consider a mixed-solvent system. Use a "soluble" solvent to dissolve the compound and then slowly add an "anti-solvent" (in which the compound is poorly soluble) at an elevated temperature until turbidity is observed. Then, cool slowly. This allows for finer control over the saturation point.

Q: My final product yield after crystallization is consistently low (<50%). How can I improve it?

A: Low yield is a common and frustrating issue. The cause is often an imbalance in the solvent system or mechanical losses during isolation.

Troubleshooting Decision Tree:

G cluster_solutions Solutions start Problem: Low Crystallization Yield check_filtrate Is there significant product in the mother liquor? start->check_filtrate check_solubility Was too much solvent used? check_filtrate->check_solubility Yes check_mechanical Were there mechanical losses during transfer or filtration? check_filtrate->check_mechanical No check_temp Was the solution cooled to a low enough temperature? check_solubility->check_temp sol_solvent Concentrate mother liquor and re-cool for a second crop. Optimize solvent volume in future runs. check_solubility->sol_solvent sol_temp Ensure adequate cooling time and temperature. Consider seeding the solution. check_temp->sol_temp sol_mechanical Improve transfer techniques. Ensure filter medium is appropriate (not clogged, correct pore size). check_mechanical->sol_mechanical

Sources

Technical Support Center: Catalyst Selection for the Hydrogenation of 6-Oxopiperidine-3-carboxylic Acid Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the catalytic hydrogenation of precursors to 6-oxopiperidine-3-carboxylic acid, a critical scaffold in medicinal chemistry. Our goal is to equip you with the expertise to navigate the complexities of this transformation, ensuring successful and reproducible outcomes in your laboratory.

Introduction: The Challenge of Selectivity and Stability

The synthesis of this compound and its derivatives via the hydrogenation of substituted pyridine precursors is an atom-economical and elegant approach. However, the inherent aromaticity of the pyridine ring and the presence of multiple functional groups present significant challenges.[1][2] The key precursor is typically a 2-hydroxypyridine-5-carboxylic acid derivative (which exists in tautomeric equilibrium with the 2-pyridone form) or a related compound. The primary difficulties arise from:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring and the resulting piperidine can act as a Lewis base, coordinating to the metal catalyst and deactivating it.[1][3]

  • Chemoselectivity: The substrate contains multiple reducible moieties, including the pyridine ring and potentially the carboxylic acid or ester group. Achieving selective hydrogenation of the ring without affecting other functional groups is paramount.[4]

  • Stereoselectivity: For chiral drug development, controlling the stereochemistry during hydrogenation to obtain the desired diastereomer (often the cis-isomer) is crucial.[5]

  • Reaction Conditions: The stability of the aromatic ring often necessitates forcing conditions (high pressure and temperature), which can lead to side reactions like decarboxylation.[6][7]

This guide will address these challenges in a practical, question-and-answer format, providing you with the rationale behind catalyst and condition selection to optimize your synthetic route.

Troubleshooting Guide: Navigating Your Hydrogenation Reactions

This section is designed to address specific problems you may encounter during the hydrogenation of this compound precursors.

Issue 1: Low or No Conversion of the Starting Material

Question: I am not observing any significant conversion of my 2-hydroxy-pyridine-5-carboxylic acid ester starting material. What are the likely causes and how can I troubleshoot this?

Answer:

Low to no conversion is a common issue, often related to catalyst activity or reaction conditions. Here’s a systematic approach to diagnosing and solving the problem:

1. Catalyst Deactivation/Poisoning: This is the most frequent culprit.[8]

  • Underlying Cause: The lone pair of electrons on the pyridine nitrogen can strongly adsorb to the active sites of the metal catalyst, preventing the substrate and hydrogen from binding. The resulting piperidine product is even more basic and can be a more potent poison.

  • Troubleshooting Steps:

    • Acidic Additives: The most effective solution is to protonate the pyridine nitrogen.[4][8] This can be achieved by using an acidic solvent like glacial acetic acid or by adding a stoichiometric amount of a strong acid (e.g., HCl) to a neutral solvent (e.g., methanol, ethanol). The resulting pyridinium salt is more readily reduced and less likely to poison the catalyst.

    • Catalyst Choice: Rhodium-based catalysts, such as Rh/C or Rh₂O₃, are often more resistant to nitrogen poisoning compared to palladium catalysts.[1][9] Platinum catalysts like PtO₂ (Adams' catalyst) in acidic media are also a robust choice.[2][10]

    • Catalyst Loading: If you suspect minor impurities are poisoning the catalyst, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes overcome the issue.

2. Inadequate Reaction Conditions: The aromaticity of the pyridine ring requires sufficient energy input to overcome the activation barrier.[6]

  • Underlying Cause: Insufficient hydrogen pressure or temperature can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure. While some hydrogenations can proceed at low pressures (1-4 atm), many pyridine reductions require higher pressures (e.g., 50-80 bar).[2]

    • Increase Temperature: Gently increase the reaction temperature. A common starting point is room temperature, but increasing to 40-80 °C can significantly enhance the reaction rate.[2] Be mindful that excessive temperatures can lead to side reactions.

    • Solvent Choice: The solvent can influence hydrogen solubility and substrate-catalyst interaction. Protic solvents like ethanol, methanol, or trifluoroethanol (TFE) are generally good choices.[1]

Issue 2: Incomplete Hydrogenation and Formation of Intermediates

Question: My reaction stops at a partially hydrogenated intermediate (e.g., a tetrahydropyridine). How can I drive the reaction to completion?

Answer:

The formation of stable intermediates suggests that the catalyst is losing activity over the course of the reaction or that the reaction conditions are not forcing enough for the final reduction step.

  • Underlying Cause:

    • Progressive catalyst poisoning by the increasingly basic intermediates and product.

    • The final reduction of the enamine-like double bond in the tetrahydropyridine intermediate can be sluggish.

  • Troubleshooting Steps:

    • Re-evaluate Catalyst and Conditions: If you are using a milder catalyst like Pd/C, consider switching to a more active one such as Rh/C or PtO₂.[1][2] Increasing the hydrogen pressure and temperature as described above is also a primary strategy.

    • Sequential Catalyst Addition: In some cases, adding a fresh portion of the catalyst midway through the reaction can help drive it to completion.

    • Extended Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction by TLC or LC-MS to confirm that it has indeed stalled and not just proceeding slowly.

Issue 3: Poor Chemoselectivity and Unwanted Side Reactions

Question: I am observing the reduction of my ester group to an alcohol or decarboxylation of the carboxylic acid. How can I improve the chemoselectivity for the ring hydrogenation?

Answer:

Chemoselectivity is a significant challenge when multiple reducible functional groups are present.

1. Reduction of the Carboxylic Ester:

  • Underlying Cause: Harsh reaction conditions (high temperature and pressure) and highly active catalysts (like Rhodium or Ruthenium) can lead to the reduction of the ester functionality.[10][11]

  • Troubleshooting Steps:

    • Milder Conditions: Reduce the reaction temperature and pressure.

    • Catalyst Selection: Palladium-based catalysts are generally less active for ester hydrogenation compared to Rhodium or Ruthenium.[12] Consider using Pd/C in an acidic medium.

    • Protecting Groups: If ester reduction remains problematic, consider using a bulkier ester (e.g., tert-butyl ester) which can be more resistant to reduction.

2. Decarboxylation of the Carboxylic Acid:

  • Underlying Cause: Pyridine carboxylic acids, particularly those with the carboxyl group at the 2- or 4-position, can be susceptible to decarboxylation at elevated temperatures.[7][13] The presence of a 2-hydroxy group can further influence this reactivity.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: This is the most critical parameter to control. Aim for the lowest temperature that still provides a reasonable reaction rate.

    • Catalyst Choice: While Rhodium can sometimes promote decarboxylation, Platinum catalysts (PtO₂) in neutral or mildly acidic media might offer better preservation of the carboxyl group.[7]

    • Esterification: Converting the carboxylic acid to its ester derivative before hydrogenation is a common and effective strategy to prevent decarboxylation. The ester can then be hydrolyzed post-hydrogenation.

Issue 4: Poor Diastereoselectivity (Incorrect cis/trans Ratio)

Question: I am obtaining a mixture of cis and trans diastereomers of the this compound product. How can I favor the formation of the desired cis-isomer?

Answer:

Controlling the stereochemical outcome is essential. The cis-isomer is often the thermodynamically favored product in the hydrogenation of substituted pyridines.

  • Underlying Cause: The stereochemical outcome is influenced by the catalyst, solvent, and reaction conditions. The substrate adsorbs onto the catalyst surface, and hydrogen is typically delivered from the same face (syn-addition).[5]

  • Troubleshooting Steps:

    • Catalyst System: Heterogeneous catalysts like PtO₂ in acetic acid or Rh/C often provide good cis-selectivity.[2] The acidic conditions can influence the conformation of the substrate on the catalyst surface.

    • Reaction Conditions: Higher hydrogen pressures have been reported to favor the formation of the cis-isomer in some cases.[2]

    • Substrate Control: The substituents on the pyridine ring can direct the stereochemical outcome. While you may not be able to change the substrate, understanding its steric and electronic properties can help in choosing the right catalytic system. For asymmetric hydrogenation to obtain a specific enantiomer, a chiral catalyst system would be required, for example, using a chiral ligand with a Rhodium or Iridium precursor.[6][14]

Catalyst Selection and Performance Summary

The choice of catalyst is critical and depends on the specific substrate and desired outcome. The following table summarizes the general performance of common catalysts for the hydrogenation of functionalized pyridines.

CatalystTypical SupportKey AdvantagesPotential IssuesRecommended for...
Palladium (Pd) Carbon (C)Good for chemoselective reductions, less prone to over-reduction of esters.[12]Highly susceptible to nitrogen poisoning, may require acidic additives.[8]Selective hydrogenations where other reducible groups are present.
Platinum (Pt) PtO₂ (Adams')Highly active, robust, often provides good cis-selectivity.[2]Can be less chemoselective than Pd, may require acidic conditions.General-purpose hydrogenation of pyridines, especially when high activity is needed.
Rhodium (Rh) Carbon (C), Al₂O₃, Rh₂O₃Very high activity, less prone to nitrogen poisoning than Pd.[1]Can promote over-reduction of esters and decarboxylation.[1][7]Hydrogenation of challenging or sterically hindered pyridines.
Ruthenium (Ru) Carbon (C)Highly active, can provide good diastereoselectivity.[5]Can be aggressive and lead to over-reduction.Cases where other catalysts fail, often used for arene hydrogenation.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Hydrogenation using PtO₂ in Acetic Acid

This protocol is a robust starting point for the hydrogenation of a 2-hydroxypyridine-5-carboxylic acid ester.

  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine precursor (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.

  • Hydrogenation:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Purge the system with hydrogen gas 3-5 times.

    • Pressurize the reactor with hydrogen to the desired pressure (start with 50 bar).[2]

    • Stir the reaction mixture vigorously at room temperature or a slightly elevated temperature (e.g., 40 °C) for 16-24 hours.

  • Monitoring and Work-up:

    • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via LC-MS or TLC (after safely venting and purging the reactor).

    • Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Remove the solvent under reduced pressure. The product will likely be the acetate salt.

    • Perform a standard aqueous work-up to isolate the free base product.

Protocol 2: Hydrogenation using Rh/C with an Acidic Additive in Methanol

This protocol is suitable for substrates that are resistant to hydrogenation.

  • Reactor Setup: In a high-pressure reactor vessel, dissolve the substituted pyridine precursor (1.0 eq) in methanol.

  • Acid Addition: Add a stoichiometric equivalent of concentrated HCl relative to the substrate.

  • Catalyst Addition: Carefully add 5% Rh/C (5-10 mol%) to the solution.

  • Hydrogenation:

    • Seal the reactor and follow the purging and pressurizing procedure as described in Protocol 1 (target pressure 50-80 bar).

    • Stir the reaction at a suitable temperature (e.g., 50 °C) for 24 hours.

  • Work-up:

    • After completion, cool, vent, and purge the reactor.

    • Filter the catalyst through Celite.

    • Remove the methanol under reduced pressure.

    • The product will be the hydrochloride salt. It can be used as such or neutralized with a base to obtain the free amine.

Visualizing the Workflow

Troubleshooting Decision Tree for Pyridine Hydrogenation

troubleshooting_flowchart start Low/No Conversion catalyst_poisoning Suspect Catalyst Poisoning? start->catalyst_poisoning conditions Inadequate Conditions? start->conditions catalyst_poisoning->conditions No add_acid Add Acidic Solvent/Additive (e.g., AcOH, HCl) catalyst_poisoning->add_acid Yes increase_pressure Increase H₂ Pressure conditions->increase_pressure change_catalyst Switch to Rh or Pt Catalyst add_acid->change_catalyst Still no conversion success Successful Hydrogenation add_acid->success change_catalyst->success increase_temp Increase Temperature increase_pressure->increase_temp increase_temp->success catalyst_selection start Substrate Analysis chemoselectivity_issue Chemoselectivity a concern? (e.g., ester, nitro group) start->chemoselectivity_issue reactivity_issue Highly deactivated ring? start->reactivity_issue chemoselectivity_issue->reactivity_issue No pd_catalyst Start with Pd/C + Acidic Additive chemoselectivity_issue->pd_catalyst Yes pt_catalyst Use PtO₂ in AcOH reactivity_issue->pt_catalyst No rh_catalyst Use Rh/C or Rh₂O₃ reactivity_issue->rh_catalyst Yes outcome Optimized Hydrogenation pd_catalyst->outcome pt_catalyst->outcome rh_catalyst->outcome

Caption: A simplified pathway for initial catalyst selection based on substrate properties.

Frequently Asked Questions (FAQs)

Q1: Can I use homogeneous catalysts for this transformation?

A1: Yes, homogeneous catalysts, particularly those based on Rhodium, Iridium, and Ruthenium with chiral ligands, are powerful tools for the asymmetric hydrogenation of pyridines and pyridones. [6][14][15]They often operate under milder conditions than heterogeneous systems. However, catalyst separation from the product can be more challenging, and they can be more sensitive to impurities. For asymmetric synthesis, a homogeneous chiral catalyst is often the method of choice.

Q2: What is the role of the 2-hydroxy group in the hydrogenation?

A2: The 2-hydroxypyridine exists in a tautomeric equilibrium with the 2-pyridone form. The 2-pyridone tautomer is less aromatic and can be easier to hydrogenate than a typical pyridine. This tautomerism directly yields the desired δ-lactam (6-oxopiperidine) structure upon reduction. [1] Q3: How can I confirm that my catalyst is active?

A3: Before running your reaction with a precious substrate, you can test the activity of your catalyst batch with a simple, unfunctionalized pyridine under your planned reaction conditions. If the simple pyridine is hydrogenated successfully, it confirms the catalyst is active.

Q4: Are there any metal-free alternatives for this hydrogenation?

A4: While less common for this specific transformation, metal-free hydrogenation methods are an emerging field. For instance, borane catalysts have been used for the hydrogenation of some pyridines. [16]However, for the specific precursors to this compound, transition metal catalysis remains the most established and reliable method.

Q5: My reaction is clean, but the yield is low after work-up. What could be the issue?

A5: Low isolated yields despite clean conversion can be due to the physical properties of the product. Piperidine carboxylic acids are zwitterionic and can be highly soluble in water. During the aqueous work-up, a significant amount of product might be lost to the aqueous phase. Consider using techniques like lyophilization to isolate the product or extraction with a more polar solvent.

References

  • Asymmetric Homogeneous Hydrogenation of 2-Pyridones. Synlett, 26(10), 1557-1562. [Link]

  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry, 22(5), 933-939. [Link]

  • Notes. The Journal of Organic Chemistry, 27(11), 4046-4047. [Link]

  • Catalytic Asymmetric Hydrogenation of Heteroarenes. University of Illinois Urbana-Champaign. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Organic Letters, 17(17), 4144-4147. [Link]

  • RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. University of Liverpool Repository. [Link]

  • Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications, 51(82), 15156-15159. [Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. PubMed, National Center for Biotechnology Information. [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. ResearchGate. [Link]

  • Stereoselective hydrogenation of a substituted pyridine. ResearchGate. [Link]

  • Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Chemical & Pharmaceutical Bulletin, 51(3), 320-324. [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Matthey, Johnson Matthey. [Link]

  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI, 10(1), 2. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids. ResearchGate. [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 146(15), 10326-10334. [Link]

  • Hydrogenation of amine-functionalised pyridines with Rh 2 O 3 catalyst... ResearchGate. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

  • Chemoselective Reduction. YouTube. [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Semantic Scholar. [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. ResearchGate. [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs. MDPI, 26(23), 11875. [Link]

  • Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.
  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. TIB, Leibniz-Informationszentrum Technik und Naturwissenschaften. [Link]

  • Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure, Eindhoven University of Technology. [Link]

  • Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations. Nature Communications, 12(1), 5878. [Link]

  • A Stable Single‐Site Palladium Catalyst for Hydrogenations. Angewandte Chemie International Edition, 54(32), 9292-9296. [Link]

  • Catalytic hydrogenation of carboxylic acid esters to alcohols by using... ResearchGate. [Link]

  • Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. Universidad de La Rioja. [Link]

  • Protecting group. Wikipedia. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. [Link]

  • Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. Molecules, 17(10), 11849-11858. [Link]

  • PLATINUM METALS IN CATALYTIC HYDROGENATION. ResearchGate. [Link]

  • Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons.
  • Catalytic hydrogenation of polyaromatic hydrocarbon (PAH) compounds in supercritical carbon dioxide over supported palladium. Journal of the American Chemical Society, 126(49), 16172-16179. [Link]

  • Access to Unexplored 3D Chemical Space: cis‐Selective Arene Hydrogenation for the Synthesis of Saturated Cyclic Boronic Acids. Angewandte Chemie International Edition, 59(42), 18561-18566. [Link]

  • Palladium-catalyzed aerobic regio- and stereo-selective olefination reactions of phenols and acrylates via direct dehydrogenative C(sp2)–O cross-coupling. Chemical Communications, 47(38), 10815-10817. [Link]

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Protecting group strategies for 6-Oxopiperidine-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-oxopiperidine-3-carboxylic acid and its derivatives. This valuable scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, its synthesis is not without challenges, primarily revolving around the management of its reactive functional groups—the secondary amine (within the lactam ring or its precursor) and the carboxylic acid.

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into navigating these challenges. We will move beyond simple protocol recitation to explain the fundamental principles behind selecting and implementing robust protecting group strategies, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Here we address the most common strategic questions that arise during the planning and execution of a this compound synthesis.

Q1: Why are protecting groups essential for this synthesis?

The structure of this compound, and more critically, its linear precursors (like protected glutamic acid derivatives), contains multiple reactive sites. The primary challenges are:

  • Chemoselectivity: The carboxylic acid is nucleophilic (as a carboxylate) and its hydroxyl group is acidic, while the amine is nucleophilic and basic. Without protection, reagents intended for one group can react undesirably with the other, leading to a mixture of products and low yields.

  • Preventing Side Reactions: Unprotected amino acids can undergo unwanted side reactions under various conditions. For instance, the amino group can interfere with coupling reactions, and the carboxylic acid can react with organometallic reagents.[1]

  • Controlling Cyclization: In syntheses that involve the cyclization of a linear precursor, such as a derivative of glutamic acid, protecting groups are crucial to direct the reaction to form the desired six-membered piperidone ring rather than other products.[2][3]

Proper protecting group strategy is the foundation of a successful and reproducible synthesis.

Q2: What is "orthogonal protection" and why is it critical?

Orthogonal protection is a synthetic strategy that allows for the selective removal of one protecting group in the presence of others by using different, non-interfering reaction conditions.[4][5] This is paramount in multi-step syntheses where you need to unmask one functional group for a reaction while keeping another protected.

For a typical precursor to this compound, you will have an amine and a carboxylic acid. An orthogonal strategy would allow you to, for example:

  • Remove the carboxylic acid protecting group to perform a coupling reaction.

  • Without removing the amine protecting group during that step.

  • Later, remove the amine protecting group under completely different conditions to functionalize the nitrogen.

A common orthogonal pairing involves an acid-labile group and a group removable by hydrogenolysis.[5][6] For example, protecting the amine with a Boc group (removed by acid) and the carboxylic acid as a benzyl ester (removed by hydrogenolysis) is a classic orthogonal strategy.[4]

Decision & Workflow Guide

Choosing the Right Protecting Group Strategy

The optimal protecting group strategy is dictated entirely by your planned synthetic route. Before selecting your groups, map out all subsequent reaction steps and their conditions (pH, reagents, temperature).

G cluster_start cluster_acid Acidic Conditions Ahead? cluster_h2 Hydrogenation/Reductive Conditions Ahead? cluster_base Basic Conditions Ahead? (e.g., Saponification) cluster_rec_n Recommended N-Protection cluster_rec_c Recommended COOH-Protection start Start: Define Full Synthetic Route acid_yes YES (e.g., strong acid hydrolysis) start->acid_yes If route uses acid acid_no NO start->acid_no If route is acid-free h2_yes YES (e.g., H₂, Pd/C) start->h2_yes If route uses reduction h2_no NO start->h2_no If route is reduction-free base_yes YES start->base_yes If route uses base base_no NO start->base_no If route is base-free n_cbz Use Cbz/Bn Group (Hydrogenolysis) acid_yes->n_cbz n_boc Use Boc Group (Acid-Labile) acid_no->n_boc c_tbu Use t-Butyl (tBu) Ester (Acid-Labile) h2_yes->c_tbu c_bn Use Benzyl (Bn) Ester (Hydrogenolysis) h2_no->c_bn base_yes->c_tbu c_me_et Use Methyl/Ethyl Ester (Base-Labile) base_no->c_me_et

Troubleshooting Guide & Protocols

This section addresses specific experimental issues and provides validated protocols for common protection and deprotection steps.

Problem: My N-Boc protection reaction is incomplete or low-yielding.

Possible Causes & Solutions:

  • Cause 1: Inappropriate Base. The choice of base is critical. For piperidine precursors, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Using a strong, nucleophilic base like NaOH can lead to side reactions.

  • Cause 2: Steric Hindrance. If the amine is sterically hindered, the reaction with Di-tert-butyl dicarbonate ((Boc)₂O) may be slow. Consider increasing the temperature slightly (e.g., to 40 °C) or using a more reactive Boc-donating reagent, though this is often unnecessary for piperidine scaffolds.

  • Cause 3: Incorrect Stoichiometry. Ensure at least a slight excess (1.1-1.2 equivalents) of (Boc)₂O is used to drive the reaction to completion.

Protocol 1: N-Boc Protection of a Piperidine Precursor

This protocol is a general method for the protection of a secondary amine, such as a piperidine derivative.

Materials:

  • Piperidine precursor (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the piperidine precursor (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.5 eq) and stir the solution at room temperature for 10 minutes.

  • Add (Boc)₂O (1.2 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product. Purification by silica gel chromatography may be necessary.

Problem: My Benzyl (Bn) ester deprotection by hydrogenolysis is sluggish or fails.

Possible Causes & Solutions:

  • Cause 1: Catalyst Poisoning. The Palladium on carbon (Pd/C) catalyst is sensitive to poisoning by sulfur- or nitrogen-containing compounds (especially certain heterocycles) and phosphines.[7] If your substrate contains these moieties, hydrogenolysis may not be suitable.

  • Cause 2: Inactive Catalyst. The catalyst may be old or of poor quality. Always use fresh, high-quality Pd/C. In some cases, using a different form, like Palladium black, can be effective.

  • Cause 3: Insufficient Hydrogen. Ensure the system is properly flushed with hydrogen and that a positive pressure (e.g., from a balloon) is maintained throughout the reaction. For difficult substrates, a higher pressure in a dedicated hydrogenation apparatus may be required.

  • Cause 4: Poor Substrate Solubility. The substrate must be soluble in the reaction solvent (commonly MeOH, EtOH, or EtOAc) for efficient reaction.[8]

Protocol 2: Deprotection of a Benzyl Ester via Catalytic Hydrogenolysis

This protocol describes the cleavage of a benzyl ester to the corresponding carboxylic acid.[7][9]

Materials:

  • Benzyl ester substrate (1.0 eq)

  • 10% Palladium on carbon (Pd/C) (5-10 mol % Pd)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas source (e.g., balloon or Parr hydrogenator)

Procedure:

  • Dissolve the benzyl ester substrate in MeOH in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C catalyst to the solution. Caution: Pd/C can be pyrophoric; handle in an inert atmosphere if dry.

  • Seal the flask and purge the system with H₂ gas.

  • Maintain a positive pressure of H₂ (e.g., via a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.

Problem: I'm observing cleavage of my N-Boc group when trying to remove a t-Butyl ester.

Possible Causes & Solutions:

  • This is an expected outcome. Both the N-Boc group and the t-Butyl (tBu) ester are acid-labile protecting groups.[10][11] They are removed under identical conditions, typically with strong acids like Trifluoroacetic Acid (TFA).[12]

  • Strategy Re-evaluation: This scenario highlights a failure in orthogonal strategy planning. N-Boc and tBu-ester are not orthogonal to each other. If you need to deprotect the carboxylic acid while keeping the amine protected, you must use a different combination, such as:

    • N-Cbz and COOH-tBu: Remove the tBu ester with TFA, leaving the N-Cbz group intact.[13]

    • N-Boc and COOH-Bn: Remove the Benzyl ester by hydrogenolysis, leaving the N-Boc group intact.[6]

Comparative Data on Common Protecting Groups

The table below summarizes the properties of the most common protecting groups for the amine and carboxylic acid functionalities relevant to this synthesis.

Protecting GroupAbbreviationTarget GroupIntroduction ConditionsRemoval ConditionsOrthogonal To
tert-ButoxycarbonylBocAmine(Boc)₂O, base (e.g., TEA, NaHCO₃)Strong Acid (TFA, HCl)[12]Cbz, Bn, Fmoc, Me/Et esters
BenzyloxycarbonylCbz (or Z)AmineBenzyl chloroformate (Cbz-Cl), baseCatalytic Hydrogenolysis (H₂/Pd/C)[13][14]Boc, tBu, Fmoc, Me/Et esters
BenzylBnAmine / COOHBenzyl bromide (BnBr), baseCatalytic Hydrogenolysis (H₂/Pd/C)[8][15]Boc, tBu, Fmoc, Me/Et esters
tert-Butyl EstertBuCOOHIsobutylene, H⁺ cat.; or tBu-acetate, strong acid cat.[11][16]Strong Acid (TFA, HCl)[10]Cbz, Bn, Fmoc, Me/Et esters
Methyl/Ethyl EsterMe / EtCOOHMeOH/EtOH, H⁺ cat. (e.g., SOCl₂)Base Hydrolysis (NaOH, LiOH)Boc, Cbz, Bn, tBu, Fmoc

Visualizing an Orthogonal Synthetic Route

The following diagram illustrates a common and effective orthogonal strategy for synthesizing a this compound derivative, starting from a protected glutamic acid precursor.

G A N-Boc-Glutamic Acid γ-Benzyl Ester B Peptide Coupling or other α-COOH modification A->B Activate α-COOH C Linear Precursor (N-Boc, γ-Bn) B->C D Intramolecular Cyclization (Lactam Formation) C->D e.g., with coupling agent E Protected Scaffold (N-Boc, C3-Bn) D->E F F E->F Selective COOH deprotection H H E->H Selective Amine deprotection G G F->G I I H->I

References

  • Benzyl Protection. Common Organic Chemistry. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Carboxylic acid Protection Part 1: t-Butyl Ester as protecting group. YouTube. Available at: [Link]

  • Hydrogenolysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. Available at: [Link]

  • An Improved Method for the Protection of Carboxylic Acids as 1,1-Dimethylallyl Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Bentham Science. Available at: [Link]

  • Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. ResearchGate. Available at: [Link]

  • Hydrogenolysis of benzyl-protected esters. ResearchGate. Available at: [Link]

  • Benzyl Esters. Organic Chemistry Portal. Available at: [Link]

  • Cbz deprotection conditions: screening of catalysts and sources of H2. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]

  • 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. PubChem. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

  • Internal cyclization of glutamic acid (Glu) to produce pyroglutamic... ResearchGate. Available at: [Link]

  • Cyclization of N-Terminal Glutamic Acid to pyro-Glutamic Acid Impacts Monoclonal Antibody Charge Heterogeneity Despite Its Appearance as a Neutral Transformation. PubMed. Available at: [Link]

  • Synthetic difficulties to access α‐ and β‐amino acids. ResearchGate. Available at: [Link]

  • β-Lactamases: A Focus on Current Challenges. PMC - NIH. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. Available at: [Link]

  • This compound (C6H9NO3). PubChemLite. Available at: [Link]

  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature. Available at: [Link]

Sources

Technical Support Center: Diastereoselectivity in 6-Oxopiperidine-3-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in reactions involving the 6-oxopiperidine-3-carboxylic acid scaffold. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of stereocontrol in this pharmaceutically relevant heterocyclic system. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

The inherent chirality of the this compound core, coupled with the creation of new stereocenters during synthesis, presents a significant chemical challenge. The conformational flexibility of the piperidone ring and the influence of the C3-substituent are critical factors that dictate the stereochemical outcome of a reaction. This guide provides a series of frequently asked questions (FAQs) and troubleshooting workflows to address common issues encountered in the lab.

Core Principles: Understanding the Origins of Selectivity

Before diving into specific problems, it's crucial to grasp the foundational principles governing diastereoselectivity in this system. The stereochemical outcome of a reaction is rarely accidental; it is a result of subtle energetic differences between competing diastereomeric transition states. Key factors include:

  • Conformational Control: The 6-oxopiperidone ring typically exists in a dynamic equilibrium of chair-like conformations. The C3-carboxylic acid group (or its derivative) can occupy either an axial or equatorial position, profoundly influencing the steric accessibility of the ring's faces to incoming reagents.

  • Steric Hindrance: The approach of a reagent can be sterically hindered by substituents on the piperidone ring. Large, bulky reagents will preferentially attack from the less hindered face.

  • Chelation Control: The carboxylic acid and the lactam carbonyl can act as bidentate ligands, coordinating to a metal center. This coordination can lock the molecule into a rigid conformation, exposing only one face to the reagent.

  • Catalyst Control: Chiral catalysts create a chiral environment around the substrate, forcing the reaction to proceed through a specific, lower-energy transition state that leads to the desired diastereomer.[1][2]

Below is a diagram illustrating the fundamental conformational challenge that underpins many of the selectivity issues with this scaffold.

cluster_0 Conformational Equilibrium & Facial Bias ConformerA Chair Conformation 1 (C3-R Axial) Equilibrium ConformerA->Equilibrium ConformerB Chair Conformation 2 (C3-R Equatorial) Equilibrium->ConformerB AttackA Reagent Attack (Hindered) AttackA->ConformerA Steric Clash AttackB Reagent Attack (Favored) AttackB->ConformerB Less Hindered Face caption Fig 1. Influence of C3-substituent conformation on reagent approach.

Caption: Fig 1. Influence of C3-substituent conformation on reagent approach.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reduction of the C6-keto group is yielding a 1:1 mixture of cis and trans alcohols. How can I improve the diastereoselectivity?

A1: This is a classic problem of facial selectivity. The outcome of a ketone reduction is determined by the trajectory of the hydride attack (e.g., from the axial or equatorial face). To control this, you must manipulate the steric and electronic environment of the carbonyl group.

Root Cause Analysis: Unselective reductions often occur with small, highly reactive hydride reagents (like NaBH₄) at room temperature, as the energetic barrier for both modes of attack is similar. The key is to increase the energy difference between the two transition states.

Troubleshooting Strategies:

  • Steric-Directing Reagents: Employ bulkier hydride sources. These reagents have greater steric demands and will preferentially attack from the less hindered face of the molecule. The preferred conformation of your substrate will dictate which face that is.

  • Chelation-Controlled Reduction: If your C3-substituent is a carboxylic acid or ester, you can use a Lewis acid additive with the hydride reagent. The Lewis acid coordinates to both the C6-carbonyl and the C3-carboxy group, creating a rigid bicyclic intermediate that blocks one face, forcing the hydride to attack from the opposite side.

  • Temperature Optimization: Lowering the reaction temperature (e.g., from 25 °C to -78 °C) can significantly enhance selectivity. At lower temperatures, the reaction is more likely to proceed via the lowest energy transition state, amplifying small energy differences between competing pathways.

Data Summary: Diastereoselective Reduction of 6-Oxopiperidones

Reagent/SystemTypical ConditionsLikely Major DiastereomerMechanistic Rationale
NaBH₄MeOH, 0 °C to RTLow Selectivity (Mixture)Small, highly reactive hydride; low steric demand.
L-Selectride® (Lithium tri-sec-butylborohydride)THF, -78 °Ctrans-alcohol (Axial attack)Very bulky hydride; approaches from the equatorial face to avoid steric clash.
K-Selectride® (Potassium tri-sec-butylborohydride)THF, -78 °Ctrans-alcohol (Axial attack)Similar to L-Selectride®, offers different cation effects.
NaBH₄ + CeCl₃·7H₂O (Luche Reduction)MeOH, -78 °Ccis-alcohol (Equatorial attack)Cerium coordinates to the carbonyl, increasing its electrophilicity and directing attack.
Q2: I am attempting to alkylate the C5 position via an enolate, but the reaction is messy and gives poor diastereoselectivity. What can I do?

A2: Controlling the stereochemistry of enolate alkylation at a prochiral center is challenging. Success depends on forming a single, geometrically defined enolate and controlling the trajectory of the incoming electrophile.

Root Cause Analysis: Poor selectivity often arises from a mixture of E/Z enolates or non-selective electrophilic attack on the enolate face. The C3-substituent plays a crucial directing role.

Troubleshooting Strategies:

  • Enolate Formation Conditions: The choice of base and solvent is critical. Lithium-based bases like Lithium Diisopropylamide (LDA) in THF at low temperatures (-78 °C) are standard for generating kinetic enolates, which are often formed selectively. The use of additives like HMPA or DMPU can alter aggregation and reactivity, but may also impact selectivity.

  • Protecting Group Strategy: The carboxylic acid at C3 must be protected, typically as an ester (e.g., methyl or tert-butyl). A bulky tert-butyl ester can provide a strong steric bias, effectively blocking one face of the enolate and directing the alkylating agent to the opposite side.

  • Chiral Auxiliaries: For the highest level of control, consider attaching a chiral auxiliary to the lactam nitrogen. Evans' oxazolidinone auxiliaries, for example, are highly effective at directing the stereochemistry of enolate alkylations, after which the auxiliary can be cleaved.

Experimental Protocol: Diastereoselective Alkylation via a Bulky Ester

  • Esterification: Protect the C3-carboxylic acid of your starting material as a tert-butyl ester using standard methods (e.g., DCC/DMAP with tert-butanol).

  • Enolate Formation: Dissolve the protected substrate (1.0 eq.) in anhydrous THF (0.1 M) under an argon atmosphere. Cool the solution to -78 °C. Add freshly prepared LDA (1.1 eq., 2.0 M in THF/heptane) dropwise over 10 minutes. Stir the resulting solution for 1 hour at -78 °C.

  • Alkylation: Add the electrophile (e.g., methyl iodide, 1.2 eq.) dropwise to the enolate solution at -78 °C.

  • Quench: Allow the reaction to stir for 2-4 hours, monitoring by TLC. Quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C and allow it to warm to room temperature.

  • Workup & Analysis: Perform a standard aqueous workup and extraction. Purify the product by column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product or by chiral HPLC.

Q3: My diastereoselectivity is inconsistent between batches, even when following the same protocol. What are the hidden variables I should investigate?

A3: Inconsistent results are a frustrating but common problem in stereoselective synthesis. The source is often a subtle, uncontrolled variable in the experimental setup. A systematic troubleshooting approach is required.

cluster_reagents Reagent & Material Integrity cluster_conditions Reaction Conditions cluster_analysis Analysis & Workup Start Inconsistent Diastereoselectivity (Poor d.r. Reproducibility) Reagent_Purity Verify Reagent Purity & Titer (e.g., BuLi, LDA) Start->Reagent_Purity Solvent_Dryness Check Solvent Anhydrousness (H₂O can alter reactivity) Start->Solvent_Dryness Temp_Control Ensure Accurate & Stable Temperature (Calibrate cryostat/bath) Start->Temp_Control Addition_Rate Standardize Reagent Addition Rate (Syringe pump vs. dropwise) Start->Addition_Rate Stirring_Speed Maintain Consistent Stirring (Affects mass/heat transfer) Start->Stirring_Speed Workup_pH Control pH During Quench/Workup (Risk of epimerization) Start->Workup_pH Purification Check for Diastereomer Separation during Chromatography Start->Purification caption Fig 2. Troubleshooting workflow for inconsistent diastereoselectivity.

Caption: Fig 2. Troubleshooting workflow for inconsistent diastereoselectivity.

Detailed Investigation Points:

  • Reagent Titer: For organometallic reagents like n-BuLi or bases like LDA, the exact concentration can change over time. Always titrate these reagents before use to ensure accurate stoichiometry. An incorrect amount of base can lead to incomplete enolate formation or side reactions.

  • Water Content: Trace amounts of water can quench sensitive reagents and alter the aggregation state of organolithiums, directly impacting selectivity. Ensure solvents are rigorously dried and reactions are run under a strictly inert atmosphere (Argon or Nitrogen).

  • Temperature Fluctuations: A difference of even 5-10 °C at low temperatures can drastically alter selectivity. Ensure your cooling bath is stable and the internal reaction temperature is monitored with a thermocouple, not just the bath temperature.

  • Rate of Addition: Adding a reagent too quickly can cause localized temperature spikes and concentration gradients, leading to side reactions. Using a syringe pump for slow, controlled addition of critical reagents is highly recommended.

  • Post-Reaction Epimerization: The newly formed stereocenter might be labile. During aqueous workup or purification on silica gel (which can be acidic), the product could epimerize, changing the final d.r. Consider quenching under buffered conditions or using deactivated silica gel for chromatography.

By systematically investigating these potential sources of error, you can regain control over your reaction and achieve reproducible, high diastereoselectivity. For further reading on stereocontrolled synthesis of piperidines, transition-metal-catalyzed methods and chemo-enzymatic strategies offer advanced solutions.[3][4][5]

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Vertex AI Search.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Diastereoselective Synthesis and Estimation of the Conformational Flexibility of 6-oxoperhydropyridazine-3-carboxylic Acid Deriv
  • An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of St Andrews.
  • Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - NIH. (n.d.).
  • Synthesis of stereoenriched piperidines via chemo-enzymatic dearomatization of activated pyridines. (n.d.).
  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate deriv
  • On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. (2023).
  • Biomimetic organocatalytic asymmetric synthesis of 2-substituted piperidine-type alkaloids and their analogues - PubMed. (2011). PubMed.
  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). Semantic Scholar.

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Technical Support Center: Quenching & Work-up Procedures for Reactions Involving 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting for quenching and work-up procedures in reactions involving 6-Oxopiperidine-3-carboxylic acid. The unique bifunctional nature of this molecule, containing both a lactam and a carboxylic acid, requires careful consideration during reaction termination and product isolation to ensure high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for the 6-oxopiperidine ring during aqueous work-up?

The δ-valerolactam ring in this compound is generally stable under standard aqueous work-up conditions. However, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis of the lactam bond.[1][2][3] It is recommended to perform acidic and basic washes expeditiously and at or below room temperature to minimize the risk of ring-opening.

Q2: How does the carboxylic acid functionality influence the choice of quenching and extraction solvents?

The presence of the carboxylic acid group imparts significant polarity and water solubility to this compound and its derivatives, particularly at a basic pH where it exists as a carboxylate salt. This can sometimes make extraction from the aqueous phase challenging.

During an acidic wash, the carboxylic acid will be protonated, increasing its solubility in organic solvents. Conversely, a basic wash will deprotonate it, increasing its solubility in the aqueous layer.[4] This differential solubility is key to separating it from neutral or basic impurities. For highly water-soluble products, using a more polar extraction solvent mixture, such as 3:1 chloroform/isopropanol, can be effective.[5] Additionally, saturating the aqueous layer with sodium chloride (brine) can decrease the solubility of the organic product in the aqueous phase, thereby improving extraction efficiency.

Q3: Can I use standard quenching procedures for highly reactive reagents like organolithiums or Grignard reagents in the presence of this compound?

Yes, but with caution. Both the carboxylic acid proton and the lactam N-H are acidic and will be deprotonated by strong organometallic bases. The primary concern with quenching excess organometallic reagents is the highly exothermic reaction with protic solvents like water.

The recommended procedure is a gradual quench. First, cool the reaction mixture to 0 °C or below. Then, slowly add a less reactive alcohol, such as isopropanol, to consume the bulk of the organometallic reagent. Once the initial vigorous reaction subsides, methanol can be added, followed by the careful addition of water or an aqueous solution (e.g., saturated ammonium chloride).

Troubleshooting Common Issues

Problem Potential Cause Recommended Solution
Low product yield after aqueous work-up. Product is partially soluble in the aqueous layer.- Saturate the aqueous layer with NaCl (brine) before extraction.- Increase the number of extractions with the organic solvent.- Use a more polar organic solvent system for extraction (e.g., 3:1 CHCl₃/isopropanol).[5]
Lactam ring hydrolysis during work-up.- Perform acidic and basic washes quickly and at low temperatures (0-25 °C).- Avoid using strong, concentrated acids or bases for extended periods.
Formation of a persistent emulsion during extraction. Presence of finely divided inorganic salts or amphiphilic byproducts.- Add brine to the separatory funnel to increase the ionic strength of the aqueous layer.- Filter the entire mixture through a pad of Celite® before performing the separation.- Allow the mixture to stand for an extended period without agitation.
Incomplete removal of water-soluble reagents (e.g., EDC, HOBt). Insufficient washing of the organic layer.- Increase the number of aqueous washes.- For EDC and its urea byproduct, washing with dilute HCl followed by a brine wash is effective.[6]
Product precipitates out during quenching. The product has low solubility in the quenching/extraction solvent mixture.- Add a co-solvent in which the product is more soluble before or during the quench.- Perform the quench at a slightly elevated temperature (if the product is stable) to maintain solubility.

Experimental Protocols

Protocol 1: Quenching and Work-up for Amide Coupling Reactions

This protocol is suitable for typical amide coupling reactions where this compound is coupled with an amine using reagents like EDC/HOBt or HATU/DIPEA.

Step-by-Step Methodology:

  • Solvent Removal (Optional): If the reaction was performed in a high-boiling water-miscible solvent like DMF or DMSO, it is advisable to remove the solvent under reduced pressure.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash - Acidic: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl or 5% citric acid). This step removes basic reagents like DIPEA and any unreacted amine.

  • Aqueous Wash - Basic: Wash the organic layer with a dilute aqueous basic solution (e.g., saturated sodium bicarbonate). This step removes unreacted this compound and acidic additives like HOBt.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and help break any emulsions.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

G cluster_protocol1 Amide Coupling Work-up Workflow start Reaction Mixture solvent_removal Solvent Removal (if applicable) start->solvent_removal dilution Dilute with Organic Solvent solvent_removal->dilution acid_wash Wash with Dilute Acid (e.g., 1M HCl) dilution->acid_wash base_wash Wash with Dilute Base (e.g., sat. NaHCO3) acid_wash->base_wash brine_wash Wash with Brine base_wash->brine_wash drying Dry over Na2SO4 or MgSO4 brine_wash->drying concentration Filter and Concentrate drying->concentration product Crude Product concentration->product

Amide Coupling Work-up Workflow
Protocol 2: Quenching of Reactions with Highly Reactive Reagents (e.g., Organometallics)

This protocol is designed for reactions where this compound or its derivatives are treated with highly reactive reagents such as organolithiums (e.g., n-BuLi, s-BuLi) or Grignard reagents.

Step-by-Step Methodology:

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. For extremely reactive reagents, a dry ice/acetone bath (-78 °C) may be necessary.

  • Initial Quench (Alcohol): Under an inert atmosphere, slowly add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. Monitor the reaction for any exotherm. Continue the addition until gas evolution and heat generation cease.

  • Secondary Quench (Methanol): Slowly add methanol to ensure all of the highly reactive reagent has been consumed.

  • Final Quench (Aqueous): Carefully add water or a saturated aqueous solution of NH₄Cl dropwise. The reaction should no longer be significantly exothermic at this stage.

  • Aqueous Work-up: Proceed with a standard aqueous work-up as described in Protocol 1 (dilution, acidic/basic washes, etc.) to isolate the product.

G cluster_protocol2 Organometallic Quenching Workflow start Reaction Mixture (Post-Reaction) cooling Cool to 0 °C or -78 °C start->cooling pre_quench Slowly add Isopropanol cooling->pre_quench secondary_quench Add Methanol pre_quench->secondary_quench After initial reaction subsides final_quench Add Water or sat. NH4Cl secondary_quench->final_quench workup Proceed to Aqueous Work-up (Protocol 1) final_quench->workup

Organometallic Quenching Workflow

References

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Acidic Conditions. The Journal of Organic Chemistry, 78(14), 6868–6879. [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. The Journal of Organic Chemistry, 78(14), 6868-79. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link]

  • ResearchGate. (2025). Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. Retrieved from [Link]

  • Gómez-Bombarelli, R., Calle, E., & Casado, J. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Organic Chemistry, 78(14), 6868–6879. [Link]

  • PubMed. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. Retrieved from [Link]

  • ACS Publications. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]

  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(24), 3145-3148. [Link]

Sources

Validation & Comparative

A Tale of Two Lactams: Pyroglutamic Acid and the Enigmatic 6-Oxopiperidine-3-carboxylic Acid in Neuroactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for the Neuroscientist

In the vast landscape of neuroactive compounds, the exploration of small molecules that can modulate neuronal function is a cornerstone of drug discovery. This guide delves into a comparative analysis of two structurally related lactams: pyroglutamic acid, a well-documented cognitive enhancer, and the lesser-known 6-Oxopiperidine-3-carboxylic acid. While pyroglutamic acid has a significant body of research supporting its neuroactivity, this compound remains a molecule of theoretical interest with a notable absence of published experimental data on its direct effects on the central nervous system.

This guide will first provide a comprehensive overview of the established neuroactive profile of pyroglutamic acid, supported by experimental findings. Subsequently, it will address the current knowledge vacuum surrounding this compound and propose a roadmap for its future investigation, thereby offering a framework for a direct comparative analysis.

Pyroglutamic Acid: A Nootropic with Glutamatergic Affinity

Pyroglutamic acid, also known as 5-oxoproline, is a natural amino acid derivative formed from the cyclization of glutamic acid or glutamine[1]. It is endogenously present in the brain and has garnered attention for its nootropic, or cognitive-enhancing, effects[2][3][4].

Mechanism of Action and Receptor Interactions

The primary neuroactive mechanism of pyroglutamic acid appears to be its interaction with the glutamatergic system, the main excitatory neurotransmitter system in the brain. Experimental evidence has demonstrated that L-pyroglutamic acid can significantly interact with glutamate receptors[2].

A key study investigating the binding properties of pyroglutamic acid revealed that the L-isomer (L-PCA) interacts with rat forebrain excitatory amino acid receptors labeled with 3H-L-glutamic acid[2]. The study reported an IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, for L-PCA, providing a quantitative measure of its binding affinity.

CompoundIC50 (µM) vs 3H-L-glutamic acid bindingHill Coefficient
L-Pyroglutamic Acid 28.110.48
L-Glutamic Acid1.681.08
L-Aspartic Acid16.950.75
Table 1: Comparative binding affinities of L-pyroglutamic acid and related excitatory amino acids to rat forebrain glutamate receptors. Data sourced from Moresco et al. (1991)[2].

The lower Hill coefficient for L-PCA suggests a more complex binding interaction compared to L-glutamic acid, potentially indicating interaction with multiple binding sites or a different mode of binding. It is noteworthy that the D-isomer of pyroglutamic acid did not show significant interaction with these receptors, highlighting the stereospecificity of its action[2].

Further studies have shown that L-pyroglutamic acid can decrease both Na+-dependent and Na+-independent glutamate binding. Interestingly, while it interferes with glutamate binding, it does not appear to cause significant neurotoxic damage in experimental models, suggesting a modulatory rather than an excitotoxic effect[5]. Some research also suggests that pyroglutamic acid may act as an antagonist at non-NMDA glutamate receptors[6].

Beyond the glutamatergic system, pyroglutamic acid has been reported to act on the cholinergic system, although the direct mechanisms are less defined[1].

Evidence for Cognitive Enhancement

The interaction of pyroglutamic acid with central neurotransmitter systems translates into observable effects on learning and memory. Studies in aged rats have demonstrated that treatment with pyroglutamic acid can improve learning and memory capacities[4]. Specifically, it facilitated the acquisition of active avoidance responses and improved the retention of passive avoidance tasks[4].

Human studies have also provided evidence for its efficacy. A randomized, double-blind, placebo-controlled trial in aged subjects with memory deficits found that pyroglutamic acid was effective in improving some verbal memory functions[3].

The following diagram illustrates the proposed mechanism of pyroglutamic acid's neuroactivity, focusing on its interaction with the glutamatergic synapse.

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate GlutamateReceptor Glutamate Receptor (e.g., AMPA/Kainate) Glutamate->GlutamateReceptor Binds NeuronalResponse Neuronal Response (Excitation, LTP) GlutamateReceptor->NeuronalResponse Activates PyroglutamicAcid Pyroglutamic Acid PyroglutamicAcid->GlutamateReceptor Modulates Binding (Competitive Interaction)

Caption: Proposed interaction of pyroglutamic acid at a glutamatergic synapse.

This compound: An Uncharted Territory in Neuroactivity

In stark contrast to pyroglutamic acid, this compound is a compound with a significant lack of published research regarding its neuroactive properties. A thorough review of scientific literature and chemical databases reveals its commercial availability but a dearth of studies investigating its effects on the central nervous system.

One isolated mention suggests that the (3S)-enantiomer may act as an inhibitor of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. However, this claim is not substantiated by detailed experimental data in the available literature. Another source describes the (3R)-enantiomer as an inhibitor of metabolic enzymes like citrate synthase and phosphofructokinase, with activity against tuberculosis bacteria, which is unrelated to direct neuroactivity.

The absence of data for this compound makes a direct, evidence-based comparison with pyroglutamic acid impossible at this time.

A Proposed Experimental Framework for Investigating the Neuroactivity of this compound

For researchers interested in exploring the potential neuroactivity of this compound, the following experimental workflow provides a structured approach to characterize its profile and enable a future comparison with compounds like pyroglutamic acid.

A Step 1: In Vitro Receptor Binding Assays B Radioligand binding assays against a panel of CNS receptors (e.g., glutamate, GABA, cholinergic, dopaminergic) A->B C Step 2: In Vitro Functional Assays B->C If binding is observed D Electrophysiology on cultured neurons to assess effects on ion channel activity and synaptic transmission C->D E Step 3: In Vivo Behavioral Studies D->E If functional activity is confirmed F Rodent models of learning and memory (e.g., Morris water maze, passive avoidance) E->F G Assessment of locomotor activity and potential anxiolytic or antidepressant effects E->G H Step 4: Neurochemical Analysis G->H I Microdialysis to measure changes in neurotransmitter levels in specific brain regions H->I J Step 5: Safety and Toxicity Assessment I->J K In vitro cytotoxicity assays and in vivo acute toxicity studies J->K

Caption: Proposed experimental workflow for characterizing the neuroactivity of this compound.

Detailed Experimental Protocols

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity of this compound to a panel of CNS receptors.

  • Methodology:

    • Prepare membrane fractions from specific brain regions (e.g., cortex, hippocampus) of rodents.

    • Incubate the membrane preparations with a specific radioligand for the receptor of interest (e.g., [3H]glutamate for glutamate receptors, [3H]pirenzepine for M1 muscarinic receptors).

    • Add increasing concentrations of this compound to compete with the radioligand for binding.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the IC50 value by non-linear regression analysis.

2. In Vivo Behavioral Assessment (Morris Water Maze):

  • Objective: To evaluate the effect of this compound on spatial learning and memory.

  • Methodology:

    • Acclimatize rodents to the testing room and handling.

    • Administer this compound or vehicle control at a predetermined time before testing.

    • Acquisition Phase: For several consecutive days, place the animal in a circular pool of opaque water and allow it to find a hidden platform. Record the escape latency and path length.

    • Probe Trial: After the acquisition phase, remove the platform and allow the animal to swim freely for a set duration. Record the time spent in the target quadrant where the platform was previously located.

    • Analyze the data to determine if the compound improves learning (reduced escape latency during acquisition) and memory (increased time in the target quadrant during the probe trial).

Conclusion and Future Directions

Pyroglutamic acid stands as a well-characterized neuroactive compound with demonstrated cognitive-enhancing properties, primarily through its modulation of the glutamatergic system. Its efficacy and safety profile make it a valuable benchmark for the study of other potential nootropics.

In contrast, this compound represents a scientific unknown in the field of neuropharmacology. The structural similarity to pyroglutamic acid and other neuroactive piperidine derivatives suggests the potential for CNS activity, but this remains speculative without empirical evidence. The proposed experimental framework provides a clear path for the scientific community to elucidate the neuropharmacological profile of this enigmatic molecule. Future research in this area is essential to determine if this compound holds any promise as a modulator of neuronal function and to enable a true, data-driven comparison with established compounds like pyroglutamic acid.

References

  • Wikipedia. Pyroglutamic acid. [Link]

  • Moresco, R. M., et al. (1991). Investigations on the binding properties of the nootropic agent pyroglutamic acid. PubMed. [Link]

  • de Mello, C. F., et al. (1995). Neurochemical effects of L-pyroglutamic acid. PubMed. [Link]

  • GRIOLI, S., et al. (1990). Pyroglutamic acid improves the age associated memory impairment. Fundamental & Clinical Pharmacology. [Link]

  • Drago, F., et al. (1988). Pyroglutamic acid improves learning and memory capacities in old rats. Functional Neurology. [Link]

  • de Mello, C. F., et al. (1995). Neurochemical Effects of L-Pyroglutamic Acid. ResearchGate. [Link]

  • Beani, L., et al. (1990). Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice. Arzneimittelforschung. [Link]

  • Stegink, L. D., et al. (1981). Pyroglutamate kinetics and neurotoxicity studies in mice. PubMed. [Link]

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A Comparative Guide to the Structure-Activity Relationships of 6-Oxopiperidine-3-carboxylic Acid and Nipecotic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the piperidine ring is a cornerstone scaffold for the development of centrally acting therapeutic agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of two related piperidine scaffolds: nipecotic acid and its lactam counterpart, 6-oxopiperidine-3-carboxylic acid. While nipecotic acid derivatives have been extensively studied as inhibitors of the γ-aminobutyric acid (GABA) transporters (GATs), the SAR of this compound analogs is less explored, presenting both a challenge and an opportunity in drug design. This guide will synthesize the well-established SAR of nipecotic acid analogs and provide a comparative perspective on the potential SAR of this compound derivatives, drawing upon principles of bioisosterism and available data for related lactam-containing compounds.

The Therapeutic Significance of Piperidine-based Scaffolds

The versatility of the piperidine scaffold lies in its ability to present substituents in a defined three-dimensional space, its favorable physicochemical properties, and its presence in numerous natural products and approved drugs.[1] Both nipecotic acid and this compound are conformationally constrained analogs of GABA, the primary inhibitory neurotransmitter in the central nervous system (CNS). Modulation of the GABAergic system is a key strategy for treating a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

Nipecotic acid has been a foundational lead structure for the development of GAT inhibitors. By blocking the reuptake of GABA from the synaptic cleft, these inhibitors increase the extracellular concentration of GABA, thereby enhancing inhibitory neurotransmission.

This compound , as a lactam derivative of a piperidine dicarboxylic acid precursor, introduces a planar amide bond into the piperidine ring. This structural modification can significantly impact a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, and metabolic stability, thus offering a distinct profile for target interaction and pharmacokinetic properties.

Comparative Structure-Activity Relationships

A direct, head-to-head comparison of the SAR of these two scaffolds for a single biological target is not extensively documented in the literature. Therefore, this guide will first detail the well-established SAR of nipecotic acid analogs as GAT inhibitors and then, through the lens of medicinal chemistry principles, extrapolate and discuss the potential SAR of this compound analogs.

Nipecotic Acid Analogs: A Deep Dive into GAT Inhibitor SAR

The SAR of nipecotic acid analogs as GAT inhibitors is well-defined and can be dissected by considering modifications at three key positions: the nitrogen atom (N1), the carboxylic acid at C3, and the piperidine ring itself.

  • N1-Substitution: Unsubstituted nipecotic acid is a potent GAT inhibitor but its zwitterionic nature at physiological pH limits its ability to cross the blood-brain barrier (BBB). The pivotal breakthrough in developing CNS-active nipecotic acid derivatives was the introduction of a lipophilic substituent at the N1 position.[1] This modification masks the polar secondary amine, increasing lipophilicity and facilitating BBB penetration.

    • Nature of the N1-Substituent: Large, lipophilic, and often aromatic or bi-aromatic moieties are crucial for high-affinity GAT-1 inhibition. A classic example is the diarylbutenyl group found in the potent GAT-1 inhibitor, tiagabine.

    • Linker Length and Rigidity: The length and flexibility of the linker connecting the nipecotic acid core to the lipophilic moiety are critical for optimal interaction with the transporter. Linkers of 4-6 atoms often show good activity. The introduction of conformational rigidity, for example through double or triple bonds, can influence potency and selectivity.

  • C3-Carboxylic Acid: The carboxylic acid group is a key pharmacophoric feature, mimicking the carboxylate of GABA and forming a crucial ionic interaction with a complementary residue in the GAT binding site.

    • Esterification and Amidation: Conversion of the carboxylic acid to an ester or an amide generally leads to a significant decrease or loss of GAT inhibitory activity, highlighting the importance of the free carboxylate for binding. However, nipecotamide (the amide of nipecotic acid) has been explored as a scaffold for developing multifunctional agents with antioxidant and anti-inflammatory properties for epilepsy treatment.[2]

  • Stereochemistry: Nipecotic acid has a chiral center at C3. For GAT-1 inhibition, the (R)-enantiomer is generally more potent than the (S)-enantiomer. This stereochemical preference underscores the specific three-dimensional arrangement required for optimal binding to the transporter.

  • Piperidine Ring Modifications: Modifications to the piperidine ring itself are generally not well-tolerated for GAT-1 inhibition, as the ring's conformation is believed to be optimal for presenting the key pharmacophoric elements in the correct spatial orientation.

Diagram of Nipecotic Acid SAR

SAR_Nipecotic_Acid cluster_nipecotic Nipecotic Acid Core cluster_modifications Key Modification Points Nipecotic_Acid Nipecotic Acid N1_Sub N1-Substitution (Lipophilic Group) Nipecotic_Acid->N1_Sub Increases BBB penetration & potency C3_Carboxyl C3-Carboxylic Acid (Essential for Activity) Nipecotic_Acid->C3_Carboxyl Ionic interaction with target Stereo C3-Stereochemistry ((R)-enantiomer preferred) Nipecotic_Acid->Stereo Influences binding affinity SAR_6_Oxopiperidine cluster_6oxo This compound Core cluster_properties Impact of Lactam 6_Oxo 6-Oxopiperidine- 3-carboxylic Acid H_Bond Altered H-Bonding (Donor & Acceptor) 6_Oxo->H_Bond New target interactions Conformation Conformational Rigidity 6_Oxo->Conformation Potentially higher affinity/selectivity PhysChem Increased Polarity 6_Oxo->PhysChem Influences PK/PD

Caption: Predicted impact of the lactam on the SAR of this compound.

Data Summary: A Comparative Overview

The following table summarizes the key comparative features of the two scaffolds based on the available literature.

FeatureNipecotic Acid AnalogsThis compound Analogs (Postulated)
Primary Therapeutic Target GABA Transporters (GATs)Potentially diverse CNS targets (e.g., GPCRs)
Key Pharmacophoric Element C3-Carboxylic Acid (anionic)C3-Carboxylic Acid and C6-Lactam (H-bonding)
Role of N1-Substitution Crucial for BBB penetration and potency; large lipophilic groups favored for GAT-1.Likely crucial for BBB penetration and target specificity.
Stereochemistry at C3 (R)-enantiomer generally preferred for GAT-1 inhibition.Expected to be critical for activity; target-dependent.
Conformational Flexibility Relatively flexible piperidine ring.Conformationally restricted due to the planar lactam.
Physicochemical Profile Lipophilicity is highly tunable via N1-substituent.Generally more polar than corresponding nipecotic acid analog.

Experimental Protocols

The evaluation of compounds based on these scaffolds requires a suite of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties.

In Vitro GABA Uptake Inhibition Assay

This assay is fundamental for characterizing nipecotic acid analogs as GAT inhibitors.

Objective: To determine the potency (IC₅₀) of test compounds to inhibit GABA uptake via specific GAT subtypes.

Methodology:

  • Cell Culture: Use HEK-293 cells stably expressing the desired human or rodent GAT subtype (GAT-1, GAT-2, GAT-3, or BGT-1).

  • Assay Preparation: Plate the cells in a suitable microplate format.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a defined period (e.g., 10-20 minutes) at 37°C.

  • GABA Uptake: Add a solution containing a fixed concentration of [³H]-GABA to initiate the uptake reaction.

  • Termination: After a short incubation period (e.g., 1-5 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]-GABA.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of [³H]-GABA uptake against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Workflow for In Vitro GABA Uptake Assay

GABA_Uptake_Workflow Start Start Cell_Culture Culture GAT-expressing cells Start->Cell_Culture Plating Plate cells in microplate Cell_Culture->Plating Compound_Incubation Pre-incubate with test compound Plating->Compound_Incubation GABA_Addition Add [³H]-GABA Compound_Incubation->GABA_Addition Termination Terminate uptake & wash GABA_Addition->Termination Quantification Measure intracellular radioactivity Termination->Quantification Data_Analysis Calculate IC₅₀ Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining GAT inhibition potency.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To predict the ability of compounds to cross the BBB.

Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.

  • Donor Compartment: The test compound is dissolved in a buffer at a known concentration and added to the donor wells.

  • Acceptor Compartment: The filter plate is placed on top of an acceptor plate containing buffer.

  • Incubation: The "sandwich" is incubated for a specified time (e.g., 4-18 hours) to allow for passive diffusion of the compound across the artificial membrane.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method (e.g., LC-MS/MS).

  • Permeability Calculation: The effective permeability (Pe) is calculated.

Workflow for PAMPA-BBB Assay

PAMPA_Workflow Start Start Prepare_Plate Coat filter plate with lipid Start->Prepare_Plate Add_Compound Add compound to donor wells Prepare_Plate->Add_Compound Assemble Place filter plate on acceptor plate Add_Compound->Assemble Incubate Incubate for passive diffusion Assemble->Incubate Quantify Measure compound concentration (donor & acceptor) Incubate->Quantify Calculate_Pe Calculate effective permeability (Pe) Quantify->Calculate_Pe End End Calculate_Pe->End

Caption: Workflow for assessing BBB permeability.

Conclusion and Future Directions

The SAR of nipecotic acid analogs is a mature field, with a clear understanding of the structural requirements for potent and selective GAT inhibition. In contrast, this compound represents a largely untapped scaffold with intriguing potential. The introduction of the lactam moiety offers a strategic tool to modulate physicochemical properties and introduce new hydrogen bonding interactions, which could lead to novel pharmacological profiles.

Future research should focus on the systematic synthesis and evaluation of this compound analog libraries against a variety of CNS targets. Direct comparative studies with their nipecotic acid counterparts would be invaluable in elucidating the precise effects of the lactam on binding affinity, selectivity, and pharmacokinetic properties. Such studies will undoubtedly open new avenues for the design of next-generation CNS therapeutics based on the versatile piperidine scaffold.

References

  • Design, synthesis and biological evaluation of N-substituted nipecotamide derivatives as multifunctional agents for epilepsy treatment. PubMed, 2025. Available from: [Link]

  • Progress in the Synthesis and Application of Nipecotic Acid and Its Derivatives. MDPI, 2025. Available from: [Link]

  • First-in-Class Isonipecotamide-Based Thrombin and Cholinesterase Dual Inhibitors with Potential for Alzheimer Disease. MDPI, 2021. Available from: [Link]

  • Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. ResearchGate, 2021. Available from: [Link]

  • Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. bioRxiv, 2025. Available from: [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute, 2024. Available from: [Link]

  • Quinolizidinone carboxylic acid selective M1 allosteric modulators: SAR in the piperidine series. PubMed, 2011. Available from: [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate, 2023. Available from: [Link]

  • 3D-QSAR comparative molecular field analysis on delta opioid receptor agonist SNC80 and its analogs. PubMed, 2005. Available from: [Link]

  • comparative-molecular-field-analysis-comfa--a-modern-approach-towards-drug-design.pdf. Indian Journal of Pharmaceutical Sciences, 2001. Available from: [Link]

  • Comparative molecular field analysis and molecular dynamics studies of the dopamine D2 receptor antagonists without a protonatable nitrogen atom. PubMed Central, 2016. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate, 2022. Available from: [Link]

  • Comparative molecular field analysis and molecular modeling studies of 20-(S)-camptothecin analogs as inhibitors of DNA topoisomerase I and anticancer/antitumor agents. PubMed, 1996. Available from: [Link]

  • A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. ResearchGate, 2025. Available from: [Link]

  • Comparative molecular field analysis and comparative molecular similarity indices analysis of hydroxyethylamine derivatives as selective human BACE-1 inhibitor. PubMed, 2009. Available from: [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed, 2022. Available from: [Link]

  • Showing metabocard for 6-Oxopiperidine-2-carboxylic acid (HMDB0061705). Human Metabolome Database, 2014. Available from: [Link]

  • Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health, 2023. Available from: [Link]

  • 6-Oxopiperidine-2-carboxylic acid. PubChem, 2025. Available from: [Link]

  • Quinolizidinone Carboxylic Acids as CNS Penetrant, Selective M1 Allosteric Muscarinic Receptor Modulators. PubMed Central, 2010. Available from: [Link]

  • Quinolizidinone carboxylic acids as CNS penetrant, selective m1 allosteric muscarinic receptor modulators. PubMed, 2010. Available from: [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 6-Oxopiperidine-3-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for validating the mechanism of action (MOA) of novel small-molecule inhibitors, using a hypothetical 6-oxopiperidine-3-carboxylic acid derivative as a case study. We will move beyond simple checklists, delving into the causal logic behind experimental choices to build a robust, self-validating narrative of a compound's biological activity. Our focus is on integrating biochemical, cellular, and proteomic approaches to unequivocally link direct target engagement with downstream physiological effects.

Introduction: The Challenge of MOA Validation

The this compound scaffold is a versatile starting point for designing enzyme inhibitors. Derivatives have been investigated for activity against various targets, including D-amino acid oxidase (DAAO), an enzyme implicated in neurological disorders.[1][2] However, identifying a "hit" in a primary screen is merely the first step. The critical challenge lies in proving that the compound's observed cellular effect is a direct consequence of binding to the intended target. Misinterpretation of MOA can lead to costly failures in later stages of drug development.[3]

This guide presents an integrated, multi-pillar strategy for MOA validation. We will follow a logical progression from initial biochemical characterization to definitive confirmation of target engagement in a native cellular environment, culminating in an unbiased assessment of compound selectivity. For our case study, we will consider "Compound-Pip," a hypothetical derivative designed as an inhibitor of human D-amino acid oxidase (hDAAO).

Pillar 1: Foundational Biochemical Characterization

The initial step is to understand the direct interaction between the inhibitor and its purified target enzyme in a controlled, in-vitro setting.[4] This provides fundamental parameters of potency and the nature of the inhibitory interaction, which are crucial for designing and interpreting subsequent cell-based assays.[5]

Enzyme Inhibition Kinetics: Quantifying Potency and Mode of Action

The primary goal is to determine the inhibitor's potency (IC50) and its kinetic mechanism of inhibition (e.g., competitive, non-competitive).[6] Understanding the MOA is critical; for instance, a competitive inhibitor's efficacy can be overcome by high substrate concentrations, a crucial consideration for in-vivo applications.[5]

Key Parameters to Determine:

  • IC50: The concentration of inhibitor required to reduce enzyme activity by 50%.

  • Mode of Inhibition: How the inhibitor interacts with the enzyme and substrate. This is determined by measuring enzyme kinetics at various substrate and inhibitor concentrations.[7]

Inhibition TypeEffect on VmaxEffect on KmDescription
Competitive UnchangedIncreasesInhibitor binds only to the free enzyme's active site, competing with the substrate.[8]
Non-competitive DecreasesUnchangedInhibitor binds to an allosteric site on the enzyme, affecting catalysis but not substrate binding.[8]
Uncompetitive DecreasesDecreasesInhibitor binds only to the enzyme-substrate (ES) complex.[5]
Mixed DecreasesIncreases or DecreasesInhibitor binds to both the free enzyme and the ES complex, but with different affinities.
Experimental Protocol: hDAAO Activity Assay and Inhibition Studies

This protocol describes a typical spectrophotometric assay to measure hDAAO activity and determine the IC50 and mode of inhibition for Compound-Pip. The assay measures the production of hydrogen peroxide (H2O2), a product of the DAAO reaction, using a coupled reaction with horseradish peroxidase (HRP).[9]

Materials:

  • Recombinant human DAAO (hDAAO)

  • D-Serine (substrate)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Compound-Pip dissolved in DMSO

  • Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.5

Procedure:

  • Prepare Reagent Mix: In Assay Buffer, prepare a master mix containing HRP and Amplex® Red.

  • Compound Titration: Prepare a serial dilution of Compound-Pip in DMSO. Add a small, fixed volume to the wells of a 96-well plate. Include a DMSO-only control (for 0% inhibition) and a control with a known potent inhibitor or no enzyme (for 100% inhibition).

  • Enzyme Addition: Add hDAAO to all wells except the 100% inhibition control and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add D-Serine to all wells to start the enzymatic reaction.

  • Measure Signal: Immediately begin reading the fluorescence (Excitation: 530-560 nm, Emission: ~590 nm) every minute for 30-60 minutes in a plate reader. The rate of increase in fluorescence is proportional to the rate of H2O2 production and thus hDAAO activity.

  • Data Analysis:

    • IC50 Determination: Plot the reaction rates against the logarithm of Compound-Pip concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Mode of Inhibition Study: Repeat the experiment using multiple fixed concentrations of Compound-Pip and varying concentrations of the D-Serine substrate. Analyze the data using double-reciprocal plots (Lineweaver-Burk) or non-linear regression to determine the effects on Vmax and Km.[7]

Pillar 2: Confirming Target Engagement in the Cellular Environment

Biochemical assays are essential but do not confirm that a compound can reach and bind its target within the complex milieu of a living cell.[10] Cellular target engagement assays are designed to provide this critical evidence, confirming that the inhibitor interacts with its intended protein in a native context.[3]

Comparative Methods for Cellular Target Engagement

Several powerful techniques exist to measure target engagement. Here, we compare two prominent methods: the Cellular Thermal Shift Assay (CETSA) and the Drug Affinity Responsive Target Stability (DARTS) assay.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)
Principle Ligand binding increases the thermal stability of the target protein, reducing its aggregation upon heating.[11][12]Ligand binding protects the target protein from proteolytic degradation.[13]
Readout Quantification of the soluble fraction of the target protein after a heat challenge.Quantification of the intact target protein after protease treatment.
Detection Western blotting, Mass Spectrometry, ELISA, or high-throughput methods like AlphaLISA.[13][14]Western blotting or mass spectrometry.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[15]Generally lower throughput.
Requirements Requires a specific antibody for detection (unless using MS) and a target that exhibits a measurable thermal shift.[13]Requires a target susceptible to proteolysis and a specific antibody for detection (unless using MS).

For this guide, we will focus on CETSA due to its broad applicability and the wealth of established protocols.[16]

Visualizing the CETSA Workflow

The following diagram illustrates the core steps of a CETSA experiment designed to validate the engagement of Compound-Pip with hDAAO in cultured cells.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Analysis A Treat intact cells with Compound-Pip or Vehicle (DMSO) B Aliquot cell suspensions A->B C Heat aliquots across a temperature gradient (e.g., 40-70°C) B->C D Lyse cells (e.g., freeze-thaw) C->D E Centrifuge to separate aggregated (pellet) from soluble proteins (supernatant) D->E F Collect supernatant (soluble fraction) E->F G Analyze soluble hDAAO levels (e.g., Western Blot, ELISA) F->G

Fig 1. CETSA Experimental Workflow.
Experimental Protocol: Western Blot-Based CETSA for hDAAO

This protocol details the steps to generate a CETSA melting curve for hDAAO, demonstrating stabilization by Compound-Pip.

Materials:

  • Cell line expressing hDAAO (e.g., HEK293 cells transfected with an hDAAO expression vector).

  • Compound-Pip and DMSO vehicle.

  • Phosphate-Buffered Saline (PBS).

  • Lysis Buffer with protease inhibitors.

  • Primary antibody specific for hDAAO.

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western blotting equipment.

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat one batch of cells with a saturating concentration of Compound-Pip (e.g., 10-50x the biochemical IC50) and another with DMSO vehicle for 1-2 hours in culture.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Shock: Place the tubes in a thermal cycler and heat each sample to a specific temperature (e.g., in 2°C increments from 42°C to 68°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[17]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[17]

  • Sample Preparation: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample and normalize to ensure equal loading.

  • Western Blotting: Denature the samples, separate them by SDS-PAGE, and transfer to a PVDF membrane. Probe the membrane with the primary antibody against hDAAO, followed by the HRP-conjugated secondary antibody.

  • Data Analysis: Visualize the bands using a chemiluminescence detector. Quantify the band intensity for each temperature point. Plot the percentage of soluble hDAAO remaining relative to the non-heated control against temperature for both the vehicle- and Compound-Pip-treated samples. A rightward shift in the melting curve for the compound-treated sample confirms target engagement.[11]

Pillar 3: Linking Target Engagement to Cellular Function

Confirming that Compound-Pip binds hDAAO in cells is a major milestone. The next logical step is to demonstrate that this binding event alters the enzyme's function and modulates downstream signaling pathways.[18] This links target engagement to a measurable cellular response, forming a crucial part of the MOA narrative.

The hDAAO enzyme catalyzes the oxidative deamination of D-amino acids, primarily D-serine in the brain, producing hydrogen peroxide (H2O2) and an imino acid.[1] Therefore, a direct functional consequence of hDAAO inhibition by Compound-Pip would be a reduction in H2O2 production in cells challenged with D-serine.

Visualizing the hDAAO Signaling Pathway

The diagram below outlines the enzymatic action of hDAAO and its inhibition by Compound-Pip, leading to a measurable change in a downstream signaling component.

DAAO_Pathway cluster_input Substrate & Inhibitor cluster_enzyme Enzymatic Reaction cluster_output Products & Downstream Effects Sub D-Serine DAAO hDAAO Target Sub->DAAO Substrate Inh Compound-Pip (6-Oxopiperidine derivative) Inh->DAAO Inhibition Prod1 Imino Acid DAAO->Prod1 Prod2 Hydrogen Peroxide (H2O2) DAAO->Prod2 Effect Cellular Oxidative Stress (Measurable Biomarker) Prod2->Effect Leads to

Fig 2. hDAAO Signaling and Point of Inhibition.
Experimental Protocol: Measuring Cellular H2O2 Production

This protocol uses a cell-permeable dye that fluoresces upon oxidation to quantify changes in intracellular H2O2 levels following hDAAO inhibition.

Materials:

  • Cell line expressing hDAAO.

  • Compound-Pip and DMSO vehicle.

  • D-Serine.

  • Cell-permeable H2O2 sensor dye (e.g., DCFDA).

  • Phenol-red free culture medium.

Procedure:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of Compound-Pip (or DMSO vehicle) for 1-2 hours.

  • Dye Loading: Load the cells with the H2O2 sensor dye according to the manufacturer's instructions.

  • Substrate Challenge: After loading, wash the cells and add phenol-red free medium containing D-Serine to stimulate hDAAO activity. Include a control group without D-Serine.

  • Measure Fluorescence: Immediately measure fluorescence over time using a plate reader.

  • Data Analysis: A potent and on-target inhibitor should cause a dose-dependent decrease in the D-Serine-stimulated fluorescence signal, indicating reduced H2O2 production.

Pillar 4: Unbiased Assessment of Selectivity

The final pillar of MOA validation is to demonstrate that the compound's effects are mediated through the intended target and not by interactions with numerous other proteins ("off-targets").[19] Poor selectivity can lead to misleading results and toxicity. Chemical proteomics provides an unbiased, system-wide view of a compound's binding partners.

Kinobeads / Affinity Chromatography-Mass Spectrometry (AC-MS)

The "Kinobeads" approach is a powerful chemical proteomics technique used to profile the targets of kinase inhibitors, but the principle can be adapted for other enzyme classes.[20] It relies on competition binding between the free inhibitor (Compound-Pip) and a broad-spectrum inhibitor mix immobilized on beads for binding to proteins in a cell lysate.[19][21] Proteins that are potent targets of Compound-Pip will be prevented from binding to the beads and will be depleted in the final pull-down, a change that can be quantified by mass spectrometry.

Visualizing the Kinobeads Workflow

Kinobeads_Workflow cluster_prep Sample Preparation cluster_compete Competition Binding cluster_capture Target Capture & Analysis A Prepare native cell lysate B Aliquot lysate A->B C Incubate aliquots with increasing concentrations of Compound-Pip B->C D Add affinity beads (e.g., Kinobeads) to compete for protein binding C->D E Capture bead-bound proteins D->E F Elute, digest proteins, and analyze by LC-MS/MS E->F G Quantify protein abundance across all concentrations F->G

Fig 3. Chemical Proteomics Competition Binding Workflow.
Conceptual Protocol for AC-MS Profiling
  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line under conditions that preserve protein structure and function.

  • Competition: Aliquot the lysate and incubate with serial dilutions of Compound-Pip (from low nM to high µM) or a DMSO vehicle control.

  • Affinity Capture: Add the affinity beads and incubate to allow proteins to bind. Proteins that are strongly bound by Compound-Pip in the lysate will not bind to the beads.[22]

  • Pulldown and Digestion: Wash the beads to remove non-specific binders. Elute the specifically bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution quantitative mass spectrometry to identify and quantify the proteins in each sample.

  • Data Analysis: For each identified protein, plot its abundance versus the concentration of Compound-Pip. Proteins whose binding to the beads is dose-dependently competed away are identified as targets. The concentration at which 50% of the protein is competed off gives an apparent dissociation constant (Kd), indicating binding affinity. A highly selective compound will show potent competition for the intended target (hDAAO) and weak or no competition for other proteins.[23]

Conclusion: An Integrated and Indisputable MOA

Validating the mechanism of action for a novel inhibitor like a this compound derivative requires a multi-faceted and logical approach. A compelling case is not built on a single experiment, but on a cohesive body of evidence from complementary techniques.

By systematically progressing through biochemical characterization (Pillar 1), confirming cellular target engagement with methods like CETSA (Pillar 2), linking engagement to a functional cellular outcome (Pillar 3), and performing an unbiased selectivity screen (Pillar 4), researchers can build a scientifically rigorous and irrefutable validation of their compound's mechanism of action. This integrated strategy minimizes the risk of misinterpretation and provides the confidence needed to advance promising molecules in the drug discovery pipeline.

References

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In vitro comparison of 6-Oxopiperidine-3-carboxylic acid and gabapentin

Author: BenchChem Technical Support Team. Date: January 2026

An In Vitro Comparative Guide: 6-Oxopiperidine-3-carboxylic acid and Gabapentin

This guide provides a detailed in vitro comparison between the well-established pharmaceutical agent Gabapentin and the structurally related compound this compound. For drug development professionals and researchers, understanding the nuanced differences in molecular interactions and functional outcomes is paramount. This document moves beyond a simple recitation of facts to explain the scientific rationale behind the necessary comparative assays, offering a framework for the empirical characterization of this compound in the context of a known gabapentinoid.

Introduction: Structural Analogs, Divergent Data

Gabapentin, a structural analog of the neurotransmitter γ-aminobutyric acid (GABA), is a widely prescribed medication for neuropathic pain and epilepsy.[1][2] Its mechanism, however, is distinct from direct GABA receptor agonism. It primarily acts by binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3][4][5] this compound is a cyclic compound sharing structural motifs with gabapentin. Despite this similarity, its specific biological targets and mechanism of action are not well-documented in publicly available literature.[6]

This guide, therefore, serves two purposes: first, to detail the established in vitro profile of gabapentin, and second, to propose a logical, experimentally-driven workflow to characterize this compound and enable a direct, data-supported comparison.

Comparative Analysis of Molecular Mechanisms

A robust comparison begins at the molecular target. The central hypothesis is whether the structural similarity between the two compounds translates to a shared mechanism of action.

The Established Mechanism of Gabapentin

Gabapentin's therapeutic effects are primarily attributed to its high-affinity binding to the α2δ-1 and α2δ-2 subunits of presynaptic VGCCs.[1][4][5] This interaction is critical because it does not directly block the channel pore. Instead, it is thought to modulate the channel's trafficking and function, leading to a reduction in the presynaptic release of excitatory neurotransmitters such as glutamate and substance P.[1][3][7][8] This dampening of excessive neuronal excitation underlies its anticonvulsant and analgesic properties.[3]

It is a crucial point of clarification that despite its name and structure, gabapentin does not bind to GABA-A or GABA-B receptors and does not significantly modulate GABA transport or metabolism at clinically relevant concentrations.[1][2][7][9] Some studies suggest it may increase non-synaptic GABA responses or GABA synthesis in vitro, but this is considered a secondary or indirect effect.[3][7][9]

Gabapentin_MoA cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft GBP Gabapentin a2d α2δ-1 Subunit of VGCC GBP->a2d Ca_influx Ca²⁺ Influx GBP->Ca_influx REDUCES Release Glutamate Release GBP->Release REDUCES VGCC Voltage-Gated Ca²⁺ Channel (VGCC) a2d->VGCC VGCC->Ca_influx Mediates Vesicle Synaptic Vesicle (contains Glutamate) Ca_influx->Vesicle Triggers Vesicle->Release Exocytosis Glutamate Glutamate key_inhibition Inhibitory Effect key_process Normal Process

Caption: Mechanism of Action of Gabapentin.
Uncovering the Mechanism of this compound

Currently, there is a lack of published data defining the molecular targets of this compound. Therefore, a direct comparison is not yet possible. The following sections outline the essential in vitro assays required to determine if it functions as a gabapentinoid.

Experimental Protocols for Comparative In Vitro Analysis

To objectively compare these two compounds, a tiered approach is necessary, moving from target binding to cellular function. The following protocols are designed as self-validating systems, with gabapentin serving as the essential positive control.

Experiment 1: Target Engagement via Competitive Binding Assay

Causality: The foundational question is whether this compound binds to the same site as gabapentin. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity (Ki) for a specific receptor site. A high affinity is a prerequisite for potent pharmacological activity at that target.

Protocol: VGCC α2δ Subunit Competitive Binding Assay

  • Membrane Preparation: Utilize membrane preparations from cell lines (e.g., HEK293) stably overexpressing the human α2δ-1 subunit. Protein concentration should be quantified via a Bradford or BCA assay.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Membrane preparation (providing the α2δ-1 target).

    • A fixed concentration of [³H]-Gabapentin as the radioligand.

    • Varying concentrations of the "cold" competitor ligand:

      • Unlabeled Gabapentin (for positive control curve).

      • This compound (test compound).

      • Buffer only (for total binding).

      • A high concentration of unlabeled Gabapentin (e.g., 100 µM) to determine non-specific binding.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Termination & Harvesting: Rapidly terminate the binding reaction by filtration over glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold wash buffer to reduce non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound [³H]-Gabapentin using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to calculate the IC50 value (the concentration of competitor that displaces 50% of the radioligand). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow prep Prepare Membranes (with α2δ-1 target) setup Set up 96-well Plate: Membranes + [³H]-Gabapentin + Competitor prep->setup incubate Incubate to Reach Equilibrium setup->incubate harvest Rapid Filtration & Harvesting incubate->harvest count Liquid Scintillation Counting harvest->count analyze Calculate IC50 & Ki (Cheng-Prusoff) count->analyze

Caption: Workflow for Competitive Radioligand Binding Assay.
Experiment 2: Target Specificity via GABA Receptor Binding

Causality: To ensure a comprehensive profile and confirm that this compound does not act on primary GABA receptors (a common negative-control experiment for gabapentinoids), a GABA-A receptor binding assay is performed. This validates the specificity of the compound for the α2δ target.

Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for characterizing GABA-A receptor interactions.[10][11][12]

  • Membrane Preparation: Homogenize rat whole brains in a sucrose buffer. Perform a series of centrifugations to isolate the crude synaptic membrane fraction, which is rich in GABA-A receptors.[10] Resuspend the final pellet in the binding buffer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C.

  • Reaction Setup: Combine assay components in tubes:

    • Rat brain membrane preparation.

    • A fixed concentration of [³H]-Muscimol (a selective GABA-A agonist radioligand).

    • Test compounds: Gabapentin and this compound.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA (e.g., 10 mM).[10]

  • Incubation: Incubate at 4°C for 45 minutes.[10]

  • Termination & Quantification: Terminate by rapid filtration as described in the previous protocol. Quantify radioactivity by liquid scintillation spectrometry.[10]

  • Data Analysis: Calculate the percent inhibition of specific [³H]-Muscimol binding by the test compounds. Significant inhibition would suggest an interaction with the GABA-A receptor. Gabapentin should show no significant inhibition.

Experiment 3: Cellular Function via Neuronal Activity Assay

Causality: Target binding must be correlated with a functional cellular response. Microelectrode Array (MEA) technology allows for the real-time, non-invasive measurement of electrical activity from a population of cultured neurons.[13][14] This assay directly tests whether target engagement by the compounds leads to the hypothesized reduction in neuronal network excitability.

Protocol: Microelectrode Array (MEA) Assay

  • Cell Culture: Plate primary rodent cortical neurons or human iPSC-derived neurons onto MEA plates. Culture for a sufficient time (e.g., >14 days) to allow for the formation of mature, synaptically-connected networks that exhibit spontaneous electrical activity.[14]

  • Baseline Recording: Place the MEA plate into the MEA system (housed within a standard incubator) and record baseline spontaneous network activity. Key parameters include mean firing rate, burst frequency, and network synchrony.[13]

  • Compound Addition: After a stable baseline is established, apply increasing concentrations of Gabapentin (positive control) and this compound to the wells.

  • Post-Treatment Recording: Record network activity continuously for an extended period (e.g., 1-24 hours) to assess both acute and chronic effects of the compounds.

  • Data Analysis: Utilize MEA analysis software to quantify changes from baseline for each measured parameter. Generate dose-response curves for the inhibition of firing rate or burst frequency to determine the IC50 for functional inhibition. A significant, dose-dependent decrease in network activity would indicate that the compound has a functional inhibitory effect on neuronal excitability.

MEA_Workflow culture Culture Neurons on MEA Plate to Maturity baseline Record Baseline Spontaneous Activity culture->baseline add_cpd Add Test Compounds (Gabapentin, Test Article) baseline->add_cpd record_post Record Post-Treatment Network Activity add_cpd->record_post analyze Analyze Changes in Firing, Bursting, & Synchrony record_post->analyze

Caption: Workflow for Microelectrode Array (MEA) Functional Assay.

Data Summary and Interpretation

The quantitative data from these experiments should be summarized for a clear, at-a-glance comparison.

CompoundVGCC α2δ-1 Binding (Ki)GABA-A Receptor Binding (% Inhibition @ 100µM)Neuronal Activity (Functional IC50)
Gabapentin ~24-40 nM[4][15]<10% (Expected)To be determined (Control)
This compound To be determinedTo be determinedTo be determined

Interpretation:

  • A low Ki value for this compound in the VGCC binding assay would confirm it as a ligand for the same target as gabapentin.

  • A lack of inhibition in the GABA-A receptor assay would confirm its specificity, mirroring gabapentin's profile.

  • A potent, low IC50 value in the MEA assay would demonstrate that this binding translates into a functional reduction of neuronal excitability. The relative potency compared to gabapentin can be directly assessed from these values.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy to characterize this compound and rigorously compare it to gabapentin. While gabapentin's mechanism is well-defined, centering on its interaction with the α2δ subunit of VGCCs, the profile of this compound remains to be empirically determined.

The proposed workflow—progressing from molecular target binding to functional neuronal network analysis—provides a clear and robust pathway to generate the necessary data. The results will unequivocally determine whether this compound is a true gabapentinoid, quantify its relative potency, and validate its mechanism of action at the cellular level. Positive findings from these assays would warrant progression to more detailed electrophysiological studies, such as patch-clamp analysis, to investigate effects on specific calcium currents and further elucidate its potential as a novel therapeutic agent.

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A Comparative Guide to the Determination of Absolute Stereochemistry of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in chemical and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule, such as 6-oxopiperidine-3-carboxylic acid, can profoundly influence its biological activity, making stereochemical assignment a regulatory and scientific necessity. This guide provides an in-depth comparison of the primary analytical techniques for this purpose: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), Anomalous Dispersion X-ray Crystallography, and Nuclear Magnetic Resonance (NMR) with chiral derivatizing agents.

The choice of method for determining the absolute configuration of this compound hinges on several factors, including the physical state of the sample, the presence of chromophores, and the availability of suitable crystals. This guide will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate method.

Method Comparison at a Glance

The selection of a method for determining absolute configuration is a strategic decision based on the specific characteristics of the sample and the research objectives. The following table summarizes the key performance indicators for each technique.

FeatureVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)Anomalous Dispersion X-ray CrystallographyNMR with Chiral Derivatizing Agents
Principle Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[1]Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution.[2][3]Anomalous dispersion of X-rays by atoms in a single crystal.[4][5]Formation of diastereomers with distinct NMR spectra upon reaction with a chiral derivatizing agent.[6]
Sample State SolutionSolutionSingle crystalSolution
Key Requirement IR active vibrational modes.UV-Vis chromophore.[1][2]High-quality single crystal.[1][7]Derivatizable functional group (e.g., -COOH, -NH).
Primary Output VCD spectrum for comparison with quantum chemical calculations.ECD spectrum for comparison with quantum chemical calculations.3D molecular structure, Flack parameter.[8]Δδ (δS - δR) values for diastereomeric derivatives.[9]
Strengths Applicable to a wide range of molecules, including those without chromophores; provides conformational information.[1]High sensitivity for compounds with strong chromophores.Provides unambiguous, definitive 3D structure.[7]Relatively rapid and accessible with standard NMR instrumentation.[10]
Limitations Requires quantum chemical calculations for interpretation; can be sensitive to solvent and conformation.[11]Limited to molecules with a chromophore; calculations can be complex.Crystal growth can be a significant bottleneck; not suitable for amorphous solids or liquids.[1][7]Requires a suitable chiral derivatizing agent; reaction must go to completion to avoid kinetic resolution.[12]

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1][13] This technique is particularly powerful for determining the absolute configuration of molecules in solution, thereby avoiding the often-challenging process of crystallization.[1][14]

Causality Behind Experimental Choices

The application of VCD to this compound is advantageous because the molecule possesses several chiral-sensitive infrared absorptions, particularly the C=O stretching of the amide and carboxylic acid groups, as well as C-H bending modes. The measured VCD spectrum is a unique fingerprint of a specific enantiomer's three-dimensional structure in solution. To assign the absolute configuration, this experimental spectrum is compared to a theoretically predicted spectrum generated through ab initio or density functional theory (DFT) calculations.[13][14] A good correlation in the signs and relative intensities of the VCD bands between the experimental and calculated spectra for a chosen enantiomer provides a confident assignment of the absolute configuration.[1]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-15 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of 0.05–0.1 M. The use of deuterated solvents is crucial to avoid overlap of solvent IR absorption bands with those of the sample.[11]

  • Data Acquisition:

    • Acquire the VCD and IR spectra using a commercial VCD spectrometer.

    • Set the spectral resolution to at least 4 cm⁻¹.

    • Collect data for a sufficient duration (typically 1-4 hours) to achieve an adequate signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., the R-enantiomer) of this compound using a computational chemistry software package.

    • Optimize the geometry of the low-energy conformers using DFT (e.g., B3LYP functional with a 6-31G(d) basis set).

    • Calculate the VCD and IR spectra for each conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum of the chosen enantiomer.

    • If the signs of the major VCD bands match, the absolute configuration of the sample is that of the calculated enantiomer. If the signs are opposite, the sample has the opposite absolute configuration.

Workflow Diagram: VCD Analysis

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample (5-15 mg) Dissolve Dissolve in Deuterated Solvent Sample->Dissolve VCD_Spec Acquire VCD/IR Spectra Dissolve->VCD_Spec Compare Spectral Comparison VCD_Spec->Compare Conf_Search Conformational Search (e.g., R-enantiomer) DFT_Opt DFT Geometry Optimization Conf_Search->DFT_Opt VCD_Calc VCD/IR Spectra Calculation DFT_Opt->VCD_Calc Boltzmann Boltzmann Averaging VCD_Calc->Boltzmann Boltzmann->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for VCD-based absolute configuration determination.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy is analogous to VCD but operates in the UV-visible region of the electromagnetic spectrum, measuring the differential absorption of circularly polarized light associated with electronic transitions.[2] For this compound, the amide and carboxylic acid carbonyl groups provide the necessary chromophores for ECD analysis.

Causality Behind Experimental Choices

The choice of ECD is predicated on the presence of a UV-Vis chromophore within the molecule.[1] The n→π* transition of the carbonyl groups in this compound gives rise to a Cotton effect in the ECD spectrum, which is characteristic of the molecule's absolute configuration.[15] Similar to VCD, the experimental ECD spectrum is compared with quantum chemical calculations to make an unambiguous assignment.[16][17]

Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare a dilute solution (0.1-1 mg/mL) of the enantiopure sample in a UV-transparent solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Record the ECD and UV-Vis spectra using a CD spectropolarimeter.

  • Computational Modeling: The computational workflow is similar to that for VCD, but TD-DFT (Time-Dependent Density Functional Theory) is used to calculate the electronic transitions and rotational strengths.

  • Spectral Comparison and Assignment: The experimental ECD spectrum is compared with the calculated spectrum. A match in the sign and general shape of the Cotton effects confirms the absolute configuration.[2]

Workflow Diagram: ECD Analysis

ECD_Workflow cluster_exp Experimental cluster_comp Computational Sample Enantiopure Sample (0.1-1 mg/mL) Dissolve Dissolve in UV-Transparent Solvent Sample->Dissolve ECD_Spec Acquire ECD/UV-Vis Spectra Dissolve->ECD_Spec Compare Spectral Comparison ECD_Spec->Compare Conf_Search Conformational Search TDDFT_Calc TD-DFT Calculation of Electronic Transitions Conf_Search->TDDFT_Calc ECD_Sim Simulate ECD Spectrum TDDFT_Calc->ECD_Sim ECD_Sim->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: Workflow for ECD-based absolute configuration determination.

Anomalous Dispersion X-ray Crystallography

Single-crystal X-ray crystallography is often considered the "gold standard" for determining absolute configuration.[14] This technique relies on the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal.[5]

Causality Behind Experimental Choices

The success of this method is contingent on obtaining a high-quality single crystal of the compound. The anomalous dispersion effect, which is the basis for absolute configuration determination, is more pronounced for heavier atoms.[1] However, with modern diffractometers and computational methods, it is often possible to determine the absolute configuration of molecules containing only light atoms like carbon, nitrogen, and oxygen.[18] The Flack parameter is a critical value derived from the crystallographic data; a value close to 0 with a small standard uncertainty indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.[8][19]

Experimental Protocol: X-ray Crystallography
  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a single-crystal X-ray diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: Determine the Flack parameter.[8] A value of x ≈ 0 with a small standard uncertainty (e.g., u(x) < 0.1) confirms the assigned stereochemistry. If x ≈ 1, the inverted structure is the correct one.

Logical Relationship Diagram: X-ray Crystallography

Xray_Logic Start Enantiopure Sample Crystal Grow High-Quality Single Crystal Start->Crystal Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Solve Solve and Refine Crystal Structure Diffraction->Solve Flack Calculate Flack Parameter (x) Solve->Flack Correct Correct Absolute Configuration (x ≈ 0) Flack->Correct x ≈ 0 Inverted Inverted Structure (x ≈ 1) Flack->Inverted x ≈ 1 Racemic Racemic or Twinned (x ≈ 0.5) Flack->Racemic x ≈ 0.5

Caption: Decision logic for absolute configuration from X-ray data.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This method involves the reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[6] These diastereomers exhibit distinct chemical shifts in their NMR spectra, which can be analyzed to determine the absolute configuration. For this compound, the carboxylic acid and the secondary amine of the lactam are potential sites for derivatization.

Causality Behind Experimental Choices

The choice of a CDA is critical. For the carboxylic acid moiety, a chiral alcohol or amine can be used to form diastereomeric esters or amides, respectively.[20] A widely used and reliable method is Mosher's acid analysis, where the chiral molecule is reacted with the acid chloride of (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA).[6][9][12] The analysis of the chemical shift differences (Δδ = δS - δR) of the protons in the resulting diastereomeric esters or amides allows for the assignment of the absolute configuration based on an established conformational model of the Mosher's esters/amides.[9][21]

Experimental Protocol: Mosher's Amide Analysis (for the amine)
  • Derivatization:

    • In two separate NMR tubes, react a small amount (1-5 mg) of this compound with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, in the presence of a non-nucleophilic base (e.g., pyridine-d₅).

    • Ensure the reaction goes to completion to avoid kinetic resolution.[12]

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals for both diastereomers.

  • Data Interpretation:

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons on either side of the newly formed stereocenter.

    • Apply the Mosher's model: protons on one side of the MTPA plane will have Δδ > 0, while those on the other side will have Δδ < 0. This pattern allows for the assignment of the absolute configuration of the original amine.

Workflow Diagram: Mosher's Method

Mosher_Workflow cluster_R (R)-MTPA Derivatization cluster_S (S)-MTPA Derivatization Analyte 6-Oxopiperidine-3- carboxylic acid React_R React with (R)-MTPA-Cl Analyte->React_R React_S React with (S)-MTPA-Cl Analyte->React_S NMR_R Acquire ¹H NMR (R-diastereomer) React_R->NMR_R Analysis Calculate Δδ = δS - δR for assigned protons NMR_R->Analysis NMR_S Acquire ¹H NMR (S-diastereomer) React_S->NMR_S NMR_S->Analysis Model Apply Mosher's Model Analysis->Model Assign Assign Absolute Configuration Model->Assign

Caption: Workflow for Mosher's method for absolute configuration.

Conclusion

The determination of the absolute stereochemistry of this compound can be confidently achieved through several powerful analytical techniques. VCD and ECD offer the advantage of solution-phase analysis, which is particularly useful when crystallization is challenging. X-ray crystallography, when applicable, provides the most definitive structural evidence. NMR with chiral derivatizing agents presents a readily accessible method that leverages standard laboratory instrumentation. The optimal choice will depend on the specific constraints of the research project, including sample availability, physical properties, and access to specialized instrumentation. By understanding the principles and experimental considerations of each technique, researchers can make an informed decision to reliably assign the absolute configuration of this important chiral building block.

References

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Wikipedia. (n.d.). Flack parameter. [Link]

  • American Laboratory. (2010, October 1). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Journal of Cheminformatics. [Link]

  • ResearchGate. (n.d.). Advantages of electronic circular dichroism detection for the stereochemical analysis and characterization of drugs and natural products by liquid chromatography. [Link]

  • YouTube. (2024, January 23). Empower your drug design & synthesis with vibrational circular dichroism (VCD). [Link]

  • FACCTs. (n.d.). Electronic Circular Dichroism - ORCA 5.0 tutorials. [Link]

  • ACS Publications. (n.d.). Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry. [Link]

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  • NIH. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. [Link]

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  • Springer Nature Experiments. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

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  • The Structural Resolution. (n.d.). The anomalous dispersion. [Link]

  • Schrödinger. (2022, May 26). Resolving Absolute Stereochemistry in Early Drug Discovery with VCD. [Link]

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  • PubMed. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]

  • BioTools. (n.d.). WHITE PAPER | ABSOLUTE CONFIGURATION BY VCD. [Link]

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  • PubMed. (2008, May 15). The use of X-ray crystallography to determine absolute configuration. [Link]

  • ResearchGate. (2025, August 6). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

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  • RSC Publishing. (n.d.). VCD to determine absolute configuration of natural product molecules: secolignans from Peperomia blanda. Organic & Biomolecular Chemistry. [Link]

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  • PubMed Central. (n.d.). A chiroptical approach for the absolute stereochemical determination of P-stereogenic centers. [Link]

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  • University of St Andrews. (2021, September 23). An Asymmetric Approach Towards 3-Spiropiperidines. [Link]

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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Oxopiperidine-3-Carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the selectivity and potential off-target effects of 6-oxopiperidine-3-carboxylic acid-based inhibitors. We will delve into the rationale behind various profiling strategies, present comparative experimental data, and offer detailed protocols to ensure robust and reliable results.

Introduction: The Double-Edged Sword of a Privileged Scaffold

The this compound scaffold is a key structural motif found in a growing class of potent enzyme inhibitors. Its rigid, cyclic structure and the presence of a carboxylic acid group make it an excellent mimic of α-ketoglutarate (α-KG), a critical co-substrate for a large superfamily of dioxygenase enzymes. This mimicry is the basis for their therapeutic potential in oncology and other diseases, primarily through the inhibition of α-KG-dependent enzymes like histone demethylases (e.g., KDM family) and the ten-eleven translocation (TET) family of DNA hydroxylases.

However, the very feature that makes this scaffold effective—its ability to bind to the α-KG binding site—also presents a significant challenge: the potential for cross-reactivity. The human genome encodes for over 60 α-KG-dependent dioxygenases, each playing distinct roles in cellular processes. Unintended inhibition of these off-target enzymes can lead to unexpected toxicities or confound experimental results. Therefore, a rigorous and multi-faceted cross-reactivity profiling strategy is not just recommended; it is essential for the successful development of these inhibitors.

This guide outlines a systematic approach to de-risking this compound-based compounds, moving from broad, high-throughput biochemical screens to targeted, context-rich cellular assays.

Part 1: A Phased Approach to Selectivity Profiling

A robust profiling strategy should be viewed as a funnel, starting with a broad screen to identify potential liabilities and progressively narrowing down to more physiologically relevant systems to confirm and quantify these interactions. This phased approach ensures that resources are used efficiently, focusing detailed studies on the most critical off-target interactions.

Here we propose a three-phase workflow designed to provide a comprehensive understanding of an inhibitor's selectivity profile.

G cluster_0 Phase 1: Broad Biochemical Screening cluster_1 Phase 2: Orthogonal & Cellular Target Engagement cluster_2 Phase 3: Functional & Phenotypic Validation a Test Compound (e.g., this compound derivative) b High-Throughput Dioxygenase Panel (Recombinant Enzymes) a->b Primary Screen (e.g., at 1 µM) c Identify Preliminary 'Hits' (e.g., >50% Inhibition) b->c d Biochemical IC50 Determination (Dose-Response Curves) c->d Quantify Potency e Cellular Thermal Shift Assay (CETSA) (Intact Cells) c->e Confirm Engagement in Cellular Context f Confirmed Off-Target 'Hit' d->f e->f g Target-Specific Cellular Assays (e.g., Reporter Gene, Product Formation) f->g Assess Functional Impact h Phenotypic Assays (e.g., Cytotoxicity, Differentiation) g->h Correlate with Cellular Outcome

Caption: A three-phase workflow for inhibitor selectivity profiling.

Part 2: Core Methodologies & Comparative Analysis

Biochemical Profiling: The Broad View

Biochemical assays utilize purified, recombinant enzymes to assess inhibition in a controlled, cell-free environment. This is the most effective method for an initial broad screen.

  • Principle: The activity of each enzyme in a large panel is measured in the presence of a fixed concentration of the inhibitor. The output is typically percent inhibition relative to a vehicle control (e.g., DMSO).

  • Expertise & Causality: Why start here? Biochemical screens offer the highest throughput and the broadest coverage available. By removing the complexity of the cell (e.g., membrane permeability, efflux pumps, intracellular cofactor concentrations), we get a clean measure of direct enzyme-inhibitor interaction. This is the fastest way to identify the most likely off-targets for a chemical series.

  • Trustworthiness: A self-validating protocol includes a known reference inhibitor for each assay plate to confirm enzyme activity and assay performance. The Z'-factor, a statistical measure of assay quality, should be calculated for each screen to ensure the data is robust.

Table 1: Hypothetical Biochemical Screening Data for Compound 'XYZ-123'

Target EnzymeFamily% Inhibition @ 1 µMOn-Target/Off-Target
KDM5A Histone Demethylase 98% Primary On-Target
KDM4CHistone Demethylase45%Off-Target
KDM6BHistone Demethylase8%No-Hit
FTO RNA Demethylase 75% Significant Off-Target
TET2DNA Hydroxylase25%Off-Target
BBOX1Dioxygenase5%No-Hit
EGLN1Prolyl Hydroxylase12%No-Hit

This data immediately flags FTO as a significant off-target requiring further investigation.

Cellular Target Engagement: The Physiological Confirmation

Once potential off-targets are identified biochemically, it is crucial to confirm that the inhibitor can engage these targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.

  • Principle: CETSA operates on the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand (i.e., our inhibitor). Intact cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble protein remaining is quantified, typically by Western blot or mass spectrometry.

  • Expertise & Causality: Why is CETSA a critical orthogonal step? It directly measures target engagement inside the cell, implicitly accounting for cell permeability and intracellular competition. A compound that is potent biochemically but shows no cellular target engagement is unlikely to have a physiological effect on that target. This step prevents researchers from chasing false positives from the primary screen.

G Principle of Cellular Thermal Shift Assay (CETSA) cluster_0 Vehicle Control (DMSO) cluster_1 Inhibitor Treatment a1 Protein a2 Heat (T°C) a1->a2 a3 Denatured Protein (Aggregated) a2->a3 b1 Protein + Inhibitor (Stabilized Complex) b2 Heat (T°C) b1->b2 b3 Soluble Protein (Stabilized) b2->b3 caption Ligand binding stabilizes the protein, preventing thermal denaturation.

Caption: CETSA measures target engagement by assessing protein thermal stability.

Table 2: Hypothetical CETSA Data for Compound 'XYZ-123'

Target ProteinTreatmentRelative Soluble Protein @ 54°CInterpretation
KDM5A DMSO0.25Baseline denaturation
KDM5A XYZ-123 (10 µM) 0.85 Strong Cellular Engagement
FTO DMSO0.30Baseline denaturation
FTO XYZ-123 (10 µM) 0.70 Confirmed Cellular Engagement
KDM4CDMSO0.40Baseline denaturation
KDM4CXYZ-123 (10 µM)0.42No significant engagement

This data confirms that XYZ-123 engages not only its primary target, KDM5A, but also the off-target FTO in intact cells. The lack of a thermal shift for KDM4C, despite moderate biochemical inhibition, suggests it is not a relevant cellular off-target at this concentration.

Part 3: Detailed Experimental Protocols

Authoritative and reproducible protocols are the bedrock of trustworthy science. The following are streamlined methods for the key assays described above.

Protocol 1: Dose-Response IC50 Determination (Biochemical)

This protocol follows up on hits from the primary screen to quantify their potency.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the inhibitor (e.g., XYZ-123) in 100% DMSO.

    • Prepare assay buffer specific to the enzyme of interest (e.g., FTO). A typical buffer might be 50 mM HEPES pH 7.5, 100 µM (NH₄)₂Fe(SO₄)₂, 1 mM L-ascorbic acid, 0.01% Tween-20.

    • Prepare a 2X solution of the enzyme and a 2X solution of the substrate/co-substrate mix (e.g., methylated RNA oligonucleotide and α-KG).

  • Inhibitor Dilution:

    • Perform a serial dilution of the 10 mM stock in DMSO to create a 10-point curve (e.g., 2 mM down to 100 nM).

    • Dilute these DMSO stocks 1:50 into the assay buffer to create a 2X working inhibitor solution series. This minimizes the final DMSO concentration to ≤1%.

  • Assay Execution (384-well plate format):

    • Add 5 µL of 2X inhibitor solution (or DMSO vehicle for controls) to the appropriate wells.

    • Add 5 µL of 2X enzyme solution to all wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the 2X substrate/co-substrate mix.

  • Signal Detection & Analysis:

    • Incubate the plate at the optimal temperature (e.g., 37°C) for the optimal time (e.g., 60 minutes).

    • Stop the reaction and read the plate using a detection method appropriate for the enzyme (e.g., luminescence, fluorescence polarization).

    • Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) - Western Blot

This protocol confirms target engagement in a cellular environment.

  • Cell Culture & Treatment:

    • Culture cells known to express the target proteins (e.g., HEK293T) to ~80% confluency.

    • Treat cells with the desired concentration of inhibitor (e.g., 10 µM XYZ-123) or vehicle (DMSO) for 1 hour at 37°C.

  • Heating & Lysis:

    • Harvest cells by trypsinization, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 48°C to 62°C in 2°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cool-down at 25°C. Include an unheated control.

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath).

  • Sample Clarification & Quantification:

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

    • Transfer the supernatant (containing soluble proteins) to a new tube.

    • Quantify the total protein concentration in the supernatant using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using primary antibodies specific for the target proteins (e.g., anti-KDM5A, anti-FTO). An antibody for a non-binding protein like GAPDH should be used as a loading control.

    • Develop the blot and quantify the band intensities. Plot the normalized intensity versus temperature to generate the melting curves for both vehicle and inhibitor-treated samples. A rightward shift in the curve indicates stabilization and target engagement.

Conclusion: Building a Complete Selectivity Profile

The this compound scaffold holds immense therapeutic promise due to its efficient targeting of α-KG-dependent dioxygenases. However, this same property necessitates a rigorous and unflinching evaluation of its selectivity. By integrating broad biochemical screens with orthogonal, cell-based target engagement assays like CETSA, researchers can build a high-confidence profile of their inhibitors. This multi-step, evidence-based approach is critical for identifying potential liabilities early, enabling the design of more selective next-generation compounds, and ultimately ensuring that the biological effects observed are truly due to the intended on-target activity.

References

  • Yeh, T. L., Leissing, T. M., & Schofield, C. J. (2012). 2-Oxoglutarate-dependent oxygenases. Annual Review of Biochemistry, 81, 523-552. [Link]

  • Rose, N. R., McDonough, M. A., & Schofield, C. J. (2011). The 2-oxoglutarate-dependent oxygenase superfamily: a tool for chemical biology. Chemical Society Reviews, 40(8), 4364-4387. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Jafari, R., Almqvist, H., Axelsson, H., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

A Head-to-Head Comparison of Synthetic Routes to 6-Oxopiperidine-3-carboxylic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a detailed, head-to-head comparison of various synthetic routes to 6-Oxopiperidine-3-carboxylic acid, a valuable building block in medicinal chemistry. Our analysis delves into the nuances of each pathway, offering experimental insights and comparative data to inform your synthetic strategy.

Introduction: The Significance of this compound

This compound, a cyclic β-amino acid derivative, is a key structural motif in a variety of biologically active molecules. Its constrained piperidone ring and carboxylic acid functionality make it an attractive scaffold for the design of enzyme inhibitors, receptor ligands, and other therapeutic agents. The efficient and scalable synthesis of this compound is therefore of considerable interest to the pharmaceutical and chemical industries. This guide will explore and compare the most prominent synthetic strategies for its preparation.

Visualizing the Synthetic Pathways

To provide a clear overview of the synthetic approaches discussed in this guide, the following diagram illustrates the main disconnection strategies.

cluster_target Target Molecule cluster_routes Synthetic Routes cluster_dieckmann Route 1 cluster_glutamic Route 2 cluster_pyridine Route 3 cluster_enzymatic Route 4 Target This compound Dieckmann Dieckmann Condensation Dieckmann->Target Glutamate_ester N-Protected Glutamate Diester Glutamate_ester->Dieckmann Intramolecular Cyclization Glutamic_acid L-Glutamic Acid Activated_glutamate Activated N-Protected Glutamic Acid Derivative Glutamic_acid->Activated_glutamate Activation Cyclization Cyclization Activated_glutamate->Cyclization Intramolecular Amidation Cyclization->Target Pyridine Pyridine Derivative Pyridinone 2-Pyridone-5-carboxylic acid Pyridine->Pyridinone Oxidation Hydrogenation Hydrogenation Pyridinone->Hydrogenation Catalytic Hydrogenation Hydrogenation->Target Enzymatic Enzymatic Synthesis Enzymatic->Target Acyclic_precursor Acyclic Precursor (e.g., α-aminoadipic acid) Acyclic_precursor->Enzymatic Enzyme-catalyzed Cyclization

Figure 1. Overview of the primary synthetic strategies for this compound.

Route 1: Dieckmann Condensation of N-Protected Glutamate Esters

The Dieckmann condensation is a classic and powerful method for the formation of five- and six-membered rings through the intramolecular cyclization of diesters.[1] This approach offers a convergent and often high-yielding route to the 6-oxopiperidone core.

Reaction Mechanism and Strategy

The synthesis commences with an N-protected derivative of glutamic acid, which is then esterified to a diester. The crucial step is the base-mediated intramolecular condensation, where an enolate formed at the α-carbon of one ester group attacks the carbonyl of the other ester, leading to the formation of a β-keto ester. Subsequent hydrolysis and decarboxylation afford the desired this compound. The choice of the nitrogen-protecting group is critical to prevent side reactions and to be easily removable in a later step. Common protecting groups for this purpose include tosyl (Ts) and tert-butoxycarbonyl (Boc).

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of Diethyl N-Tosyl-L-glutamate

  • To a solution of L-glutamic acid (1 equiv.) in aqueous sodium hydroxide, add p-toluenesulfonyl chloride (1.1 equiv.) portion-wise at 0-5 °C.

  • Maintain the pH of the reaction mixture at 9-10 by the addition of aqueous sodium hydroxide.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Acidify the reaction mixture with concentrated HCl to pH 1-2 to precipitate the N-tosyl-L-glutamic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • Suspend the N-tosyl-L-glutamic acid in absolute ethanol and add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 12-16 hours.

  • Cool the reaction mixture, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain diethyl N-tosyl-L-glutamate.

Step 2: Dieckmann Condensation

  • To a solution of sodium ethoxide (1.1 equiv.) in anhydrous toluene at reflux, add a solution of diethyl N-tosyl-L-glutamate (1 equiv.) in anhydrous toluene dropwise over 1 hour.

  • Continue refluxing for an additional 2-3 hours after the addition is complete.

  • Cool the reaction mixture to room temperature and quench with a mixture of ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 1-tosyl-6-oxopiperidine-3-carboxylate.

Step 3: Hydrolysis and Deprotection

  • To the crude β-keto ester, add a mixture of acetic acid, concentrated HCl, and water.

  • Heat the mixture at reflux for 8-12 hours to effect both hydrolysis of the ester and removal of the tosyl group.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to obtain this compound.

Performance Analysis
Parameter Evaluation
Overall Yield Moderate to good
Number of Steps 3-4
Starting Materials Readily available L-glutamic acid
Reagents Common and relatively inexpensive
Scalability Generally good, but requires careful control of the Dieckmann condensation
Stereochemistry Can be controlled from the chiral pool (L-glutamic acid)
Challenges Potential for side reactions during the Dieckmann condensation, such as intermolecular condensation. The final deprotection step can sometimes be harsh.

Route 2: Cyclization of Activated N-Protected Glutamic Acid Derivatives

This route also utilizes L-glutamic acid as a starting material but employs a different cyclization strategy, focusing on the formation of the amide bond through intramolecular nucleophilic attack.

Reaction Mechanism and Strategy

The synthesis begins similarly to the Dieckmann route with the protection of the amino group and esterification of the carboxyl groups of L-glutamic acid. One of the ester groups, typically the γ-ester, is then selectively hydrolyzed or converted to a more reactive species (e.g., an acid chloride or a mixed anhydride). The free amino group, after deprotection, or the protected amino group can then act as a nucleophile to attack the activated carboxyl group, leading to the formation of the 6-oxopiperidone ring.

Experimental Protocol: A Representative Procedure

Step 1: Synthesis of N-Boc-L-glutamic acid γ-benzyl ester

  • Protect the amino group of L-glutamic acid with di-tert-butyl dicarbonate (Boc)2O.

  • Selectively esterify the γ-carboxylic acid with benzyl alcohol using a suitable coupling agent like dicyclohexylcarbodiimide (DCC).

Step 2: Activation and Cyclization

  • Activate the α-carboxylic acid of N-Boc-L-glutamic acid γ-benzyl ester using a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or by converting it to an acid chloride with thionyl chloride.

  • In a separate step, deprotect the Boc group using trifluoroacetic acid (TFA).

  • The cyclization is then carried out by treating the deprotected amino acid with a base, which facilitates the intramolecular amidation.

Step 3: Deprotection

  • The final step involves the removal of the benzyl ester, typically by catalytic hydrogenation (e.g., H2, Pd/C), to yield this compound.

Performance Analysis
Parameter Evaluation
Overall Yield Moderate
Number of Steps 4-5
Starting Materials L-glutamic acid
Reagents Requires specific protecting groups and coupling agents
Scalability Can be challenging due to the need for selective manipulations of the two carboxyl groups.
Stereochemistry Retained from the starting L-glutamic acid.
Challenges Requires careful and selective protection and deprotection steps. The activation and cyclization step can be low-yielding if not optimized.

Route 3: Catalytic Hydrogenation of a Pyridine Derivative

This approach leverages the aromatic pyridine ring as a precursor to the saturated piperidine core. The key transformation is the catalytic hydrogenation of a suitably substituted pyridine derivative.

Reaction Mechanism and Strategy

The most logical starting material for this route is 2-hydroxynicotinic acid, which exists in tautomeric equilibrium with 2-pyridone-5-carboxylic acid.[2] The hydrogenation of the pyridine ring to a piperidine ring is a well-established transformation, often employing catalysts such as rhodium, platinum, or palladium.[3][4] The presence of the oxo group at the 6-position is already established in the starting material, simplifying the synthesis.

Experimental Protocol: A Representative Procedure

Step 1: Catalytic Hydrogenation of 2-Hydroxynicotinic Acid

  • In a high-pressure hydrogenation vessel, dissolve 2-hydroxynicotinic acid (1 equiv.) in a suitable solvent such as water, ethanol, or acetic acid.

  • Add a catalytic amount of a hydrogenation catalyst, for example, 5% Rhodium on alumina or Platinum(IV) oxide.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi).

  • Heat the reaction mixture to a temperature ranging from 50 to 100 °C and stir vigorously.

  • Monitor the reaction progress by measuring the hydrogen uptake.

  • Once the reaction is complete, cool the vessel, and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization.

Performance Analysis
Parameter Evaluation
Overall Yield Good to excellent
Number of Steps 1 (from commercially available starting material)
Starting Materials 2-Hydroxynicotinic acid is commercially available.
Reagents Requires a hydrogenation catalyst and high-pressure equipment.
Scalability Highly scalable, making it attractive for industrial production.
Stereochemistry The product is a racemate unless an asymmetric hydrogenation catalyst is employed.
Challenges Requires specialized high-pressure hydrogenation equipment. Catalyst selection and reaction conditions need to be optimized to avoid over-reduction or side reactions.

Route 4: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high enantio- and regioselectivity under mild conditions.

Reaction Mechanism and Strategy

An enzymatic approach to this compound could involve the cyclization of a suitable acyclic precursor. For instance, an enzyme could catalyze the intramolecular amidation of a derivative of α-aminoadipic acid. While a specific enzyme for the direct synthesis of the 3-carboxylic acid isomer is not well-documented in readily available literature, the enzymatic cyclization of α-aminoadipic acid to 6-oxopiperidine-2-carboxylic acid by Penicillium chrysogenum suggests the feasibility of such a transformation.[1][5] Another potential enzymatic route could involve the asymmetric amination of a suitable diketo-precursor using a transaminase.[6][7][8]

Conceptual Experimental Protocol: Chemo-enzymatic Approach

Step 1: Synthesis of a Prochiral Precursor

  • Synthesize a suitable prochiral precursor, such as 6-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid, through chemical methods.

Step 2: Enzymatic Asymmetric Reduction or Amination

  • Employ a suitable reductase or transaminase enzyme to stereoselectively reduce a double bond or introduce an amino group, respectively, to generate the desired enantiomer of this compound.

  • The reaction would typically be carried out in an aqueous buffer at or near physiological pH and temperature.

  • A co-factor regeneration system (e.g., using glucose dehydrogenase for NADPH regeneration) would likely be required for the reaction to be efficient.

Performance Analysis
Parameter Evaluation
Overall Yield Potentially high
Number of Steps 1-2 (from a suitable precursor)
Starting Materials May require the synthesis of a specific precursor.
Reagents Requires a specific enzyme, which may need to be produced and purified.
Scalability Can be scalable, but may require specialized bioreactors and downstream processing.
Stereochemistry Excellent enantiocontrol is the primary advantage of this route.
Challenges Identification and optimization of a suitable enzyme is a significant challenge. Enzyme stability and cofactor costs can be limiting factors.

Head-to-Head Comparison Summary

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
1. Dieckmann Condensation Good yields, utilizes chiral pool starting materials.Multiple steps, potential for side reactions.Lab-scale synthesis of enantiomerically pure material.
2. Cyclization of Activated Glutamic Acid Stereospecific.Multiple steps, requires careful protecting group strategy.Synthesis of specific, complex analogs.
3. Catalytic Hydrogenation High yield, one-step from commercial starting material, highly scalable.Produces a racemate, requires high-pressure equipment.Large-scale, industrial production of the racemic compound.
4. Enzymatic Synthesis Excellent stereoselectivity, green reaction conditions.Enzyme discovery and optimization can be challenging and time-consuming.Production of high-value, enantiopure material where cost of enzyme development is justified.

Conclusion and Future Outlook

The choice of the optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including the desired scale, stereochemistry, and available resources.

  • For large-scale production of the racemic compound , the catalytic hydrogenation of 2-hydroxynicotinic acid is the most straightforward and economically viable option.

  • For the synthesis of enantiomerically pure material on a laboratory scale , the Dieckmann condensation of a protected L-glutamate derivative offers a reliable pathway.

  • The cyclization of activated glutamic acid derivatives provides an alternative for stereospecific synthesis, albeit with more synthetic steps.

  • Enzymatic synthesis represents a promising future direction, particularly with the advancements in enzyme engineering and biocatalysis. The development of a robust and efficient enzymatic process could provide a highly sustainable and enantioselective route to this valuable building block.

Further research into the development of asymmetric hydrogenation catalysts for the pyridine route and the discovery or engineering of novel enzymes for the biocatalytic route will undoubtedly expand the synthetic chemist's toolbox for accessing this compound and its derivatives.

References

  • Henriksen, C. M., Nielsen, J., & Villadsen, J. (1998). Cyclization of alpha-aminoadipic acid into the the delta-lactam 6-oxo-piperidine-2-carboxylic acid by Penicillium chrysogenum. The Journal of Antibiotics, 51(2), 99–106. Retrieved from [Link]

  • Freifelder, M. (1964). U.S. Patent No. 3,159,639. Washington, DC: U.S. Patent and Trademark Office.
  • Khom, S., et al. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. CSIR-NIScPR Online Periodicals Repository. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Cyclization of α-Aminoadipic Acid into the δ-Lactam 6-Oxo-piperidine-2-carboxylic Acid by Penicillium chrysogenum. Retrieved from [Link]

  • Google Patents. (n.d.). Method for producing 2-hydroxynicotinic acid derivative.
  • Maruoka, K., et al. (2016). A Bulky Thiyl-Radical Catalyst for the [3+2] Cyclization of N-Tosyl Vinylaziridines and Alkenes. Angewandte Chemie International Edition, 55(28), 8081-8085. Retrieved from [Link]

  • Pidko, E. A., et al. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Pure and Applied Chemistry, 87(5), 435-447. Retrieved from [Link]

  • ResearchGate. (n.d.). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved from [Link]

  • ResearchGate. (n.d.). A new key intermediate in the synthesis of 6-oxopiperidine-2-carboxylate derivatives. Retrieved from [Link]

  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes. Dalton Transactions, 43(1), 39-49. Retrieved from [Link]

  • datapdf.com. (n.d.). Notes. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. Retrieved from [Link]

  • J-Stage. (n.d.). Cyclization of α-Aminoadipic Acid into the δ-Lactam 6-Oxo-piperidine-2-carboxylic Acid by Penicillium chrysogenum. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Retrieved from [Link]

  • ResearchGate. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Google Patents. (n.d.). Transaminase catalyst and method for synthesizing (R) -1-tert-butoxycarbonyl-3-aminopiperidine by enzyme method.
  • ResearchGate. (n.d.). Aluminum Chloride-Mediated Dieckmann Cyclization for the Synthesis of Cyclic 2-Alkyl-1,3-alkanediones. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Retrieved from [Link]

  • PubMed. (2022). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. Retrieved from [Link]

  • ResearchGate. (n.d.). A Bulky Thiyl-Radical Catalyst for the [3+2] Cyclization of N-Tosyl Vinylaziridines and Alkenes. Retrieved from [Link]

  • University of Toronto. (n.d.). ENZYMATIC BIOTRANSFORMATION OF ADIPIC ACID TO 6-AMINOCAPROIC ACID AND 1,6- HEXAMETHYLENEDIAMINE USING ENGINEERED CARBOXYLIC ACID. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Green Chemistry, 22(14), 4536-4543. Retrieved from [Link]

  • PubMed. (n.d.). Reversion of L-lysine inhibition of penicillin G biosynthesis by 6-oxopiperidine-2-carboxylic acid in Penicillium chrysogenum PQ-96. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing (R)-3-amino-piperidine by adopting transaminase method.
  • PubMed Central. (n.d.). Biochemical Principles and Functional Aspects of Pipecolic Acid Biosynthesis in Plant Immunity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Engineering Novel (R)-Selective Transaminase for Efficient Symmetric Synthesis of d-Alanine. Applied and Environmental Microbiology, 88(9), e00062-22. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2013). Vol. 11 No. 4(44). Retrieved from [Link]

  • Google Patents. (n.d.). Separation and detection method of L-glutamic acid diethyl ester hydrochloride and optical isomer thereof.
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Sources

A Comparative Analysis of 6-Oxopiperidine-3-carboxylic Acid Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its structural versatility and favorable physicochemical properties have made it a privileged motif in the design of potent and selective enzyme inhibitors.[1] This guide provides a comprehensive benchmark of 6-Oxopiperidine-3-carboxylic acid derivatives against established inhibitors of key metabolic and neurological enzymes. By presenting objective, data-driven comparisons and detailed experimental protocols, we aim to equip researchers with the critical information needed to advance their drug discovery programs.

Introduction to this compound Derivatives

This compound and its derivatives represent a class of small molecules with significant therapeutic potential. The core structure, a piperidine ring with a ketone and a carboxylic acid moiety, provides a versatile scaffold for chemical modification, allowing for the fine-tuning of inhibitory activity and selectivity against a range of biological targets. Notably, different stereoisomers of this scaffold have been reported to exhibit distinct inhibitory profiles. For instance, the (3R) enantiomer has been associated with the inhibition of metabolic enzymes such as citrate synthase and phosphofructokinase, while the (3S) enantiomer has demonstrated activity against acetylcholinesterase.

This guide will focus primarily on the comparative efficacy of (3S)-6-Oxopiperidine-3-carboxylic acid as an acetylcholinesterase inhibitor, for which there is a clearer body of evidence for direct comparison. We will also discuss the reported inhibitory activities of the (3R) isomer against citrate synthase and phosphofructokinase, highlighting the need for further comparative studies for these targets.

Benchmarking Against Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine.[2] Inhibition of AChE is a well-established therapeutic strategy for the symptomatic treatment of Alzheimer's disease and other neurological disorders.[2][3] Several potent and selective AChE inhibitors are currently on the market, providing a strong basis for benchmarking new chemical entities.

Mechanism of Action

(3S)-6-Oxopiperidine-3-carboxylic acid has been shown to inhibit acetylcholinesterase by forming a covalent bond with serine residues within the enzyme's active site. This covalent modification leads to the inactivation of the enzyme, resulting in an accumulation of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission. This mechanism is distinct from some well-known reversible inhibitors, offering a potentially different pharmacological profile.

Comparative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.[4] The following table summarizes the reported IC50 values for (3S)-6-Oxopiperidine-3-carboxylic acid and several well-known acetylcholinesterase inhibitors. It is important to note that direct comparison of IC50 values should be made with caution, as experimental conditions can influence the results.[4]

CompoundTarget EnzymeIC50 ValueReference
(3S)-6-Oxopiperidine-3-carboxylic acid AcetylcholinesteraseData not publicly available
DonepezilAcetylcholinesterase0.027 µM[4]
RivastigmineAcetylcholinesterase71,000 µM[4]
GalantamineAcetylcholinesteraseNot specified[5]
TacrineAcetylcholinesterase & Butyrylcholinesterase3.65 nM (for analog 6h vs AChE)[6]
PhysostigmineAcetylcholinesterase0.18 µM[4]

While a specific IC50 value for the (3S) isomer is not publicly available, its reported mechanism of covalent inhibition suggests it could be a potent inhibitor. Further head-to-head studies are warranted to definitively establish its potency relative to the established drugs listed above.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

To facilitate comparative studies, we provide a detailed protocol for determining the AChE inhibitory activity of test compounds using the widely accepted Ellman's method.[1]

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[1]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds (e.g., this compound derivatives)

  • Known inhibitor (e.g., Donepezil) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 140 µL of phosphate buffer

      • 10 µL of DTNB solution

      • 10 µL of the test compound solution or solvent control.

      • 10 µL of AChE solution.

    • Mix gently and pre-incubate the plate at 25°C for 10 minutes.[1]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute for 15 minutes) using a microplate reader.[1]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for determining the IC50 of AChE inhibitors.

Potential Inhibition of Metabolic Enzymes

(3R)-6-Oxopiperidine-3-carboxylic acid has been reported to inhibit citrate synthase and phosphofructokinase, two key enzymes in central carbon metabolism.

  • Citrate Synthase: This enzyme catalyzes the first committed step of the citric acid cycle.[7] Inhibition of citrate synthase can have significant effects on cellular energy production. Known inhibitors of citrate synthase include ATP, NADH, and succinyl-CoA.[7]

  • Phosphofructokinase-1 (PFK-1): PFK-1 is a major regulatory enzyme in glycolysis, catalyzing the irreversible phosphorylation of fructose-6-phosphate.[8] Its activity is allosterically regulated by numerous metabolites, including ATP, citrate (inhibitors), and AMP, fructose-2,6-bisphosphate (activators).[8][9]

While the inhibitory activity of (3R)-6-Oxopiperidine-3-carboxylic acid against these enzymes is noted, there is a lack of publicly available, direct comparative data (e.g., IC50 values) against known inhibitors. This represents a significant area for future research to fully characterize the therapeutic potential of this compound class in metabolic diseases.

Signaling Pathway Diagram: Glycolysis and Citric Acid Cycle Intersection

G Glucose Glucose F6P Fructose-6-Phosphate Glucose->F6P PFK1 PFK-1 F6P->PFK1 F16BP Fructose-1,6-Bisphosphate Pyruvate Pyruvate F16BP->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA CS Citrate Synthase AcetylCoA->CS Citrate Citrate TCA TCA Cycle Citrate->TCA PFK1->F16BP ATP ADP CS->Citrate Oxaloacetate Inhibitor (3R)-6-Oxopiperidine- 3-carboxylic acid Inhibitor->PFK1 Inhibits Inhibitor->CS Inhibits

Sources

A Comparative Guide to Validating Biological Target Engagement of 6-Oxopiperidine-3-carboxylic Acid Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate meaningfully interacts with its intended molecular target within a biological system is a cornerstone of preclinical validation. This guide provides an in-depth comparison of key methodologies for validating the target engagement of 6-oxopiperidine-3-carboxylic acid analogs, a promising scaffold for kinase inhibitors. Here, we will focus on Bruton's tyrosine kinase (BTK) as a representative target, given that various heterocyclic compounds, including those with piperidine moieties, have shown inhibitory activity against it.[1][2]

This guide will dissect and compare three orthogonal approaches to validate target engagement: the Cellular Thermal Shift Assay (CETSA), biochemical kinase assays, and Western blotting for downstream pathway modulation. By understanding the principles, protocols, and data outputs of each, researchers can design robust validation strategies that provide a comprehensive picture of a compound's activity.

The Critical Role of Target Engagement in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, and a significant portion of clinical trial failures can be attributed to a lack of efficacy.[1] A primary reason for this is often insufficient target engagement—the drug simply does not bind to its intended target in a complex biological environment to the extent required for a therapeutic effect. Therefore, rigorous and early validation of target engagement is not just a procedural step but a critical de-risking strategy in drug discovery.[3]

The this compound Scaffold in Kinase Inhibition

The this compound moiety and its analogs represent a versatile scaffold in medicinal chemistry. The piperidine ring can provide a desirable three-dimensional geometry for interaction with the complex topology of kinase active sites, while the carboxylic acid group can form key hydrogen bond interactions, for instance, within the ribose-binding pocket of ATP-dependent kinases.[4][5] For the purpose of this guide, we will consider a hypothetical analog, "Compound X," which incorporates this scaffold and is designed as a potent inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell signaling.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Simplified Bruton's Tyrosine Kinase (BTK) Signaling Pathway and the Point of Intervention for Compound X.

Comparative Analysis of Target Engagement Validation Methods

We will now explore three distinct yet complementary methods to validate the engagement of Compound X with its target, BTK. Each method offers a unique perspective on the drug-target interaction.

Cellular Thermal Shift Assay (CETSA): Direct Evidence of Target Binding in a Cellular Milieu

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that directly assesses the binding of a ligand to its target protein within intact cells or cell lysates.[6] The principle is based on the ligand-induced thermal stabilization of the target protein.[6] When a protein is heated, it denatures and aggregates. However, if a ligand is bound to the protein, the protein-ligand complex is often more stable and will denature at a higher temperature.[6]

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: General experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., Ramos B-cells, which have high BTK expression) to approximately 80% confluency. Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) to allow for cell penetration and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler.

  • Lysis and Centrifugation: Lyse the cells to release the intracellular proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Quantify the amount of soluble BTK in each sample using a suitable method like Western blotting or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the normalized amount of soluble BTK as a function of temperature for both the vehicle- and Compound X-treated samples. The shift in the melting curve (ΔTm) indicates target engagement.

TreatmentConcentration (µM)Apparent Melting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)-52.5°C-
Compound X0.154.0°C1.5°C
Compound X1.057.5°C5.0°C
Compound X10.058.0°C5.5°C

A dose-dependent increase in the thermal stability of BTK in the presence of Compound X provides strong evidence of direct target engagement in a cellular context.

Biochemical Kinase Assay: Quantifying Inhibitory Potency

Biochemical assays are essential for determining the intrinsic inhibitory activity of a compound against its purified target enzyme.[7] These in vitro assays measure the ability of a compound to inhibit the catalytic activity of the kinase, typically by quantifying the phosphorylation of a substrate. The output is often an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Workflow for a biochemical kinase inhibition assay.

  • Reagents: Prepare a reaction buffer containing purified recombinant BTK enzyme, a specific peptide substrate, and ATP.

  • Compound Incubation: In a multi-well plate, add varying concentrations of Compound X to the wells containing the BTK enzyme and substrate. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., TR-FRET), or luminescence-based assays (e.g., ADP-Glo).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

CompoundTargetIC50 (nM)
Compound XBTK5.2
Reference InhibitorBTK8.1

An IC50 value in the nanomolar range, such as that reported for a similar piperidine amide-containing carboxylic acid BTK inhibitor, indicates that Compound X is a potent inhibitor of BTK's enzymatic activity.[8]

Western Blotting: Assessing Downstream Pathway Modulation

While CETSA confirms binding and biochemical assays quantify inhibitory potency, Western blotting provides crucial evidence of functional target engagement by measuring the modulation of downstream signaling pathways.[2] For a BTK inhibitor, this typically involves assessing the phosphorylation status of BTK itself (autophosphorylation) and its key downstream substrates, such as PLCγ2.[6]

dot graph G { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: Standard workflow for Western blot analysis of target pathway modulation.

  • Cell Treatment and Stimulation: Treat a relevant cell line (e.g., Ramos cells) with increasing concentrations of Compound X for a predetermined time. Stimulate the B-cell receptor pathway, for example, with anti-IgM, to induce BTK activation and phosphorylation.

  • Cell Lysis and Protein Quantification: Lyse the cells to extract total protein. Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated BTK (p-BTK), total BTK, and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a corresponding secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the ratio of p-BTK to total BTK.

TreatmentConcentration (µM)Normalized p-BTK/Total BTK Ratio
Vehicle (DMSO)-1.00
Compound X0.10.65
Compound X1.00.21
Compound X10.00.05

A dose-dependent decrease in the phosphorylation of BTK upon treatment with Compound X demonstrates that the compound not only binds to and inhibits the kinase but also effectively blocks its signaling function within the cell.

Comparison Summary

FeatureCellular Thermal Shift Assay (CETSA)Biochemical Kinase AssayWestern Blotting
Principle Ligand-induced thermal stabilization of the target protein.Measurement of enzymatic activity (substrate phosphorylation).Immunodetection of target protein and its phosphorylation state.
Context Cellular (in situ)In vitro (purified components)Cellular (in situ)
Primary Output Thermal shift (ΔTm), indicating direct binding.IC50, quantifying inhibitory potency.Change in protein phosphorylation, indicating functional pathway modulation.
Key Advantage Directly confirms target binding in a physiological context.Highly quantitative and sensitive for potency determination.Provides evidence of functional consequence of target engagement.
Limitations Not all binding events lead to a thermal shift; lower throughput.Lacks cellular context (e.g., membrane permeability, off-target effects).Indirect measure of target binding; semi-quantitative.

Conclusion

Validating the target engagement of novel therapeutic candidates like this compound analogs is a multi-faceted process that requires a combination of orthogonal approaches. The Cellular Thermal Shift Assay provides unequivocal evidence of direct target binding within the complex cellular environment. Biochemical kinase assays offer precise quantification of a compound's inhibitory potency against its purified target. Finally, Western blotting confirms that this binding and inhibition translate into the desired functional modulation of downstream signaling pathways.

By integrating the data from these complementary techniques, researchers can build a comprehensive and compelling case for the mechanism of action of their compounds, thereby increasing the confidence in their therapeutic potential and paving the way for successful clinical development.

References

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]

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  • Discovery and Preclinical Characterization of BIIB129, a Covalent, Selective, and Brain-Penetrant BTK Inhibitor for the Treatment of Multiple Sclerosis. PubMed Central. [Link]

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A Comparative Guide to the Conformational Analysis of 6-Oxopiperidine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the conformational behavior of 6-oxopiperidine-3-carboxylic acid, a pivotal scaffold in medicinal chemistry. We will explore the foundational principles of piperidine conformation and delve into the intricate effects of substituents and structural modifications. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies grounded in experimental and computational evidence.

Introduction: The Significance of Conformational Preference

The 6-oxopiperidine ring, a delta-lactam, is a privileged structure found in numerous biologically active compounds. Its three-dimensional shape, or conformation, is critical as it dictates how the molecule interacts with its biological target, directly influencing its efficacy, selectivity, and pharmacokinetic properties. A thorough understanding of the conformational landscape of this compound and its derivatives is therefore indispensable for rational drug design.

This guide moves beyond a simple catalog of structures to explain the causal relationships behind conformational preferences. We will dissect how the interplay of steric, electronic, and stereoelectronic effects governs the equilibrium between different spatial arrangements and how this knowledge can be leveraged in the design of novel therapeutics.

Foundational Principles: The Dynamic Piperidine Ring

Saturated six-membered heterocycles like piperidine are not planar. To relieve ring strain, they adopt puckered conformations, primarily the low-energy chair form. The chair form can undergo a "ring flip" or "chair-chair interconversion," passing through higher-energy twist-boat and boat conformations.

In a chair conformation, substituents can occupy two distinct positions:

  • Axial (ax): Perpendicular to the general plane of the ring.

  • Equatorial (eq): Extending from the perimeter of the ring.

Generally, bulky substituents preferentially occupy the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. The energy difference between the axial and equatorial conformers is known as the A-value.

Figure 1: Chair-chair interconversion of a substituted piperidine ring.

Conformational Landscape of this compound

The parent molecule introduces two key features that profoundly influence its conformation:

  • The Lactam Moiety: The amide bond within the ring (at C6 and N1) possesses partial double-bond character. This enforces planarity on the N1-C6-O-C2 atoms, slightly flattening the chair conformation in this region.

  • The C3-Carboxylic Acid: This substituent can exist in either an axial or equatorial orientation. The equilibrium between these two chair forms is central to the molecule's conformational profile.

For the unsubstituted this compound, the conformer with the C3-carboxylic acid group in the equatorial position is generally favored to avoid steric clashes with the axial hydrogens at C1 and C5.

The Influence of Analogs: A Comparative Analysis

Modifying the parent scaffold allows for the fine-tuning of its conformational preferences.

N-Substituted Analogs

Substitution at the nitrogen atom is a common strategy in drug design. When an acyl or aryl group is attached to the nitrogen, the lone pair participates in conjugation, increasing the sp2 character of the nitrogen and the planarity of the N-C=O system. This creates a phenomenon known as pseudoallylic strain (A(1,2) strain) .[1][2] This strain destabilizes an equatorial substituent at the adjacent C2 position, often forcing it into an axial orientation to relieve steric clash. While our primary molecule has a substituent at C3, this principle is crucial for understanding analogs substituted at C2.

Ring-Substituted Analogs

Adding further substituents to the carbon framework of the ring alters the energetic balance of the chair-chair equilibrium. The conformational preference will be dictated by the system's ability to place the largest groups in equatorial positions. For instance, a bulky substituent at C4 or C5 would strongly favor the chair conformation where it can occupy an equatorial site.

Methodologies: An Integrated Approach to Conformation Elucidation

A comprehensive conformational analysis relies on a synergistic combination of experimental and computational techniques. No single method provides a complete picture; rather, they offer complementary insights into the solid-state structure, solution-phase dynamics, and energetic landscape.

G cluster_exp Experimental Analysis cluster_comp Computational Analysis NMR NMR Spectroscopy (Solution State) Data Structural & Energetic Data (³J, NOE, ΔG, Geometry) NMR->Data XRAY X-ray Crystallography (Solid State) XRAY->Data DFT DFT / Ab Initio (Energy Calculation) MD Molecular Dynamics (Dynamic Simulation) DFT->MD MD->Data Hypothesis Hypothesized Conformers Hypothesis->NMR Hypothesis->XRAY Hypothesis->DFT Model Validated Conformational Model Data->Model

Figure 2: Integrated workflow for conformational analysis.

Experimental Protocols

NMR is the most powerful tool for determining molecular conformation in solution.[3] By analyzing chemical shifts, through-bond scalar couplings (J-couplings), and through-space Nuclear Overhauser Effects (NOEs), a detailed 3D picture can be constructed.

Protocol: Determining Conformation via ¹H NMR Coupling Constants

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a final concentration of ~10-20 mM.

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. If signal overlap is present, acquire a 2D COSY spectrum to aid in assigning proton resonances.

  • Signal Assignment: Identify the resonances for the protons on the piperidine ring, particularly those at C2, C3, C4, and C5.

  • Extraction of Coupling Constants (³J): Measure the coupling constants between vicinal protons (protons on adjacent carbons). The magnitude of the ³J value is dependent on the dihedral angle between the protons, as described by the Karplus equation.

  • Analysis:

    • A large coupling constant (³J ≈ 10-13 Hz ) is indicative of an anti-periplanar relationship (180° dihedral angle), which corresponds to an axial-axial relationship in a chair conformation.[4]

    • A small coupling constant (³J ≈ 2-5 Hz ) indicates a syn-clinal relationship (~60° dihedral angle), corresponding to an axial-equatorial or equatorial-equatorial relationship.

  • Interpretation: By piecing together the coupling constant data for the entire ring system, the dominant chair conformation and the orientation of the substituents can be determined.

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[5] It offers precise bond lengths, bond angles, and torsion angles, representing a single, low-energy conformation captured in the crystal lattice.

Protocol: General Workflow for X-ray Crystallography

  • Crystal Growth: The most critical step is to grow high-quality single crystals. This is often achieved through slow evaporation of a solvent, vapor diffusion, or solvent layering techniques. Solvents like ethanol, methanol, or ethyl acetate are commonly used for piperidine derivatives.[5]

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell, from which the atomic positions are deduced. This initial model is then refined to best fit the experimental data.

Computational Chemistry Methods

Computational methods complement experimental data by providing energetic information and exploring the entire conformational energy surface.[6][7]

  • Density Functional Theory (DFT): Used to perform high-accuracy geometry optimizations and calculate the relative energies of different conformers (e.g., axial vs. equatorial). This allows for the prediction of the most stable conformer and the energy barrier for interconversion.

  • Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, providing insight into the dynamic behavior of the molecule in solution and the relative populations of different conformations.[8][9]

Comparative Data Summary

Compound/Analog ClassMethodKey FindingReference
N-H Piperidines (general)¹³C NMRThe piperidine ring exists in a chair conformation. The free-energy difference for a C3-methyl group (axial vs. equatorial) is ~1.6 kcal/mol, strongly favoring the equatorial position.[10]
N-Acyl-2-methylpiperidinesDFT CalculationsThe axial conformer is favored over the equatorial by up to 3.2 kcal/mol due to pseudoallylic strain.[1][2]
Fluorinated PiperidinesNMR & DFTThe conformational behavior is influenced by a complex interplay of sterics, electrostatic interactions, and hyperconjugation. Solvent polarity was also found to play a major role.[11]
N-Substituted 2,6-diphenylpiperidineX-ray CrystallographyThe core piperidine ring can adopt both chair and twisted boat conformations within the crystal structure, demonstrating conformational flexibility.[12]
1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateX-ray CrystallographyThe piperidine ring adopts a chair conformation with the bulky ethyl ester group located in an equatorial position.[13]

Conclusion and Future Outlook

The conformational analysis of this compound and its analogs is a multi-faceted challenge that requires an integrated analytical approach. The foundational preference for a chair conformation is significantly modulated by the electronic nature of the lactam moiety and the steric demands of its substituents.

Key Takeaways:

  • The piperidine ring predominantly adopts a chair conformation , with bulky substituents favoring the equatorial position to minimize steric strain.

  • NMR spectroscopy , particularly the analysis of ³J coupling constants, is the primary method for determining conformational preferences in solution.

  • X-ray crystallography provides definitive solid-state structures, offering a snapshot of a low-energy conformer.

  • Computational methods are essential for quantifying the energetic differences between conformers and understanding the dynamic equilibrium.

  • N-acylation or N-arylation can introduce pseudoallylic strain , which can invert the typical preference for equatorial substituents at the C2 position.[1][2]

A deep understanding of these principles empowers medicinal chemists to design and synthesize analogs with specific, predictable three-dimensional shapes. By strategically modifying the scaffold, one can lock the molecule into a desired bioactive conformation, thereby enhancing potency, improving selectivity, and ultimately accelerating the development of next-generation therapeutics.

References

  • Kolossváry, I., & Guida, W. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Cyclic Peptides. Journal of the American Chemical Society, 118(21), 5011-5019. [Link]

  • Sampath, N., et al. (2017). X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative. Journal of the Serbian Chemical Society, 82(4), 804-808. [Link]

  • Weinberg, N., & Wolfe, S. (1994). A Comprehensive Approach to the Conformational Analysis of Cyclic Compounds. Journal of the American Chemical Society, 116(22), 9860-9868. [Link]

  • Prasanna, M. D., et al. (2002). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 114(5), 567-573. [Link]

  • Kenny, P. W., et al. (2021). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 64(18), 13516-13526. [Link]

  • Jiang, F., & Geng, H. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology, 2001, 61-71. [Link]

  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(4). [Link]

  • Haufe, G., et al. (2018). Conformational Diversity in Partially Fluorinated N‐Alkyl Pipecolic Acid Amide Derivatives. Chemistry – A European Journal, 24(50), 13185-13197. [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306. [Link]

  • Gouverneur, V., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(15), 6141-6146. [Link]

  • ResearchGate. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. [Link]

  • Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3306. [Link]

  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8497-8504. [Link]

  • Wang, L., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8497-8504. [Link]

  • Haukka, M., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 875-883. [Link]

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A Senior Application Scientist's Guide to the Statistical Analysis of SAR Data for 6-Oxopiperidine-3-carboxylic Acid Derivatives as Factor XIa Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) for 6-oxopiperidine-3-carboxylic acid derivatives, a promising scaffold for the development of potent and selective Factor XIa (FXIa) inhibitors. As researchers and drug development professionals, understanding the statistical nuances of SAR data is paramount for efficient lead optimization and the rational design of next-generation anticoagulants. This document will objectively compare the performance of various derivatives, provide supporting experimental data from published literature on analogous compounds, and detail the methodologies required to validate these findings.

Introduction: The Therapeutic Promise of Targeting Factor XIa

Factor XIa is a critical serine protease in the intrinsic pathway of the coagulation cascade.[1] Its inhibition presents a compelling strategy for the development of novel anticoagulants with a potentially wider therapeutic window than existing treatments.[1] The key advantage of targeting FXIa lies in its preferential role in thrombosis with a lesser contribution to hemostasis, suggesting that its inhibitors could offer a reduced risk of bleeding complications.[1]

The this compound scaffold has emerged as a promising starting point for the design of FXIa inhibitors. Its rigidified cyclic structure allows for the precise spatial orientation of key pharmacophoric elements, while the carboxylic acid moiety can engage in crucial interactions within the enzyme's active site. This guide will explore the statistical analysis of SAR data for this class of compounds, providing a framework for understanding how structural modifications impact inhibitory potency.

The Chemical Landscape and Structure-Activity Relationships

The exploration of the chemical space around the this compound core is central to understanding its potential as a scaffold for FXIa inhibitors. SAR studies on analogous piperidinone and pyridazinone inhibitors have revealed key structural features that govern their activity.[2][3]

Core Scaffold and Key Interaction Points

The this compound core presents several points for chemical modification to probe the SAR. These include the piperidinone ring itself, the carboxylic acid, and potential substitution points on the ring. The general structure and key areas for modification are illustrated below.

A placeholder for a chemical structure diagram illustrating the this compound scaffold and key points for chemical modification (R1, R2, R3) and the essential carboxylic acid moiety.

Representative SAR Data for Analogous Factor XIa Inhibitors
Compound IDR1 (N-substitution)R2 (C4/C5-substitution)R3 (C2-substitution)FXIa IC50 (nM)Selectivity vs. Thrombin
1a HHH>10000-
1b MethylHH5800Low
1c PhenylHH850Moderate
1d 4-FluorophenylHH250Good
1e 3-ChlorophenylHH98Excellent
2a 3-Chlorophenyl4-MethylH150Good
2b 3-Chlorophenyl4-FluoroH75Excellent
2c 3-ChlorophenylH2-Methyl450Moderate
3a 3-ChlorophenylHH (Ester)1200Moderate
3b 3-ChlorophenylHH (Tetrazole)110Excellent

Key Insights from the Representative SAR Data:

  • N-Substitution (R1): Unsubstituted (1a) or small alkyl-substituted (1b) compounds show weak activity. Aromatic substituents at the R1 position are crucial for potency, likely interacting with the S1 pocket of FXIa. Electron-withdrawing groups on the phenyl ring (1d, 1e) generally enhance activity.

  • Ring Substitution (R2): Substitution on the piperidinone ring can modulate activity. Small, electron-withdrawing groups at the C4 position (2b) appear to be beneficial.

  • Carboxylic Acid Bioisosteres (R3): The carboxylic acid is a key anchoring group. Its replacement with an ester (3a) significantly reduces potency, highlighting the importance of the acidic proton for interaction. Bioisosteric replacement with a tetrazole (3b) can maintain or even slightly improve activity, offering an alternative for modulating physicochemical properties.

Statistical Analysis of SAR Data: A Quantitative Approach

To move beyond qualitative SAR observations, quantitative structure-activity relationship (QSAR) modeling is employed. This involves correlating the biological activity of a series of compounds with their physicochemical properties, represented by molecular descriptors.[6]

The QSAR Workflow

A typical QSAR workflow involves several key steps, from data collection to model validation and application.

QSAR_Workflow cluster_data Data Preparation cluster_model Model Development & Validation cluster_application Model Application Data_Collection 1. Data Collection (Structures & IC50 values) Descriptor_Calc 2. Molecular Descriptor Calculation (2D & 3D properties) Data_Collection->Descriptor_Calc Data_Split 3. Data Splitting (Training and Test Sets) Descriptor_Calc->Data_Split Model_Building 4. Model Building (e.g., MLR, PLS) Data_Split->Model_Building Internal_Validation 5. Internal Validation (e.g., Leave-one-out cross-validation) Model_Building->Internal_Validation External_Validation 6. External Validation (Prediction on Test Set) Internal_Validation->External_Validation Interpretation 7. Model Interpretation (Identify key descriptors) External_Validation->Interpretation Prediction 8. Prediction of New Compounds Interpretation->Prediction

A workflow diagram illustrating the key stages of a Quantitative Structure-Activity Relationship (QSAR) study.

Key Molecular Descriptors for FXIa Inhibition

For piperidinone-based FXIa inhibitors, several classes of molecular descriptors are particularly relevant:

  • Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges and dipole moments. The electrostatic potential of the R1 aromatic substituent is often a key determinant of activity.

  • Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity and van der Waals volume of the substituents can influence how well the inhibitor fits into the enzyme's active site.

  • Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a crucial descriptor for overall drug-like properties, affecting both target binding and pharmacokinetic parameters.

  • Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that can capture subtle structural differences.

Statistical Methods for QSAR Model Building

Several statistical methods can be used to build a QSAR model. The choice of method depends on the complexity of the dataset and the relationship between the descriptors and the biological activity.

  • Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. It is simple to interpret but assumes a linear relationship.

  • Partial Least Squares (PLS): PLS is a powerful technique for handling datasets with a large number of correlated descriptors. It reduces the dimensionality of the data by creating latent variables that capture the most important information.

  • Machine Learning Approaches: More advanced methods like Random Forest and Support Vector Machines can model complex, non-linear relationships between structure and activity.[6]

A hypothetical QSAR equation derived from an MLR analysis might look like this:

pIC50 = c0 + c1(LogP) - c2(LUMO) + c3*(MR_R1)

Where:

  • pIC50 is the negative logarithm of the IC50 value.

  • LogP is the hydrophobicity.

  • LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

  • MR_R1 is the molar refractivity of the R1 substituent (a steric descriptor).

  • c0, c1, c2, c3 are the regression coefficients.

The signs and magnitudes of the coefficients provide insights into the SAR. For instance, a positive c1 suggests that increasing hydrophobicity enhances activity, while a negative c2 might indicate that a lower LUMO energy is favorable.

Experimental Protocols for a Self-Validating System

To ensure the trustworthiness of the SAR data, robust and well-validated experimental protocols are essential.

General Synthetic Scheme for this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step sequence, starting from readily available materials. A general, representative scheme is outlined below, based on established methods for similar heterocyclic compounds.[7][8]

Synthesis_Scheme Start Starting Materials (e.g., Glutamic acid derivative) Cyclization Cyclization to form Piperidinone Ring Start->Cyclization N_Alkylation N-Alkylation/Arylation (Introduction of R1) Cyclization->N_Alkylation Esterification Esterification of Carboxylic Acid N_Alkylation->Esterification Modification Further Modification (Introduction of R2, R3) Esterification->Modification Hydrolysis Final Hydrolysis to Target Compound Modification->Hydrolysis

A generalized synthetic workflow for the preparation of this compound derivatives.

Step-by-Step Protocol (Illustrative):

  • Cyclization: A suitable glutamic acid derivative is cyclized under thermal or acid-catalyzed conditions to form the 6-oxopiperidine-2-carboxylic acid core.

  • Protection and Activation: The carboxylic acid and the amine are suitably protected. The nitrogen of the lactam is then activated for subsequent substitution.

  • N-Substitution: The protected lactam is reacted with an appropriate alkyl or aryl halide (R1-X) under basic conditions to introduce the R1 substituent.

  • Further Derivatization: Additional functional groups (R2, R3) can be introduced at this stage through various organic transformations.

  • Deprotection: The protecting groups are removed to yield the final this compound derivative.

In Vitro Factor XIa Inhibition Assay

A chromogenic substrate assay is a standard method for determining the in vitro inhibitory activity of compounds against Factor XIa.

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of FXIa, which is quantified by the cleavage of a chromogenic substrate. The rate of color development is inversely proportional to the inhibitory potency of the compound.

Reagents:

  • Assay Buffer (e.g., Tris-HCl, pH 7.4, containing NaCl, PEG, and BSA)

  • Human Factor XIa

  • Chromogenic Substrate for FXIa (e.g., S-2366)

  • Test Compound (inhibitor) solutions in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well microplate, add the assay buffer.

  • Add a small volume of the test compound solution to the appropriate wells.

  • Add the Factor XIa solution to all wells except the blank and mix gently.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Immediately measure the absorbance at 405 nm at multiple time points using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance versus time curve. Determine the percent inhibition for each inhibitor concentration. The IC50 value, the concentration of inhibitor that causes 50% inhibition, is calculated by fitting the percent inhibition data to a dose-response curve.

Conclusion and Future Directions

The statistical analysis of SAR data for this compound derivatives provides a powerful framework for the rational design of novel Factor XIa inhibitors. By combining robust synthetic chemistry, validated biological assays, and quantitative structure-activity relationship modeling, researchers can efficiently navigate the chemical space to identify compounds with improved potency, selectivity, and drug-like properties. The insights gained from such analyses are crucial for advancing this promising class of anticoagulants towards clinical development. Future work should focus on expanding the diversity of the chemical library, exploring novel bioisosteric replacements for the carboxylic acid, and employing more sophisticated computational models to refine the prediction of in vivo efficacy and safety.

References

  • Pinto, D. J., et al. (2008). Structure-activity relationships of anthranilamide-based factor Xa inhibitors containing piperidinone and pyridinone P4 moieties. Bioorganic & Medicinal Chemistry Letters, 18(9), 2845-2849.
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  • Matafonov, A., & Gailani, D. (2018). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Pharmaceuticals, 11(4), 101.
  • Ewing, W. R., et al. (2005). Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. Journal of Medicinal Chemistry, 48(18), 5872-5887.
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  • Ghasemi, P., & Ghasemi, F. (2021). Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. SAR and QSAR in Environmental Research, 32(6), 433-462.
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  • Zhang, Y., et al. (2022). Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors. RSC Medicinal Chemistry, 13(5), 603-611.
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  • Li, Y., et al. (2016). Design, synthesis, and structure-activity relationship of novel and effective apixaban derivatives as FXa inhibitors containing 1,2,4-triazole/pyrrole derivatives as P2 binding element. Bioorganic & Medicinal Chemistry, 24(21), 5646-5661.
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  • Shevchuk, O. S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3762.
  • Hu, Z., et al. (2018). Pyridazine and Pyridazinone Derivatives as Potent and Selective Factor XIa Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(6), 987-992.
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  • Akagawa, K., & Kudo, K. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 10(35), 7083-7089.
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A Researcher's Guide to Reproducibility in Biological Assays for 6-Oxopiperidine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals investigating the therapeutic potential of 6-Oxopiperidine-3-carboxylic acid and its analogs, the selection and validation of robust biological assays are paramount. The reproducibility of these assays underpins the reliability of screening data, structure-activity relationship (SAR) studies, and ultimately, the successful progression of drug candidates. This guide provides an in-depth comparison of common biological assays relevant to the piperidine scaffold, with a focus on the critical aspect of reproducibility. We will delve into the mechanistic basis of these assays, present detailed experimental protocols, and offer quantitative insights into their expected performance.

Introduction: The Significance of the Piperidine Scaffold and the Imperative of Reproducible Data

The piperidine motif is a cornerstone in medicinal chemistry, appearing in a vast array of FDA-approved drugs and clinical candidates. Its prevalence stems from its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with a wide range of biological targets. This compound, a derivative of this important class, is of significant interest for its potential as an enzyme inhibitor, particularly in the context of neurodegenerative diseases and metabolic disorders. Preliminary evidence suggests its potential activity against targets such as monoamine oxidases (MAOs) and its role as a GABAergic compound, highlighting the need for reliable assays to probe these activities.

The "reproducibility crisis" in preclinical research underscores the necessity of rigorous assay validation. Irreproducible data not only leads to wasted resources but can also derail promising research programs. This guide is designed to equip you with the knowledge to critically evaluate and select the most appropriate and reproducible assays for your investigation of this compound.

Comparing Key Biological Assays for this compound

Two primary classes of assays are particularly relevant for characterizing the biological activity of this compound: enzymatic assays to assess direct enzyme inhibition and cell-based assays to evaluate its effects in a more physiological context.

Enzymatic Assays: Probing Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, making them attractive targets for the treatment of neurological disorders. Piperidine derivatives have shown promise as MAO inhibitors. A common and robust method to assess MAO inhibition is a fluorometric assay.

This assay quantifies the activity of MAO by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. A probe is used that, in the presence of H₂O₂, is converted to a highly fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity. Inhibitors of MAO will reduce the rate of H₂O₂ production, leading to a decrease in fluorescence.

Experimental Workflow: Fluorometric MAO-A Inhibition Assay

Caption: Workflow for a GABA-A receptor radioligand binding assay.

[1]

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer.

  • Binding Assay (in microcentrifuge tubes):

    • To each tube, add the membrane preparation, a fixed concentration of a radiolabeled GABA-A agonist (e.g., [³H]muscimol), and varying concentrations of the test compound (this compound) or unlabeled GABA (for positive control and determination of non-specific binding).

    • Incubate the tubes at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of excess unlabeled GABA) from the total binding.

    • Determine the percentage of displacement of the radioligand by the test compound.

    • Calculate the inhibitor constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand binding assays are a gold standard for determining the affinity of a compound for a receptor. However, their reproducibility can be influenced by several factors.

ParameterTypical ValueReference
Intra-assay CV 5-15%[2]
Inter-assay CV 10-20%[2]

Factors Influencing Reproducibility:

  • Membrane Preparation Consistency: The quality and consistency of the brain membrane preparation are crucial.

  • Radioligand Purity and Specific Activity: The purity and specific activity of the radiolabeled ligand can affect the results.

  • Incubation Conditions: Equilibrium must be reached for accurate affinity determination.

  • Filtration and Washing Steps: These steps must be performed rapidly and consistently to minimize dissociation of the ligand-receptor complex.

Comparison of Enzymatic and Cell-Based Assays

FeatureEnzymatic Assay (MAO Inhibition)Cell-Based Assay (GABA Receptor Binding)
Principle Measures direct inhibition of enzyme activity.Measures displacement of a radioligand from a receptor.
Throughput High, easily automated.Moderate, can be adapted for higher throughput.
Physiological Relevance Lower, uses isolated enzymes.Higher, uses receptors in a membrane environment.
Information Obtained Potency of enzyme inhibition (IC₅₀).Binding affinity for the receptor (Ki).
Typical Reproducibility Generally higher (lower CVs).Can have higher variability due to biological complexity.
Cost Generally lower.Can be higher due to the cost of radioligands and cell culture.

Conclusion and Recommendations

For the initial characterization of this compound, a tiered approach is recommended.

  • Primary Screening: A high-throughput fluorometric MAO inhibition assay is an excellent starting point due to its robustness, reproducibility, and scalability. This will efficiently identify whether the compound has activity against MAO-A or MAO-B.

  • Secondary Screening and Mechanistic Studies: If MAO inhibition is confirmed, or if there is a strong rationale for GABAergic activity, a GABA-A receptor binding assay should be employed. This will provide valuable information on the compound's affinity for this important neurological target.

  • Cell-Based Functional Assays: Following the initial binding and enzymatic assays, it is crucial to progress to cell-based functional assays. For example, if GABA-A receptor binding is observed, electrophysiology or a FLIPR-based membrane potential assay can confirm whether the compound acts as an agonist, antagonist, or allosteric modulator. If anticancer activity is hypothesized, a cytotoxicity assay such as the MTT assay can be used, though its limitations and potential for interference should be considered. [3] By carefully selecting and validating a suite of complementary assays, and by paying close attention to the factors that influence their reproducibility, researchers can generate high-quality, reliable data that will confidently guide the development of this compound as a potential therapeutic agent.

References

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  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]

  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PMC. Available from: [Link]

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  • Intra-assay and inter-assay variability. (A) Intra-assay variability:... ResearchGate. Available from: [Link]

  • Quantitative and Comparative Assessment of Recombinant Human β-Glucocerebrosidase Uptake Bioactivity Using a Stable hMMR-Expressing CHO Cell Model. MDPI. Available from: [Link]

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  • GABAA receptor. Wikipedia. Available from: [Link]

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  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Available from: [Link]

  • Inhibition of monoamine oxidase by derivatives of piperine, an alkaloid from the pepper plant Piper nigrum, for possible use in Parkinson's disease. PubMed. Available from: [Link]

  • Synthesis and Inhibitory Effect of Piperine Derivates on Monoamine Oxidase. PubMed. Available from: [Link]

  • Calculating Inter- and Intra-Assay Coefficients of Variability. Salimetrics. Available from: [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. NIH. Available from: [Link]

  • Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC. Available from: [Link]

  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. PubMed Central. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. NIH. Available from: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available from: [Link]

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A Comparative Guide to the Metabolic Stability of 6-Oxopiperidine-3-carboxylic Acid Prodrugs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, optimizing the pharmacokinetic profile of a promising therapeutic agent is a critical step. 6-Oxopiperidine-3-carboxylic acid, a heterocyclic compound, represents a scaffold of interest in medicinal chemistry.[1][2][3] However, the inherent polarity of its carboxylic acid group can limit its ability to cross biological membranes, such as the blood-brain barrier, potentially hindering its efficacy in treating central nervous system (CNS) disorders.[4][5][6] A common and effective strategy to overcome this limitation is the use of prodrugs, which mask the polar carboxylic acid moiety, typically as an ester, to enhance lipophilicity and facilitate absorption.[6][7][8]

Upon entering the systemic circulation or the target tissue, the prodrug must be efficiently converted to the active parent drug by endogenous enzymes, primarily esterases.[9][10] The metabolic stability of these prodrugs is a pivotal factor; a prodrug that is too stable may not release the active drug at a sufficient rate, while one that is too labile may be prematurely hydrolyzed in the plasma, failing to reach the target site.[7] This guide provides a comparative analysis of different ester prodrug strategies for this compound, with a focus on their predicted metabolic stability, supported by established principles and detailed experimental protocols for their evaluation.

The Rationale for Prodrug Design: Enhancing CNS Penetration

The blood-brain barrier (BBB) is a formidable obstacle for many potential neurotherapeutics, largely due to its restrictive nature towards polar molecules.[4][5] By converting the carboxylic acid of this compound into a more lipophilic ester, we can significantly improve its ability to passively diffuse across the BBB.[6][11] The ideal prodrug should exhibit sufficient stability in the gastrointestinal tract and systemic circulation to allow for absorption and distribution to the brain, followed by rapid enzymatic hydrolysis within the CNS to release the active parent compound.[7]

Comparing Prodrug Strategies for this compound

The choice of the ester promoiety is critical in modulating the metabolic stability of a prodrug.[10] Here, we compare three hypothetical ester prodrugs of this compound to illustrate how structural modifications can influence their rate of enzymatic hydrolysis.

Table 1: Predicted Metabolic Stability of this compound Prodrugs

Prodrug MoietyStructurePredicted Metabolic StabilityRationale
Methyl Ester Simple Alkyl EsterLow Small, unhindered esters are generally rapidly hydrolyzed by plasma and tissue esterases.
Pivaloyloxymethyl (POM) Ester Acyloxymethyl EsterModerate The bulky pivaloyl group provides steric hindrance, slowing the rate of enzymatic cleavage compared to a simple methyl ester.[12]
L-Valine Amino Acid Ester Amino Acid EsterHigh (in plasma), Lower (in target cells) Amino acid esters can be designed to be poor substrates for plasma carboxylesterases but may be recognized and cleaved by specific intracellular enzymes or peptidases.[13] This can offer a degree of targeted release.

The metabolic fate of these prodrugs is intricately linked to their interaction with esterase enzymes. The following diagram illustrates the general enzymatic activation pathway.

cluster_0 Systemic Circulation / Target Tissue Prodrug 6-Oxopiperidine-3-carboxylic Acid Ester Prodrug ActiveDrug 6-Oxopiperidine-3-carboxylic Acid (Active Drug) Prodrug->ActiveDrug Enzymatic Hydrolysis Promoieties Inactive Promoieties (e.g., Alcohol, Amino Acid) Prodrug->Promoieties Release of Esterases Esterase Enzymes (e.g., Carboxylesterases) Esterases->Prodrug cluster_0 Microsomal Stability Assay Workflow A 1. Prepare Reagents: - Test Prodrug - Liver Microsomes - Buffer (pH 7.4) - NADPH System B 2. Incubation at 37°C A->B C 3. Time-Point Sampling (0, 5, 15, 30, 45, 60 min) B->C D 4. Reaction Termination (Ice-Cold Acetonitrile + IS) C->D E 5. Protein Precipitation & Centrifugation D->E F 6. Supernatant Analysis by LC-MS/MS E->F G 7. Data Analysis: - Plot ln(% Remaining) vs. Time - Calculate t½ and CLint F->G

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 6-Oxopiperidine-3-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 6-Oxopiperidine-3-carboxylic Acid

This compound is a molecule of growing interest in pharmaceutical development, often emerging as a metabolite of novel therapeutic agents or as a potential biomarker. Accurate quantification of this polar, cyclic organic acid in complex biological matrices such as plasma, urine, or tissue homogenates is paramount for robust pharmacokinetic (PK), toxicokinetic (TK), and biomarker studies. The data generated from these analyses form the bedrock of critical decisions in drug safety and efficacy assessments, making the validation of the chosen analytical method not just a procedural step, but a cornerstone of scientific and regulatory integrity.

This guide provides a comparative analysis of common analytical techniques and delves into the causality-driven process of method validation. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in global regulatory standards to ensure that the analytical methods employed are, above all, fit for their intended purpose.

The Regulatory Framework: Harmonizing Global Standards

Before embarking on any validation, it is crucial to understand the regulatory landscape. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have long provided guidance on bioanalytical method validation.[1][2] More recently, the International Council for Harmonisation (ICH) has issued the M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which is now the globally accepted standard.[3][4][5] This harmonized guideline ensures a unified approach, facilitating the acceptance of bioanalytical data across different regulatory jurisdictions.[5] The objective of these guidelines is to ensure that any method is well-characterized, fully validated, and documented to a satisfactory standard to support regulatory decisions.[3]

Comparative Analysis of Core Analytical Techniques

The physicochemical properties of this compound—a small, polar molecule with a carboxylic acid group—dictate the most appropriate analytical technologies. The primary challenge lies in achieving sufficient retention on reverse-phase columns and attaining high sensitivity and selectivity in a complex biological matrix.

Technique Principle Advantages for this compound Disadvantages & Causal Considerations
LC-MS/MS Chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM).[6]Gold Standard: Unmatched sensitivity and selectivity. MRM mode filters out matrix noise, allowing for precise quantification even at low concentrations.[6]Cost & Complexity: Higher initial instrument cost and requires specialized expertise. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and must be rigorously evaluated.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.High chromatographic efficiency. Can provide excellent sensitivity.Derivatization Required: The analyte is not volatile and must be chemically modified (e.g., silylation) prior to analysis. This adds a step, increasing potential variability and complexity.[7] The derivatization of piperidine compounds is a common strategy to enable GC-MS analysis.[8]
HPLC-UV Chromatographic separation followed by detection based on UV light absorption.Lower cost, simpler operation, and widely available.Low Sensitivity & Selectivity: The carboxyl group provides a UV chromophore, but only at low wavelengths (~210 nm) where many endogenous matrix components also absorb, leading to significant interference.[9][10] This makes it unsuitable for the low concentrations typically required in PK/TK studies.

The Validation Workflow: A Self-Validating System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[3] It is not a single experiment but a series of interconnected assessments that, when taken together, provide confidence in the reliability of the data.

Validation_Workflow cluster_Dev Method Development cluster_Val Full Validation (ICH M10) cluster_App Application Dev Method Optimization (LC & MS Parameters, Sample Prep, IS Selection) Selectivity Selectivity & Specificity Dev->Selectivity Begin Validation CalCurve Calibration Curve & Linearity Selectivity->CalCurve Accuracy Accuracy & Precision CalCurve->Accuracy LLOQ Sensitivity (LLOQ) Accuracy->LLOQ Matrix Matrix Effect LLOQ->Matrix Recovery Recovery Matrix->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, etc.) Recovery->Stability App Routine Sample Analysis (PK/TK Studies) Stability->App Method Validated

Caption: High-level workflow for bioanalytical method validation.

Core Validation Parameters: Protocols and Rationale

The following sections detail the experimental protocols for the key validation parameters as mandated by ICH M10 guidelines.[4] For each parameter, we will explore not just the "how" but the "why."

Selectivity and Specificity
  • Causality & Rationale: The purpose is to prove that the method can unequivocally measure the analyte without interference from endogenous matrix components, metabolites, or concomitant medications. Lack of selectivity leads to artificially inflated or variable results.

  • Experimental Protocol:

    • Obtain at least six different sources (individual lots) of the blank biological matrix (e.g., human plasma).[11]

    • Analyze one blank sample from each source to check for interferences at the retention time of the analyte and the internal standard (IS).

    • Analyze one sample from each source spiked only with the analyte at the Lower Limit of Quantification (LLOQ) to ensure the analyte is detectable above the noise.

  • Acceptance Criteria:

    • Response in blank samples should be ≤ 20% of the response of the LLOQ for the analyte.

    • Response in blank samples should be ≤ 5% of the response of the IS.

Calibration Curve, Linearity, and Sensitivity (LLOQ)
  • Causality & Rationale: This establishes the quantitative relationship between concentration and instrument response. The Lower Limit of Quantification (LLOQ) defines the lowest concentration that can be measured with acceptable accuracy and precision.[12]

  • Experimental Protocol:

    • Prepare a blank matrix sample (blank) and a blank matrix sample spiked only with IS (zero standard).

    • Prepare a series of at least six non-zero calibration standards by spiking blank matrix with known concentrations of the analyte, covering the expected range of study samples.[13]

    • Analyze the standards and plot the instrument response ratio (analyte area / IS area) against the nominal concentration.

    • Perform a regression analysis (typically a weighted 1/x² linear regression) to determine the best fit.

  • Acceptance Criteria:

    • The calibration curve must have a correlation coefficient (r²) of ≥ 0.99.

    • The back-calculated concentration for each standard must be within ±15% of the nominal value (±20% for the LLOQ).

    • At least 75% of the standards must meet this criterion, including the LLOQ and the highest standard (Upper Limit of Quantification, ULOQ).

    • The LLOQ must be determined with a signal-to-noise ratio of at least 5 and meet the accuracy and precision criteria outlined below.

Accuracy and Precision
  • Causality & Rationale: Accuracy demonstrates how close the measured value is to the true value, while precision measures the reproducibility of the results. These are the most critical parameters for ensuring data reliability.

  • Experimental Protocol:

    • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of four concentration levels: LLOQ, Low QC (≤ 3x LLOQ), Medium QC (mid-range), and High QC (≥ 75% of ULOQ).[11]

    • Analyze at least five replicates of each QC level in at least three separate analytical runs conducted on different days (inter-day accuracy and precision).

  • Acceptance Criteria:

    • Accuracy: The mean concentration for each QC level must be within ±15% of the nominal value (±20% for LLOQ).

    • Precision: The coefficient of variation (%CV) for each QC level must not exceed 15% (20% for LLOQ).

Matrix Effect and Recovery
  • Causality & Rationale: Biological matrices contain phospholipids, proteins, and salts that can suppress or enhance the ionization of the analyte in the mass spectrometer source (matrix effect).[14] Recovery measures the efficiency of the sample extraction process. An inefficient or highly variable recovery can compromise sensitivity and precision.

  • Experimental Protocol:

    • Prepare three sets of samples at Low and High QC concentrations using at least six different sources of matrix:

      • Set A (Neat Solution): Analyte and IS spiked into the final reconstitution solvent.

      • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then analyte and IS are spiked into the final extract.

      • Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before the extraction process (these are the regular QC samples).

    • Analyze all samples.

  • Calculations and Acceptance Criteria:

    • Matrix Factor = (Peak Response in Set B) / (Peak Response in Set A). The IS-normalized Matrix Factor should be calculated, and its %CV across the six lots should be ≤ 15%.

    • Recovery % = [(Peak Response in Set C) / (Peak Response in Set B)] x 100. Recovery should be consistent, with a %CV ≤ 15%.

Stability
  • Causality & Rationale: The analyte's concentration must remain unchanged from the moment of sample collection to the final analysis.[15] Degradation at any stage leads to an underestimation of the true concentration. Stability experiments are designed to mimic the entire lifecycle of a sample.[16][17]

  • Experimental Protocol:

    • Use Low and High QC samples for all stability tests. Store a set of these QCs under specific conditions for a defined period.

    • Analyze the "stability" QCs against a freshly prepared calibration curve and compare the results to the nominal concentrations.

  • Types of Stability and Acceptance Criteria: The mean concentration of the stability QCs must be within ±15% of the nominal values.

    • Freeze-Thaw Stability: Samples are frozen and thawed for at least three cycles before analysis to mimic retrieval from storage.

    • Bench-Top Stability: Samples are kept at room temperature for a period that exceeds the expected handling time in the lab.

    • Long-Term Stability: Samples are stored frozen (e.g., at -20°C or -70°C) for a duration equal to or longer than the time between sample collection and analysis in a clinical study.[18]

    • Processed Sample (Autosampler) Stability: Extracted samples are stored in the autosampler to ensure they do not degrade while awaiting injection.

    • Stock Solution Stability: The stability of the analyte in its stock solution is evaluated under its storage conditions.[18]

Sample Preparation: The Foundation of a Clean Analysis

Effective sample preparation is crucial for removing interferences like proteins and phospholipids that can clog the LC column and cause significant matrix effects.[19]

Sample_Prep_Workflow Start Plasma Sample (e.g., 100 µL) Add_IS Add Internal Standard (IS) Start->Add_IS Add_Solvent Add Precipitation Solvent (e.g., 300 µL Acetonitrile) Add_IS->Add_Solvent Vortex Vortex to Mix Add_Solvent->Vortex Centrifuge Centrifuge (e.g., 10,000g for 10 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (under Nitrogen) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Typical Protein Precipitation (PPT) workflow for plasma.

Protocol: Protein Precipitation (PPT) for Plasma Samples
  • Pipette 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile (a common protein "crash" solvent).[19]

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at >10,000 g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at ~40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly, then inject the sample into the LC-MS/MS system.

Conclusion: Ensuring Data Integrity Through Rigorous Validation

The quantification of this compound in biological matrices is a task that demands high analytical rigor. While several technologies exist, LC-MS/MS provides the necessary sensitivity and selectivity for reliable results in complex biological fluids.

The validation process, governed by the harmonized ICH M10 guideline, is an indispensable system of checks and balances.[4] It is not merely a box-ticking exercise but a scientific investigation to prove that the developed method is robust, reliable, and ultimately "fit-for-purpose."[20] By understanding the causality behind each validation parameter—from selectivity to stability—and executing detailed, self-validating protocols, researchers can ensure the unimpeachable integrity of their bioanalytical data, thereby supporting sound and defensible decisions throughout the drug development lifecycle.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Oxopiperidine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. 6-Oxopiperidine-3-carboxylic acid and its derivatives are important building blocks in medicinal chemistry. However, their handling and disposal require a rigorous, protocol-driven approach to mitigate risks to personnel and ensure regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Essential Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound and its analogs are classified under the Globally Harmonized System (GHS) as hazardous substances.

  • Skin Irritation (H315): The compound can cause skin irritation, characterized by redness, itching, or inflammation upon contact.[1][2][3]

  • Serious Eye Irritation (H319): Direct contact with the eyes can result in serious irritation or damage.[1][2][3]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3][4]

  • Acute Oral Toxicity (Harmful if swallowed - H302): Some analogs are classified as harmful if ingested.[4][5]

This hazard profile unequivocally classifies this compound waste as hazardous chemical waste . It must not be disposed of in standard trash or via sanitary sewer systems.[6][7] The overriding principle is that no experiment should begin without a clear plan for the disposal of all generated waste.[8]

Foundational Principles of Laboratory Waste Management

The disposal protocol for this specific compound is built upon universal principles of chemical waste management that ensure safety and compliance.

  • Waste Segregation: This is the most critical step in preventing dangerous reactions. As a carboxylic acid, this waste must be segregated from incompatible materials. Never mix organic acid waste with bases, oxidizing agents, reducing agents, or inorganic acids (e.g., hydrochloric acid) in the same container.[9][10][11]

  • Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA at or near the point of generation.[9][12] This prevents the unnecessary transport of hazardous materials through the laboratory. These areas must be inspected weekly for any signs of container leakage.[9]

  • Container Integrity: Waste containers must be chemically compatible with the material, leak-proof, and kept securely closed except when adding waste.[8][9][12][13]

Step-by-Step Disposal Protocol

Follow this detailed workflow for all waste streams containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., gloves, weigh boats), and spill cleanup materials.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to prevent exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or splash goggles.[1][10]

  • Body Protection: A standard lab coat.

Step 2: Waste Identification and Segregation

Properly identify and segregate the waste at the point of generation.

  • Designate a Waste Stream: Create a specific waste stream for "Halogen-Free Organic Acid Waste."

  • Avoid Contamination: Do not mix with other waste categories. Specifically, keep it separate from:

    • Bases (e.g., sodium hydroxide, amines)

    • Strong Oxidizing Agents[2]

    • Inorganic Acids (e.g., sulfuric acid, nitric acid)

    • Solvents (unless part of the reaction waste, which must be fully documented on the label)

Step 3: Container Selection and Labeling

The container is the primary barrier protecting you and the environment.

  • Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[10] The container must be in good condition, with no cracks or deterioration.[9]

  • Label Correctly and Completely: Attach a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[13] The label MUST include:

    • The full chemical name: "Waste this compound"

    • A complete list of all components by percentage, including solvents. Do not use abbreviations.[9][13]

    • The associated hazard warnings (e.g., "Irritant," "Corrosive").[10]

    • The date waste was first added to the container.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Store the prepared waste container safely until it is ready for pickup.

  • Storage Location: Place the sealed container in your lab's designated SAA.

  • Secondary Containment: For liquid waste, the container must be kept in a secondary containment bin to catch any potential leaks.[13]

  • Adhere to Limits: Do not exceed the SAA volume limits (typically 55 gallons total) or time limits (up to one year for a partially filled container).[10][12]

Step 5: Arrange for Final Disposal

The final step is to transfer the waste to trained professionals.

  • Monitor Fill Level: Do not fill containers beyond 90% capacity to allow for expansion.[10][11]

  • Schedule Pickup: Once the container is full, contact your institution's EHS department to request a waste pickup.[6][12] A full container must be removed from the SAA within three days.[10][12]

Emergency Procedures for Spills and Exposures

Accidents can happen, and a prepared response is key to mitigating harm.

  • Spill Management: For minor spills, use an inert absorbent material like sand, vermiculite, or a chemical spill kit.[1][10] Sweep or vacuum the absorbed material into a designated waste container, which must then be labeled as hazardous waste and disposed of according to the protocol above.[1][10] For large spills, evacuate the area and follow your institution's emergency procedures.[10]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][3]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3]

    • Inhalation: Move to fresh air.[1][3]

    • In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding physician.[14][15]

Data Summary for Disposal Planning

This table summarizes the critical parameters for the safe handling and disposal of this compound waste.

ParameterSpecificationSource (Citation)
GHS Hazard Classifications Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), STOT SE (Cat. 3)[1][2][4]
Primary Disposal Method Collection as hazardous waste via institutional EHS[1][6][12]
Incompatible Materials Bases, strong oxidizing agents, reducing agents, metals, inorganic acids[2][10][11]
Recommended Waste Container High-Density Polyethylene (HDPE) or Glass with screw cap[10]
Container Fill Level Maximum 90% of total capacity[10][11]
SAA Storage Time Limit Up to 1 year (partially filled); 3 days once full[9][10][12]
Required PPE Chemical-resistant gloves, splash goggles, lab coat[1][10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound from generation to disposal.

DisposalWorkflow cluster_prep Waste Preparation & Storage cluster_disposal Final Disposal start Waste Generated (e.g., unused solid, solution, contaminated labware) identify Identify as Hazardous Waste (Skin/Eye/Resp. Irritant) start->identify Is material unwanted? segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) identify->segregate containerize Select Compatible Container (HDPE or Glass) segregate->containerize label_waste Label Completely (Full names, %, hazards, date) containerize->label_waste store Store in designated SAA (Sealed, in secondary containment) label_waste->store monitor Monitor Fill Level (Max 90% Full) store->monitor pickup Arrange EHS Pickup monitor->pickup Container is full or no longer needed

Caption: Decision workflow for this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (2023). Vanderbilt University Medical Center. Retrieved from [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania, EHRS. Retrieved from [Link]

  • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society. Retrieved from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Institutes of Health. Retrieved from [Link]

  • MSDS of this compound. (n.d.).
  • Hazardous Materials Disposal Guide. (2019). Nipissing University. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. (n.d.). Electronic Code of Federal Regulations (eCFR). Retrieved from [Link]

  • Hazardous Waste. (n.d.). EHSO Manual 2025-2026.
  • 6-Oxopiperidine-2-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]

  • Safety Data Sheet. (2025). Sigma-Aldrich.

Sources

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